molecular formula C11H24O B3049203 2,8-Dimethyl-5-nonanol CAS No. 19780-96-2

2,8-Dimethyl-5-nonanol

Cat. No.: B3049203
CAS No.: 19780-96-2
M. Wt: 172.31 g/mol
InChI Key: WXCCASRWBAGQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-5-nonanol is a useful research compound. Its molecular formula is C11H24O and its molecular weight is 172.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dimethylnonan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCCASRWBAGQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CCC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339689
Record name 2,8-Dimethyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-96-2
Record name 2,8-Dimethyl-5-nonanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dimethyl-5-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2,8-Dimethyl-5-nonanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,8-Dimethyl-5-nonanol

Introduction

This compound (CAS No: 19780-96-2) is a secondary alcohol characterized by a nine-carbon backbone with methyl branches at the C2 and C8 positions and a hydroxyl group at the C5 position.[1] Its symmetrical structure, bis(3-methylbutyl)carbinol, makes it an interesting target for organic synthesis. This molecule serves as a valuable intermediate in the synthesis of fine chemicals and as a building block in the development of novel molecular architectures for pharmaceutical and materials science applications.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. As a self-validating system, each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid mechanistic understanding. We will explore two robust and scientifically sound pathways: the reduction of the corresponding ketone, 2,8-dimethyl-5-nonanone, and its synthesis via Grignard-based carbon-carbon bond formation.

Part 1: Synthesis via Reduction of 2,8-Dimethyl-5-nonanone

This approach is a classic and reliable two-step method for preparing secondary alcohols. The core logic involves the initial synthesis of the ketone precursor, 2,8-dimethyl-5-nonanone, followed by its selective reduction to the target alcohol. This pathway offers excellent control and typically results in high yields for the reduction step.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ketone Reduction Starting Materials Starting Materials 2,8-Dimethyl-5-nonanone 2,8-Dimethyl-5-nonanone Starting Materials->2,8-Dimethyl-5-nonanone Various Methods This compound This compound 2,8-Dimethyl-5-nonanone->this compound e.g., NaBH4 Reducing Agent Reducing Agent Reducing Agent->this compound

Fig. 1: Two-step workflow for the synthesis of this compound via ketone reduction.
Step 1.1: Synthesis of the Precursor, 2,8-Dimethyl-5-nonanone

The symmetrical ketone, 2,8-dimethyl-5-nonanone (CAS No: 2050-99-9), is the immediate precursor for this pathway.[2][3][4] While several methods exist for its synthesis, a common strategy involves the coupling of an isopentyl (3-methylbutyl) organometallic reagent with an isovaleric acid derivative. For instance, the reaction of isopentylmagnesium bromide with isovaleryl chloride or the reaction of two equivalents of isopentyllithium with carbon dioxide followed by workup can yield the desired ketone. The choice of method depends on the availability of starting materials and desired scale.

Step 1.2: Reduction of 2,8-Dimethyl-5-nonanone

The reduction of the ketone to the secondary alcohol is a standard transformation. Mild reducing agents like sodium borohydride (NaBH₄) are ideal for this purpose due to their selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to more potent reagents like lithium aluminum hydride (LiAlH₄).

Mechanistic Rationale: The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetraalkoxyborate intermediate. Subsequent quenching of the reaction with a protic source, such as aqueous acid, hydrolyzes this intermediate to liberate the final alcohol product, this compound.

Detailed Experimental Protocol: The following protocol is adapted from a documented synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.63 g (33 mmol) of 2,8-dimethyl-5-nonanone in 150 mL of methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Addition of Reducing Agent: While stirring, carefully add 0.8 g (21 mmol) of sodium borohydride (NaBH₄) to the cooled solution in portions.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Quenching: After 1 hour, quench the reaction by slowly adding 1N HCl until the effervescence ceases. This step neutralizes excess NaBH₄ and initiates the hydrolysis of the borate ester intermediate.

  • Extraction: Dilute the mixture with a 1:1 solution of hexane/diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1N NaOH, water, and finally with a saturated brine solution.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting colorless oil by flash chromatography on silica gel using a 10% ethyl acetate in hexane eluent system. The desired product has an Rf value of 0.36 in 20% ethyl acetate in hexane.[5]

ParameterValueReference
Starting Material2,8-Dimethyl-5-nonanone[5]
ReagentSodium Borohydride (NaBH₄)[5]
SolventMethanol[5]
Temperature0°C[5]
Reaction Time1 hour[5]
Yield40% (2.30 g)[5]
1H NMR (CDCl3)0.88 (d, J=7 Hz, 6H), 0.89 (d, J=7 Hz, 6H), 1.1-1.6 (m, 10H), 3.56 (m, 1H)[5]

Part 2: Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of synthetic organic chemistry for constructing carbon-carbon bonds.[6][7] For a symmetrical secondary alcohol like this compound, retrosynthetic analysis reveals two highly effective Grignard-based strategies.

G cluster_A Route A cluster_B Route B Target Alcohol This compound Aldehyde Isovaleraldehyde Target Alcohol->Aldehyde Disconnect Grignard_A Isopentylmagnesium Bromide Target Alcohol->Grignard_A Disconnect Ester Ethyl Formate Target Alcohol->Ester Disconnect Grignard_B Isopentylmagnesium Bromide (2 eq.) Target Alcohol->Grignard_B Disconnect

Fig. 2: Retrosynthetic analysis of this compound for Grignard-based synthesis.

Both routes require the preparation of an isopentyl Grignard reagent, such as isopentylmagnesium bromide.

Protocol: Preparation of Isopentylmagnesium Bromide

This protocol is adapted from established procedures for similar Grignard reagents.[8][9] The paramount consideration is the rigorous exclusion of water and atmospheric oxygen, which rapidly destroy the reagent.[6]

  • Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be oven or flame-dried immediately before use.

  • Reagent Preparation: Place 3.15 moles of magnesium turnings into the flask along with a small crystal of iodine (to initiate the reaction). Maintain a positive pressure of inert gas (nitrogen or argon).

  • Grignard Formation: Add a solution of 3.45 moles of 1-bromo-3-methylbutane (isopentyl bromide) in anhydrous diethyl ether to the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium.

  • Initiation and Reflux: The reaction should initiate spontaneously, evidenced by heat evolution and the disappearance of the iodine color. Once initiated, add the remaining bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey-black solution of isopentylmagnesium bromide is ready for use.

Route A: Grignard Reagent + Aldehyde

This route involves the nucleophilic addition of one equivalent of isopentylmagnesium bromide to one equivalent of isovaleraldehyde (3-methylbutanal).

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: In a separate flame-dried flask under inert atmosphere, cool the freshly prepared isopentylmagnesium bromide solution to 0°C in an ice bath.

  • Aldehyde Addition: Add a solution of one molar equivalent of isovaleraldehyde in anhydrous diethyl ether to a dropping funnel and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

  • Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by distillation or flash chromatography as described previously.

Route B: Grignard Reagent (2 eq.) + Ester

This powerful method uses two equivalents of the Grignard reagent to react with one equivalent of a simple ester, such as ethyl formate.[10]

Mechanistic Rationale: The first equivalent of the Grignard reagent adds to the ester carbonyl, eliminating ethoxide to form an intermediate ketone (2,8-dimethyl-5-nonanone). This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide salt of the target alcohol.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: In a flame-dried flask under inert atmosphere, cool the freshly prepared solution of isopentylmagnesium bromide (at least two molar equivalents) to 0°C.

  • Ester Addition: Slowly add a solution of one molar equivalent of ethyl formate in anhydrous diethyl ether dropwise to the stirred Grignard solution. A vigorous reaction is expected. Control the addition rate to maintain a gentle reflux.

  • Completion and Workup: After the addition is complete, stir the mixture at room temperature for 1-2 hours. The workup and purification procedure is identical to that described in Route A.

Conclusion

The synthesis of this compound can be achieved effectively through two principal pathways: the reduction of its corresponding ketone and the application of Grignard chemistry. The ketone reduction method, particularly with NaBH₄, is a straightforward and high-yielding final step, provided the precursor ketone is accessible.[5] Grignard-based syntheses offer a more convergent approach, constructing the carbon skeleton and setting the alcohol functionality in a single reaction vessel from smaller, often commercially available fragments. The choice between these authoritative methods will depend on factors such as starting material cost, laboratory scale, and the specific strategic goals of the research program. Both pathways, when executed with attention to experimental detail and an understanding of the underlying mechanisms, provide reliable access to this valuable chemical intermediate.

References

  • Title: Synthesis of isobutyl magnesium bromide Source: PrepChem.com URL:[Link]
  • Title: The Pherobase Synthesis - ethyl isovalerate | C7H14O2 Source: The Pherobase URL:[Link]
  • Title: Continuous esterification technique of ethyl isovalerate - CN101293826B Source: Google Patents URL
  • Title: Ethyl isovaler
  • Title: Isobutyl magnesium bromide with dry ether and absolute alcohol gives Source: Vedantu URL:[Link]
  • Title: Exploring the Synthesis Applications of Isobutylmagnesium Bromide Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Preparation of 5-nonanol Source: PrepChem.com URL:[Link]
  • Title: this compound | C11H24O | CID 557851 Source: PubChem - NIH URL:[Link]
  • Title: 5-Nonanone, 2,8-dimethyl- Source: NIST WebBook URL:[Link]

Sources

An In-Depth Technical Guide to 2,8-Dimethyl-5-nonanol (CAS: 19780-96-2)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dimethyl-5-nonanol is a branched-chain aliphatic alcohol characterized by a nonane backbone with methyl groups at the 2 and 8 positions and a hydroxyl group at the 5 position. While not extensively documented in mainstream chemical literature, its structure presents it as a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization. Furthermore, it explores potential research applications and outlines essential safety and handling protocols based on the available data for structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2,8-dimethylnonan-5-ol, is a C11 secondary alcohol.[1] Its symmetrical branched structure, stemming from two isopentyl (isoamyl) groups attached to the carbinol carbon, influences its physical properties such as solubility and boiling point. A summary of its key identifiers and computed properties is presented below.

PropertyValueSource(s)
CAS Number 19780-96-2[1]
Molecular Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1][2]
IUPAC Name 2,8-dimethylnonan-5-ol[1]
Synonyms Diisopentylcarbinol, 2,8-Dimethyl-5-hydroxynonane[3]
SMILES CC(C)CCC(CCC(C)C)O[1]
InChIKey WXCCASRWBAGQGY-UHFFFAOYSA-N[1]
XLogP3 3.7[1]
Topological Polar Surface Area 20.2 Ų[1]

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the reduction of its corresponding ketone, 2,8-dimethyl-5-nonanone (CAS: 2050-99-9).[2] This two-step approach, starting from common laboratory reagents, is outlined below. The causality behind this choice is clear: ketone reduction is a high-yielding, well-understood transformation, and the symmetrical nature of the precursor ketone simplifies its own synthesis, avoiding complex positional isomerism.

Proposed Synthesis of Precursor: 2,8-Dimethyl-5-nonanone

While various methods exist for ketone synthesis, a Grignard reaction offers a robust and scalable route to the symmetrical 2,8-dimethyl-5-nonanone. The reaction of an isopentyl Grignard reagent with an ester like ethyl formate provides a classic and effective method for creating a secondary alcohol, which is then oxidized to the target ketone.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Ketone Formation Isovaleronitrile Isovaleronitrile IsopentylMgBr IsopentylMgBr Isovaleronitrile->IsopentylMgBr 1. Mg, Et2O 2. H3O+ workup IsopentylMgBr_2 IsopentylMgBr Intermediate Intermediate Adduct IsopentylMgBr_2->Intermediate Ethyl_Formate Ethyl Formate Ethyl_Formate->Intermediate Ketone 2,8-Dimethyl-5-nonanone Intermediate->Ketone H3O+ workup

Fig 1: Proposed synthesis of the ketone precursor.
Reduction to this compound

The reduction of the ketone is efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is chosen for its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride. The protocol described here is adapted from a documented patent synthesis.[2]

G Ketone 2,8-Dimethyl-5-nonanone in Methanol Cooling Cool to 0°C Ketone->Cooling Addition Add NaBH₄ Cooling->Addition Reaction Stir for 1h at 0°C Addition->Reaction Quench Quench with 1N HCl Reaction->Quench Extraction Dilute & Extract (Hexane/Ether) Quench->Extraction Wash Sequential Wash: 1. 1N NaOH 2. Water 3. Brine Extraction->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Flash Chromatography (10% EtOAc/Hexane) Dry->Purify Product This compound (Colorless Oil) Purify->Product

Fig 2: Experimental workflow for the reduction of 2,8-dimethyl-5-nonanone.
  • Dissolution: A solution of 2,8-dimethylnonan-5-one (5.63 g, 33 mmol) in methanol (150 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Cooling: The solution is cooled to 0°C in an ice-water bath. This is a critical step to control the exothermicity of the reduction reaction and minimize side products.

  • Reduction: Sodium borohydride (0.8 g, 21 mmol) is added portion-wise to the cooled solution.[2] The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed (approx. 1 hour).

  • Quenching: The reaction is carefully quenched by the slow addition of 1N HCl until the effervescence ceases. This step neutralizes the excess borohydride and the resulting alkoxide.

  • Workup and Extraction: The mixture is diluted with a 1:1 solution of hexane/ether and transferred to a separatory funnel. The organic layer is washed sequentially with 1N NaOH, water, and saturated brine.[2] Each wash serves a purpose: NaOH removes any acidic impurities, water removes water-soluble salts, and brine helps to break emulsions and begin the drying process.

  • Drying and Concentration: The isolated organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to yield the desired this compound as a colorless oil (Yield: 2.30 g, 40%).[2]

Analytical and Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

Analysis TypeExpected ObservationsSource(s)
¹H NMR (CDCl₃)δ 3.56 (m, 1H, -CHOH), 1.6-1.1 (m, 10H, alkyl CH and CH₂), 0.89 (d, J=7 Hz, 6H, 2x CH₃), 0.88 (d, J=7 Hz, 6H, 2x CH₃). The multiplet at 3.56 ppm is characteristic of the proton on the carbinol carbon.[2]
¹³C NMR Expected signals around 70-75 ppm for the carbinol carbon (-CHOH), and a series of signals in the 10-45 ppm range for the aliphatic carbons. The symmetry of the molecule would simplify the spectrum.[1]
Mass Spec. (GC-MS) The electron ionization (EI) mass spectrum is expected to show a weak or absent molecular ion peak (m/z 172). Key fragmentation patterns would include loss of water (M-18) and alpha-cleavage adjacent to the alcohol, resulting in fragment ions such as m/z 115 and m/z 57.[1]
IR Spectroscopy A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band around 1050-1150 cm⁻¹.[1]

Potential Applications and Research Context

Specific applications for this compound are not widely reported. However, its structure as a branched, long-chain alcohol makes it a pertinent molecule for several research areas:

  • Intermediate for Agrochemicals: Structurally similar branched ketones and alcohols, such as 4-methyl-5-nonanone and 4-methyl-5-nonanol, are known components of insect pheromones used in pest management. This suggests that this compound could serve as a synthetic building block or a structural analog for developing new, species-specific pest control agents.

  • Fragrance and Flavoring: One source suggests its use as a fragrance and flavoring agent due to its mild, floral scent.[3] Long-chain alcohols are frequently used in the cosmetics and food industries for their aromatic properties.

  • Specialty Surfactants and Lubricants: The branched alkyl chains can impart unique properties, such as lower pour points and altered viscosity, making it a candidate for investigation in the formulation of specialty lubricants or non-ionic surfactants.

  • Chiral Synthon: If resolved into its individual enantiomers, this compound could be a valuable chiral building block for the asymmetric synthesis of natural products or pharmaceutical compounds.

Safety, Handling, and Toxicology

Recommended Handling Precautions
  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[5][6]

  • Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any vapors.

  • Fire Safety: While the flashpoint is not documented, it should be treated as a combustible liquid. Keep away from open flames, sparks, and sources of ignition. Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing fires.[4]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical advice.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

This self-validating protocol—assuming the compound presents hazards similar to its isomers—ensures a high level of safety in the absence of specific toxicological data. Researchers are advised to perform a thorough risk assessment before use.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Nonanol.
  • LookChem. (2017). Cas 19780-96-2, this compound.
  • Google Patents. (2013). CN101792379B - Method for preparing 2-nonanone.

Sources

"2,8-Dimethyl-5-nonanol chemical formula C11H24O"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,8-Dimethyl-5-nonanol (C11H24O)

Authored by: A Senior Application Scientist

Foreword: Understanding the Molecular Architecture and Utility of this compound

Welcome to a comprehensive technical exploration of this compound, a branched-chain aliphatic alcohol with the chemical formula C11H24O. This guide is meticulously crafted for researchers, scientists, and professionals in drug development and chemical synthesis. Our objective is to move beyond a simple recitation of facts and delve into the causality behind its synthesis, the logic of its analytical characterization, and its potential applications. As a molecule with a unique branched structure, this compound, also known by its synonym diisopentylcarbinol, presents interesting properties and synthetic challenges.[1] This document will serve as a practical, in-depth resource, grounding its protocols and claims in authoritative data.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a secondary alcohol where the hydroxyl group is located on the fifth carbon of a nonane chain. The chain is further substituted with two methyl groups at the second and eighth positions. This specific arrangement imparts distinct physical and chemical characteristics.

Molecular Identifiers

A clear and unambiguous identification is paramount in scientific research. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 2,8-dimethylnonan-5-olPubChem[2]
CAS Number 19780-96-2ChemicalBook, LookChem[1][3]
Molecular Formula C11H24OPubChem[2]
Synonyms DiisopentylcarbinolLookChem[1]
Canonical SMILES CC(C)CCC(CCC(C)C)OPubChem[2]
InChI InChI=1S/C11H24O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-12H,5-8H2,1-4H3PubChem[2]
InChIKey WXCCASRWBAGQGY-UHFFFAOYSA-NPubChem[2]
Computed Physicochemical Properties

The following table presents key computed physicochemical properties. These values are crucial for predicting the behavior of the molecule in various solvents, its potential for membrane permeability, and its general reactivity.

PropertyValueUnitSource
Molecular Weight 172.31 g/mol ChemicalBook, PubChem[2][3]
Exact Mass 172.182715385DaPubChem[2]
XLogP3 (Lipophilicity) 3.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 6ECHEMI[4]
Topological Polar Surface Area 20.2ŲPubChem[2]
Heavy Atom Count 12ECHEMI[4]

Part 2: Synthesis and Purification Protocol

The most direct and commonly cited synthesis of this compound is achieved through the reduction of its corresponding ketone, 2,8-dimethylnonan-5-one.[3] This method is favored for its high selectivity and the relative mildness of the reducing agent.

The Causality of Reagent Selection

The Precursor: 2,8-dimethylnonan-5-one serves as the ideal starting material. Its carbonyl group (C=O) at the 5-position is the target for reduction to a hydroxyl group (CH-OH).

The Reducing Agent: Sodium borohydride (NaBH4) is the reagent of choice for this transformation.[3]

  • Expertise & Experience: Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is a mild and selective reductant. It readily reduces aldehydes and ketones but typically does not react with esters, amides, or carboxylic acids under standard conditions. This selectivity is advantageous as it minimizes the risk of over-reduction or side reactions if such functional groups were present elsewhere in a more complex molecule.

  • Trustworthiness: The reaction is highly reliable and proceeds with a predictable outcome. The use of a protic solvent like methanol (MeOH) is standard, as it serves both to dissolve the ketone and to protonate the resulting alkoxide intermediate.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_synthesis Synthesis Phase cluster_workup Aqueous Workup & Extraction cluster_purification Purification Phase A Dissolve 2,8-dimethylnonan-5-one in Methanol (MeOH) B Cool solution to 0°C A->B C Add Sodium Borohydride (NaBH4) portion-wise B->C D Stir for 1 hour at 0°C C->D E Quench with 1N HCl (Neutralizes excess NaBH4) D->E Reaction Complete F Dilute with Hexane/Ether (1:1) E->F G Wash with 1N NaOH (aq) F->G H Wash with Water G->H I Wash with Saturated Brine (Removes bulk water) H->I J Dry organic layer over MgSO4 I->J K Concentrate in vacuo J->K L Perform Flash Chromatography K->L Crude Product M Elute with 10% Ethyl Acetate in Hexane L->M N Collect fractions (Rf ~0.36) M->N O Isolate pure this compound (Colorless Oil) N->O

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where each step logically follows to ensure the purity and identity of the final product.

Materials:

  • 2,8-dimethylnonan-5-one (33 mmol, 5.63 g)

  • Methanol (150 mL)

  • Sodium borohydride (21 mmol, 0.8 g)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Hexane

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethyl Acetate

  • Silica Gel for flash chromatography

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 mL of methanol.[3]

  • Reduction: Cool the solution to 0°C using an ice bath. While stirring, add 0.8 g (21 mmol) of sodium borohydride in small portions. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of 1N HCl until the bubbling ceases. Causality Note: This step neutralizes any unreacted NaBH4 and protonates the intermediate alkoxide.

  • Extraction: Dilute the mixture with a 1:1 solution of hexane/ether. Transfer to a separatory funnel and wash sequentially with 1N NaOH, water, and finally with saturated brine.[3] Causality Note: The NaOH wash removes any acidic impurities. The brine wash helps to break emulsions and removes the majority of dissolved water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the crude oil via flash chromatography on a silica gel column. Elute with a mobile phase of 10% ethyl acetate in hexane. The desired product is a colorless oil with an approximate Rf of 0.36 in 20% ethyl acetate/hexane.[3]

Part 3: Spectroscopic Analysis and Structural Elucidation

Confirming the structure of the synthesized molecule is a critical, self-validating step. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is a key identifier. The reported data for this compound in CDCl3 is:

    • δ 3.56 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (H-5). Its multiplicity arises from coupling to the adjacent CH2 protons.[3]

    • δ 1.1-1.6 (m, 10H): This complex region contains the signals for the five CH2 groups and the two CH methine protons (H-2 and H-8) in the backbone.[3]

    • δ 0.88 (d, J=7 Hz, 6H) & δ 0.89 (d, J=7 Hz, 6H): These two doublets represent the four methyl groups. The two methyls attached to C-2 are diastereotopic and thus appear as a doublet, as are the two methyls on C-8.[3] The slight difference in chemical shift between the two sets of geminal methyl groups is expected due to their distance from the chiral center at C-5.

  • ¹³C NMR: While specific data was not found in the initial search, the expected signals can be predicted based on the structure. One would anticipate 7 distinct signals due to the molecule's symmetry:

    • One signal for the carbinol carbon (C-5) around 70-80 ppm.

    • Four signals for the methylene carbons (C-3, C-4, C-6, C-7).

    • One signal for the methine carbons (C-2, C-8).

    • One signal for the four equivalent methyl carbons.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Spectroscopic data for this compound is available in public databases, confirming its structure.[2]

TechniqueExpected/Observed FeaturesRationale
Mass Spectrometry (GC-MS) Molecular Ion (M+): Not always observed for alcohols. A peak at m/z = M-18 (loss of H2O) is common. Key Fragments: Fragments corresponding to cleavage alpha to the alcohol, such as loss of a C4H9 (isobutyl) radical, would be expected. The NIST library shows a top peak at m/z 83.[2]Provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Infrared (IR) Spectroscopy ~3350 cm⁻¹ (broad): O-H stretching vibration. The broadness is due to hydrogen bonding. ~2870-2960 cm⁻¹ (strong): C-H alkane stretching vibrations. ~1050-1150 cm⁻¹ (strong): C-O stretching vibration.Confirms the presence of key functional groups, most notably the hydroxyl (-OH) group.

graph G {
layout=neato;
node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10];
edge [color="#5F6368"];

// Central Core C5 [label="C5-OH", pos="0,0!", fillcolor="#FBBC05"]; C4 [label="C4", pos="-1,0.5!"]; C6 [label="C6", pos="1,0.5!"];

// Left Chain C3 [label="C3", pos="-2,0!"]; C2 [label="C2", pos="-3,0.5!"]; C1a [label="C1'", pos="-4,0!"]; C1b [label="C1''", pos="-4,1!"];

// Right Chain C7 [label="C7", pos="2,0!"]; C8 [label="C8", pos="3,0.5!"]; C9a [label="C9'", pos="4,0!"]; C9b [label="C9''", pos="4,1!"];

// Edges C5 -- C4; C5 -- C6; C4 -- C3; C3 -- C2; C2 -- C1a; C2 -- C1b; C6 -- C7; C7 -- C8; C8 -- C9a; C8 -- C9b; }

Caption: Molecular graph of this compound highlighting its symmetric structure.

Part 4: Applications and Future Directions

Current Applications

The primary documented use of this compound is as a fragrance and flavoring agent.[1] Its branched structure and hydroxyl group contribute to a mild, floral scent profile.[1] In perfumery and food science, such molecules are valuable for their ability to add unique notes and enhance the overall sensory experience of a product.

Potential in Advanced Synthesis

Beyond its use as a fragrance, the structure of this compound makes it an interesting building block for more complex molecules. For instance, the hydroxyl group can be a handle for further functionalization. Stereoselective synthesis of related structures, such as (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol, has been described in the literature, suggesting its potential as a chiral precursor in the development of novel chemical entities, potentially for pharmaceutical applications.[5] The lipophilic C11 backbone combined with a polar functional group makes it a candidate for creating specialized surfactants or lubricant additives.

Part 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound was not retrieved, general principles for handling aliphatic alcohols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Fire Safety: Aliphatic alcohols are generally flammable. Keep away from open flames, sparks, and other sources of ignition.

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

References

  • Cas 19780-96-2, this compound - LookChem.[Link]
  • This compound | C11H24O | CID 557851 - PubChem.[Link]
  • Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S)

Sources

An In-depth Technical Guide to the Synthesis of 2,8-Dimethyl-5-nonanol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,8-Dimethyl-5-nonanol is a branched-chain secondary alcohol with applications in materials science and as a synthetic intermediate.[1][2] Its structure, characterized by isobutyl groups flanking a central hydroxyl functionality, necessitates a synthetic strategy that allows for precise carbon-carbon bond formation. This guide provides a comprehensive overview of the core synthetic pathways to access this molecule, focusing on the preparation of its key precursors. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind methodological choices, targeting an audience of researchers and professionals in chemical and pharmaceutical development.

Retrosynthetic Analysis: A Strategic Disconnection

To devise a logical synthesis, we begin with a retrosynthetic analysis of the target molecule, this compound. The most apparent disconnection is at the carbon-oxygen bond of the secondary alcohol, which points to a ketone, 2,8-dimethyl-5-nonanone , as the immediate precursor. This transformation is a standard reduction.

Further disconnection of the ketone precursor at the C4-C5 and C5-C6 bonds reveals a convergent strategy. The symmetrical nature of the ketone suggests a synthetic route involving the addition of two identical nucleophilic fragments to a central one-carbon electrophile. This identifies two primary building blocks: a nucleophilic isobutylmagnesium bromide (a Grignard reagent) and an electrophilic one-carbon unit, such as ethyl formate .

G TM Target Molecule: this compound P1 Precursor 1: 2,8-Dimethyl-5-nonanone TM->P1 C-O Disconnection (Reduction) P2 Precursor 2: Isobutylmagnesium Bromide (Nucleophile) P1->P2 C-C Disconnection (Grignard Addition) P3 Precursor 3: Ethyl Formate (Electrophile) P1->P3 C-C Disconnection (Grignard Addition) P4 Starting Material: 1-Bromo-2-methylpropane P2->P4 Reagent Formation

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of the core building blocks.

Isobutylmagnesium Bromide: The Nucleophilic Workhorse

Isobutylmagnesium bromide is a Grignard reagent, a potent organometallic nucleophile essential for forming carbon-carbon bonds.[3] Its preparation involves the reaction of 1-bromo-2-methylpropane (isobutyl bromide) with magnesium metal in an anhydrous ether solvent.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources like water or alcohols.[4] Any moisture will protonate and destroy the reagent, forming isobutane and magnesium salts, thus halting the desired reaction. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents are mandatory.

  • Ethereal Solvent: Solvents like diethyl ether or tetrahydrofuran (THF) are crucial. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing the complex and keeping it in solution.[4]

  • Initiation: The reaction can sometimes be slow to start. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[5]

Experimental Protocol: Preparation of Isobutylmagnesium Bromide [5][6]

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask.

  • Initiation: Add a small portion of a solution of 1-bromo-2-methylpropane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the reaction has started.

  • Addition: Dilute the remaining 1-bromo-2-methylpropane with more anhydrous ether and add it dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 15-30 minutes to ensure all the magnesium has reacted.

  • Use: The resulting grey-black solution of isobutylmagnesium bromide is typically used immediately in the next step.

Alternative Precursor: Isovaleraldehyde

While our primary route uses ethyl formate, an alternative synthesis of the ketone precursor could involve the reaction of isobutylmagnesium bromide with an isovaleryl derivative. Therefore, the synthesis of isovaleraldehyde (3-methylbutanal) is also relevant. It can be synthesized through several routes, including the oxidation of isoamyl alcohol or the hydroformylation of isobutene.[7][8][9]

Table 1: Properties of Key Starting Materials

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-Bromo-2-methylpropaneC₄H₉Br137.0291-931.26
Ethyl FormateC₃H₆O₂74.08540.917
IsovaleraldehydeC₅H₁₀O86.13920.785[9]
MagnesiumMg24.31N/A1.74

Part 2: Synthesis of 2,8-Dimethyl-5-nonanone

The core of the synthesis is the formation of the ketone precursor by constructing the C9 carbon backbone. This is achieved via a double addition of the Grignard reagent to ethyl formate.

Mechanism of Ketone Formation: The reaction proceeds in two stages. First, one equivalent of isobutylmagnesium bromide attacks the electrophilic carbonyl carbon of ethyl formate. The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an intermediate aldehyde (isovaleraldehyde). This aldehyde is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of isobutylmagnesium bromide. The resulting alkoxide is then protonated during the acidic workup to yield the secondary alcohol, which is subsequently oxidized to the ketone in a separate step or, more commonly, the reaction is carefully worked up to isolate the ketone directly. A more direct synthesis of the ketone can be achieved by reacting the Grignard reagent with a carboxylate salt or acid chloride, but the ester route is common. For the purpose of this guide, we will focus on a procedure that leads to the ketone.

G cluster_0 Step 1: First Grignard Addition cluster_1 Step 2: Second Grignard Addition R1 Ethyl Formate I1 Tetrahedral Intermediate R1->I1 + R-MgBr R2 Isobutylmagnesium Bromide R2->I1 P1 Isovaleraldehyde I1->P1 - EtO-MgBr I2 Alkoxide Intermediate P1->I2 + R-MgBr R3 Isobutylmagnesium Bromide R3->I2 P2 2,8-Dimethyl-5-nonanone (after workup) I2->P2 H₃O⁺ Workup

Caption: Reaction pathway for the formation of the ketone precursor.

Experimental Protocol: Synthesis of 2,8-Dimethyl-5-nonanone

  • Setup: In a dry, inert-atmosphere apparatus similar to the Grignard preparation, place a solution of ethyl formate (1.0 equivalent) in anhydrous diethyl ether. Cool the flask in an ice-salt bath to approximately -5 °C.

  • Addition: Slowly add the previously prepared isobutylmagnesium bromide solution (2.1 equivalents) via a dropping funnel to the stirred ethyl formate solution. Maintain the temperature below 0 °C throughout the addition to minimize side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional hour.

  • Workup (Quenching): Cool the reaction mixture in an ice bath again. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide. This is preferred over strong acid to prevent potential dehydration of the alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with diethyl ether.

  • Washing: Combine all organic layers and wash them sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product, 2,8-dimethyl-5-nonanone[10], can be purified by vacuum distillation to yield a colorless oil.

Part 3: Final Reduction to this compound

The final step is the reduction of the ketone precursor to the target secondary alcohol.[11][12] This is a nucleophilic addition of a hydride ion to the carbonyl carbon.

Choice of Reducing Agent:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, safe to handle in air and use in protic solvents like methanol or ethanol.[11][13] It readily reduces aldehydes and ketones but not less reactive carbonyls like esters or carboxylic acids. It is the preferred reagent for this transformation due to its safety and ease of use.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent.[14] It reacts violently with water and must be used in anhydrous ethereal solvents. While effective, its high reactivity and handling hazards make NaBH₄ a better choice for this specific ketone reduction.

G Ketone 2,8-Dimethyl-5-nonanone Intermediate Alkoxide Intermediate Ketone->Intermediate 1. Nucleophilic attack by H⁻ Reagent NaBH₄ in Methanol Reagent->Intermediate Product This compound Intermediate->Product 2. Protonation by Solvent (MeOH)

Caption: Workflow for the reduction of the ketone to the final alcohol.

Experimental Protocol: Synthesis of this compound [15]

  • Setup: Dissolve 2,8-dimethylnonan-5-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (approx. 0.6 equivalents, but often used in slight excess) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, slowly add 1N HCl to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Dilute the mixture with a 1:1 solution of hexane/ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1N NaOH, water, and finally with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash chromatography on silica gel (e.g., using 10% ethyl acetate in hexane as eluent) to yield pure this compound as a colorless oil.[15]

Table 2: Summary of Reaction Parameters

Reaction StepKey ReagentsSolventTemperatureTypical Yield
Grignard FormationMg, C₄H₉BrDiethyl EtherReflux (35 °C)>90% (in solution)
Ketone Synthesisi-BuMgBr, Ethyl FormateDiethyl Ether0 °C to RT60-75%
Ketone Reduction2,8-dimethyl-5-nonanone, NaBH₄Methanol0 °C~40-80%[15]

Conclusion

The synthesis of this compound is efficiently achieved through a convergent strategy hinging on the preparation of the ketone precursor, 2,8-dimethyl-5-nonanone. The cornerstone of this approach is the Grignard reaction, coupling two isobutyl units to a central carbonyl carbon derived from ethyl formate. The subsequent reduction of the ketone is a straightforward and high-yielding transformation using sodium borohydride. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard steps, is paramount to the success of this synthesis. The methodologies described herein represent robust and scalable pathways for accessing this valuable specialty alcohol.

References

  • Synthesis of isobutyl magnesium bromide.PrepChem.com. [Link]
  • Isovaleraldehyde.American Chemical Society. [Link]
  • Isovaleraldehyde (CAS N° 590-86-3).ScenTree. [Link]
  • Isovaleraldehyde.Wikipedia. [Link]
  • Exploring the Synthesis Applications of Isobutylmagnesium Bromide.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Alcohols from Carbonyl Compounds: Reduction.OpenStax, Organic Chemistry. [Link]
  • The Reduction of Aldehydes and Ketones.Chemistry LibreTexts. [Link]
  • reduction of aldehydes and ketones.Chemguide. [Link]
  • Reduction of aldehydes and ketones.My Chemistry. [Link]
  • Ch15: Reduction of Aldehydes and Ketones.University of Calgary. [Link]
  • Isobutyl magnesium bromide with dry ether and absolute alcohol gives.Vedantu. [Link]
  • This compound.

Sources

A Technical Guide to the Stereoisomers of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of 2,8-dimethyl-5-nonanol, a chiral aliphatic alcohol. The presence of three stereocenters gives rise to a total of eight possible stereoisomers. This document details the structural analysis of these isomers, outlines robust methodologies for their stereoselective synthesis and chromatographic separation, and describes key analytical techniques for their characterization. The causality behind experimental choices, from catalyst selection in synthesis to the optimization of mobile phases in chromatography, is explained to provide field-proven insights for researchers, scientists, and professionals in drug development. The potential significance of these specific stereoisomers as chiral building blocks in pharmaceuticals and other specialized chemical industries is also discussed.

Introduction: The Structural and Stereochemical Complexity of this compound

This compound is an eleven-carbon aliphatic alcohol with the molecular formula C₁₁H₂₄O.[1][2] Its structure, characterized by a hydroxyl group at the C5 position and methyl branches at C2 and C8, introduces significant stereochemical complexity. Molecules that are non-superimposable mirror images of each other are known as chiral, a fundamental property in many biological and chemical systems.[3] The biological activity of pharmaceuticals, for instance, is often dictated by the specific three-dimensional arrangement of atoms, with one enantiomer providing therapeutic benefits while the other may be inactive or even harmful.[4]

Chiral alcohols, in particular, are of immense importance as they serve as versatile intermediates and starting materials in the synthesis of single-stereoisomer drugs, agrochemicals, and fine chemicals.[5][6] Understanding and controlling the stereochemistry of molecules like this compound is therefore a critical task in modern organic chemistry and drug development. This guide serves as an in-depth technical resource, grounded in established principles and methodologies, for the scientific exploration of its stereoisomers.

Analysis of Chirality in this compound

The source of chirality in an organic molecule is typically a carbon atom bonded to four different substituent groups, known as a stereocenter or chiral center.[3] An inspection of the structure of this compound reveals the presence of three such centers:

  • C2: Bonded to H, CH₃, CH₃CH₂, and the remainder of the carbon chain.

  • C5: Bonded to H, OH, and two different alkyl chains (-CH₂CH₂CH(CH₃)CH₃).

  • C8: Bonded to H, CH₃, CH₃CH₂, and the remainder of the carbon chain.

The total number of possible stereoisomers for a molecule can be calculated using the 2ⁿ rule, where 'n' is the number of stereocenters. For this compound, with n=3, there are 2³ = 8 possible stereoisomers. These eight isomers exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.[7]

Caption: Structure of this compound with three chiral centers indicated by asterisks.

Stereoselective Synthesis and Resolution Strategies

The preparation of a specific stereoisomer requires a synthetic strategy that can control the 3D arrangement of atoms. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single desired stereoisomer from a prochiral precursor. For this compound, a logical precursor is the corresponding ketone, 2,8-dimethyl-5-nonanone.[8] The stereoselective reduction of this ketone can yield an optically active alcohol.

Biocatalytic Reduction: Enzyme-catalyzed reactions are renowned for their high enantioselectivity under mild conditions.[4] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often derived from microorganisms, can reduce ketones to either (R)- or (S)-alcohols with high enantiomeric excess (e.e.).[9] The choice of enzyme and reaction conditions (e.g., pH, temperature, cofactor regeneration system) is critical for achieving the desired stereochemical outcome.[4]

Chemo-catalytic Asymmetric Hydrogenation: This approach uses a chiral metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) with a chiral ligand to hydrogenate the ketone. The interaction between the catalyst and the substrate directs the hydrogen addition to one face of the carbonyl group, leading to the preferential formation of one enantiomer.[10]

Resolution of Racemic Mixtures

An alternative strategy involves synthesizing a racemic mixture of the alcohol and then separating the enantiomers. A standard laboratory synthesis involves the reduction of 2,8-dimethyl-5-nonanone with an achiral reducing agent like sodium borohydride (NaBH₄).[11]

Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. For example, a lipase-catalyzed acylation in the presence of an acyl donor will preferentially acylate one enantiomer of the alcohol, allowing the unreacted enantiomer and the acylated product to be separated.

Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent (a pure enantiomer of a chiral acid) to form a mixture of diastereomeric esters. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the pure alcohol enantiomers.

Chromatographic Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the premier techniques for the analytical and preparative separation of stereoisomers.[12][13]

The Central Role of the Chiral Stationary Phase (CSP)

CSPs are the core of chiral separations. They are composed of a chiral selector immobilized on a solid support (e.g., silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. Differences in the stability of these complexes lead to different retention times. For chiral alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[14]

Method Development in Chiral HPLC and SFC

The choice of mobile phase is critical for achieving separation.

  • Normal-Phase HPLC: Typically employs mixtures of a non-polar solvent like n-hexane with a polar modifier, often an alcohol such as isopropanol or ethanol.[12] This mode is highly effective for many chiral alcohol separations.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the main mobile phase, modified with a co-solvent, usually an alcohol like methanol or ethanol.[13] SFC offers advantages of higher efficiency, faster separations, and reduced consumption of organic solvents compared to HPLC.[15] The use of greener solvents like azeotropic ethanol is also a growing trend.[16]

Protocol: General Screening for Chiral Alcohol Separation by SFC

  • Column Selection: Begin with a set of complementary polysaccharide-based CSPs, such as those derived from amylose and cellulose.

  • Sample Preparation: Dissolve the sample (racemic this compound) in the mobile phase co-solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.[14]

  • Initial Screening Conditions:

    • Mobile Phase: Start with a gradient of Methanol in CO₂ (e.g., 5% to 50% over 5-10 minutes).

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150-200 bar.

    • Temperature: 35-40 °C.

    • Detection: UV at an appropriate wavelength (e.g., 210-220 nm for alcohols without a strong chromophore).

  • Optimization: If separation is observed, switch to an isocratic method to optimize resolution (Rs). Adjust the percentage of the alcohol co-solvent. If peak shape is poor for acidic or basic compounds, a small amount of an additive (e.g., trifluoroacetic acid for acids, diethylamine for bases) can be beneficial.[17]

Caption: A typical workflow for developing a chiral separation method using Supercritical Fluid Chromatography (SFC).

Characterization of Stereoisomers

Once separated, the absolute configuration and purity of each stereoisomer must be determined.

Chiroptical Methods

Chiroptical properties are the definitive proof of chirality, as they arise from the differential interaction of chiral molecules with polarized light.[18][19]

  • Optical Rotation: A polarimeter measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate light to an equal magnitude but in opposite directions (+ for dextrorotatory, - for levorotatory).[3]

  • Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light. This technique provides detailed information about the three-dimensional structure of a chiral molecule.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers produce distinct spectra.[21]

  • ¹H and ¹³C NMR: The spectra of diastereomers will show differences in chemical shifts and coupling constants. In ¹³C NMR, the carbon bearing the hydroxyl group (C5) would typically appear in the 50–80 ppm range.[22]

  • Chiral Derivatizing Agents: To distinguish enantiomers by NMR, they can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomeric esters. The different spatial environments in these diastereomers lead to observable differences in the NMR spectrum, which can be used to determine the absolute configuration and enantiomeric excess.[23]

Table 1: Key Analytical Techniques for Stereoisomer Characterization

TechniquePrincipleApplication for this compound
Chiral HPLC/SFC Differential interaction with a Chiral Stationary Phase (CSP).Separation of all 8 stereoisomers; determination of enantiomeric and diastereomeric purity.
Polarimetry Measurement of the rotation of plane-polarized light.Distinguishes between enantiomers (+/- rotation); confirms optical activity.
Circular Dichroism Differential absorption of circularly polarized light.Provides information on the absolute configuration and conformation in solution.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Distinguishes between diastereomers. With chiral derivatizing agents, can distinguish enantiomers and determine absolute configuration.[21][23]
Mass Spectrometry Ionization and mass-to-charge ratio analysis.Confirms molecular weight (172.31 g/mol ) and fragmentation pattern.[1]

Potential Applications and Significance

The value of isolating specific stereoisomers of this compound lies in their potential use as highly specific molecular tools.

  • Pharmaceutical Synthesis: Chiral alcohols are crucial building blocks for synthesizing complex, single-enantiomer active pharmaceutical ingredients (APIs).[24] The specific stereochemistry of a building block directly translates to the final stereochemistry of the drug molecule.

  • Agrochemicals: Similar to pharmaceuticals, the efficacy and environmental impact of pesticides and herbicides can be stereospecific.

  • Flavor and Fragrance: The olfactory response to chiral molecules can be highly enantiomer-specific. One enantiomer of a compound may have a pleasant scent while the other is odorless or has a different aroma.[25]

  • Materials Science: Chiral molecules are used in the development of advanced materials, including liquid crystals and chiral polymers.

Conclusion

This compound presents a rich stereochemical landscape with eight distinct stereoisomers. This guide has detailed the foundational principles and advanced methodologies required to navigate this complexity. Through a logical progression of stereoselective synthesis, high-resolution chromatographic separation, and rigorous spectroscopic characterization, researchers can isolate and verify the structure of each unique isomer. The ability to produce and analyze these specific chiral molecules is not merely an academic exercise; it is a critical capability that underpins innovation in drug discovery, materials science, and other high-value sectors of the chemical industry. The protocols and insights provided herein serve as a robust framework for professionals engaged in this precise and impactful work.

References

  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. [Link]
  • ResearchGate. Fast chiral supercritical fluid chromatography (SFC)
  • Stenutz. 2,8-dimethyl-5-ethyl-5-nonanol. [Link]
  • Chiral alcohols: Significance and symbolism. (2025, March 5). [Link]
  • Chromedia.
  • Royal Society of Chemistry. (2020).
  • National Institutes of Health.
  • National Institutes of Health. This compound. [Link]
  • Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
  • ResearchGate.
  • OpenOChem Learn. Alcohols. [Link]
  • Reddit.
  • LookChem.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
  • LookChem. Cas 19780-96-2,this compound. [Link]
  • National Institutes of Health. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
  • Royal Society of Chemistry. (2020).
  • National Institutes of Health.
  • MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
  • ACS Publications. (2020).
  • YouTube. (2023). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. [Link]
  • PubMed.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • ResearchGate.
  • Chem LibreTexts. Chirality and Optical Activity. [Link]
  • Royal Society of Chemistry. Biosynthesis of chiral cyclic and heterocyclic alcohols via C=O/C–H/C–O asymmetric reactions. [Link]
  • ResearchG
  • National Institutes of Health. This compound. [Link]

Sources

A Technical Guide to the Solubility of 2,8-Dimethyl-5-nonanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of a compound is a cornerstone of process chemistry, formulation science, and drug discovery. This guide provides a detailed technical overview of the solubility characteristics of 2,8-Dimethyl-5-nonanol (CAS: 19780-96-2), a branched C11 alcohol. While specific quantitative solubility data for this compound is not extensively published, this paper synthesizes foundational chemical principles, data from analogous long-chain alcohols, and established experimental methodologies to provide a robust predictive profile and a practical framework for its empirical determination. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a qualitative solubility profile across various organic solvent classes, and provide a detailed protocol for quantitative solubility determination.

Introduction to this compound

This compound is an organic alcohol with a branched, eleven-carbon aliphatic structure.[1] Its key physicochemical properties are foundational to understanding its behavior in solution.

  • Molecular Formula: C₁₁H₂₄O[2]

  • Molecular Weight: 172.31 g/mol [2][3]

  • Structure:

    The molecule is characterized by a central secondary alcohol (-OH) group, which provides a site for polar interactions and hydrogen bonding.[3][4] This polar head is flanked by two bulky, nonpolar isobutyl-like groups, creating a sterically hindered and predominantly hydrophobic molecule. The computed XLogP3 value of 3.7 further underscores its significant nonpolar character.[3]

The solubility of this compound is a critical parameter for its application as a fragrance agent, a precursor in chemical synthesis, or a non-polar intermediate in pharmaceutical development.[1]

Theoretical Framework: The Primacy of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" provides the guiding framework for predicting solubility.[5][6] For a solution to form, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For this compound, two key structural features dictate its interactions:

  • The Hydroxyl (-OH) Group: This is the molecule's single polar, hydrophilic region. It can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with other polar molecules, particularly polar protic solvents.[7]

  • The C11 Hydrocarbon Body: The extensive, branched alkyl chains are nonpolar and hydrophobic. These regions interact primarily through weak van der Waals (dispersion) forces. This large nonpolar component is the dominant feature of the molecule.[6][8]

The solubility of this compound is therefore a direct result of the balance between the hydrophilic hydroxyl group and the overwhelmingly larger hydrophobic alkyl structure. As the carbon chain length of an alcohol increases beyond four or five carbons, the influence of the nonpolar chain begins to dominate, leading to decreased solubility in polar solvents like water.[7][8]

Predicted Solubility Profile of this compound

Based on its structure and the principles of solubility for long-chain alcohols, the following table summarizes the predicted solubility of this compound in common organic solvents.[9][10]

Solvent Class Example Solvents Predicted Solubility Justification for Prediction
Nonpolar Hexane, Toluene, CyclohexaneHigh / Miscible The dominant nonpolar alkyl structure of this compound has strong favorable van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High / Miscible These solvents have significant nonpolar character and can accept hydrogen bonds from the alcohol's -OH group, facilitating dissolution.
Polar Protic Ethanol, MethanolModerate to High These solvents are amphiphilic. Their alkyl chains interact with the nonpolar part of the solute, while their -OH groups form hydrogen bonds with the solute's -OH group.
Highly Polar Protic WaterVery Low / Immiscible The energy gained from the single -OH group interacting with water is insufficient to overcome the disruption of the strong hydrogen-bonding network of water by the large, hydrophobic C11 structure.[6][7]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust and validated methodology is required. The Isothermal Shake-Flask Saturation Method is a gold-standard technique for determining thermodynamic solubility.[11][12] This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent (high purity, e.g., HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials or flasks with airtight caps (e.g., 20 mL scintillation vials)

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Step-by-Step Methodology
  • Preparation: Add a precisely known volume of the solvent (e.g., 10.0 mL) to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved liquid phase remains after equilibrium is reached. This confirms the solution is saturated.[13]

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed.

    • Causality Insight: Agitation ensures a uniform distribution of the solute and increases the rate at which equilibrium is achieved. Constant temperature is critical as solubility is temperature-dependent.[12]

  • Equilibrium Confirmation: The time to reach equilibrium can vary from hours to days.[14] To validate equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solute to separate via sedimentation.

  • Aliquoting and Filtration: Carefully withdraw a small aliquot from the clear, supernatant layer using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

    • Causality Insight: Filtration is a critical step to remove any microscopic, undissolved droplets that could artificially inflate the measured concentration.[15]

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID). Calculate the concentration of this compound in the saturated solution.

  • Reporting: Express the solubility in standard units, such as g/100 mL or mol/L.

Visualization of Solubility Principles

The interplay of intermolecular forces governing the solubility of this compound can be visualized as follows.

Solubility_Interactions cluster_solute This compound cluster_solvents Solvent Types Solute C11H23-OH PolarHead Polar -OH Group (H-Bonding) Solute->PolarHead has a NonpolarTail Nonpolar C11H23 Body (Van der Waals Forces) Solute->NonpolarTail has a AmphiphilicSolvent Amphiphilic Solvent (e.g., Ethanol) Solute->AmphiphilicSolvent Moderate Interaction (Good Solubility) PolarProticSolvent Polar Protic Solvent (e.g., Water) PolarHead->PolarProticSolvent Favorable Interaction NonpolarSolvent Nonpolar Solvent (e.g., Hexane) NonpolarTail->NonpolarSolvent Favorable Interaction (High Solubility) NonpolarTail->PolarProticSolvent Unfavorable Interaction (Low Solubility)

Caption: Intermolecular forces driving the solubility of this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Experimental_Workflow A 1. Add Excess Solute to Known Volume of Solvent B 2. Agitate at Constant Temperature A->B C 3. Allow System to Reach Equilibrium (24-72h) B->C D 4. Cease Agitation, Allow Phases to Settle C->D E 5. Withdraw Aliquot from Supernatant D->E F 6. Filter Sample (0.22 µm) to Remove Undissolved Solute E->F G 7. Dilute Filtrate to Analytical Concentration F->G H 8. Quantify Concentration (e.g., GC-FID) G->H I 9. Calculate & Report Solubility (g/100mL) H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

This compound is a predominantly nonpolar, hydrophobic alcohol. Its solubility behavior is dictated by its large C11 aliphatic structure, making it highly soluble in nonpolar and moderately polar aprotic organic solvents, while exhibiting very poor solubility in highly polar solvents like water. For applications requiring precise solubility data, the isothermal shake-flask method provides a reliable and accurate experimental pathway. This guide serves as a comprehensive resource for scientists and researchers, enabling both informed predictions and empirical validation of the solubility of this compound.

References

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.
  • Hefter, G., & Tomkins, R. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
  • LookChem. (n.d.). Cas 19780-96-2, this compound.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.
  • Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891–895.
  • Homework.Study.com. (n.d.). Explain the poor solubility of long-chain alcohols.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Chemistry LibreTexts. (2020). 13.3: Physical Properties of Alcohols.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound.
  • Chemistry Stack Exchange. (2020). Solubility of alcohols in non-polar solvents.
  • Quora. (2018). How is alcohol both organic solvent and soluble in water?.

Sources

"thermodynamic properties of branched nonanols"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of Branched Nonanols

Introduction: Beyond the Linear Chain

Nonanols (C₉H₂₀O) represent a fascinating class of isomers with significant applications across various scientific disciplines, from flavor and fragrance chemistry to advanced materials and pharmaceutical formulations.[1] While 1-nonanol, the linear primary alcohol, is well-characterized, its branched isomers present a more complex and nuanced landscape of thermodynamic behavior.[2][3][4] Understanding the thermodynamic properties of these branched structures is paramount for researchers, scientists, and drug development professionals. These properties—including vapor pressure, enthalpy of vaporization, heat capacity, and density—govern their behavior as solvents, their role in chemical reactions, and their suitability for specific formulations. In drug development, for instance, the choice of an isomeric solvent can profoundly impact the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API), as stereochemistry plays a crucial role in the efficacy and safety of pharmaceuticals.[5][6][7]

This guide provides an in-depth exploration of the core thermodynamic properties of branched nonanols, emphasizing the causal relationship between molecular structure and physical behavior. It offers both a theoretical framework and practical, field-proven experimental methodologies for the characterization of these compounds.

The Influence of Molecular Architecture on Thermodynamic Properties

The shift from a linear to a branched alkyl chain in nonanol isomers introduces significant changes in their physical and thermodynamic properties. These changes are primarily dictated by the interplay of intermolecular forces, namely hydrogen bonding and van der Waals dispersion forces.

  • Hydrogen Bonding: The hydroxyl (-OH) group is the primary site of strong hydrogen bonding in all alcohol isomers. While the strength of an individual hydrogen bond is not drastically altered by branching, the steric hindrance around the hydroxyl group in more compact, branched isomers can affect the extent and geometry of the hydrogen-bonding network.

  • Van der Waals Forces: These forces are dependent on the surface area of the molecule. Linear isomers, like 1-nonanol, have a larger surface area, allowing for more points of contact and stronger overall van der Waals interactions between molecules. Branching leads to more compact, spherical molecular shapes, which reduces the effective surface area for intermolecular contact.[8]

This fundamental difference in intermolecular forces gives rise to predictable trends in thermodynamic properties:

  • Boiling Point & Enthalpy of Vaporization: Increased branching generally leads to a lower boiling point and a lower enthalpy of vaporization.[8] This is because the more compact structure reduces the surface area, weakening the London dispersion forces. Consequently, less energy is required to overcome these intermolecular attractions and transition the substance from a liquid to a gaseous phase.

  • Vapor Pressure: As a direct consequence of weaker intermolecular forces and lower boiling points, branched nonanols typically exhibit a higher vapor pressure at a given temperature compared to their linear counterparts.[9]

  • Density: The less efficient packing of branched, irregularly shaped molecules in the liquid state often results in a lower density compared to the more orderly arrangement of linear chains.

  • Melting Point: The effect of branching on melting point is less straightforward. While reduced van der Waals forces would suggest a lower melting point, molecular symmetry plays a critical role. Highly branched, symmetrical molecules can sometimes pack more efficiently into a crystal lattice than their less symmetrical or linear counterparts, leading to anomalously high melting points.[10]

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Thermodynamic Properties Linear Isomer Linear Isomer Stronger van der Waals Stronger van der Waals Linear Isomer->Stronger van der Waals Larger Surface Area Branched Isomer Branched Isomer Weaker van der Waals Weaker van der Waals Branched Isomer->Weaker van der Waals Smaller Surface Area Higher Boiling Point Higher Boiling Point Stronger van der Waals->Higher Boiling Point Lower Vapor Pressure Lower Vapor Pressure Stronger van der Waals->Lower Vapor Pressure Lower Boiling Point Lower Boiling Point Weaker van der Waals->Lower Boiling Point Higher Vapor Pressure Higher Vapor Pressure Weaker van der Waals->Higher Vapor Pressure

Quantitative Data for Nonanol Isomers

The following table summarizes key experimentally determined thermodynamic properties for 1-nonanol and some of its branched isomers. It is important to note that comprehensive datasets for all branched nonanols are not always available, highlighting an area for further research.

Property1-Nonanol (linear)2-Nonanol3-Nonanol
Molecular Formula C₉H₂₀OC₉H₂₀OC₉H₂₀O
CAS Number 143-08-8[1]628-99-9[11]624-51-1[12]
Boiling Point (°C) 213.7[13]193.5[11]195.0[14]
Melting Point (°C) -5[13]-35[11]22-23[12]
Density (g/cm³) 0.827 (at 20°C)[1]0.823 (at 25°C)[11]0.782 (at 75°C)[12]
Vapor Pressure (mmHg) 0.0227 (at 25°C)[9]0.204 (at 25°C)[11]N/A
Enthalpy of Vaporization (kJ/mol) 65.0 (at 110°C)[15]72.7 (at 25°C)[11]N/A
Heat of Combustion (kJ/mol) 5943.4 (liquid at 298.15 K)[1]N/AN/A
Liquid Heat Capacity, Cₚ (J/mol·K) 356.3 (at 303.1 K)[3]296.5 (at 25°C)[11]N/A

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires robust and well-validated experimental protocols. The causality behind these experimental choices lies in isolating and precisely measuring energy changes or physical states under controlled conditions.

Protocol 1: Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference is directly proportional to the sample's heat capacity.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest. This ensures the trustworthiness of the measurements.

  • Sample Preparation: Accurately weigh (to ±0.01 mg) 5-10 mg of the nonanol isomer into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Baseline Measurement: Perform a run with two empty pans to establish the instrumental baseline heat flow.

  • Sapphire Measurement: Run a sapphire standard of known mass and heat capacity through the same temperature program. Sapphire is a universally accepted calibrant for heat capacity measurements.

  • Sample Measurement: Run the nonanol sample using the same temperature program. A typical program involves equilibrating at a starting temperature, followed by a linear heating ramp (e.g., 10 K/min) through the desired range.[16]

  • Data Analysis: The heat capacity of the sample (Cp,sample) is calculated using the following equation, which compares the heat flow signals of the sample, baseline, and sapphire standard:

    Cp,sample = (Cp,std * m,std * ΔH,sample) / (m,sample * ΔH,std)

    where Cp,std is the heat capacity of the standard, m is mass, and ΔH is the difference in heat flow from the baseline.

Protocol 2: Determination of Enthalpy of Combustion using a Spirit Burner Calorimeter

Principle: This method measures the heat released (exothermic reaction) during the complete combustion of a known mass of alcohol by quantifying the temperature change in a known mass of water. While less precise than bomb calorimetry, it is a fundamental technique for comparative studies.[17]

Methodology:

  • Apparatus Setup: A spirit burner containing the nonanol isomer is placed under a copper calorimeter containing a precisely measured volume of water (e.g., 100 cm³). A thermometer is placed in the water, and the entire setup is shielded from drafts to minimize heat loss.

  • Initial Measurements:

    • Record the initial mass of the spirit burner with the nonanol.[18]

    • Record the initial, stable temperature of the water.

  • Combustion: Light the wick of the spirit burner and allow it to heat the water. Stir the water gently to ensure uniform temperature distribution.

  • Final Measurements:

    • After a significant temperature rise (e.g., 40-50°C), extinguish the flame.

    • Record the maximum temperature reached by the water.

    • Immediately record the final mass of the spirit burner.

  • Calculations:

    • Mass of fuel burned (m): Initial mass - final mass.

    • Heat absorbed by water (q): q = m_water × c_water × ΔT, where c_water is the specific heat capacity of water (4.184 J/g°C) and ΔT is the change in water temperature.[18]

    • Molar Enthalpy of Combustion (ΔHc): ΔHc = -q / moles of alcohol burned. The negative sign indicates an exothermic reaction.[17]

G cluster_0 Setup & Initial State cluster_1 Combustion Process cluster_2 Final State & Data Acquisition cluster_3 Calculation A 1. Measure initial mass of spirit burner + nonanol C 3. Ignite burner and heat water A->C B 2. Measure initial water temperature in calorimeter B->C D 4. Stir water continuously C->D E 5. Extinguish flame after significant temperature rise C->E F 6. Record maximum water temperature E->F G 7. Measure final mass of spirit burner + nonanol E->G H 8. Calculate heat absorbed by water (q) F->H I 9. Calculate moles of nonanol burned G->I J 10. Determine Molar Enthalpy of Combustion (ΔHc) H->J I->J

Relevance in Drug Development and Research

The seemingly subtle differences in the thermodynamic properties of branched nonanol isomers have profound implications for their application, particularly in the pharmaceutical industry.

  • Solvent Selection and API Solubility: The primary role of a solvent in drug formulation is to dissolve the API. The thermodynamic properties of the solvent, including its polarity and hydrogen bonding capacity, dictate its interaction with the API. A branched nonanol might offer a different solvency profile compared to 1-nonanol, potentially enhancing the solubility of a poorly soluble drug.

  • Chirality and Biological Activity: Many APIs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can have vastly different pharmacological and toxicological profiles.[19] For example, one enantiomer of a drug might be therapeutic while the other is inactive or even harmful.[7][20] The use of chiral branched alcohols as solvents or intermediates in synthesis must be carefully considered, as they can interact differently with each enantiomer of the drug, potentially affecting crystallization, purification, and final formulation stability.

  • Process Chemistry and Purification: Differences in boiling points and vapor pressures among nonanol isomers are exploited in distillation processes. A chemist might choose a specific branched nonanol as a reaction solvent because its boiling point is optimal for the reaction kinetics and its vapor pressure allows for easy removal post-reaction without requiring excessively high temperatures or deep vacuum, which could degrade the API.

Conclusion

The thermodynamic properties of branched nonanols are not mere physical constants; they are a direct reflection of their molecular architecture. The degree of branching fundamentally alters the intermolecular forces, leading to significant and predictable trends in properties such as boiling point, vapor pressure, and density. For researchers and professionals in drug development, a thorough understanding and accurate measurement of these properties are essential for informed solvent selection, efficient process design, and the successful formulation of safe and effective therapeutics. As the demand for more sophisticated and targeted pharmaceuticals grows, the nuanced thermodynamic behavior of isomeric compounds like branched nonanols will continue to be a critical area of scientific investigation.

References

  • ResearchGate. (2025, August 10). Effect of the alkyl chain and composition on the thermodynamics of mixing of small alcohols and water.
  • Doc Brown's Chemistry. Enthalpy of combustion of alcohols isomeric ethers data trend graph.
  • ACS Publications. (2021, January 11). Theoretical and Experimental Study of the Excess Thermodynamic Properties of Highly Nonideal Liquid Mixtures of Butanol Isomers + DBE. The Journal of Physical Chemistry B. [Link]
  • National Center for Biotechnology Information. Nonanal. PubChem.
  • ACS Publications. Excess Thermodynamic Properties of Aqueous Alcohol Solutions.
  • ResearchGate. (2025, August 7). A Fundamental Equation for Calculation of the Thermodynamic Properties of Ethanol.
  • Science Ready. Heat of Combustion: Theory & Experiment – HSC Chemistry.
  • ResearchGate. (2018, February 3). THEORETICAL CALCULATION OF THERMODYNAMIC PROPERTIES AND DIFFUSION COEFFICIENTS FOR PURE ETHANOL, PURE WATER AND BINARY MIXTURE.
  • ResearchGate. (2025, August 7). Influence of chain length and degree of branching of alcohol + chlorobenzene mixtures on determination and modelling of V E by CEOS and CEOS/ G E mixing rules.
  • National Institute of Standards and Technology. 1-Nonanol. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology.
  • National Institute of Standards and Technology.
  • Chemcasts. Thermophysical Properties of 1-nonanol.
  • CAS. 3-Nonanol. CAS Common Chemistry. [Link]
  • Student Academic Success. Properties and Trends of Organic Compounds.
  • National Center for Biotechnology Information. 3-Nonanol. PubChem.
  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.
  • Chemcasts. Thermophysical Properties of 2-nonanol.
  • Haz-Map. 1-Nonanol.
  • National Institute of Standards and Technology. 1-Nonanol References. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. 1-Nonanol. PubChem.
  • National Institute of Standards and Technology.
  • National Institute of Standards and Technology. 1-Nonanol Notes. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. (2012). A review of drug isomerism and its significance. PMC.
  • BioPharma Services. Bioanalytical Method Development: Isomers.
  • National Institute of Standards and Technology.
  • MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • Symbiosis Online Publishing. (2021, June 21). Effects of Stereoisomers on Drug Activity.
  • Patsnap. (2025, May 21). What is the application of stereochemistry in drug design?.
  • ACS Publications. (2024, November 20). Thermal Behavior of n-Octanol and Related Ether Alcohols.

Sources

An In-depth Technical Guide to 2,8-Dimethyl-5-nonanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2,8-dimethyl-5-nonanol, a branched-chain aliphatic alcohol, with a focus on its role as a versatile chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, a detailed and validated synthesis protocol, its characteristic reactivity, and essential safety considerations.

Introduction to this compound

This compound (CAS No. 19780-96-2) is a C11 secondary alcohol characterized by a nonane backbone with methyl branches at the 2 and 8 positions and a hydroxyl group at the 5 position.[1][2] Its structure, featuring a sterically hindered secondary alcohol moiety, dictates its chemical behavior and makes it an interesting building block in organic synthesis. While it has found some use as a fragrance and flavoring agent, its primary potential lies in its utility as a precursor for a variety of other molecules.[2]

Chemical and Physical Properties

A summary of the key computed and experimental properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and for planning subsequent chemical transformations.

PropertyValueSource
Molecular Formula C₁₁H₂₄OPubChem[1][2]
Molecular Weight 172.31 g/mol PubChem[1][2]
CAS Number 19780-96-2PubChem[1][2]
IUPAC Name 2,8-dimethylnonan-5-olPubChem[1]
Boiling Point (estimated) 232.66 °CChemicalBook[3]
Melting Point (estimated) 11.58 °CChemicalBook[3]
Density 0.8305 g/cm³ChemicalBook[3]
Refractive Index 1.4380ChemicalBook[3]
SMILES CC(C)CCC(CCC(C)C)OPubChem[1]

Synthesis of this compound

The most direct and commonly cited method for the laboratory-scale synthesis of this compound is the reduction of the corresponding ketone, 2,8-dimethyl-5-nonanone (CAS No. 2050-99-9).[1] Sodium borohydride (NaBH₄) in a protic solvent like methanol is a suitable and cost-effective reducing agent for this transformation. The causality behind this choice lies in the chemoselectivity of borohydrides, which readily reduce ketones and aldehydes without affecting other potentially sensitive functional groups.

Experimental Protocol: Reduction of 2,8-Dimethyl-5-nonanone

This protocol is adapted from a documented synthesis and provides a self-validating system through clear steps for reaction, workup, and purification.[1]

Materials:

  • 2,8-Dimethyl-5-nonanone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1N Hydrochloric acid (HCl)

  • Hexane

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH)

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Silica gel for flash chromatography

Procedure:

  • Dissolve 5.63 g (33 mmol) of 2,8-dimethyl-5-nonanone in 150 ml of methanol in a suitable round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.

  • Carefully add 0.8 g (21 mmol) of sodium borohydride portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Maintain the reaction at 0°C and stir for 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 1 hour, quench the reaction by the slow addition of 1N HCl until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

  • Dilute the mixture with a 1:1 solution of hexane and diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N NaOH, water, and saturated brine. This washing sequence removes acidic and basic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a mobile phase of 10% ethyl acetate in hexane to yield this compound as a colorless oil (Yield: ~40%).[1]

¹H NMR Data (CDCl₃): δ 0.88 (d, J=7 Hz, 6H), 0.89 (d, J=7 Hz, 6H), 1.1-1.6 (m, 10H), 3.56 (m, 1H).[1]

Synthesis_of_2_8_Dimethyl_5_nonanol ketone 2,8-Dimethyl-5-nonanone reagents 1. NaBH₄, Methanol, 0°C 2. 1N HCl (quench) ketone->reagents alcohol This compound reagents->alcohol caption Synthesis of this compound via ketone reduction.

Caption: Synthesis of this compound via ketone reduction.

This compound as a Chemical Intermediate

The hydroxyl group of this compound is the primary site of its reactivity, allowing it to serve as a precursor to a range of other functional groups. Its branched structure can impart unique solubility and conformational properties to its derivatives.

Dehydration to Alkenes

Acid-catalyzed dehydration of this compound will lead to the formation of a mixture of alkenes. The reaction proceeds via a carbocation intermediate. Due to the secondary nature of the initial carbocation, rearrangements are possible, leading to more stable carbocations and a mixture of products. The major product would be predicted by Zaitsev's rule, favoring the most substituted alkene.

Dehydration_of_Alcohol cluster_0 Reaction Pathway alcohol This compound protonation Protonated Alcohol alcohol->protonation H⁺ (acid catalyst) carbocation Secondary Carbocation protonation->carbocation -H₂O rearranged_carbocation Tertiary Carbocation (via hydride shift) carbocation->rearranged_carbocation Rearrangement alkenes Mixture of Alkenes (major and minor products) carbocation->alkenes -H⁺ (minor pathway) rearranged_carbocation->alkenes -H⁺ caption Dehydration of this compound to alkenes.

Caption: Dehydration of this compound to alkenes.

Oxidation to 2,8-Dimethyl-5-nonanone

Oxidation of this compound will regenerate the starting ketone, 2,8-dimethyl-5-nonanone. A variety of oxidizing agents can be employed, with the choice often depending on the desired reaction conditions (e.g., mildness, scale). Common reagents include pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Esterification to Form Esters

Esterification of this compound can be challenging due to the steric hindrance around the hydroxyl group. Standard Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is often inefficient and can lead to dehydration as a side reaction. More effective methods for esterifying sterically hindered alcohols are required.

This method is highly efficient for producing esters from sterically hindered alcohols and is adapted from protocols for similar structures.[4]

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylaminopyridine) (DMAP)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), acetic anhydride (1.5 eq.), and a catalytic amount of DMAP (0.05 eq.).[4]

  • Stir the mixture at room temperature for 2-6 hours. The reaction can be gently heated (40-50 °C) if it is sluggish. Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic solution with water, saturated aqueous NaHCO₃ to remove unreacted anhydride and acetic acid, and finally with brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,8-dimethyl-5-nonyl acetate.

  • The product can be purified by distillation under reduced pressure or by column chromatography if necessary.

The resulting acetate ester, 2,8-dimethyl-5-nonyl acetate, and other similar esters, could have applications as specialty solvents, plasticizers, or as intermediates for further chemical synthesis.

Esterification_Workflow start Combine Alcohol, Acetic Anhydride, and DMAP react Stir at Room Temperature (2-6 hours) start->react workup Dilute with Diethyl Ether react->workup wash Wash with H₂O, NaHCO₃, Brine workup->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify product 2,8-Dimethyl-5-nonyl Acetate purify->product caption Workflow for DMAP-catalyzed esterification.

Caption: Workflow for DMAP-catalyzed esterification.

Safety and Handling

As a branched-chain aliphatic alcohol, this compound requires careful handling in a laboratory setting. While specific toxicological data for this compound is limited, general data for aliphatic alcohols can provide guidance.

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5][6]

  • Flammability: Assumed to be a combustible liquid. Keep away from open flames, hot surfaces, and sources of ignition.[5]

  • Toxicity: Aliphatic alcohols can cause skin and eye irritation.[7] In general, the toxicity of aliphatic alcohols is related to their membrane-damaging solvent properties.[8] Ingestion and inhalation should be avoided.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Conclusion

This compound is a readily synthesizable secondary alcohol that holds significant potential as a chemical intermediate. Its sterically hindered nature presents both challenges and opportunities in synthesis. Through modern synthetic methods, it can be efficiently converted into a variety of downstream products, including alkenes, ketones, and esters. The branched aliphatic structure of this molecule makes it a valuable building block for introducing specific physical and chemical properties into larger molecules, a feature of interest to researchers in materials science and drug development. Further exploration of the biological activities of its derivatives could open new avenues for its application.

References

  • Strubelt, O., Deters, M., Pentz, R., Siegers, C. P., & Younes, M. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • INCHEM. (n.d.). Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50). [Link]
  • NIST. (n.d.). 2-Methyl-5-nonanol. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). 5-Nonanone, 2,8-dimethyl-. NIST Chemistry WebBook. [Link]
  • National Center for Biotechnology Information. (n.d.). Nonyl Acetate. PubChem.
  • OECD. (2006, April 21).

Sources

A Technical Guide to the Research Applications of 2,8-Dimethyl-5-nonanol: Exploring Potential in Advanced Materials and Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 2,8-Dimethyl-5-nonanol (CAS No. 19780-96-2), a branched-chain aliphatic alcohol. While specific literature on this molecule is nascent, its structural characteristics suggest a range of promising applications in materials science and chemical synthesis. This document outlines the core chemical and physical properties of this compound and presents a series of detailed experimental protocols for evaluating its efficacy as a specialty solvent, a precursor for novel surfactants, a performance additive in lubricants, and a building block for cosmetic esters. Each proposed application is supported by a theoretical framework and accompanied by visualizations to guide researchers in their experimental design.

Introduction: The Promise of Branched-Chain Alcohols

Long-chain aliphatic alcohols are fundamental components in a myriad of industrial and consumer products, serving as fuels, solvents, detergents, cosmetics, and lubricants.[1][2] The introduction of branching within the carbon chain, as seen in this compound, imparts unique physical properties compared to linear counterparts. These properties, such as lower pour points and altered solvency, make branched alcohols like this compound intriguing candidates for specialized applications.[3] This guide will explore the untapped potential of this C11 branched alcohol, providing a roadmap for its scientific investigation.

Core Molecular Profile of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for designing and interpreting experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19780-96-2[4][5][6]
Molecular Formula C11H24O[4][5][6]
Molecular Weight 172.31 g/mol [4][6][7]
IUPAC Name 2,8-dimethylnonan-5-ol[6]
Synonyms Diisopentylcarbinol[5]
Appearance Colorless oil (predicted)[4]
Structure CC(C)CCC(O)CCC(C)C[6]
Synthesis Pathway

This compound is accessible through the reduction of its corresponding ketone, 2,8-dimethylnonan-5-one. A common laboratory-scale synthesis involves the use of sodium borohydride in a methanolic solution.[4]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2,8-dimethylnonan-5-one (1 equivalent) in methanol at 0°C.

  • Reduction: Slowly add sodium borohydride (0.64 equivalents) to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture for 1 hour at 0°C, monitoring the reaction progress by thin-layer chromatography.

  • Quenching: Quench the reaction by the slow addition of 1N HCl.

  • Extraction: Dilute the mixture with a 1:1 solution of hexane and ether. Perform sequential washes with 1N NaOH, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography using a gradient of ethyl acetate in hexane to yield the final product as a colorless oil.[4]

Diagram 1: Synthesis Workflow for this compound

G cluster_synthesis Synthesis of this compound start 2,8-dimethylnonan-5-one in Methanol reduction Add NaBH4 at 0°C start->reduction stir Stir for 1 hour reduction->stir quench Quench with 1N HCl stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify product This compound purify->product

Caption: A stepwise workflow for the laboratory synthesis of this compound.

Potential Research Application: Specialty Solvent

The branched structure of this compound suggests it may exhibit unique solvency properties, making it a candidate for applications in coatings, inks, and specialty cleaning formulations.[3] Its hydroxyl group provides polarity, while the long, branched alkyl chain offers non-polar characteristics.

Theoretical Rationale

The branching at the 2 and 8 positions can disrupt crystal lattice formation, likely resulting in a low pour point and maintaining fluidity at lower temperatures. This is a desirable characteristic for solvents used in variable temperature environments.

Experimental Protocol: Evaluation as a Specialty Solvent

  • Solubility Screening: Test the solubility of a range of solutes (e.g., resins, polymers, organic pigments) in this compound at various concentrations and temperatures.

  • Viscosity Measurement: Determine the viscosity of solutions of a standard polymer (e.g., polystyrene) in this compound and compare it to conventional solvents like xylene and cyclohexanone.

  • Evaporation Rate: Measure the evaporation rate of this compound relative to standard solvents to assess its potential use in coating formulations where drying time is critical.

  • Performance in a Model Coating Formulation: Prepare a simple lacquer formulation using this compound as a co-solvent. Evaluate the film properties, such as gloss, hardness, and adhesion.

Potential Research Application: Surfactant Precursor

Branched-chain alcohols are valuable intermediates in the synthesis of nonionic surfactants.[3][8] Ethoxylation of this compound could yield surfactants with interesting properties for use in detergents, emulsifiers, and wetting agents.

Theoretical Rationale

The branched hydrophobic tail of a surfactant derived from this compound would likely lead to a larger cross-sectional area at interfaces, potentially enhancing wetting and emulsification performance.

Experimental Protocol: Synthesis and Evaluation of an Ethoxylated Surfactant

  • Ethoxylation: React this compound with ethylene oxide in the presence of a suitable catalyst (e.g., potassium hydroxide) to produce a series of ethoxylates with varying degrees of ethoxylation.

  • Characterization: Characterize the resulting surfactants using techniques such as NMR and mass spectrometry to confirm their structure and purity.

  • Surface Tension Measurement: Determine the critical micelle concentration (CMC) and the surface tension at the CMC for each ethoxylate in aqueous solution.

  • Wetting Performance: Evaluate the wetting ability of the synthesized surfactants using the Draves wetting test.

  • Emulsification Power: Assess the ability of the surfactants to emulsify a standard oil-in-water system and measure the stability of the resulting emulsion over time.

Diagram 2: Conceptual Pathway for Surfactant Synthesis and Evaluation

G cluster_surfactant Surfactant Development Workflow start This compound Ethoxylation with Ethylene Oxide surfactant Branched Nonionic Surfactant Characterization (NMR, MS) start:f1->surfactant:f0 evaluation Performance Testing Surface Tension Wetting (Draves) Emulsification surfactant:f1->evaluation:f0

Caption: Workflow for synthesizing and evaluating a nonionic surfactant from this compound.

Potential Research Application: Lubricant Additive

Branched alcohols and their ester derivatives are utilized as lubricant esters and additives.[3] The structure of this compound suggests that its esters could serve as synthetic lubricant base stocks or viscosity modifiers.

Theoretical Rationale

The branched structure can provide good thermal and oxidative stability, while also contributing to a low pour point, which is crucial for lubricants operating in a wide range of temperatures.

Experimental Protocol: Synthesis and Evaluation of a Lubricant Ester

  • Esterification: Synthesize an ester of this compound with a suitable carboxylic acid (e.g., adipic acid, oleic acid) via Fischer esterification.

  • Purification and Characterization: Purify the resulting ester by vacuum distillation and characterize it using IR, NMR, and mass spectrometry.

  • Viscosity Index Determination: Measure the kinematic viscosity of the ester at 40°C and 100°C to calculate its viscosity index, a measure of its viscosity-temperature behavior.

  • Pour Point Measurement: Determine the pour point of the ester to assess its low-temperature fluidity.

  • Oxidative Stability: Evaluate the oxidative stability of the ester using a standard method such as the rotating pressure vessel oxidation test (RPVOT).

Potential Research Application: Precursor for Cosmetic Ingredients

Long-chain aliphatic alcohols are precursors to monoacylglycerols and other esters used in cosmetic formulations for their emollient and occlusive properties.[9]

Theoretical Rationale

Esters derived from this compound could offer unique sensory profiles and skin-feel properties in cosmetic and personal care products. The branching may lead to a less waxy and more easily spreadable emollient.

Experimental Protocol: Synthesis and Evaluation of a Cosmetic Ester

  • Enzymatic Esterification: Synthesize a monoester of this compound with a fatty acid (e.g., lauric acid) using a lipase catalyst (e.g., Novozym 435) to ensure high selectivity and mild reaction conditions.

  • Characterization: Confirm the structure and purity of the resulting ester.

  • Sensory Panel Evaluation: Incorporate the ester into a simple lotion base and conduct a sensory panel evaluation to assess properties such as skin-feel, spreadability, and residual tackiness.

  • Occlusivity Measurement: Evaluate the occlusive properties of the ester by measuring the reduction in transepidermal water loss (TEWL) on a skin model.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for flammable and potentially irritating organic alcohols.[10][11][12] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Conclusion and Future Outlook

This compound represents a molecule with significant, yet largely unexplored, potential. Its branched structure is a key feature that suggests a variety of research avenues in the development of high-performance specialty chemicals. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate its properties and unlock its potential in surfactants, lubricants, solvents, and cosmetics. Further research into the stereoselective synthesis of this alcohol could also open up applications in areas requiring chiral building blocks.[13]

References

  • LookChem. (n.d.). Cas 19780-96-2, this compound.
  • Johnson Holding. (n.d.). Branched Alcohols.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound.
  • ResearchGate. (n.d.). Fractionated aliphatic alcohols as synthetic precursors of ultra long chain monoacylglycerols for cosmetic applications.
  • Frontiers. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica.
  • ResearchGate. (n.d.). Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S).
  • ResearchGate. (n.d.). Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha.
  • National Center for Biotechnology Information. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica.
  • ACS Publications. (2021). Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst.
  • openPR. (2026). Isotridecyl Alcohol (ITDA) Market to Reach US$ 195 Million.
  • ResearchGate. (n.d.). Branched-Chain Higher Alcohols.
  • Wikipedia. (n.d.). Alcohol (chemistry).
  • Context. (n.d.). Long chain alcohols: Significance and symbolism.
  • Stenutz. (n.d.). 2,8-dimethyl-5-ethyl-5-nonanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141512, 2-Methyl-5-nonanol.
  • Longdom Publishing. (n.d.). Antioxidant, Antiproliferative Activities and Chemical Profile of.
  • Google Patents. (n.d.). US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • Google Patents. (n.d.). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
  • PubChem. (n.d.). Process for producing 2,6-dimethyl-5-hepten-1-al - Patent WO-2015169721-A1.

Sources

An In-Depth Technical Guide to 2,8-Dimethyl-5-nonanol: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethyl-5-nonanol, a branched-chain aliphatic alcohol, is a chemical compound with known applications in the fragrance and flavoring industries. Its molecular structure, characterized by a nine-carbon backbone with methyl groups at the second and eighth positions and a hydroxyl group at the fifth position, gives rise to specific physicochemical properties and potential for further chemical modification. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and known applications of this compound, serving as a valuable resource for professionals in chemical research and development.

Physicochemical Properties

This compound is a clear, colorless liquid with a mild, floral scent.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 19780-96-2[2][3]
Molecular Formula C₁₁H₂₄O[2][3]
Molecular Weight 172.31 g/mol [2][3][4]
IUPAC Name 2,8-dimethylnonan-5-ol[3]
Synonyms 5-Nonanol, 2,8-dimethyl-; diisopentylcarbinol[1][3]
XLogP3 3.7[3][4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 1[3][4]
Rotatable Bond Count 6[3][4]
Exact Mass 172.182715385[3][4]
Topological Polar Surface Area 20.2 Ų[3][4]

History and Discovery

The documented synthesis of this compound appears in a 1992 patent, US5142056, titled "Substituted alkanolamino acid derivatives."[2] While this patent focuses on the creation of more complex molecules, it describes the synthesis of this compound as an intermediate. At present, information regarding an earlier first synthesis or discovery in a peer-reviewed scientific journal has not been identified. The compound's history is therefore primarily linked to its utility as a building block in the synthesis of other target molecules.

Synthesis of this compound

The most well-documented method for the synthesis of this compound is through the reduction of its corresponding ketone, 2,8-dimethylnonan-5-one.[2] This precursor is commercially available.[5][6]

Synthetic Pathway: Reduction of a Ketone

The synthesis involves the reduction of the carbonyl group of 2,8-dimethylnonan-5-one to a secondary alcohol using a reducing agent such as sodium borohydride.

Synthesis ketone 2,8-Dimethylnonan-5-one alcohol This compound ketone->alcohol Reduction reagent Sodium Borohydride (NaBH4) Methanol (MeOH) reagent->alcohol

Caption: Reduction of 2,8-dimethylnonan-5-one to this compound.

Experimental Protocol

The following protocol is based on the procedure described in US Patent 5,142,056.[2]

Objective: To synthesize this compound by the reduction of 2,8-dimethylnonan-5-one.

Materials:

  • 2,8-dimethylnonan-5-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1N Hydrochloric acid (HCl)

  • Hexane

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH)

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • A solution of 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 ml of methanol is prepared in a suitable reaction vessel.

  • The solution is cooled to 0°C using an ice bath.

  • 0.8 g (21 mmol) of sodium borohydride is carefully added to the cooled solution.

  • The reaction mixture is stirred at 0°C for 1 hour.

  • After 1 hour, the reaction is quenched by the addition of 1N HCl.

  • The solution is then diluted with a 1:1 mixture of hexane and diethyl ether.

  • The organic layer is washed sequentially with 1N NaOH, water, and saturated brine.

  • The washed organic layer is dried over anhydrous MgSO₄.

  • The solvent is removed in vacuo to yield the crude product.

  • The crude product is purified by flash chromatography using a mobile phase of 10% ethyl acetate in hexane to afford 2.30 g (40% yield) of this compound as a colorless oil.[2]

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows the following characteristic signals:[2]

  • δ 0.88 (d, J=7 Hz, 6H): This doublet corresponds to the six protons of the two methyl groups at the terminal ends of the isobutyl groups.

  • δ 0.89 (d, J=7 Hz, 6H): This doublet corresponds to the other six protons of the two methyl groups on the isobutyl groups.

  • δ 1.1-1.6 (m, 10H): This multiplet represents the ten protons of the methylene and methine groups in the carbon backbone.

  • δ 3.56 (m, 1H): This multiplet corresponds to the proton attached to the carbon bearing the hydroxyl group (the carbinol proton).

¹³C NMR, Mass Spectrometry, and IR Spectroscopy

Applications

The primary reported application of this compound is as a fragrance and flavoring agent.[1] Its mild, floral scent makes it a suitable ingredient in perfumes, cosmetics, and various household products.

While research into other applications is not extensive, the stereoselective synthesis of a related compound, (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol, suggests potential utility of the 2,8-dimethylnonan-5-ol scaffold in the synthesis of chiral molecules and complex organic structures.[7]

Conclusion

This compound is a branched secondary alcohol with established utility in the fragrance industry. Its synthesis via the reduction of the corresponding ketone is a straightforward and well-documented process. While its history and discovery are not extensively detailed in academic literature, the available information provides a solid foundation for its synthesis and characterization. Further research into its potential biological activities and applications as a chiral building block could unveil new opportunities for this molecule in various fields of chemistry.

References

  • PubChem. This compound. [Link]
  • ResearchGate. Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S). [Link]
  • The Good Scents Company. 6,8-dimethyl-2-nonanol nonadyle. [Link]
  • ERIC.
  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
  • PubChem. 2-Methyl-5-nonanol. [Link]
  • The Good Scents Company. dimethyl octanol, 106-21-8. [Link]
  • PubChem. This compound. [Link]
  • YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]
  • ResearchGate.
  • LookChem. Cas 19780-96-2,this compound. [Link]
  • PubChem. 2,8-Dimethyl-5-(2-methylpropyl)nonane. [Link]
  • PubChem. 2,8-Dimethylnonane. [Link]

Sources

The Ubiquitous Yet Understated Presence of Dimethylnonanols in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylnonanols, a class of branched-chain alcohols, are increasingly being recognized for their subtle but significant roles in the chemical ecology of a diverse range of organisms. While not as extensively studied as other semiochemicals, their presence in insects, plants, and microorganisms points to a conserved importance in intra- and interspecific communication. This technical guide provides an in-depth exploration of the natural occurrence of dimethylnonanols, their ecological functions, and detailed methodologies for their study. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these fascinating molecules.

Introduction: The Quiet Significance of Dimethylnonanols

Branched-chain alcohols are a diverse group of organic compounds that play crucial roles in the chemical language of life. Among these, dimethylnonanols represent a specific and intriguing subclass. These C11 alcohols, characterized by two methyl groups along a nonane backbone, exhibit a wide range of structural isomers, each with the potential for unique biological activity. Their chirality further multiplies this diversity, with different enantiomers often eliciting distinct physiological and behavioral responses.

Historically, the focus of pheromone and natural product chemistry has often been on more abundant or more potently active compounds. However, with advancements in analytical sensitivity, the subtle but important contributions of molecules like dimethylnonanols are coming to light. They are now understood to be components of pheromone blends, defensive secretions, and volatile profiles of plants and microbes, often acting in concert with other compounds to modulate behavior and ecological interactions. This guide aims to synthesize the current knowledge on the natural occurrence of dimethylnonanols and provide practical, field-proven methodologies for their investigation.

Natural Occurrence of Dimethylnonanols: A Cross-Kingdom Survey

The known distribution of dimethylnonanols spans across the insect, plant, and microbial kingdoms, highlighting their widespread, albeit often low-concentration, presence.

In the Insect World: Pheromones and Beyond

While direct identification of dimethylnonanols as primary insect pheromones is still an emerging area of research, structurally related compounds are well-established semiochemicals. A prominent example is (4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one , known as serricornin, the sex pheromone of the female cigarette beetle, Lasioderma serricorne[1][2]. This C11 compound, with its dimethyl- and hydroxyl-substituted nonane structure, underscores the potential for dimethylnonanols to function as key signaling molecules in insects.

Furthermore, branched-chain hydrocarbons, the biosynthetic precursors to many fatty acid-derived pheromones, are common in insect cuticles. For instance, 3,7-dimethylpentadecane has been identified as a major component of the sex pheromone of the leaf-miner moth, Leucoptera sinuella[3][4]. The enzymatic machinery for producing such branched structures is therefore present in insects, suggesting that the biosynthesis of dimethylnonanols is entirely feasible.

In the Plant Kingdom: Subtle Volatiles with Potential Roles

The investigation of plant volatile organic compounds (VOCs) is a vast field, with thousands of compounds identified to date[5][6]. Within this complex chemical tapestry, specific dimethylnonanol isomers have been identified. For example, 4,8-dimethyl-1-nonanol has been reported as a volatile component of strawberry fruit (Fragaria ananassa)[7].

The unsaturated analogue, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) , is a well-known herbivore-induced plant volatile (HIPV) emitted by numerous plant species upon damage by herbivores[8][9]. While not an alcohol, its C11 dimethyl-branched structure is biosynthetically related and highlights the presence of pathways in plants capable of producing such carbon skeletons. The ecological role of these plant-derived dimethylnonanols and their derivatives is likely multifaceted, potentially involving attraction of pollinators, deterrence of herbivores, or even indirect defense by attracting natural enemies of herbivores.

In the Microbial Realm: Volatile Signals from a Hidden World

Microorganisms, particularly actinomycetes and fungi, are prolific producers of a vast array of volatile organic compounds (MVOCs)[10][11][12][13][14][15]. These volatiles play crucial roles in microbial communication and interactions with other organisms. The unsaturated derivative, 4,8-dimethyl-3,7-nonadien-2-ol , has been reported in Streptomyces species[16]. The production of diverse alcohols, including branched-chain variants, is a common feature of microbial metabolism[17][18]. The ecological functions of these microbial dimethylnonanols are likely diverse, ranging from antimicrobial activity to signaling molecules in complex soil ecosystems.

Compound NameIsomerNatural SourceKingdomPutative Function
4,8-Dimethyl-1-nonanol4,8-Strawberry (Fragaria ananassa)PlantaeFlavor/Aroma Component
4,8-Dimethyl-3,7-nonadien-2-ol4,8-Streptomyces sp.BacteriaInterspecific signaling
(4S,6S,7S)-4,6-Dimethyl-7-hydroxynonan-3-one (Serricornin)4,6-Cigarette Beetle (Lasioderma serricorne)AnimaliaSex Pheromone

Ecological Roles: The Functional Significance of Dimethylnonanols

The scattered occurrence of dimethylnonanols across different biological kingdoms suggests a variety of ecological roles. While research into their specific functions is ongoing, several key themes are emerging.

  • Pheromonal Communication: As exemplified by the structurally similar serricornin, dimethylnonanols have the potential to act as sex or aggregation pheromones in insects[1][2][19]. Their relatively low volatility may make them suitable for close-range communication or as components of more complex pheromone blends that mediate specific behaviors.

  • Kairomonal Cues: For herbivores and their natural enemies, plant- and microbe-derived dimethylnonanols can act as kairomones. These cues can indicate the presence of a suitable host plant, prey, or a suitable environment for oviposition.

  • Defense and Allelopathy: The production of volatile alcohols by microorganisms can have antimicrobial effects, suggesting a role in defense against competing microbes[17]. In plants, these compounds may contribute to a defensive volatile blend that deters herbivores.

  • Synergists and Modulators: In many cases, individual compounds in a complex blend do not elicit a strong behavioral response on their own but act as synergists or modulators of other active components. Dimethylnonanols may play such a role, fine-tuning the behavioral response to a pheromone or a plant volatile bouquet.

Methodologies for the Study of Dimethylnonanols

The study of dimethylnonanols requires sensitive and specific analytical techniques due to their often low natural abundance and the presence of multiple isomers. The following section provides detailed protocols for their extraction, analysis, and biological activity assessment.

Extraction and Collection of Volatiles

The choice of extraction method is critical and depends on the biological source and the volatility of the target compounds.

SPME is a solvent-free and highly sensitive technique ideal for collecting volatiles from the headspace of living organisms or plant material[10][20][21].

Protocol: Headspace SPME of Insect Volatiles

  • Insect Preparation: Place a single or a small group of insects in a glass vial. For pheromone collection, it is crucial to use virgin individuals of the appropriate sex and age.

  • Fiber Selection: Choose an SPME fiber with a coating appropriate for the polarity of the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for a broad range of volatiles[20].

  • Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 1-24 hours) at a controlled temperature. The optimal time and temperature should be determined empirically.

  • Desorption and Analysis: Immediately after extraction, desorb the analytes from the fiber in the heated injection port of a gas chromatograph (GC) for analysis.

SPME_Workflow cluster_collection Volatile Collection cluster_analysis Analysis Insect Insect in Vial SPME_Fiber SPME Fiber Exposure Insect->SPME_Fiber Headspace Volatiles GC_Injection Thermal Desorption in GC Inlet SPME_Fiber->GC_Injection Transfer GC_MS GC-MS Analysis GC_Injection->GC_MS Analyte Separation & Detection

SPME workflow for insect volatile collection and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the cornerstone for the analysis of volatile compounds, allowing for their separation, identification, and quantification[20].

Protocol: GC-MS Analysis of Dimethylnonanols

  • Column Selection: A non-polar column (e.g., DB-5ms) is suitable for initial screening. For isomer separation, a more polar column (e.g., a wax or cyanopropyl phase) may be necessary.

  • GC Program: A typical temperature program would start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-280°C) to elute all compounds.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identification is achieved by comparing the obtained mass spectra with libraries (e.g., NIST) and by comparing retention times with those of authentic standards.

  • Chiral Analysis: To separate enantiomers, a chiral GC column is required. Cyclodextrin-based stationary phases are commonly used for this purpose[22][23][24]. The separation of chiral alcohols often requires derivatization to improve resolution.

Electroantennography (EAG) for Bioactivity Screening

EAG is a powerful technique for rapidly screening compounds for their ability to elicit an olfactory response in an insect antenna[11][12][13][17].

Protocol: EAG for a Coleopteran Insect

  • Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between two electrodes using a conductive gel.

  • Stimulus Delivery: Deliver a puff of air containing a known concentration of the test compound over the antennal preparation. A solvent blank should be used as a control.

  • Signal Recording: The electrical potential change across the antenna is amplified and recorded.

  • Data Analysis: The amplitude of the depolarization in response to the stimulus is measured and compared to the control and a standard compound.

EAG_Setup cluster_stimulus Stimulus Delivery cluster_preparation Antennal Preparation cluster_recording Signal Recording Air_Source Air Source Stimulus_Cartridge Stimulus Cartridge Air_Source->Stimulus_Cartridge Antenna Excised Antenna Stimulus_Cartridge->Antenna Puff of Odor Electrodes Recording & Reference Electrodes Amplifier Amplifier Electrodes->Amplifier Antennal Signal Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition

Schematic of an Electroantennography (EAG) setup.

Biosynthesis of Dimethylnonanols: A Look into the Metabolic Pathways

The biosynthesis of dimethylnonanols is believed to follow pathways related to fatty acid and isoprenoid metabolism.

Fatty Acid Synthase (FAS) Pathway

In insects, the biosynthesis of branched-chain hydrocarbons, which are precursors to fatty alcohols, involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA by the fatty acid synthase (FAS) complex[14][18]. The stereochemistry of the methyl branch is determined by the enoyl-ACP reductase domain of the FAS[14]. Subsequent chain elongation and reduction of the resulting fatty acyl-CoA by a fatty acyl-CoA reductase (FAR) would yield the corresponding dimethylnonanol[18][19][25].

Biosynthesis_FAS Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Branched_Acyl_ACP Branched-Chain Acyl-ACP FAS->Branched_Acyl_ACP Reduction Reduction (FAR) Branched_Acyl_ACP->Reduction Dimethylnonanol Dimethylnonanol Reduction->Dimethylnonanol

Proposed biosynthetic pathway of dimethylnonanols via the Fatty Acid Synthase (FAS) pathway.
Isoprenoid Pathway

In some cases, branched-chain alcohols can be derived from the isoprenoid pathway. The C11 skeleton of some dimethylnonanols could potentially be formed through the degradation of larger isoprenoid precursors. For example, the herbivore-induced plant volatile DMNT is formed from the oxidative degradation of the C15 sesquiterpene (E)-nerolidol. A similar degradation of a C15 or C20 isoprenoid followed by reduction could potentially lead to a dimethylnonanol structure.

Future Perspectives and Applications

The study of dimethylnonanols is a field ripe with opportunities for new discoveries. Future research should focus on:

  • Broadening the Search: A wider screening of insects, plants, and microorganisms is needed to better understand the distribution and diversity of naturally occurring dimethylnonanols.

  • Elucidating Biosynthetic Pathways: The specific enzymes and genes involved in the biosynthesis of dimethylnonanols need to be identified and characterized. This could open up possibilities for their biotechnological production.

  • Behavioral and Ecological Studies: Detailed behavioral assays are required to elucidate the specific ecological roles of these compounds in different biological systems.

  • Applications in Pest Management and Drug Development: As components of pheromone blends, dimethylnonanols could be used to develop more effective and selective pest management strategies. Their potential bioactivity also makes them interesting candidates for drug discovery programs.

References

  • Cassen Testing Labs. (n.d.). Analysis of Microbial Volatile Organic Compounds (MVOCs).
  • Pierson, L. S., & Pierson, E. A. (2010). Volatile metabolites from actinomycetes. PubMed.
  • van der Meij, A., Worsley, S. F., Hutchings, M. I., & van Wezel, G. P. (2017). Volatile compounds from Actinobacteria as mediators of microbial interactions. Leiden University Scholarly Publications.
  • Schöller, C. E., Gürtler, H., Pedersen, R., Molin, S., & Wilkins, K. (2002). Volatile Metabolites from Actinomycetes. Journal of Agricultural and Food Chemistry.
  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches.
  • Blomquist, G. J., Tittiger, C., & Jurenka, R. A. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. PNAS.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • Youngquist, J. T., Lennen, R. M., & Pfleger, B. F. (2017). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. Frontiers in Bioengineering and Biotechnology.
  • Lesniak, S., & Lesniak, D. C. (2009). A non-lethal SPME method for insect cuticular analysis by GC-MS. ResearchGate.
  • ChemBK. (2024). 3,7-dimethylnona-1,6-dien-3-ol.
  • Diva-portal.org. (n.d.). SPME collection and GC-MS analysis of volatiles emitted during the attack of male Polygraphus poligraphus (Coleoptera).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Wojciechowska, M., & Gołębiowski, M. (2020). SPME-GC/MS Analysis of Volatile Compounds Contained in the Insect Larvae of Tenebrio Molitor and Leptinotarsa Decemlineata Before and After Using Insecticides. PubMed.
  • Google Patents. (n.d.). US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one.
  • Čertík, M., Adamec, J., Holič, R., & Neboháčová, M. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. PubMed.
  • Masuda, Y., Fujita, K., & Mori, K. (2003). Synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone and (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone, the pheromone components of the bostrychid beetle, Dinoderus bifoveolatus. PubMed.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Čertík, M., Adamec, J., Holič, R., & Neboháčová, M. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. PMC - PubMed Central.
  • The Pherobase. (2025). Semiochemical compound: (4S,6S,7S)-7-Hydroxy-4,6-dimethylnonan-3-one.
  • ResearchGate. (n.d.). (PDF) Chiral Gas Chromatography.
  • MDPI. (n.d.). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review.
  • The Good Scents Company. (n.d.). 4,8-dimethyl-1-nonanol.
  • PubChem. (n.d.). 3,7-Dimethyl-1-octanol.
  • Wiley Analytical Science. (2015). Sniffing out active compounds in insect pheromones.
  • PubChem. (n.d.). 3,7-Dimethylnona-1,6-dien-3-ol.
  • Pichersky, E., & Gershenzon, J. (2002). Biochemistry of Plant Volatiles. PMC - PubMed Central.
  • PubChem. (n.d.). 5,7-Dimethylnon-5-en-2-ol.
  • PubChem. (n.d.). 3,7-Dimethylnon-6-en-1-ol.
  • PubChem. (n.d.). 3,7-Dimethylnonan-3-ol.
  • Bergmann, J., et al. (2020). 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae). PubMed.
  • ResearchGate. (n.d.). Plant Volatile Organic Compounds: Revealing the Hidden Interactions.
  • MDPI. (n.d.). Volatile Organic Compounds (VOCs) as Environmental Pollutants: Occurrence and Mitigation Using Nanomaterials.
  • Pherobank BV. (2017). Rare plant alarm volatile (E)-4,8-Dimethyl-1,3,7-nonatriene (E-DMNT) available from Pherobank BV.
  • PubChem. (n.d.). 4,6-Dimethyl-3-nonanone.
  • PubChem. (n.d.). 4,6-Dimethyl-3-nonen-5-ol.
  • Radominska-Pandya, A., Chen, G., & Czernik, P. J. (2010). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. PMC - PubMed Central.
  • ResearchGate. (n.d.). (PDF) Plant Volatiles.
  • PubChem. (n.d.). 5,7-Diethyl-3,4-dimethylnonane.
  • Natural Volatiles and Essential Oils. (n.d.). Volume: 8 Issue: 3.
  • The Pherobase. (2025). Semiochemical compound: 3,7-Dimethyl-6-octenal.
  • The Good Scents Company. (n.d.). (E)-4,8-dimethyl-1,3,7-nonatriene.
  • ResearchGate. (n.d.). 3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella (Lepidoptera: Lyonetiidae).

Sources

Methodological & Application

Application Note: Identification and Characterization of 2,8-Dimethyl-5-nonanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive, field-proven protocol for the qualitative analysis of 2,8-Dimethyl-5-nonanol, a branched-chain secondary alcohol. Due to its volatility and distinct chemical structure, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical method of choice, offering high-resolution separation and definitive structural confirmation. This document outlines the optimized instrumental parameters, sample preparation, and data interpretation logic necessary for the unambiguous identification of this analyte, tailored for researchers in synthetic chemistry, quality control, and drug development.

Introduction

This compound is a C11 branched aliphatic alcohol. The characterization of such compounds is critical in various fields, from the quality control of industrial solvents and synthetic intermediates to the profiling of metabolites in biological systems. Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds like alcohols from complex mixtures.[1] When coupled with a Mass Spectrometer (MS), it provides powerful identification capabilities based on the unique mass fragmentation pattern of the analyte after ionization.[2] This protocol details a robust GC-MS method using electron ionization (EI) to generate a reproducible mass spectrum for confident library matching and structural elucidation.

Analyte Profile: this compound

A clear understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name 2,8-dimethylnonan-5-ol[3]
CAS Number 19780-96-2[3]
Molecular Formula C₁₁H₂₄O[3]
Molecular Weight 172.31 g/mol [3]
Chemical Structure CC(C)CCC(O)CCC(C)C[3]

Principle of the Method

The sample, dissolved in a volatile organic solvent, is injected into the GC system. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas (helium) onto the analytical column. The column, containing a specific stationary phase, separates this compound from other components based on its boiling point and polarity.[4] As the analyte elutes from the column, it enters the MS ion source. Here, high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a predictable and repeatable manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and the detector records their relative abundance, generating a unique mass spectrum that serves as a chemical fingerprint for the molecule.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Solvent: Hexane or Dichloromethane (GC or HPLC grade)[1]

  • Equipment: Analytical balance, Class A volumetric flasks, micropipettes, 2 mL autosampler vials with caps.[5]

Standard & Sample Preparation

The causality behind this procedure is to ensure the analyte is at a concentration suitable for detection without overloading the GC column, which can lead to poor peak shape and inaccurate results.[5]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the chosen solvent.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This concentration is a robust starting point for achieving a strong signal-to-noise ratio.[5]

  • Sample Preparation: Samples must be dissolved in a compatible volatile solvent.[6] Ensure the final concentration is within the expected linear range of the instrument, using the working standard as a guide. Samples should be filtered through a 0.22 µm filter if particulates are present to prevent blockage of the injector syringe and column.[6]

Instrumentation & Conditions

The selected parameters are designed to provide optimal separation and spectral clarity for a mid-polarity, branched C11 alcohol. A mid-polar column is chosen as it offers a good balance of interactions for the alcohol's hydroxyl group and its aliphatic backbone.[7]

Table 1: Gas Chromatography (GC) Parameters

Parameter Setting Rationale
GC System Modern capillary GC system Provides necessary thermal and flow control.
Column DB-5ms, HP-5ms, or equivalent (5% Phenyl-methylpolysiloxane) Mid-polarity phase ideal for general-purpose analysis of compounds with some polar character.[8]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film Standard dimensions offering a good balance of resolution, speed, and sample capacity.[4]
Carrier Gas Helium (99.999% purity) Inert and provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode) Optimal flow for a 0.25 mm ID column.
Injector Split/Splitless Allows for flexibility with sample concentration.
Injector Temp. 250 °C Ensures rapid and complete vaporization of the C11 alcohol.
Injection Mode Split (Ratio 20:1) Prevents column overloading with a 10 µg/mL standard.
Injection Volume 1 µL Standard volume for capillary GC.

| Oven Program | 60 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | The initial hold focuses the analytes at the head of the column. The ramp ensures elution of the analyte with good peak shape. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
MS System Single Quadrupole or equivalent Standard for routine compound identification.
Ionization Source Electron Ionization (EI) The standard for creating reproducible, library-searchable spectra.
Electron Energy 70 eV Universal standard for EI, maximizing fragmentation and allowing comparison to NIST libraries.[9]
Mass Range m/z 40-300 Covers the expected molecular ion and all significant fragments.
Scan Speed ~2-3 scans/sec Provides sufficient data points across the chromatographic peak.
Transfer Line Temp. 280 °C Prevents condensation of the analyte between the GC and MS.

| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |

GC-MS Analysis Workflow

This self-validating workflow ensures the system is clean and performing correctly before analyzing the actual sample.

GC-MS Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Prepare Standard & Sample (10 µg/mL in Hexane) blank 1. Inject Solvent Blank (Verify System Cleanliness) prep->blank std 2. Inject Standard (Confirm RT & Spectrum) blank->std sample 3. Inject Sample (Acquire Data) std->sample process Process Chromatogram & Spectrum sample->process confirm Confirm ID by comparing Sample RT and Spectrum to Standard process->confirm

A self-validating workflow for GC-MS analysis.

Data Analysis and Interpretation

Chromatographic Analysis

The primary goal of the chromatographic separation is to resolve this compound from any solvent impurities or other components in the sample. Under the conditions specified in Table 1, the analyte will elute at a characteristic Retention Time (RT) . This RT, when compared to that of a known standard analyzed under identical conditions, provides the first layer of identification.

Mass Spectral Interpretation

The mass spectrum provides definitive structural information. For secondary alcohols, the molecular ion (M⁺) peak is often weak or absent due to the high propensity for fragmentation.[10][11] Key fragmentation pathways include α-cleavage and dehydration.[12]

  • Molecular Ion (M⁺): The theoretical m/z for the molecular ion C₁₁H₂₄O⁺ is 172. Its presence, even at low abundance, is a strong indicator.

  • Loss of Water (M-18): Alcohols readily lose a water molecule, which would result in a peak at m/z 154 (172 - 18).[13]

  • α-Cleavage: This is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. This is a dominant fragmentation pathway for alcohols because it forms a resonance-stabilized oxonium ion.[12] For the symmetrical this compound, α-cleavage at either C4-C5 or C5-C6 results in the loss of an isobutyl radical (•C₄H₉) to produce a fragment at m/z 115 .

  • Base Peak: The NIST spectral library for this compound indicates the most abundant ion (base peak) is at m/z 83 .[3] This fragment likely arises from a complex rearrangement following initial fragmentation.

Key EI fragmentation pathways for this compound.

Expected Results

A successful analysis will yield a single, sharp chromatographic peak for the this compound standard. The mass spectrum extracted from this peak should be compared to the standard and a reference library like NIST.

Table 3: Summary of Expected Identification Data

Parameter Expected Value Confirmation
Retention Time (RT) Analyte-specific (e.g., ~10-15 min) Match within ±0.1 min of the standard.
Molecular Ion [M]⁺ m/z 172 Low abundance or absent.
Key Fragments (m/z) 154, 115, 83, 57, 43 Presence and relative abundance match the standard.
Base Peak m/z 83 The most intense peak in the spectrum.[3]

| Library Match | >90% probability | High-confidence match against NIST/Wiley library. |

Conclusion

The GC-MS method detailed in this application note provides a reliable and definitive protocol for the identification of this compound. By following the specified parameters for sample preparation, instrumentation, and data analysis, researchers can achieve unambiguous characterization of this compound. The combination of chromatographic retention time and the unique mass spectral fragmentation pattern, particularly the key fragments at m/z 115 and the base peak at m/z 83, forms a robust, self-validating system for analysis.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Platynereis. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • PharmaGuru. (2025, November 11). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
  • University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific electron ionization-induced fragmentation of secondary alcohol methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63–67.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Jo, A. R., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 14(6), 333.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols.
  • Papakonstantinou, I., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Molecules, 27(17), 5643.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • National Institute of Standards and Technology. (n.d.). 2-Methyl-5-nonanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.
  • National Institute of Standards and Technology. (n.d.). 5-Nonanone, 2,8-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Royal Society of Chemistry. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment.

Sources

Application Notes and Protocols for NMR Spectroscopy of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol and in-depth analysis for the structural elucidation of 2,8-Dimethyl-5-nonanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind experimental choices. We will cover sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra, and a thorough interpretation of the resulting data. This guide is designed to serve as a practical, field-proven resource for the complete characterization of complex acyclic alcohols.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] For a molecule like this compound, which possesses a chiral center and several structurally similar alkyl groups, NMR provides the necessary resolution and information to unambiguously assign every proton and carbon atom. The molecule's structure, with its plane of symmetry broken by the hydroxyl group at the C5 position, presents an interesting case of diastereotopic protons, which are chemically non-equivalent and produce distinct signals in the ¹H NMR spectrum.[2][3][4][5] This guide will walk you through the process of leveraging various NMR experiments to build a complete structural picture of this compound.

Predicted NMR Spectral Data

A preliminary analysis based on established chemical shift principles and predictive algorithms provides a foundational expectation for the NMR spectra of this compound.

Predicted ¹H NMR Data

The presence of a chiral center at C5 renders the methylene protons at C4 and C6 diastereotopic, meaning they are in different chemical environments and will have different chemical shifts.[2][3][5][6] The hydroxyl proton's chemical shift is highly variable and depends on factors like solvent, concentration, and temperature.[7][8][9]

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling To
H1, H1', H1'' / H9, H9', H9''~ 0.88DoubletH2 / H8
H2 / H8~ 1.65NonetH1, H1', H1'', H3a, H3b / H7a, H7b, H9, H9', H9''
H3a, H3b / H7a, H7b~ 1.25MultipletH2, H4a, H4b / H6a, H6b, H8
H4a, H4b / H6a, H6b~ 1.45Multiplet (diastereotopic)H3a, H3b, H5 / H5, H7a, H7b
H5~ 3.60MultipletH4a, H4b, H6a, H6b
OH1.0 - 5.0 (variable)Broad Singlet-
Predicted ¹³C NMR Data

The carbon bearing the hydroxyl group (C5) is expected to be significantly deshielded, appearing in the typical range for secondary alcohols.[10][11][12]

Carbon Predicted Chemical Shift (ppm)
C1 / C9~ 22.5
C2 / C8~ 27.9
C3 / C7~ 41.8
C4 / C6~ 30.2
C5~ 70.0

Experimental Protocols

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[1]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[13]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes[14]

  • Pasteur pipette and cotton or glass wool for filtration[14]

Protocol:

  • Weigh the Sample: Accurately weigh the required amount of this compound.

  • Dissolve the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[1] Gentle vortexing can aid dissolution.

  • Filter the Sample: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[14]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Causality of Solvent Choice:

  • CDCl₃: A common, non-polar aprotic solvent. The hydroxyl proton signal in CDCl₃ is often broad and may not show coupling to adjacent protons due to rapid exchange.[7]

  • DMSO-d₆: A polar, aprotic solvent that forms strong hydrogen bonds with the hydroxyl proton. This slows down the exchange rate, often resulting in a sharper signal that shows coupling to the C5 proton.[7][15]

NMR Instrument Parameters

The following are general starting parameters. Optimization may be necessary based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width12 ppmTo encompass all expected proton signals.
Number of Scans16To achieve a good signal-to-noise ratio.
Relaxation Delay2 sTo allow for full relaxation of protons between scans.
¹³C NMR Spectral Width220 ppmTo cover the full range of carbon chemical shifts.
Number of Scans1024 or moreDue to the low natural abundance of ¹³C.
Relaxation Delay2 sStandard for most carbon experiments.
COSY Spectral Width12 ppm in both dimensionsTo match the ¹H spectral window.
Number of Increments256To achieve adequate resolution in the indirect dimension.
HSQC ¹H Spectral Width12 ppm
¹³C Spectral Width165 ppmTo focus on the region of protonated carbons.
Number of Increments128-256

Data Analysis and Interpretation

¹H NMR Spectrum Analysis
  • Hydroxyl Proton: The position of the -OH proton can be confirmed by a "D₂O shake" experiment. Adding a drop of D₂O to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal in the spectrum.[8][16]

  • Carbinol Proton (H5): The proton on the carbon bearing the hydroxyl group (H5) is expected to be the most downfield of the aliphatic protons, typically in the 3.4-4.5 ppm range, due to the deshielding effect of the electronegative oxygen atom.[8][17][18] Its multiplicity will be a multiplet due to coupling with the diastereotopic protons on C4 and C6.

  • Alkyl Protons: The remaining alkyl protons will appear in the upfield region of the spectrum (generally below 2.0 ppm). The splitting patterns should follow the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.[19]

¹³C NMR and DEPT Analysis
  • Carbonyl Carbon (C5): The carbon directly attached to the hydroxyl group (C5) will be the most downfield signal in the aliphatic region, typically between 50-80 ppm.[10][12][20][21]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.[20][22]

    • DEPT-90: Only CH (methine) carbons will appear as positive signals.

    • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ (methylene) carbons will be negative.

2D NMR: COSY and HSQC
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[23][24] Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[23][25] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection, allowing for the definitive assignment of protonated carbons.

Visualizations

Workflow for NMR Analysis of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Prep Weigh & Dissolve This compound in Deuterated Solvent Acq_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC) Acq_1D->Acq_2D Analysis_1D Analyze 1D Spectra: - Chemical Shifts - Multiplicities - Integration Acq_1D->Analysis_1D Analysis_2D Analyze 2D Spectra: - Correlate ¹H-¹H (COSY) - Correlate ¹H-¹³C (HSQC) Acq_2D->Analysis_2D Assign Assign All Proton & Carbon Signals Analysis_1D->Assign Analysis_2D->Assign Confirm Confirm Structure of This compound Assign->Confirm

Caption: Workflow for the complete NMR analysis of this compound.

Key 2D NMR Correlations for this compound

Caption: Expected COSY (dashed red) and HSQC (solid blue) correlations.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a robust and definitive method for the complete structural assignment of this compound. By understanding the principles behind each experiment and systematically analyzing the resulting data, researchers can confidently elucidate the structure of this and other complex acyclic molecules. The protocols and insights provided in this guide serve as a practical framework for achieving high-quality, unambiguous results.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
  • Fiveable. Diastereotopic Protons Definition.
  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons.
  • Reddit. (2023, March 16). Hydroxyl Groups in NMR.
  • JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons.
  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Otting, G., Liepinsh, E., & Wüthrich, K. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of biomolecular NMR, 1(3), 305-311.
  • ResearchGate. (2018, March 12). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?
  • University of Ottawa. How to make an NMR sample.
  • Iowa State University. NMR Sample Preparation.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • YouTube. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons.
  • University of Puget Sound. 13-C NMR Chemical Shift Table.
  • OpenOChem Learn. Alcohols.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • YouTube. (2023, May 15). NMR 5: Coupling Constants.
  • Journal of Chemical Education. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy.
  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
  • University of Wisconsin-Madison. NMR Chemical Shifts.
  • University College London. Chemical shifts.
  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0308505).
  • Stanford University. V J-Coupling.
  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Wikipedia. J-coupling.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • PubChem. This compound.
  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
  • Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Oregon State University. Spectroscopy of Alcohols.
  • studylib.net. Alkyl Chain Branching in Surfactants: NMR Quantitative Analysis.
  • Chegg.com. (2024, September 9). Please draw the 2D NMR (H-H COSY and HSQC) of.
  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
  • ResearchGate. (2025, August 7). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids.
  • ResearchGate. The 13c nmr data for compounds 5-8 (in ppm).

Sources

Analytical Strategies for the Characterization of Long-Chain Branched Alcohols: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Branched Aliphatic Chains

Long-chain branched alcohols are a diverse class of molecules with significant industrial relevance, finding applications as surfactants, lubricants, emollients in cosmetics, and as chemical intermediates.[1] Their branched nature imparts unique physicochemical properties, such as lower melting points and altered viscosity compared to their linear counterparts. However, this structural complexity also presents considerable analytical challenges. The determination of chain length, the precise location of branch points, and the isomeric purity of these alcohols are critical for quality control, product formulation, and regulatory compliance. This guide provides a comprehensive overview of modern analytical techniques and detailed protocols for the qualitative and quantitative analysis of long-chain branched alcohols, tailored for researchers, scientists, and drug development professionals.

The primary hurdles in the analysis of these compounds stem from their low volatility, high boiling points, and the chemical similarity between isomers. Direct analysis is often hindered by poor chromatographic performance and thermal instability. Therefore, a multi-faceted analytical approach, often involving derivatization, is necessary for comprehensive characterization. This document will detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to unravel the structural intricacies of long-chain branched alcohols.

I. Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Derivatives

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[2] However, the polar hydroxyl group in long-chain alcohols leads to poor peak shape and potential thermal degradation in the GC inlet. To overcome these issues, derivatization to a more volatile and thermally stable form is essential.[2][3]

A. The Critical Role of Derivatization: Silylation

Silylation is the most common derivatization technique for alcohols, replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3] This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4]

Why Silylation? The hydroxyl group's polarity causes strong intermolecular hydrogen bonding, increasing the boiling point and leading to interactions with active sites in the GC system, resulting in peak tailing. The TMS group is non-polar and effectively "masks" the hydroxyl group, reducing these interactions and improving chromatographic performance.

Protocol 1: Silylation of Long-Chain Branched Alcohols for GC-MS Analysis

Objective: To prepare volatile trimethylsilyl (TMS) derivatives of long-chain branched alcohols for GC-MS analysis.

Materials:

  • Long-chain branched alcohol sample

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Hexane or Dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as silylation reagents react readily with moisture. If necessary, dry the sample under a stream of nitrogen or by lyophilization.

  • Reagent Preparation: Prepare a 1 mg/mL solution of the long-chain branched alcohol in anhydrous pyridine.

  • Derivatization Reaction: a. To 100 µL of the alcohol solution in a reaction vial, add 100 µL of BSTFA + 1% TMCS.[4] b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Sample Analysis: a. Cool the vial to room temperature. b. The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

B. GC-MS Method Parameters and Data Interpretation

The choice of GC column and temperature program is crucial for achieving good separation of branched isomers.

Parameter Typical Setting Rationale
GC Column Non-polar capillary column (e.g., DB-5ms, HP-5ms)Provides separation based on boiling point, which is effective for homologous series of TMS-derivatized alcohols.
Injector Temperature 250-300°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Oven Program 70°C initial, ramp 10-20°C/min to 280-320°C, holdA temperature ramp allows for the separation of a range of chain lengths.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.

Interpreting Mass Spectra of TMS Derivatives: Under EI, TMS-derivatized alcohols exhibit characteristic fragmentation patterns. The molecular ion (M+) may be weak or absent.[4] Key fragments to look for include:

  • [M-15]+: Loss of a methyl group from the TMS moiety, a very common and often prominent ion.[4]

  • [M-90]+: Loss of trimethylsilanol (TMSOH), another characteristic fragmentation.[4]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. The position of the branch can influence the relative abundance of the resulting fragment ions, providing clues to the branching structure.

II. Liquid Chromatography-Mass Spectrometry (LC-MS): For Less Volatile Analytes and Derivatized Alcohols

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] For long-chain branched alcohols, LC-MS is particularly useful for the analysis of derivatives that enhance ionization efficiency.

A. Derivatization for Enhanced LC-MS Sensitivity: Dansylation

While silylation is ideal for GC-MS, dansylation is a highly effective strategy for LC-MS analysis with electrospray ionization (ESI). Dansyl chloride reacts with the hydroxyl group to form a dansyl ether.

Why Dansylation? The dansyl group contains a tertiary amine that is readily protonated in the ESI source, leading to a significant enhancement in ionization efficiency and, consequently, signal intensity in the mass spectrometer.[4]

Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of long-chain branched alcohols.

B. Interpreting MS/MS Spectra of Dansylated Derivatives

Tandem mass spectrometry (MS/MS) of dansylated alcohols provides structurally informative fragments. Key product ions include:

  • m/z 252: Protonated dansylsulfonic acid.

  • m/z 171: The dimethylaminonaphthalene moiety.

The presence of these ions confirms successful derivatization. The fragmentation of the aliphatic chain can provide information about the branching point, although this can be complex to interpret.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of the complete chemical structure of a molecule, including the precise location of branching. A combination of 1D and 2D NMR experiments is typically required.

A. A Step-by-Step Approach to Structure Elucidation by NMR
  • ¹H NMR: Provides information on the number and types of protons in the molecule. Protons on a carbon adjacent to the hydroxyl group typically appear in the 3.4-4.5 ppm region.[6]

  • ¹³C NMR: Shows the number of unique carbon environments. Carbons bonded to the hydroxyl group resonate in the 60-80 ppm range.[7]

  • DEPT-135: A crucial experiment that distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. This is fundamental for identifying branching.[6]

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This helps to trace the proton connectivity along the carbon backbone.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is vital for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), which are often branch points.[2]

Workflow for NMR-Based Structure Determination

Caption: Integrated workflow for structural elucidation using NMR.

IV. Quantitative Analysis: Ensuring Accuracy and Precision

Accurate quantification of long-chain branched alcohols is critical for quality control. Both GC-MS and LC-MS/MS can be used for quantitative analysis, typically employing an internal standard to correct for variations in sample preparation and instrument response.

A. Method Validation Parameters

A robust quantitative method should be validated for the following parameters:[9]

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy The closeness of the measured value to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%

V. Sample Preparation from Complex Matrices

The extraction of long-chain branched alcohols from complex matrices like cosmetics or lubricants is a critical first step.

A. Saponification and Extraction from Ester-Based Matrices

Many long-chain branched alcohols are present as esters in cosmetic and lubricant formulations. Saponification is required to hydrolyze the ester bond and liberate the free alcohol.

Protocol 2: Saponification and Extraction from an Oil/Wax Matrix

Objective: To extract long-chain branched alcohols from an ester-containing matrix.

Materials:

  • Sample (e.g., cosmetic cream, lubricant)

  • Ethanolic Potassium Hydroxide (KOH) solution (e.g., 12% w/v)

  • Petroleum Ether or Hexane

  • Ethanol/Water (1:1 v/v)

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Saponification: a. Weigh approximately 5 g of the sample into a round-bottom flask. b. Add 50 mL of 12% ethanolic KOH solution.[7] c. Reflux the mixture at 60-80°C for 1.5 hours.

  • Extraction: a. After cooling, add 50 mL of water to the mixture. b. Transfer the mixture to a separatory funnel and extract the unsaponifiable matter (containing the alcohols) four times with 50 mL portions of petroleum ether.[7] c. Combine the organic layers and wash with 50 mL of ethanol/water (1:1 v/v) to remove residual soap.

  • Isolation: a. Dry the organic phase over anhydrous sodium sulfate. b. Evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude alcohol fraction.

  • Further Analysis: The extracted alcohol fraction can then be derivatized and analyzed by GC-MS or LC-MS as described in the previous sections.

Conclusion

The comprehensive analysis of long-chain branched alcohols requires a strategic combination of analytical techniques. GC-MS of silylated derivatives provides excellent separation and initial structural information. LC-MS/MS of dansylated derivatives offers high sensitivity for quantification. Ultimately, a full suite of 1D and 2D NMR experiments is necessary for the unambiguous elucidation of the complete chemical structure, including the precise location of branching. The protocols and workflows presented in this guide provide a robust framework for researchers and scientists to confidently tackle the analytical challenges posed by these complex molecules.

References

  • Benchchem. Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS.
  • Benchchem. Overcoming poor fragmentation in mass spectrometry of long-chain alcohols.
  • Cyberlipid. Fatty alcohol analysis.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • LGC. Guide to achieving reliable quantitative LC-MS measurements.
  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol.
  • Benchchem. A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Alcohol Analysis.
  • NIH. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.
  • Impactfactor. A Review on GC-MS and Method Development and Validation.

Sources

Application Notes and Protocols: 2,8-Dimethyl-5-nonanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,8-Dimethyl-5-nonanol is a branched-chain secondary alcohol characterized by the molecular formula C₁₁H₂₄O.[1] Its structure, featuring two isopropyl groups at the termini and a hydroxyl group at the central C5 position, imparts specific physical and chemical properties that can be leveraged in organic synthesis. While not as extensively documented in mainstream synthetic literature as simpler alcohols, its unique steric bulk and lipophilicity suggest potential applications as a synthetic intermediate, a precursor for specialty chemicals, and a building block in materials science.

This guide provides a comprehensive overview of the synthesis of this compound and explores its established and potential applications. The protocols herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for utilizing this versatile alcohol.

Physicochemical Properties

A summary of the key computed properties of this compound is provided in the table below. These properties are essential for planning reactions, purification procedures, and for understanding the molecule's behavior in different solvent systems.

PropertyValueSource
IUPAC Name 2,8-dimethylnonan-5-olPubChem[1]
CAS Number 19780-96-2PubChem[1]
Molecular Formula C₁₁H₂₄OPubChem[1]
Molecular Weight 172.31 g/mol PubChem[1]
InChIKey WXCCASRWBAGQGY-UHFFFAOYSA-NPubChem[1]
SMILES CC(C)CCC(CCC(C)C)OPubChem[1]

Synthesis of this compound

The most direct and common method for the preparation of this compound is the reduction of its corresponding ketone, 2,8-Dimethyl-5-nonanone. This transformation is typically achieved with high fidelity using standard reducing agents.

Protocol 1: Synthesis via Reduction of 2,8-Dimethyl-5-nonanone

This protocol details the reduction of 2,8-Dimethyl-5-nonanone using sodium borohydride (NaBH₄) in methanol. This method is favored for its mild conditions, operational simplicity, and the high selectivity of NaBH₄ for ketones in the presence of less reactive functional groups.

Causality and Experimental Choices:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting other potential functional groups. Its ease of handling makes it suitable for standard laboratory settings.

  • Methanol (MeOH): Serves as both a solvent for the ketone and a proton source to quench the intermediate alkoxide.

  • 0°C Reaction Temperature: The initial cooling helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Acidic Quench (1N HCl): Neutralizes the excess NaBH₄ and the resulting borate esters, facilitating the work-up.

  • Liquid-Liquid Extraction & Chromatography: Standard procedures to isolate and purify the final alcohol product from the reaction mixture.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification ketone Dissolve 2,8-Dimethyl-5-nonanone in Methanol cool Cool to 0°C ketone->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir for 1 hour at 0°C add_nabh4->stir quench Quench with 1N HCl stir->quench extract Extract with Hexane/Ether quench->extract wash Wash (NaOH, H2O, Brine) extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Flash Chromatography dry->purify final_product This compound purify->final_product Isolate Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
2,8-Dimethyl-5-nonanone2050-99-9170.305.63 g33.0
Sodium Borohydride16940-66-237.830.80 g21.1
Methanol67-56-132.04150 mL-
1N Hydrochloric Acid7647-01-036.46As needed-
Hexane110-54-386.18As needed-
Diethyl Ether60-29-774.12As needed-
1N Sodium Hydroxide1310-73-240.00As needed-
Magnesium Sulfate7487-88-9120.37As needed-
Ethyl Acetate141-78-688.11As needed-

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 mL of methanol.[2]

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add 0.8 g (21 mmol) of sodium borohydride to the stirred solution in small portions.

  • Continue stirring the reaction mixture at 0°C for 1 hour.

  • Carefully quench the reaction by the dropwise addition of 1N HCl until the effervescence ceases.

  • Dilute the mixture with a 1:1 solution of hexane/diethyl ether (approx. 150 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N NaOH (50 mL), water (50 mL), and saturated brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude oil by flash chromatography on silica gel using 10% ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the product (Rf 0.36 in 20% ethyl acetate/hexane) and concentrate in vacuo to yield this compound as a colorless oil. The reported yield for this procedure is approximately 40% (2.30 g).[2]

Potential Applications in Organic Synthesis

While specific, high-impact applications of this compound are not widely reported, its structure as a sterically hindered secondary alcohol allows for its logical use in several fundamental organic transformations. The following protocols are based on well-established methodologies for secondary alcohols and are proposed as starting points for research and development.

Protocol 2: Oxidation to 2,8-Dimethyl-5-nonanone

The oxidation of a secondary alcohol to a ketone is a cornerstone transformation in organic synthesis. This can be particularly useful for re-generating the ketone starting material or for use in isotopic labeling studies. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is a green and efficient method.

Causality and Experimental Choices:

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable radical that acts as a catalyst for the oxidation of alcohols. It is regenerated in the catalytic cycle.

  • Sodium Hypochlorite (NaOCl): The terminal oxidant, which is inexpensive and environmentally benign.

  • Potassium Bromide (KBr): Acts as a co-catalyst to facilitate the oxidation.

  • Biphasic System (CH₂Cl₂/Water): Allows for easy separation of the organic product from the aqueous reagents.

  • Buffered pH (~8.6): Maintained with sodium bicarbonate to ensure optimal reaction rate and selectivity.[3]

General Reaction Scheme:

G cluster_reactants cluster_products R_OH This compound R_O 2,8-Dimethyl-5-nonanone R_OH->R_O Oxidation reagents [O] (e.g., TEMPO/NaOCl)

Caption: General oxidation of this compound to its ketone.

Materials and Reagents:

ReagentCAS NumberAmount (for 10 mmol scale)
This compound19780-96-21.72 g (10 mmol)
TEMPO2564-83-216 mg (0.1 mmol, 1 mol%)
Potassium Bromide (KBr)7758-02-3119 mg (1.0 mmol, 10 mol%)
Dichloromethane (CH₂Cl₂)75-09-250 mL
Sat. aq. NaHCO₃144-55-820 mL
0.35 M NaOCl (aq)7681-52-9~35 mL (12.25 mmol, 1.2 eq)

Step-by-Step Protocol:

  • To a 250 mL flask, add this compound (1.72 g, 10 mmol), TEMPO (16 mg, 0.1 mmol), KBr (119 mg, 1.0 mmol), and dichloromethane (50 mL).

  • Add the saturated sodium bicarbonate solution (20 mL) and cool the vigorously stirred biphasic mixture to 0°C.

  • Add the 0.35 M NaOCl solution dropwise over 15-20 minutes, monitoring the reaction by TLC (staining with permanganate).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with 1N HCl (20 mL), then with saturated brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,8-Dimethyl-5-nonanone. Further purification can be achieved by chromatography if necessary.

Protocol 3: Fischer Esterification to Form 2,8-Dimethyl-5-nonyl Acetate

Esterification is a fundamental reaction of alcohols, leading to compounds with applications as fragrances, flavors, plasticizers, and specialty solvents. The bulky isobutyl groups of this compound would likely lead to esters with unique properties.

Causality and Experimental Choices:

  • Acetic Acid: Serves as the acyl donor. Using it in excess can drive the equilibrium towards the product.

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst required to protonate the carbonyl oxygen of the acetic acid, making it more electrophilic.

  • Toluene & Dean-Stark Trap: Used to remove water, a byproduct of the reaction, which drives the equilibrium to favor ester formation according to Le Châtelier's principle.

Materials and Reagents:

ReagentCAS NumberAmount (for 10 mmol scale)
This compound19780-96-21.72 g (10 mmol)
Glacial Acetic Acid64-19-71.14 mL (20 mmol, 2 eq)
Conc. Sulfuric Acid7664-93-92-3 drops
Toluene108-88-350 mL

Step-by-Step Protocol:

  • Combine this compound (1.72 g, 10 mmol), glacial acetic acid (1.14 mL, 20 mmol), and toluene (50 mL) in a round-bottom flask.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully wash with saturated aqueous NaHCO₃ solution until the washes are no longer acidic.

  • Wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by vacuum distillation or flash chromatography to obtain 2,8-Dimethyl-5-nonyl acetate.

Further Potential Synthetic Routes

  • Precursor for Non-ionic Surfactants: The hydroxyl group can serve as an initiation point for ethoxylation (reaction with ethylene oxide) or propoxylation to create non-ionic surfactants. The branched, lipophilic tail would provide good emulsifying properties.

  • Monomer in Polymer Synthesis: As a monofunctional alcohol, it could be used as a chain-terminating agent in polyester or polyurethane synthesis to control molecular weight.[4] Alternatively, it could be functionalized (e.g., by esterification with acrylic acid) to produce a monomer for polymerization.

  • Synthesis of Chiral Derivatives: Although the commercially available material is a racemate, chiral separation or asymmetric synthesis could yield enantiopure this compound. This would open possibilities for its use as a chiral auxiliary or as a precursor for stereochemically defined target molecules, such as the structurally related (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol, which has been synthesized via a chiral pool approach.[5][6]

Conclusion

This compound is a readily accessible secondary alcohol whose full potential in organic synthesis is yet to be broadly explored. The protocols provided for its synthesis and subsequent functionalization offer a solid foundation for its use in research and development. Its unique branched structure suggests that novel esters, polymers, and surfactants derived from this alcohol could exhibit valuable properties, making it a target of interest for materials science and specialty chemical development.

References

  • Otero, J. M., Estévez, J. C., Sussman, F., Villaverde, M. C., & Estévez, R. J. (2007). Total synthesis of (5S,6S)-6-amino-2,8-dimethylnonan-5-ol and (5S,6S)-6-amino-7-cyclohexyl-2-methylheptan-5-ol. ARKIVOC, 2007(iv), 380-388. [Link]
  • Semantic Scholar. (n.d.). Total synthesis of (5S,6S)-6-amino-2,8-dimethylnonan-5-ol and (5S,6S)-6-amino-7-cyclohexyl-2-methylheptan-5-ol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound.
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
  • Stenutz. (n.d.). 2,8-dimethyl-5-ethyl-5-nonanol.
  • Gandini, A., & Lacerda, T. M. (2024). Polyols from cashew nut shell liquid (CNSL). Polymer Chemistry, 15(38), 4375-4415. [Link]

Sources

Application Note: Derivatization of 2,8-Dimethyl-5-nonanol for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the chemical derivatization of 2,8-dimethyl-5-nonanol, a long-chain, branched secondary alcohol, to improve its analytical characteristics for gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of such alcohols can be challenging due to their polarity and potential for poor peak shape and thermal instability. This guide explores two effective derivatization strategies: silylation and acylation. The underlying chemical principles, step-by-step protocols, and expected outcomes for each method are presented to aid researchers, scientists, and drug development professionals in achieving robust and reliable analytical results.

Introduction: The Rationale for Derivatization

This compound is a C11 branched-chain secondary alcohol. While amenable to gas chromatography, its hydroxyl group introduces polarity that can lead to tailing peaks and interactions with the stationary phase, compromising resolution and sensitivity. Furthermore, thermal degradation in the injector port or on the column can occur. Chemical derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a less polar, more thermally stable functional group.[1][2][3][4] This process typically increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[3][5][6]

This guide focuses on two widely applicable derivatization techniques:

  • Silylation: The replacement of the active hydrogen with a trimethylsilyl (TMS) group.[6]

  • Acylation: The introduction of an acyl group, in this case, a trifluoroacetyl group.

The choice of derivatization method depends on the specific analytical requirements, including the desired volatility, the presence of other functional groups in the sample matrix, and the detector being used.

Silylation of this compound

Silylation is a common and effective method for derivatizing alcohols.[2][6] The introduction of a TMS group reduces the polarity and hydrogen bonding capacity of the alcohol, resulting in a more volatile and thermally stable derivative.[5][7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts readily with alcohols.[5][7] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, particularly for sterically hindered secondary alcohols.[7][8]

The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides, with primary alcohols being more reactive than secondary, which are more reactive than tertiary alcohols.[1][5]

Silylation Workflow

The following diagram illustrates the key steps in the silylation of this compound.

Caption: Silylation workflow for this compound.

Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts and PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous aprotic solvent at a concentration of approximately 1 mg/mL. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagents.[5][8]

  • Reagent Addition: In a clean, dry GC vial, add 100 µL of the sample solution. To this, add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[5][8]

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block or oven. Reaction times and temperatures may need to be optimized depending on the sample matrix and concentration.[1]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Note: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and reagents should be handled under anhydrous conditions to prevent hydrolysis of the reagent and the silylated product.[8]

Acylation of this compound

Acylation is another effective derivatization technique that reduces the polarity of alcohols by converting them into esters.[9][10] Trifluoroacetylation, using a reagent like trifluoroacetic anhydride (TFAA), is particularly advantageous as it introduces a highly electronegative trifluoroacetyl group. This can improve chromatographic separation and, in some cases, enhance detector response. The resulting trifluoroacetate esters are generally more volatile than their parent alcohols.[9][11]

Acylation of alcohols can be a simple and efficient process, often not requiring a solvent.[9][10]

Acylation Workflow

The following diagram outlines the process for the acylation of this compound.

Caption: Acylation workflow for this compound.

Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., hexane, ethyl acetate)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or water bath

  • Nitrogen stream evaporator

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample (e.g., 1 mg) into a clean, dry reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., hexane) and 50 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.

  • Workup: Cool the vial to room temperature. The excess TFAA and the trifluoroacetic acid byproduct can be removed by evaporation under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS.

GC-MS Analysis of Derivatized this compound

The derivatized samples can be analyzed using a standard GC-MS system. The following table provides a starting point for the analytical conditions, which should be optimized for the specific instrument and application.

Parameter Silylated Derivative (TMS-ether) Acylated Derivative (Trifluoroacetate)
GC Column Non-polar (e.g., DB-5ms, HP-5ms)Mid-polarity (e.g., DB-17, DB-225)
Injector Temp. 250 °C230 °C
Injection Mode Splitless or SplitSplitless or Split
Oven Program 80 °C (1 min), then 10 °C/min to 280 °C60 °C (1 min), then 15 °C/min to 250 °C
Carrier Gas Helium, constant flow (1.0 mL/min)Helium, constant flow (1.2 mL/min)
MS Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Scan Range m/z 40-400m/z 50-450

Expected Results and Discussion

Both derivatization methods are expected to significantly improve the chromatography of this compound. The resulting derivatives will be less polar and more volatile, leading to:

  • Shorter Retention Times: Compared to the underivatized alcohol.

  • Sharper, More Symmetrical Peaks: Due to reduced interaction with the stationary phase.

  • Increased Thermal Stability: Minimizing on-column degradation.

The choice between silylation and acylation will depend on the specific needs of the analysis. Silylation with BSTFA is a very common and robust method for a wide range of compounds.[5] Acylation with TFAA can offer advantages in terms of volatility and detectability for certain applications.[9][10] It is always recommended to analyze a reagent blank to identify any potential interferences from the derivatizing agents or their byproducts.[5]

Conclusion

The derivatization of this compound by either silylation or acylation is a critical step for reliable and high-quality GC-MS analysis. The protocols outlined in this application note provide a solid foundation for researchers to develop and validate their analytical methods for this and similar long-chain, branched alcohols. By converting the polar hydroxyl group to a more stable and volatile derivative, significant improvements in chromatographic performance and analytical sensitivity can be achieved.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). Repositori Obert UdL.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). PMC - NIH.
  • Trifluoroacetylation of Alcohols : a Newly Detected Reaction of CF,CO,H. (1978). RSC Publishing.
  • General Silylation Procedures. (n.d.). Gelest.
  • This compound. (n.d.). PubChem - NIH.
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). OSTI.GOV.
  • Silylation. (n.d.). Wikipedia.
  • techniques for silylation. (n.d.). ResearchGate.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). PubMed.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (n.d.). ProQuest.
  • Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. (n.d.). J-Stage.
  • Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. (n.d.). Semantic Scholar.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • What Is Derivatization In GC-MS?. (2025). YouTube.
  • The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. (n.d.). ResearchGate.
  • 2,8-dimethyl-5-ethyl-5-nonanol. (n.d.). Stenutz.
  • Alcoholic Beverage Analysis by GC. (n.d.). Restek.
  • GC-MS analysis of alkanes, fatty alcohols and free fatty acids in wild-type Synechocystis and Syn-FQ52D08. (n.d.). ResearchGate.
  • GC Derivatization. (n.d.). Unknown.
  • Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. (2017). PubMed.
  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). NIH.
  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (n.d.). PubMed.
  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). Unknown.
  • 2-Methyl-5-nonanol. (n.d.). PubChem - NIH.
  • 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol. (n.d.). PubChem.
  • (PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. (2025). ResearchGate.
  • Trifluoroacetylation of unknown alcohols: An integrated microscale organic experiment using spectroscopic methods. (n.d.). datapdf.com.
  • Alcohol Method Development by GC-MS. (2019). Chromatography Forum.
  • GC-MS identification of secondary alcohols with even carbon numbers in... (n.d.). ResearchGate.

Sources

Application Note & Protocols: Synthesis of Esters from 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of esters from 2,8-Dimethyl-5-nonanol, a sterically hindered secondary alcohol. Recognizing the unique challenges posed by its structure, this document explores three robust esterification methodologies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereospecific Mitsunobu Reaction. Each section offers a deep dive into the reaction mechanisms, practical advantages, and limitations. Detailed, step-by-step protocols are provided to guide researchers in chemistry, materials science, and drug development, ensuring reproducible and efficient synthesis. This document is designed to serve as a practical resource, bridging theoretical principles with field-proven laboratory techniques.

Introduction: The Synthetic Utility of Branched Nonyl Esters

This compound (CAS 19780-96-2) is a C11 secondary alcohol characterized by significant branching near the hydroxyl group.[1][2] Esters derived from this alcohol are of growing interest in various fields, including the formulation of specialty lubricants, plasticizers, and fragrance compounds, where their unique branched structure can impart desirable properties such as low volatility, high thermal stability, and specific rheological characteristics.[3]

However, the synthesis of esters from this compound is not trivial. Its classification as a secondary alcohol, combined with the steric hindrance imposed by the flanking isobutyl groups, presents distinct challenges for traditional esterification methods. Direct acid-catalyzed methods may require harsh conditions, leading to low yields or competing elimination reactions. Therefore, a careful selection of synthetic strategy is paramount to achieving high conversion and product purity.

This application note details three distinct and reliable methods for the esterification of this compound, each suited for different experimental constraints and synthetic goals.

Principles of Esterification for Sterically Hindered Secondary Alcohols

The choice of an esterification method is dictated by the substrate's sensitivity to acid, temperature, and the desired stereochemical outcome. For a secondary alcohol like this compound, the following methods offer a versatile toolkit.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4] The reaction is an equilibrium process, governed by Le Châtelier's principle.[5] To achieve high yields, the equilibrium must be shifted towards the product, usually by using an excess of one reactant or by removing water as it is formed.[5]

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[4]

Causality of Choice: This method is advantageous due to its low cost and simple reagents. However, the requisite strong acid and often high temperatures make it unsuitable for substrates with acid-labile functional groups. For a relatively robust alcohol like this compound, it is a viable, cost-effective option, particularly for large-scale synthesis where cost is a primary driver.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism RCOOH R-COOH Protonated_Acid R-C(=O⁺H)-OH RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(O⁺H₂)-OR' Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH R'-OH (this compound) Oxonium_Ion R-C(OH)₂(OR')⁺ Tetrahedral_Intermediate->Oxonium_Ion - H₂O (via proton transfer) Ester_H R-C(=O)-OR' + H⁺ Tetrahedral_Intermediate->Ester_H - H₂O, -H⁺ Water_Loss R-C(=O⁺R')-OH

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification: Mild and Versatile Coupling

The Steglich esterification provides a powerful alternative for substrates that are sensitive to harsh acidic conditions.[6] This method utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8] The reaction proceeds under mild, typically neutral pH conditions at room temperature.[7]

Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While the alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, a superior nucleophile, first attacks the O-acylisourea to form an N-acylpyridinium salt. This "active ester" is highly electrophilic and readily reacts with the alcohol, even a sterically hindered one, to form the desired ester, regenerating the DMAP catalyst.

Causality of Choice: This method is ideal for acid-sensitive substrates and for coupling sterically demanding alcohols where Fischer conditions might fail or lead to elimination.[8] A primary drawback is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and is typically removed by filtration. An alternative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to form a water-soluble urea byproduct, simplifying workup.[9]

Steglich_Esterification RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Coupling Agent Acyl_Pyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU Byproduct O_Acylisourea->DCU Side Reaction DMAP DMAP Catalyst Ester R-COOR' Product Ester Acyl_Pyridinium->Ester + R'-OH - DMAP ROH R'-OH This compound

Caption: Steglich Esterification Mechanism.

Mitsunobu Reaction: Stereochemical Control

The Mitsunobu reaction is a unique redox-condensation reaction that converts a primary or secondary alcohol into a variety of functional groups, including esters.[10][11] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanism: The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD. This species then protonates the carboxylic acid and activates the alcohol, forming an alkoxyphosphonium salt. The critical step is the subsequent Sɴ2 displacement of the activated hydroxyl group (now a good leaving group) by the carboxylate nucleophile.[12][13]

Causality of Choice: The most significant feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[13][14] This makes it an invaluable tool in stereoselective synthesis. If this compound were chiral, this reaction would invert its configuration. The reaction occurs under very mild, neutral conditions. However, the nucleophile must be sufficiently acidic (pKa < 13), and the purification can be challenging due to the formation of triphenylphosphine oxide (TPPO) and the reduced hydrazide byproducts.[10]

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R'OPPh₃]⁺ Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R'-OH ROH R'-OH Alcohol RCOOH R-COOH Acid Ester R-COOR' Ester (Inverted) Alkoxyphosphonium->Ester + R-COO⁻ (Sɴ2 attack) Carboxylate R-COO⁻ Nucleophile TPPO TPPO Byproduct Hydrazide Reduced DEAD Byproduct Workflow A Reagent Preparation (Anhydrous Solvents, etc.) B Reaction Setup (Inert Atmosphere if needed) A->B C Reagent Addition (Controlled Temperature) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Workup (Quenching, Extraction) D->E Reaction Complete F Purification (Filtration, Chromatography, Distillation) E->F G Characterization (NMR, IR, MS) F->G H Final Product G->H

Sources

"2,8-Dimethyl-5-nonanol as a standard for chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 2,8-Dimethyl-5-nonanol as a Novel Internal Standard for Chromatographic Quantification

Abstract

This document provides a comprehensive guide to the application of this compound as an internal standard (IS) for quantitative analysis in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). The unique branched structure and central hydroxyl group of this C11 alcohol offer distinct advantages for improving accuracy and precision in the analysis of medium-to-long chain aliphatic compounds. We present detailed protocols for standard preparation, sample spiking, instrument configuration, and data analysis, underpinned by the foundational principles of analytical method validation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness of their chromatographic methods.

Introduction: The Case for a Better Standard

Quantitative chromatography is the bedrock of modern analytical science, but its accuracy is susceptible to variations in sample preparation, injection volume, and instrument drift[1]. The internal standard method is a powerful technique to mitigate these sources of error[2][3]. An ideal internal standard is a compound that is chemically similar to the analyte but structurally distinct enough to be separated chromatographically[4][5]. It is added in a constant, known concentration to all samples, calibration standards, and quality controls[1]. Quantification is then based on the ratio of the analyte's response to the internal standard's response, thereby normalizing variations and enhancing the reliability of results[6][7].

This compound emerges as a compelling candidate for an internal standard, particularly for the analysis of other long-chain alcohols, esters, or fatty acids. Its key attributes include:

  • Structural Similarity: As a C11 alcohol, it shares physicochemical properties with many common analytes in industrial and pharmaceutical settings.

  • Unique Retention: The branched isobutyl groups at the 2 and 8 positions, combined with the central hydroxyl group at the 5-position, provide a unique steric profile, ensuring it is unlikely to be present in test samples and can be chromatographically resolved from many target analytes.

  • Chromatographic Versatility: It possesses suitable volatility for GC analysis and appropriate polarity for separation via RP-HPLC.

This document will detail the practical application of this compound, providing the necessary protocols to integrate it into your analytical workflows.

Physicochemical Properties & Sourcing

A thorough understanding of the standard's properties is critical for its effective use.

PropertyValueSource
IUPAC Name 2,8-dimethylnonan-5-olPubChem[8]
CAS Number 19780-96-2PubChem[8]
Molecular Formula C₁₁H₂₄OPubChem[8]
Molecular Weight 172.31 g/mol PubChem[8]
Structure CC(C)CCC(O)CCC(C)CPubChem[8]
Appearance Colorless Oil (typical)Inferred
Synthesis Typically via reduction of 2,8-dimethyl-5-nonanoneChemicalBook[9]

Sourcing: this compound is a specialty chemical. Researchers should verify its availability and purity from chemical suppliers[10]. High and reproducible purity is a critical requirement for an internal standard[4].

General Workflow for Internal Standard Application

The integration of an internal standard into a quantitative method follows a systematic process. The goal is to ensure that the IS is present at the same concentration in every sample and standard, thereby providing a stable reference point for all measurements.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock 1. Prepare IS Stock (e.g., 10 mg/mL) spike_standards 2a. Spike Calibration Standards with IS stock->spike_standards Add fixed volume spike_samples 2b. Spike QC & Unknown Samples with IS stock->spike_samples Add fixed volume inject 3. Inject into Chromatograph spike_standards->inject spike_samples->inject acquire 4. Acquire Chromatogram (Analyte & IS Peaks) inject->acquire ratio 5. Calculate Peak Area Ratio (Analyte Area / IS Area) acquire->ratio calibrate 6. Generate Calibration Curve (Ratio vs. Concentration) ratio->calibrate For Standards quantify 7. Determine Unknown Concentration ratio->quantify For Samples calibrate->quantify Use Curve Equation

Caption: General workflow for using an internal standard.

Protocol for Gas Chromatography (GC)

This compound is well-suited for GC analysis due to its volatility. A flame ionization detector (FID) is recommended for its wide linear range and robust response to hydrocarbons.

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade ethyl acetate or hexane. Sonicate for 5 minutes to ensure complete dissolution.

  • Analyte Stock Solution (10 mg/mL): Prepare a stock solution of your target analyte(s) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the analyte stock solution to volumetric flasks. To each flask, add a fixed, identical volume of the IS Stock Solution before bringing all flasks to final volume with the diluent. This ensures the IS concentration is constant across all standards.

Sample Preparation
  • Accurately weigh or measure your unknown sample into a suitable container.

  • Add the same fixed volume of the IS Stock Solution (10 mg/mL) as used for the calibration standards.

  • Perform any required sample extraction or dilution steps. The early addition of the IS helps correct for analyte loss during these procedures[3].

Instrumental Conditions

The following are suggested starting conditions and may require optimization for specific analytes.

ParameterRecommended SettingRationale
Instrument GC with FIDRobust and universal for hydrocarbons.
Column DB-5ms (30m x 0.25mm, 0.25µm) or similarA mid-polarity column provides good separation for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the C11 alcohol.
Injection Volume 1 µL (Split 50:1)Typical volume; split ratio can be adjusted based on concentration.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial hold separates volatile components; the ramp elutes higher boiling point analytes.
Detector Temp 300 °CPrevents condensation of analytes in the detector.

Protocol for High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally labile analytes, RP-HPLC is the method of choice. A UV detector can be used if the analyte has a chromophore; otherwise, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is required.

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol or acetonitrile.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of your target analyte(s) in the same manner.

  • Calibration Standards: Follow the same procedure as for GC (Section 4.1.3), using methanol or acetonitrile as the diluent. Ensure the final solutions are filtered through a 0.45 µm syringe filter before injection.

Sample Preparation
  • Prepare the unknown sample and spike with the IS Stock Solution as described for GC (Section 4.2).

  • Ensure the final sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion. Filter the final sample extract before injection.

Instrumental Conditions

These starting conditions are for a standard RP-HPLC system.

ParameterRecommended SettingRationale
Instrument HPLC with UV, ELSD, or MS detectorDetector choice depends on analyte properties.
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)The non-polar stationary phase is ideal for separating medium-polarity compounds like long-chain alcohols.
Mobile Phase A Water
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient 60% B to 100% B over 15 minutes, hold 5 minA gradient is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CMaintains stable retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Calibration and Quantification

The use of an internal standard fundamentally changes the calibration process from relying on absolute peak area to using a peak area ratio.

G cluster_standards Calibration Standards cluster_sample Unknown Sample S1 Std 1 Conc = 1 µg/mL Ratio = 0.1 CalCurve Calibration Curve Plot Ratio vs. Conc y = 0.1x + 0 R² = 0.999 S1->CalCurve S2 Std 2 Conc = 5 µg/mL Ratio = 0.5 S2->CalCurve S3 Std 3 Conc = 10 µg/mL Ratio = 1.0 S3->CalCurve Unk Unknown Measured Ratio = 0.75 Result Result 0.75 = 0.1 * Conc Conc = 7.5 µg/mL Unk->Result Apply Equation CalCurve->Result

Caption: Generating a calibration curve using an internal standard.

  • Generate Data: Inject the series of calibration standards and acquire the chromatograms.

  • Calculate Ratios: For each standard, calculate the Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)[3].

  • Construct Curve: Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform Regression: Apply a linear regression to the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically desired.

  • Quantify Unknowns: Inject the prepared unknown samples. Calculate the Peak Area Ratio for each and use the calibration curve equation to solve for the concentration ('x').

Method Validation Considerations

Any analytical method employing an internal standard must be validated to ensure it is fit for its intended purpose, in line with guidelines such as ICH Q2(R2)[11][12]. The use of an internal standard can significantly improve validation parameters like precision and accuracy[13].

  • Specificity/Selectivity: Demonstrate that no interfering peaks from the sample matrix co-elute with either the analyte or this compound.

  • Linearity: Assessed by the R² value of the calibration curve over the desired concentration range.

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte. The IS should help achieve recovery values closer to 100%.

  • Precision: Assessed as repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (%RSD) is typically much lower when an IS is used.

  • Robustness: Intentionally vary method parameters (e.g., oven temperature, mobile phase composition) to ensure the method remains reliable. The IS should track and correct for minor variations.

Safety and Handling

As a long-chain alcohol, this compound should be handled with standard laboratory precautions.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood[14][15].

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources[14].

  • Hazards: May cause skin and serious eye irritation. May be harmful if inhaled[14]. Consult the Safety Data Sheet (SDS) from your supplier for detailed information.

Conclusion

This compound is a highly promising and versatile internal standard for the chromatographic analysis of a range of aliphatic compounds. Its unique structure ensures good separation characteristics, while its chemical nature allows it to effectively mimic and correct for variations affecting similar analytes. By following the detailed protocols and validation principles outlined in this guide, researchers can significantly enhance the accuracy, precision, and overall robustness of their quantitative methods.

References

  • Google. (n.d.). Current time information in Washington, DC, US.
  • Vertex AI Search. (n.d.).
  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards.
  • LCGC. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography.
  • ResearchGate. (2014, February 27). How to choose an HPLC internal standard?
  • BenchChem. (n.d.). To Use or Not to Use: A Guide to Internal Standards in Analytical Method Validation.
  • Wikipedia. (n.d.). Internal standard.
  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.
  • ChemicalBook. (n.d.). This compound synthesis.
  • BenchChem. (n.d.). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.
  • LCGC International. (n.d.). When Should an Internal Standard be Used?
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • PubMed. (1990, January 19). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Journal of Analytical Methods in Chemistry. (2025, August 10). Some considerations in the use of internal standards in analytical method development.
  • LookChem. (n.d.). Cas 19780-96-2, this compound.
  • ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (2025, August 9). Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S).
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2,8-DIMETHYL-5-NONANONE AldrichCPR.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • Stenutz. (n.d.). 2,8-dimethyl-5-ethyl-5-nonanol.
  • National Center for Biotechnology Information. (n.d.). 2,8-Dimethyl-5-(2-methylpropyl)nonane. PubChem.
  • Guidechem. (n.d.). 19780-96-2 - this compound - Sale from Quality Suppliers.
  • Chem LibreTexts. (n.d.). Gas Chromatography of an Alcohol Mixture.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chromatography Forum. (2005, December 8). Alcohol used as solvents for HPLC.
  • Chemistry For Everyone. (2025, January 20). Why Is Ethanol Used In Chromatography Instead Of Water?
  • Guidechem. (n.d.). 2,8-DIMETHYL-5-NONANONE 2050-99-9 wiki.
  • Google Patents. (2020, June 25). US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.

Sources

Application Notes and Protocols for the Purification of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the effective purification of 2,8-Dimethyl-5-nonanol, a branched-chain secondary alcohol. Primarily focusing on flash chromatography as a rapid and efficient method, this document also explores the utility of vacuum distillation for large-scale or high-purity applications. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing not only step-by-step instructions but also the underlying scientific principles and troubleshooting strategies to ensure the successful isolation of this target molecule.

Introduction

This compound is a C11 branched-chain secondary alcohol with potential applications in various fields, including as a fragrance component, a specialty solvent, or a synthetic intermediate in the preparation of more complex molecules.[1] The successful synthesis of this alcohol, commonly achieved through the reduction of its corresponding ketone, 2,8-dimethylnonan-5-one, necessitates a robust purification strategy to remove unreacted starting materials, reagents, and byproducts. The choice of purification method is critical and is dictated by the scale of the reaction, the nature of the impurities, and the desired final purity of the product. This application note provides a detailed protocol for the purification of this compound, with a primary focus on flash chromatography and a discussion of vacuum distillation as a viable alternative.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is paramount in designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₂₄O[1]
Molecular Weight 172.31 g/mol [1]
Estimated Boiling Point 232.66 °C
Appearance Colorless oil (expected)[2]

The high estimated boiling point of this compound is a key consideration, suggesting that atmospheric distillation may lead to decomposition, making vacuum distillation a more suitable approach for this technique.

Pre-Purification: Synthesis and Work-up

A common synthetic route to this compound is the reduction of 2,8-dimethylnonan-5-one using a reducing agent such as sodium borohydride (NaBH₄).[2]

Reaction Scheme:

Typical Work-up Procedure:

Following the reduction, a standard aqueous work-up is employed to quench the reaction and remove inorganic byproducts. This typically involves:

  • Quenching the reaction with an acid (e.g., 1N HCl).

  • Extraction with an organic solvent (e.g., a mixture of hexane and ether).

  • Washing the organic layer with a base (e.g., 1N NaOH), water, and brine.

  • Drying the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Concentration in vacuo to yield the crude product.[2]

Potential Impurities:

The primary impurity after work-up is likely to be the unreacted starting material, 2,8-dimethylnonan-5-one . Borate esters formed as byproducts from the sodium borohydride reduction are generally hydrolyzed during the acidic work-up and removed in the aqueous phase.[3]

Purification Strategy: Flash Chromatography vs. Vacuum Distillation

The choice between flash chromatography and vacuum distillation depends on several factors:

  • Flash Chromatography: Ideal for rapid purification of small to medium scale reactions (mg to several grams). It offers excellent separation of compounds with different polarities, such as the alcohol product and the less polar ketone starting material.[4][5]

  • Vacuum Distillation: More suitable for larger scale purifications (multi-gram to kilogram scale) where the target compound is thermally stable at reduced pressure. It separates compounds based on differences in their boiling points. Given the high boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.

The following workflow provides a decision-making framework for selecting the appropriate purification method.

Purification_Workflow Start Crude this compound Decision Scale of Synthesis? Start->Decision Flash_Chrom Flash Chromatography Decision->Flash_Chrom < 10 g Vac_Dist Vacuum Distillation Decision->Vac_Dist > 10 g Analysis Purity Analysis (GC/NMR) Flash_Chrom->Analysis Vac_Dist->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Decision workflow for purification method selection.

Detailed Protocol: Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to drive the mobile phase through the stationary phase, leading to faster separation times.[5]

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass column

  • Pressurized air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (for visualization if applicable) and/or iodine chamber

Step-by-Step Protocol
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point is 10-20% ethyl acetate in hexane .

    • Visualize the spots. The alcohol product should have a lower Rf value than the unreacted ketone. The ideal solvent system will give an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Dry pack the column by carefully pouring the silica gel into the column.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully apply the solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., 10% ethyl acetate in hexane).[2]

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in individual test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Flash Chromatography
  • Poor Separation: If the alcohol and ketone are not well-separated, consider using a less polar solvent system (e.g., 5% ethyl acetate in hexane) or a longer column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation.

  • Compound Won't Elute: If the product is not coming off the column, the solvent system may be too non-polar. Gradually increase the percentage of ethyl acetate.

  • Streaking on TLC: This may indicate that the sample is too concentrated or that the compound is acidic or basic. For alcohols, this is less common, but if observed, adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds) can improve peak shape.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Step-by-step workflow for flash chromatography.

Alternative Protocol: Vacuum Distillation

For larger quantities of thermally stable compounds, vacuum distillation is an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.

Equipment
  • Round-bottom flask

  • Distillation head with a condenser

  • Receiving flask

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Thermometer

Procedure
  • Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Gently heat the crude product in the round-bottom flask.

  • Distillation: The compound will begin to boil at a reduced temperature. The vapor will travel through the condenser, liquefy, and be collected in the receiving flask.

  • Fractionation: If there are impurities with close boiling points, a fractional distillation column can be used to improve separation.

  • Completion: Once the desired product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hexane and ethyl acetate are flammable liquids; keep away from ignition sources.

  • When performing vacuum distillation, ensure the glassware is free of cracks to prevent implosion. Use a blast shield for added protection.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.[6][7][8]

Conclusion

The purification of this compound can be effectively achieved using either flash chromatography or vacuum distillation. The choice of method depends on the scale of the synthesis and the specific requirements for purity. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully isolate this compound, ensuring high purity for subsequent applications.

References

  • Comparison of Flash Column and Initial Distillation Scheme. (2025, February 11). Hawach.
  • Successful Flash Chrom
  • This compound synthesis. (n.d.). ChemicalBook.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • What are the byproducts of reduction with borohydride? (2018, August 7). Reddit.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021, April 2). Chad's Prep.
  • This compound. (n.d.). PubChem.
  • reduction of carbonyl compounds using sodium tetrahydridobor
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • SAFETY D
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube.
  • SAFETY D
  • Resources on 3+ component chromatography solvent systems? (2025, March 14). Reddit.
  • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
  • Determining solvent strength in flash column chrom
  • What is the difference between distillation and chrom
  • Distillation Distillation is used to purify or separate mixtures and identify compounds of different vol
  • A Review Article on Flash Chromatography. (n.d.). Asian Journal of Research in Chemistry.
  • Distillation, Fractionation, and Rectification in Chemical Engineering: Understanding the Differences. (n.d.). Just Measure it - Zero Instrument.
  • PDF - Gas Chromatography Problem Solving and Troubleshooting. (n.d.).
  • Improvement of polarity-based solvent system for countercurrent chromatography in the guidance of solvent selectivity: n-hexane/ethyl acetate/ alcohol solvents/water as an example. (2024, November 8). PubMed.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Don't mess with my flow!

Sources

Introduction: Unveiling the Potential of a Unique Branched Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Investigational Use of 2,8-Dimethyl-5-nonanol in Material Science

Disclaimer: The following application notes describe hypothetical, yet scientifically grounded, uses of this compound in material science. As this molecule is a specialty chemical with limited published application data, these protocols are intended to serve as a starting point for researchers and scientists in novel material development. All procedures should be performed by qualified personnel in a controlled laboratory setting.

This compound is a C11 branched-chain secondary alcohol characterized by a unique symmetrical structure. Its physical and chemical properties, largely dictated by its branched alkyl chains and centrally located hydroxyl group, suggest its potential as a versatile building block and performance additive in modern material science. While direct applications are not extensively documented, its architecture is analogous to that of Guerbet alcohols, which are known for their low melting points, excellent fluidity, and good oxidative stability.[1][2]

This guide explores three promising, albeit investigational, applications for this compound, providing detailed rationales and experimental protocols for its use as a polymer modifier, a specialty plasticizer, and a precursor for novel surfactants.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19780-96-2[3]
Molecular Formula C₁₁H₂₄O[3]
Molecular Weight 172.31 g/mol [3]
IUPAC Name 2,8-dimethylnonan-5-ol[3]
Structure CC(C)CCC(O)CCC(C)C[3]

Application 1: Synthesis of Branched Polyesters with Controlled Molecular Weight

Scientific Rationale & Expertise

In polyester synthesis, the stoichiometry of diol and diacid monomers is critical for achieving high molecular weights. Introducing a monofunctional reagent, or a "chain stopper," is a well-established technique for precisely controlling the degree of polymerization and, consequently, the final properties of the polymer.

We hypothesize that using this compound as a chain-terminating agent in a polycondensation reaction will yield polyesters with lower molecular weights but enhanced processability. The bulky, branched end-groups derived from this alcohol are expected to disrupt chain packing, potentially lowering the melting temperature (Tm), increasing solubility in organic solvents, and modifying the glass transition temperature (Tg). The use of branched secondary diols has been shown to increase Tg in polyesters compared to their linear counterparts, and while this is a mono-alcohol, the introduction of its branched structure at the chain ends is a valuable area of investigation.[4][5]

Experimental Protocol: Melt Polycondensation of a Modified Poly(butylene terephthalate) (PBT)

This protocol describes the synthesis of PBT with this compound as an end-capping agent to control molecular weight.

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-Butanediol (BDO)

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) or another suitable transesterification catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Charging Reactants: Charge the reactor with DMT (1.0 mol), BDO (1.8 mol), this compound (0.05 mol, adjust molar ratio to target a specific molecular weight), catalyst (0.05-0.1% by weight of DMT), and antioxidant (0.1% by weight).

  • First Stage (Transesterification):

    • Purge the reactor with dry nitrogen. Heat the mixture to 160-180°C under a gentle nitrogen flow to melt the reactants and initiate the transesterification reaction.

    • Methanol will be generated as a byproduct. Slowly increase the temperature to 210-220°C over 2-3 hours, allowing for the complete distillation of methanol. The theoretical amount of methanol should be collected.

  • Second Stage (Polycondensation):

    • Gradually reduce the pressure inside the reactor to below 1 Torr over 30-60 minutes.

    • Increase the reaction temperature to 240-250°C.

    • Continue the reaction under high vacuum. Excess BDO will be distilled off. The viscosity of the molten polymer will increase noticeably, indicated by an increase in the stirrer's torque.

    • Maintain these conditions for 2-4 hours, or until the desired viscosity is achieved.

  • Product Recovery: Extrude the molten polymer from the reactor into a water bath to quench and solidify it. Pelletize the resulting polymer strands for further analysis.

Characterization & Expected Outcomes

The resulting polymer should be characterized to confirm the effect of the chain terminator.

  • ¹H NMR: To confirm the incorporation of the 2,8-dimethylnonanyl end-groups.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Table 2: Hypothetical Properties of Standard vs. Modified PBT

PropertyStandard PBTPBT with this compoundRationale
Mn ( g/mol ) 35,00015,000Chain termination limits polymer growth.
PDI ~2.0~2.0Melt polycondensation typically yields a PDI around 2.
Tg (°C) 4542Bulky end-groups may slightly increase free volume.
Tm (°C) 225210Lower molecular weight and disrupted chain packing reduce crystallinity.
Solubility LowHigherShorter chains and branched ends improve solubility in solvents like THF/chloroform.
Visualization: Polyester Synthesis Workflow

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Reactants DMT + BDO + This compound + Catalyst Heating_1 Heat to 160-220°C under N₂ Reactants->Heating_1 Methanol_Removal Methanol Distillation Heating_1->Methanol_Removal Prepolymer Oligomer Mixture Methanol_Removal->Prepolymer Transfer to Stage 2 Heating_2 Heat to 240-250°C Apply High Vacuum (<1 Torr) Prepolymer->Heating_2 BDO_Removal Excess BDO Distillation Heating_2->BDO_Removal Polymer High MW Polymer BDO_Removal->Polymer Extrusion Extrusion & Pelletization Polymer->Extrusion Product Recovery

Caption: Workflow for modified PBT synthesis.

Application 2: Investigational Secondary Plasticizer for Poly(vinyl chloride) (PVC)

Scientific Rationale & Expertise

Plasticizers are essential additives that increase the flexibility and durability of rigid polymers like PVC. They work by embedding themselves between polymer chains, increasing intermolecular spacing and thus lowering the Tg.[6] Primary plasticizers (e.g., phthalates, terephthalates) have high compatibility with PVC. Secondary plasticizers are often used to impart specific properties (e.g., improved low-temperature flexibility, lower cost) but have more limited compatibility.

The molecular structure of this compound—a long alkyl chain with branching—suggests it could function as a secondary plasticizer. Its branched nature would be efficient at creating free volume. While its polarity (from the -OH group) provides some compatibility, it is likely less compatible than ester-based plasticizers. Therefore, it is best evaluated in combination with a primary plasticizer. Esters derived from Guerbet alcohols are known to be effective plasticizers, suggesting that esterification of this compound would be a logical next step for developing a primary plasticizer.[7][8]

Experimental Protocol: Evaluation of Plasticizer Efficiency in Flexible PVC

This protocol is based on standard methods for evaluating plasticizer performance, such as ASTM D2240 and ASTM D2284.[3][9]

Materials:

  • PVC resin (K-value 67-70)

  • Primary plasticizer (e.g., Di(2-ethylhexyl) terephthalate - DEHT)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

Procedure:

  • Formulation: Prepare several PVC formulations as outlined in Table 3. The total plasticizer level is kept constant at 40 parts per hundred resin (phr).

  • Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, and lubricant until the temperature reaches ~60°C. Add the pre-mixed plasticizers and continue mixing until a free-flowing dry blend is obtained (~110-120°C).

  • Milling & Molding:

    • Process the dry blend on a two-roll mill at 160-170°C for 5-10 minutes to form a homogenous sheet.

    • Compression mold the sheet into plaques of a specified thickness (e.g., 2 mm) at 175°C for 5 minutes under pressure.

  • Conditioning: Condition all molded samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Table 3: PVC Formulation Examples (in phr)

ComponentControlFormulation 1Formulation 2
PVC Resin 100100100
DEHT 403530
This compound 0510
Ca/Zn Stabilizer 2.52.52.5
Stearic Acid 0.50.50.5
Testing & Expected Outcomes
  • Hardness (ASTM D2240): Measure Shore A hardness. An increase in hardness relative to the control would indicate lower plasticizing efficiency.

  • Tensile Properties (ASTM D2284): Measure tensile strength at break and elongation at break. Lower efficiency may lead to higher tensile strength and lower elongation.

  • Plasticizer Leaching (ASTM D1239): Immerse samples in a solvent (e.g., hexane or ethanol) for 24 hours and measure weight loss. Higher weight loss indicates greater leaching and lower permanence.

Table 4: Hypothetical Performance of PVC Formulations

PropertyControlFormulation 1Formulation 2
Shore A Hardness 858790
Tensile Strength (MPa) 181921
Elongation at Break (%) 350320280
Weight Loss (%) < 1%2-3%4-6%
Visualization: Plasticizer Function Logic

G cluster_0 Molecular Level cluster_1 Macroscopic Properties Structure Plasticizer Structure Branching & Polarity Interaction Polymer-Plasticizer Interaction Disruption of Interchain Forces Structure:f1->Interaction:f1 Properties Material Properties Increased Flexibility Lower Hardness Lower Tg Interaction->Properties Results in G cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Sulfation & Neutralization Start_Alc This compound + KOH Catalyst EO_Add React with Ethylene Oxide (140-160°C, High Pressure) Start_Alc->EO_Add Neutralize_1 Neutralize Catalyst EO_Add->Neutralize_1 Ethoxylate Alcohol Ethoxylate Neutralize_1->Ethoxylate Purified Intermediate Sulfation React with SO₃ (Falling Film Reactor) Ethoxylate->Sulfation Neutralize_2 Neutralize with NaOH Sulfation->Neutralize_2 Final_Product Anionic Surfactant Neutralize_2->Final_Product

Sources

Application Notes and Protocols for the Synthesis of 2,8-Dimethyl-5-nonanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-GR-285-001

Revision: 1.0

Abstract

This document provides a comprehensive guide for the synthesis of the secondary alcohol, 2,8-Dimethyl-5-nonanol, utilizing the Grignard reaction. The protocol details the preparation of the Grignard reagent, isobutylmagnesium bromide, and its subsequent reaction with isovaleraldehyde. Included are in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and troubleshooting guidelines. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and reproducible method for the preparation of this and similar secondary alcohols.

Introduction and Scientific Principles

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[2] This reaction is a powerful tool for the synthesis of primary, secondary, and tertiary alcohols.[3][4][5]

The synthesis of this compound, a secondary alcohol, is achieved through the nucleophilic addition of isobutylmagnesium bromide to the carbonyl carbon of isovaleraldehyde (3-methylbutanal).[6] The Grignard reagent, acting as a potent nucleophile due to the highly polarized carbon-magnesium bond, attacks the electrophilic carbonyl carbon of the aldehyde.[7] This initial addition leads to the formation of a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final secondary alcohol product.[8]

A critical aspect of a successful Grignard reaction is the strict exclusion of protic solvents, particularly water.[9][10] Grignard reagents are highly basic and will readily react with acidic protons, leading to the quenching of the reagent and a significant reduction in yield.[9][10][11] Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used throughout the procedure.[12][13]

Retrosynthetic Analysis of this compound

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the key disconnection is at one of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.[6]

G This compound This compound (Target Molecule) Disconnect C-C Bond Disconnection (Grignard Reaction) This compound->Disconnect Synthons Isobutyl Anion Synthon (Nucleophile) + Isovaleraldehyde Cation Synthon (Electrophile) Disconnect->Synthons Reagents Isobutylmagnesium Bromide (Grignard Reagent) + Isovaleraldehyde (Aldehyde) Synthons->Reagents

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, the Grignard reaction with the aldehyde, and the work-up and purification of the product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity/Notes
Magnesium TurningsMg24.311.2 eqShiny, unoxidized
1-Bromo-2-methylpropaneC₄H₉Br137.021.0 eqAnhydrous
IsovaleraldehydeC₅H₁₀O86.131.0 eqAnhydrous
Anhydrous Diethyl Ether(C₂H₅)₂O74.12As requiredAnhydrous
IodineI₂253.811-2 small crystalsInitiator
Saturated NH₄Cl (aq)NH₄Cl53.49As requiredFor work-up
Anhydrous Sodium SulfateNa₂SO₄142.04As requiredDrying agent
1 M Hydrochloric AcidHCl36.46As requiredFor work-up
Equipment Setup
  • Three-neck round-bottom flask, flame-dried under vacuum.

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂).

  • Pressure-equalizing dropping funnel, flame-dried.

  • Magnetic stirrer and stir bar.

  • Inert gas supply (Argon or Nitrogen).

  • Ice-water bath.

Stage 1: Preparation of Isobutylmagnesium Bromide
  • Apparatus Preparation: Assemble the flame-dried three-neck flask with a reflux condenser and a dropping funnel. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[13]

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) and a small crystal of iodine into the reaction flask.[14] Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.[15] Allow the flask to cool to room temperature under the inert atmosphere.

  • Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (1.0 eq) in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (approx. 10%) of the 1-bromo-2-methylpropane solution to the magnesium suspension.[15] The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming or crushing the magnesium turnings with a dry stirring rod may be necessary.[8]

  • Completion of Addition: Once the reaction has initiated, add the remaining 1-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.[16] An ice bath can be used to control the exothermic reaction if it becomes too vigorous.[12]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours). The resulting gray-black solution is the isobutylmagnesium bromide Grignard reagent.

Stage 2: Reaction with Isovaleraldehyde
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This helps to moderate the exothermic reaction with the aldehyde and minimize side reactions.[17]

  • Aldehyde Addition: Dissolve isovaleraldehyde (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.

Stage 3: Work-up and Purification
  • Quenching: Cool the reaction mixture again to 0 °C in an ice-water bath. Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[18] This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide intermediate. A white precipitate of magnesium salts will form.[18] Caution: This process is exothermic and may cause bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. If solids prevent clean separation, a small amount of dilute HCl can be added to dissolve them.[18] Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether.[18]

  • Washing: Combine all the organic layers and wash them with saturated aqueous sodium chloride (brine).[2] This helps to remove any remaining water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography to yield a colorless oil.

Workflow Diagram

G cluster_prep Stage 1: Grignard Reagent Preparation cluster_reaction Stage 2: Grignard Reaction cluster_workup Stage 3: Work-up and Purification A Flame-dry glassware under inert atmosphere B Activate Mg turnings with I₂ A->B C Add 1-bromo-2-methylpropane in anhydrous ether dropwise B->C D Maintain gentle reflux until Mg is consumed C->D E Cool Grignard reagent to 0 °C D->E Proceed to reaction F Add isovaleraldehyde in anhydrous ether dropwise E->F G Warm to room temperature and stir for 1-2 hours F->G H Quench with cold saturated NH₄Cl (aq) G->H Proceed to work-up I Extract with diethyl ether H->I J Wash with brine and dry over Na₂SO₄ I->J K Remove solvent under reduced pressure J->K L Purify by vacuum distillation or chromatography K->L M M L->M Obtain pure this compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive.[19][20] They react violently with water and other protic sources.[19] All manipulations should be carried out under an inert atmosphere in a chemical fume hood.[13]

  • Solvents: Diethyl ether is extremely flammable and volatile.[12] Ensure there are no open flames or spark sources in the vicinity.[21]

  • Isovaleraldehyde: Isovaleraldehyde is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract.[22] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with the aldehyde are exothermic.[13][20] Have an ice bath readily available to control the reaction temperature and prevent a runaway reaction.[20]

  • PPE: Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and suitable gloves.[20]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inactive magnesium surface (oxide layer).- Presence of moisture in glassware or reagents.- Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding.[17]- Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[17][23]
Low yield of product - Grignard reagent was quenched by moisture or acidic impurities.- Incomplete reaction.- Wurtz coupling side reaction.- Re-verify anhydrous conditions.[23]- Increase reaction time or gently heat to ensure completion.- Add the alkyl halide slowly to a suspension of magnesium to minimize its concentration and reduce coupling.[17]
Formation of biphenyl-type byproducts - Reaction between the Grignard reagent and unreacted alkyl halide (Wurtz coupling).- Use a slight excess of magnesium.- Ensure slow, controlled addition of the alkyl halide.[17]
Oily residue instead of clean product - Incomplete work-up or purification.- Ensure thorough extraction and washing steps.- Optimize purification method (e.g., adjust solvent gradient in chromatography, improve vacuum for distillation).

References

  • PrepChem.com. Synthesis of isobutyl magnesium bromide. [Link]
  • Quora.
  • University of California, Irvine.
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • University of California, Davis. 25. The Grignard Reaction. [Link]
  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]
  • University of California, Davis. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
  • Bowen Li. Laboratory Safety Standard Operating Procedure (SOP)
  • Jasperse, J. Grignard Reaction. [Link]
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]
  • American Chemical Society. Grignard Reaction. [Link]
  • YouTube. Grignard reaction safety. [Link]
  • LookChem. Isovaleraldehyde (3-Methylbutanal): Properties, Uses, and Market Insights. [Link]
  • Web Pages. 6. Grignard Reaction. [Link]
  • University of Victoria. 14 Formation and reaction of a Grignard reagent. [Link]
  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • Reddit. Troubleshooting my grignard reactions. [Link]
  • YouTube.
  • Wikipedia. Isovaleraldehyde. [Link]
  • Mol-Instincts. Isovaleraldehyde(590-86-3)MSDS Melting Point Boiling Density Storage Transport. [Link]
  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
  • Chegg.com. Solved During the Grignard reaction, I obtained a low | Chegg.com. [Link]
  • Vedantu. Isobutyl magnesium bromide with dry ether and absolute alcohol gives. [Link]

Sources

Application Note: Analysis of Secondary Branched Alcohols using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of Secondary Branched Alcohols

Secondary branched alcohols are a significant class of organic compounds, pivotal in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. Their chemical reactivity and physical properties are intrinsically linked to the steric and electronic environment of the hydroxyl group. Fourier Transform Infrared (FTIR) spectroscopy emerges as a powerful, non-destructive analytical technique for the structural elucidation and quality control of these molecules.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FTIR spectroscopy for the qualitative analysis of secondary branched alcohols. We will delve into the theoretical underpinnings of their spectral features, present a detailed experimental protocol, and offer insights into spectral interpretation and data validation.

Theoretical Background: Vibrational Signatures of Molecular Architecture

The infrared spectrum of a molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.[3] For secondary branched alcohols, the key diagnostic absorption bands are associated with the O-H, C-O, and C-H functional groups. The position, intensity, and shape of these bands are highly sensitive to the local molecular environment, including the effects of branching.

The O-H Stretching Vibration: A Tale of Hydrogen Bonding

The most prominent feature in the FTIR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and intense absorption band in the 3500-3200 cm⁻¹ region.[4][5][6][7] This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp, free O-H stretching band can be observed around 3650-3600 cm⁻¹.[8] The extent of hydrogen bonding, and thus the broadness of the O-H band, can be influenced by the steric hindrance around the hydroxyl group, which is often increased by branching.

The C-O Stretching Vibration: A Key to Substitution Patterns

The C-O stretching vibration provides a reliable means to distinguish between primary, secondary, and tertiary alcohols.[8][9][10] This intense absorption band appears in the fingerprint region of the spectrum, and its frequency is sensitive to the substitution pattern on the carbon atom bearing the hydroxyl group. For secondary alcohols, the C-O stretch is typically observed in the 1150-1075 cm⁻¹ range.[9] This is at a higher wavenumber compared to primary alcohols (1075-1000 cm⁻¹) and generally at a lower wavenumber than tertiary alcohols (1210-1100 cm⁻¹).[8][9]

C-H Stretching and Bending Vibrations: Probing the Alkyl Framework

The alkyl chains of secondary branched alcohols give rise to characteristic C-H stretching and bending vibrations.

  • C-H Stretching: The stretching vibrations of C-H bonds in sp³ hybridized carbons occur in the 3000-2850 cm⁻¹ region.[4][11] The presence of multiple methyl and methylene groups in a branched structure will result in a complex pattern of overlapping peaks in this region.

  • C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of CH₂, and the symmetric and asymmetric bending of CH₃ groups appear in the 1470-1365 cm⁻¹ region. A "split" umbrella mode can sometimes be observed for isopropyl groups or other branch points, which can be an indicator of branching.[9]

Experimental Protocol: From Sample to Spectrum

This section outlines a robust protocol for acquiring high-quality FTIR spectra of secondary branched alcohols using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples due to its minimal sample preparation requirements.[1][12][13]

Materials and Equipment
  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[1][14]

  • Secondary branched alcohol sample.

  • Isopropanol or ethanol for cleaning.

  • Lint-free laboratory wipes.

  • Pipette or dropper.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Background Spectrum Acquisition:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.[15][16]

  • Sample Application:

    • Place a small drop of the secondary branched alcohol sample onto the center of the ATR crystal, ensuring the crystal is fully covered.[13]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same instrument parameters as the background scan (e.g., 4 cm⁻¹ resolution, 16-32 scans).[16] The typical spectral range is 4000-400 cm⁻¹.[1][3]

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance.

    • Perform baseline correction and normalization if necessary.

    • Identify and label the key absorption bands corresponding to the O-H, C-O, and C-H vibrations.

Experimental Workflow Diagram

FTIR_Workflow Experimental Workflow for FTIR Analysis of Liquid Alcohols A Start B Clean ATR Crystal (Isopropanol/Ethanol) A->B C Acquire Background Spectrum (e.g., 16 scans, 4 cm⁻¹ resolution) B->C D Apply Liquid Sample to ATR Crystal C->D E Acquire Sample Spectrum (Same parameters as background) D->E F Process Spectrum (Baseline Correction, Normalization) E->F G Interpret Spectrum (Identify Key Bands) F->G H End G->H

Caption: A flowchart of the experimental workflow for FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of an FTIR spectrum involves correlating the observed absorption bands with the vibrational modes of the functional groups present in the molecule. For a secondary branched alcohol, the key is to systematically analyze the different regions of the spectrum.

Data Presentation: Characteristic Absorption Bands

The following table summarizes the expected absorption bands for a typical secondary branched alcohol.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityAppearance
3500 - 3200O-H Stretch (Hydrogen-bonded)StrongBroad
3000 - 2850C-H Stretch (sp³)StrongSharp, multiple
1470 - 1430CH₂ Bending (Scissoring)MediumSharp
1385 - 1365CH₃ Bending (Umbrella Mode)MediumSharp
1150 - 1075C-O Stretch (Secondary Alcohol)StrongSharp
~650O-H Bend (Out-of-plane)MediumBroad
Logical Relationship Diagram

Spectral_Interpretation Structure-Spectrum Correlation for Secondary Branched Alcohols cluster_0 Molecular Structure cluster_1 FTIR Spectrum OH_Group Hydroxyl Group (-OH) OH_Stretch Broad Band 3500-3200 cm⁻¹ OH_Group->OH_Stretch causes CO_Bond C-O Bond (Secondary) CO_Stretch Strong, Sharp Band 1150-1075 cm⁻¹ CO_Bond->CO_Stretch causes CH_Bonds Alkyl Framework (Branched C-H) CH_Vibrations Multiple Bands 3000-2850 cm⁻¹ 1470-1365 cm⁻¹ CH_Bonds->CH_Vibrations causes

Caption: Correlation between molecular structure and spectral features.

Data Validation and Troubleshooting: Ensuring Trustworthy Results

To ensure the integrity of the acquired data, consider the following points:

  • Water Contamination: The presence of water in the sample can be identified by a broad O-H stretching band around 3400 cm⁻¹ and a H-O-H bending vibration near 1640 cm⁻¹.[17] If the sample is expected to be anhydrous, its purity should be verified.

  • Incomplete Background Subtraction: If atmospheric CO₂ bands (around 2360 cm⁻¹) or water vapor bands (around 3700 cm⁻¹ and 1600 cm⁻¹) are present in the final spectrum, a new background spectrum should be acquired.

  • Baseline Drift: A sloping baseline can be corrected using the spectrometer's software. This is often caused by scattering of the infrared beam, which can occur if the ATR crystal is not properly cleaned or if the sample is not in good contact with the crystal.

  • Comparison with Reference Spectra: Whenever possible, compare the acquired spectrum with a reference spectrum from a reliable database to confirm the identity of the compound.[3]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of secondary branched alcohols. By understanding the correlation between molecular structure and vibrational frequencies, researchers can confidently identify key functional groups and gain insights into the substitution patterns of these important molecules. The protocol outlined in this application note provides a reliable framework for obtaining high-quality, reproducible FTIR spectra, thereby supporting research, development, and quality assurance activities in the chemical and pharmaceutical industries.

References

  • PubMed. (n.d.). Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy.
  • Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds.
  • JASCO Global. (2020, September 9). Verification of alcohol concentration in various Liquors using FTIR analysis.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • ResearchGate. (n.d.). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR.
  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy.
  • Science and Education Publishing. (n.d.). The Quantitative Analysis of Ethanol-based Hand Sanitizers and Prediction of Methanol Adulteration Using FTIR-ATR Technique.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
  • ResearchGate. (n.d.). Figure S4: Frequency shifts of characteristic vibrations; a) alcohol OH....
  • UBC. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR.
  • NIH. (2024, September 19). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression.
  • Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
  • University of Calgary. (n.d.). IR: alcohols.
  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
  • ASTM International. (n.d.). General Techniques for Obtaining Infrared Spectra for Qualitative Analysis.
  • CORE. (n.d.). An experimental FTIR-ATR and computational study of H-bonding in ethanol/water mixtures.
  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252.
  • APM Testing. (n.d.). ASTM E1252 - FTIR Analysis Testing Services.
  • ASTM International. (2023, January 6). ASTM E 168 : 2016 : R2023 Standard Practices for General Techniques o.
  • AZoM. (2018, May 11). Measuring Ethanol Content in Alcohol.
  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy.

Sources

Application Note: Chiral Separation of 2,8-Dimethyl-5-nonanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the chiral separation of 2,8-Dimethyl-5-nonanol enantiomers, a key process for researchers in fields such as pheromone synthesis, materials science, and stereoselective chemistry. Due to the identical physical and chemical properties of enantiomers in an achiral environment, specialized techniques are required for their resolution.[1][2] This document details three robust methodologies: Direct Chiral Gas Chromatography (GC), Derivatization followed by Achiral Chromatography, and Enzymatic Resolution. Each section offers an in-depth explanation of the underlying principles, step-by-step protocols, and the rationale behind experimental choices, designed to provide researchers, scientists, and drug development professionals with the necessary tools to achieve successful enantiomeric separation.

Introduction: The Significance of Chirality in this compound

This compound (C₁₁H₂₄O) is a secondary alcohol with a chiral center at the C-5 position.[3] The spatial arrangement of the substituents around this carbon atom gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical properties such as boiling point and solubility in achiral media, these enantiomers can exhibit significantly different biological activities and interactions in a chiral environment. This is particularly crucial in fields where stereochemistry dictates function, such as in the synthesis of insect pheromones or the development of stereospecific catalysts. Therefore, the ability to separate and quantify the individual enantiomers of this compound is of paramount importance for quality control, mechanistic studies, and regulatory compliance.

This guide explores various techniques to resolve the racemic mixture of this compound, providing both analytical and preparative-scale solutions.

Method 1: Direct Enantioseparation by Chiral Gas Chromatography (GC)

Direct chiral GC is a powerful and widely used technique for the separation of volatile enantiomers without prior derivatization.[4][5] The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column.[2][4] For aliphatic alcohols like this compound, cyclodextrin-based CSPs are particularly effective.[2][4] The hydroxyl group of the alcohol can form transient diastereomeric inclusion complexes with the chiral cavities of the cyclodextrin, leading to different retention times for the (R)- and (S)-enantiomers.

Scientific Principles

The separation mechanism is based on the formation of temporary, diastereomeric complexes between the enantiomers and the chiral selector (the cyclodextrin derivative). The stability of these complexes is influenced by factors such as hydrogen bonding, dipole-dipole interactions, and the steric fit of the enantiomer within the chiral cavity. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its elution at a later time.

Experimental Protocol: Chiral GC Analysis

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: CP-Chirasil-DEX CB (or equivalent modified β-cyclodextrin column)[6]

  • Carrier Gas: Hydrogen or Helium

  • Sample: Racemic this compound dissolved in a suitable solvent (e.g., dichloromethane)

Protocol Steps:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in dichloromethane.

  • GC Instrument Setup:

    • Install the chiral capillary column in the GC oven.

    • Set the injector and detector temperatures to 230°C and 250°C, respectively.[6]

    • Set the carrier gas flow rate (e.g., Hydrogen at 80 cm/s).[6]

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5°C/min to 160°C.

    • Hold: Maintain 160°C for 5 minutes.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition and record the chromatogram.

    • The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

Data Presentation: Expected GC Parameters
ParameterConditionRationale
Column CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm filmModified β-cyclodextrin phase provides good enantioselectivity for secondary alcohols.[6]
Carrier Gas HydrogenProvides higher efficiency and faster analysis times compared to Helium.[6]
Injector Temp. 230°CEnsures rapid volatilization of the analyte without thermal degradation.
Detector Temp. 250°C (FID)Prevents condensation of the analyte and ensures stable detector response.
Oven Program 80°C (2 min), then 5°C/min to 160°C (hold 5 min)A temperature ramp is crucial for achieving good resolution of the enantiomers.
Injection Vol. 1 µLA small injection volume prevents column overloading and peak broadening.

Method 2: Derivatization Followed by Achiral Chromatography

An alternative to direct chiral chromatography is the conversion of the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent (CDA).[7][8][9] Diastereomers have different physical properties and can be separated using standard achiral chromatography (GC or HPLC).[7][9] For alcohols, common CDAs include Mosher's acid chloride (MTPA-Cl) or chiral chloroformates.[7][8]

Scientific Principles

This indirect method involves a two-step process. First, the racemic alcohol is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of two diastereomeric esters. Since these diastereomers have different physical and chemical properties, they will interact differently with an achiral stationary phase, allowing for their separation.[7]

Experimental Workflow

cluster_0 Derivatization cluster_1 Chromatographic Separation racemic_alcohol Racemic this compound ((R)- and (S)-enantiomers) reaction Reaction racemic_alcohol->reaction cda Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) cda->reaction diastereomers Diastereomeric Esters ((R,R)- and (S,R)-) reaction->diastereomers injection Injection diastereomers->injection achiral_column Achiral GC or HPLC Column injection->achiral_column separation Separation achiral_column->separation separated_peaks Separated Diastereomer Peaks separation->separated_peaks racemic_mix Racemic this compound ((R)- and (S)-Alcohol) reaction Lipase-Catalyzed Acylation racemic_mix->reaction product_mix Mixture: (S)-Alcohol + (R)-Acetate reaction->product_mix separation Flash Chromatography product_mix->separation enantiomer_S Enantiopure (S)-Alcohol separation->enantiomer_S enantiomer_R Enantiopure (R)-Acetate (can be hydrolyzed to (R)-Alcohol) separation->enantiomer_R

Sources

Application Notes and Protocols: The Use of 2,8-Dimethyl-5-nonanol in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Branched Alcohols in Lubrication

The relentless pursuit of enhanced efficiency, durability, and environmental compatibility in modern machinery necessitates continuous innovation in lubricant technology. While the industry has long relied on a well-established portfolio of additives, the exploration of novel molecular architectures offers fertile ground for breakthrough performance. This document introduces 2,8-Dimethyl-5-nonanol, a branched secondary alcohol, as a promising candidate for lubricant formulations. Although not yet established in mainstream applications, its unique structure suggests significant potential to address key tribological challenges.

This guide provides a comprehensive overview of the theoretical framework supporting the use of this compound, detailed protocols for its evaluation, and expert insights into the formulation and testing process. Our objective is to equip researchers with the foundational knowledge and practical methodologies to explore the utility of this and similar branched alcohols in next-generation lubricants.

Physicochemical Properties of this compound

A thorough understanding of a candidate additive's intrinsic properties is the cornerstone of predicting its behavior in a complex lubricant matrix.

PropertyValueSource
Molecular Formula C₁₁H₂₄OPubChem[1]
Molecular Weight 172.31 g/mol PubChem[1]
CAS Number 19780-96-2PubChem[1]
Appearance Colorless liquid (predicted)Inferred from similar alcohols
Structure Branched secondary alcoholPubChem[1]

The branched nature of this compound is of particular interest. Unlike their linear counterparts, branched-chain alcohols and their ester derivatives are known to exhibit significantly lower pour points, a critical attribute for lubricants operating in a wide range of temperatures.[2] The branching disrupts the orderly packing of molecules at low temperatures, inhibiting crystallization and maintaining fluidity.[2]

Hypothesized Applications in Lubricant Formulations

Based on its molecular structure and the established performance of similar branched alcohols, this compound is hypothesized to be effective in the following applications:

As a Friction Modifier

Friction modifiers are additives that form a thin, low-shear-strength film on metal surfaces, reducing frictional losses, particularly in the boundary lubrication regime. The polar hydroxyl group of this compound can facilitate its adsorption onto metallic surfaces, while the branched alkyl chains provide a lubricating layer. The branching may also influence the packing density of the adsorbed film, potentially affecting its frictional characteristics.

As a Precursor for Novel Synthetic Esters (Base Oils or Co-base Oils)

Synthetic esters are a significant class of high-performance lubricant base oils, prized for their excellent thermal and oxidative stability, low volatility, and good lubricity.[3] Esterification of this compound with various carboxylic acids (e.g., adipic acid, azelaic acid, or oleic acid) can yield novel branched esters. The unique structure of these esters, derived from a secondary alcohol with branching at the 2 and 8 positions, is anticipated to confer a superior combination of low-temperature fluidity and high-temperature stability compared to esters derived from linear or less branched alcohols.[2]

Experimental Protocols for Performance Evaluation

The following protocols are designed to provide a robust framework for evaluating the performance of this compound as a lubricant additive or as a component of a synthetic ester base oil.

Workflow for Lubricant Formulation and Testing

G cluster_0 Formulation cluster_1 Performance Testing cluster_2 Analysis & Characterization Formulate Formulate Lubricant (Base Oil + this compound) FourBall Four-Ball Wear Test (ASTM D4172) Formulate->FourBall HFRR HFRR Test (ASTM D6079) Formulate->HFRR Viscosity Viscosity & Viscosity Index (ASTM D445 & D2270) Formulate->Viscosity PourPoint Pour Point (ASTM D97) Formulate->PourPoint Control Prepare Control Lubricant (Base Oil Only) Control->FourBall Control->HFRR Control->Viscosity Control->PourPoint WearScar Wear Scar Analysis (Microscopy) FourBall->WearScar FrictionData Friction Coefficient Analysis FourBall->FrictionData HFRR->WearScar HFRR->FrictionData DataComp Data Comparison (Formulation vs. Control) Viscosity->DataComp PourPoint->DataComp WearScar->DataComp FrictionData->DataComp

Caption: Workflow for evaluating this compound in lubricant formulations.

Protocol 1: Four-Ball Wear Test (Modified from ASTM D4172)

This test evaluates the wear-preventive characteristics of a fluid lubricant.

Objective: To determine the effect of this compound on the anti-wear properties of a base oil.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope with calibrated measurement capability

Procedure:

  • Preparation:

    • Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent (e.g., hexane) and dry completely.

    • Prepare the test lubricant by blending a known concentration (e.g., 1% w/w) of this compound into a base oil (e.g., Group III mineral oil or a polyalphaolefin). Prepare a control sample of the base oil without the additive.

  • Assembly:

    • Place three clean steel balls into the ball pot.

    • Pour the test lubricant into the ball pot until the balls are fully submerged.

    • Place the fourth ball into the chuck of the drive spindle.

    • Assemble the ball pot onto the test machine platform and apply the desired load (e.g., 392 N or 40 kgf).[4][5]

  • Test Execution:

    • Set the test temperature (e.g., 75°C) and allow the lubricant to reach thermal equilibrium.[4][5]

    • Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[4][5]

  • Analysis:

    • At the end of the test, disassemble the apparatus and clean the three stationary balls.

    • Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

    • Calculate the average wear scar diameter.

    • Compare the average wear scar diameter of the lubricant containing this compound with that of the control. A smaller wear scar indicates better anti-wear performance.

Protocol 2: High-Frequency Reciprocating Rig (HFRR) Test (Modified from ASTM D6079)

The HFRR test is another valuable method for assessing the lubricity of fluids under boundary lubrication conditions.

Objective: To evaluate the friction and wear characteristics of a lubricant containing this compound under oscillating contact.

Apparatus:

  • High-Frequency Reciprocating Rig (HFRR)

  • Steel ball and disc specimens

  • Microscope for wear scar measurement

Procedure:

  • Preparation:

    • Clean the test ball and disc with a suitable solvent and dry them.

    • Prepare the test and control lubricants as described in Protocol 1.

  • Assembly:

    • Mount the disc in the test reservoir and place the ball in the holder on the reciprocating arm.

    • Add a small volume of the test lubricant (typically 2 mL) to the reservoir, ensuring the contact area will be submerged.

  • Test Execution:

    • Set the test temperature (e.g., 60°C or 100°C), load (e.g., 200 g), frequency (e.g., 50 Hz), and stroke length (e.g., 1 mm).[6][7]

    • Run the test for a specified duration (e.g., 75 minutes).[6][7]

    • Continuously record the friction coefficient throughout the test.

  • Analysis:

    • After the test, clean the ball and measure the dimensions of the wear scar using a microscope.

    • Analyze the friction coefficient data to determine the average friction and observe any changes over time.

    • Compare the wear scar dimensions and friction data from the test lubricant with the control.

Structure-Property Relationships and Expected Outcomes

The performance of a lubricant additive is intrinsically linked to its molecular structure. For this compound, the following structure-property relationships are anticipated to influence its performance.

G cluster_0 Molecular Structure of this compound cluster_1 Predicted Lubricant Properties Structure Branched Alkyl Chains (at C2 and C8) PourPoint Lower Pour Point Structure->PourPoint Disrupts crystal packing Viscosity Improved Viscosity Index Structure->Viscosity Influences molecular entanglement Stability Enhanced Thermal/Oxidative Stability Structure->Stability Steric hindrance at branch points Hydroxyl Secondary Hydroxyl Group (at C5) Friction Reduced Friction Hydroxyl->Friction Promotes surface adsorption

Caption: Predicted relationship between the structure of this compound and lubricant properties.

Expected Quantitative Outcomes:

Performance MetricExpected Outcome with this compoundRationale
Pour Point (ASTM D97) DecreaseBranched structure hinders crystallization at low temperatures.[2]
Viscosity Index (ASTM D2270) IncreaseBranched molecules can exhibit a more favorable viscosity-temperature relationship.
Four-Ball Wear Scar Diameter (ASTM D4172) DecreaseFormation of a protective, low-shear film on the metal surface.
HFRR Friction Coefficient (ASTM D6079) DecreaseThe polar hydroxyl group aids in forming a boundary lubricating film.
Oxidative Stability (e.g., Rotating Pressure Vessel Oxidation Test - ASTM D2272) IncreaseThe branched structure may offer steric hindrance to oxidative attack.

Challenges and Considerations in Formulating with Novel Additives

The introduction of a new, unproven additive into a lubricant formulation is a complex undertaking that requires a systematic and cautious approach.[8][9][10][11][12]

  • Solubility and Compatibility: The first step is to ensure that this compound is soluble in the chosen base oil at the intended treat rate and across the expected operating temperature range. Incompatibility can lead to additive drop-out and a catastrophic loss of performance.

  • Additive Interactions: Lubricant formulations are complex mixtures of various additives. The introduction of this compound could have synergistic or antagonistic effects with other additives in the package (e.g., anti-wear agents, detergents, dispersants). A comprehensive evaluation of the full formulation is essential.

  • Dose-Response Relationship: The performance benefits of an additive are often concentration-dependent. It is crucial to conduct a dose-response study to identify the optimal treat rate that provides the desired performance without introducing negative side effects.

  • Cost-Performance Balance: The potential performance benefits of a new additive must be weighed against its manufacturing cost. For a novel molecule like this compound, the synthesis route and its associated costs will be a critical factor in its commercial viability.

Conclusion

This compound represents an intriguing, yet unexplored, candidate for advancing lubricant technology. Its branched molecular structure, a feature known to impart desirable properties in other lubricant components, provides a strong scientific rationale for its investigation as a friction modifier or as a building block for high-performance synthetic esters. The protocols and insights provided in this document offer a clear and structured path for researchers to systematically evaluate the potential of this and other novel branched alcohols. Through rigorous testing and a deep understanding of structure-property relationships, the full potential of these molecules in addressing the lubrication challenges of tomorrow can be unlocked.

References

  • Performance Prediction of Diester-Based Lubricants Using Quantitative Structure–Property Relationship and Artificial Neural Network Approaches. MDPI.
  • Fundamental Structure–Function Relationships in Vegetable Oil-Based Lubricants: A Critical Review. MDPI.
  • (PDF) Performance Prediction of Diester-Based Lubricants Using Quantitative Structure–Property Relationship and Artificial Neural Network Approaches. ResearchGate.
  • Modeling Molecular Structure to Tribological Performance. N/A.
  • This compound | C11H24O | CID 557851. PubChem.
  • D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM International.
  • Simulation Study on the Effect of Molecular Structure Characteristics of Lubricant Base Oils on Lubrication Performance. MDPI.
  • Structure–Performance Relationship of Coal-Based Lubricating Base Oils and Sensitivities to Typical Additives. MDPI.
  • HFRR best test for lubricity. Infineum Insight.
  • The Molecular Modeling, Simulation, and Design of Base Oils and Additives in Lubricating Oils: A Review. MDPI.
  • APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS. Koehler Instrument Company.
  • Innovation Challenges for New Additive Components. Lubes'N'Greases.
  • Fundamental Structure–Function Relationships in Vegetable Oil-Based Lubricants: A Critical Review. ResearchGate.
  • What Is a High Frequency Reciprocating Rig (HFRR) Test?. Hot Shot's Secret.
  • Diesel Lubricant Comparison - HFRR Test Wear Scar. PlanetSafe Lubricants.
  • The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. N/A.
  • Tribological Testing: SRV, 4 Ball Methods and Profilometer. Nye Lubricants.
  • An Study of Wear and Extreme Pressure Procedure for Lubricating Oils by Using Ducom Four Ball Testing Machine. IJSRD.
  • ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Rtec Instruments.
  • Correlation of structure and properties of groups I to III base oils. ResearchGate.
  • A study of the effect of chemical structure on friction and wear: Part I - Synthetic Ester Base Fluids(C). ResearchGate.
  • Advanced Lubricant Formulations from Molecule to Market. Lubes'N'Greases.
  • Alcohol (chemistry). Wikipedia.
  • Challenges in lubricant additives technology | Request PDF. ResearchGate.
  • Special Issue : Novel Lubricant Additives. MDPI.
  • D6079 Standard Test Method for Evaluating Lubricity of Diesel Fuels by the High-Frequency Reciprocating Rig (HFRR). ASTM International.
  • Advances and Challenges in Bio-Based Lubricants for Sustainable Tribological Applications: A Comprehensive Review of Trends, Additives, and Performance Evaluation. MDPI.
  • 2,8-dimethyl-5-ethyl-5-nonanol. Stenutz.
  • Cas 19780-96-2,this compound. LookChem.
  • Correlation of structure and properties of groups I to III base oils. Semantic Scholar.
  • Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S). ResearchGate.
  • Fuel Property Testing: Lubricity. DieselNet.
  • Lubricant thickness effects on friction between Pd(100) surfaces. N/A.
  • Friction and Wear Performance of Oleate-Based Esters With Two-, Three-, and Four-Branched Molecular Structure in Pure Form and Mixture. Semantic Scholar.
  • Solvent-Free Synthesis of C-10 and C-11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone | Request PDF. ResearchGate.
  • High stability esters for synthetic lubricant applications. ResearchGate.
  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. MDPI.
  • Quantitative Study on the Friction of Different Types of Base Oils Based on Stribeck Curve and Traction Curve Characterization. MDPI.
  • Research on Lubricating Properties of Alcohol and Ester in Stainless Steel Cold Rolling Process. ResearchGate.
  • 2-Methyl-5-nonanol | C10H22O | CID 141512. PubChem.
  • Uses of Alcohols. Chemistry LibreTexts.
  • Alcohols, C9-11-branched. PubChem.
  • Effect of Functional Groups of Polyglycol Oils on Their Lubrication Properties. ResearchGate.
  • Synthetic Esters: Engineered to Perform. Machinery Lubrication.
  • The Effect of Ethanol Fuel-Diluted Lubricants on the Friction of Oil Control Ring Conjunction: A Combined Analytical and Experimental Investigation. MDPI.
  • Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,8-Dimethyl-5-nonanol (CAS: 19780-96-2).[1][2] This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during the synthesis of this secondary alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound, a symmetrical secondary alcohol, is most commonly approached via two primary pathways. The selection of a specific route depends on the availability of starting materials, scalability, and desired purity.

  • Grignard Reaction: This is a classic and versatile C-C bond-forming reaction.[3] It typically involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde. For this compound, this involves the reaction of isobutylmagnesium bromide with isovaleraldehyde (3-methylbutanal).[4][5]

  • Ketone Reduction: This pathway involves the reduction of the corresponding ketone, 2,8-Dimethyl-5-nonanone (CAS: 2050-99-9), using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][7]

The following guide will address challenges related to both methodologies.

G cluster_0 Synthetic Pathways A Isovaleraldehyde + Isobutylmagnesium Bromide B Grignard Addition A->B C Acidic Workup B->C F This compound C->F D 2,8-Dimethyl-5-nonanone E Reduction (e.g., NaBH₄) D->E E->F caption Fig 1. Primary synthetic routes to this compound.

Caption: Fig 1. Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My Grignard reaction did not initiate, or the magnesium metal remains unreacted. What went wrong?

Answer: Failure of a Grignard reaction to initiate is a classic problem, almost always related to the deactivation of the magnesium surface or the presence of inhibitors.

  • Causality: Grignard reagents are highly reactive organometallic compounds that are readily destroyed by protic sources, particularly water.[8][9] A passivating layer of magnesium oxide on the metal surface can also prevent the reaction from starting.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere like nitrogen or argon). All solvents (typically diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Reagents should be of the highest possible purity and handled under inert gas.[10]

    • Activate the Magnesium: The magnesium turnings may have an oxide layer. This can be removed by:

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh metal surface.

      • Chemical Activation: Adding a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and creating a small amount of reactive magnesium iodide.[10] A few drops of 1,2-dibromoethane can also be used; its reaction with magnesium is exothermic and helps initiate the primary reaction.

    • Check Reagent Quality: Ensure the alkyl halide (isobutyl bromide) is pure and free from water or alcohol contaminants.

Question 2: The yield of my Grignard reaction is very low, and I've isolated a significant amount of a high-boiling side product, 2,7-dimethyloctane. What is this side product and how can I avoid it?

Answer: The side product is likely the result of a Wurtz-type coupling reaction.

  • Causality: The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a coupled product (R-R). This side reaction is more prevalent if the concentration of the alkyl halide is too high locally, or if the reaction temperature is not controlled.

  • Preventative Measures:

    • Slow Addition: Add the solution of isobutyl bromide to the magnesium suspension very slowly, dropwise, using an addition funnel. This maintains a low concentration of the alkyl halide and favors the formation of the Grignard reagent over the coupling side product.

    • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a cooling bath (e.g., cool water).[10] Avoid excessive heating.

    • Dilution: Conducting the reaction in a sufficient volume of solvent can help dissipate heat and prevent localized high concentrations of reagents.

Question 3: My ketone reduction with NaBH₄ resulted in a very low yield (~40%), as reported in some literature.[6] How can I improve this?

Answer: A 40% yield is indeed low for a standard borohydride reduction. Several factors could be at play, from reagent quality to procedural missteps.

  • Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that is sensitive to acidic conditions and can decompose. The ketone starting material must also be pure.

  • Optimization Strategies:

    • Reagent Stoichiometry & Quality: While NaBH₄ provides four hydride equivalents, it is common to use a slight excess (1.1 to 1.5 molar equivalents) relative to the ketone to ensure the reaction goes to completion. Use freshly opened or properly stored NaBH₄.

    • Temperature Control: The reaction is typically performed at low temperatures (0°C) to control the reaction rate and minimize side reactions.[6] Adding the NaBH₄ portionwise to a cooled solution of the ketone in methanol or ethanol is recommended.

    • Reaction Time & Monitoring: Allow the reaction to proceed for a sufficient duration (typically 1-2 hours). Monitor the disappearance of the ketone starting material by Thin Layer Chromatography (TLC).

    • Workup Procedure: The quenching step is critical. The reaction is typically quenched by the slow, careful addition of an acid (e.g., 1N HCl) at 0°C to destroy excess NaBH₄.[6] Premature or overly aggressive quenching can lead to product degradation or incomplete reaction.

Question 4: I am struggling to purify the final this compound product. Column chromatography is slow, and distillation seems to result in decomposition.

Answer: Purifying a moderately-sized alcohol can be challenging. The choice between chromatography and distillation depends on the nature of the impurities.

  • Causality: If impurities have very similar polarities to the product, chromatographic separation will be difficult. If the alcohol is prone to dehydration at high temperatures, distillation can lead to elimination reactions, forming alkenes.

  • Purification Tactics:

    • For Chromatography:

      • Optimize Solvent System: Use a gradient elution on your flash chromatography system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. A typical system for this alcohol is 10-20% ethyl acetate in hexane.[6]

      • Sample Loading: Ensure the crude product is concentrated onto a small amount of silica before loading it onto the column to achieve better separation.

    • For Distillation:

      • Use Vacuum: Perform the distillation under reduced pressure (vacuum distillation). This significantly lowers the boiling point of the alcohol, preventing thermal decomposition. The boiling point of 5-nonanol, a similar alcohol, is 195°C at atmospheric pressure but only 97-98°C at 20 mmHg.[10]

      • Fractional Distillation: If impurities have close boiling points, use a fractionating column (e.g., a Vigreux column) to improve separation efficiency.

G Start Low/No Product Yield (Grignard Synthesis) Q1 Was the reaction mixture colorless/clear initially? Start->Q1 Q2 Did the reaction start (exotherm, bubbling)? Q1->Q2 Yes C1 Cause: Wet Glassware/ Solvent/Reagents Q1->C1 No (Cloudy/Turbid) Q3 Was a significant amount of white precipitate formed during workup? Q2->Q3 Yes C2 Cause: Magnesium surface is passivated (MgO layer) Q2->C2 No C3 Cause: Wurtz coupling side reaction Q3->C3 No (High-boiling impurity) S1 Solution: Rigorously dry all glassware and solvents. Use inert atmosphere. Q3->S1 Yes (Reagent quenched) C1->S1 S2 Solution: Activate Mg with I₂ or 1,2-dibromoethane. Crush turnings. C2->S2 S3 Solution: Slow, dropwise addition of alkyl halide. Maintain gentle reflux. C3->S3

Caption: Fig 2. Troubleshooting decision tree for low yield in Grignard synthesis.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is superior: Grignard reaction or ketone reduction?

A: Neither route is definitively superior; the best choice depends on your laboratory's resources and starting material availability.

FeatureGrignard Reaction RouteKetone Reduction Route
Starting Materials Isovaleraldehyde, Isobutyl bromide, Mg2,8-Dimethyl-5-nonanone
Key Reagents Anhydrous Ether/THFMethanol/Ethanol, NaBH₄
Typical Yield 50-70% (if optimized)40-90% (highly dependent on conditions)[6]
Pros Excellent for C-C bond formation; builds the carbon skeleton from simpler parts.[11]Simpler procedure; milder reaction conditions; easier workup.
Cons Highly sensitive to air and moisture; requires strict anhydrous technique; potential for side reactions.[9]Dependent on the availability of the precursor ketone, which may itself require a multi-step synthesis.[7]

Q: How can I confirm the identity and purity of my final product?

A: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR): This is the most definitive method.

    • ¹H NMR: Should show characteristic signals, including a multiplet for the proton on the carbon bearing the hydroxyl group (~3.5-3.6 ppm) and distinct doublets for the four methyl groups (~0.8-0.9 ppm).[6]

    • ¹³C NMR: Will confirm the presence of 11 unique carbon atoms in the molecule.

  • Infrared Spectroscopy (IR): Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretch in an alcohol. Also, confirm the absence of a strong C=O stretch (~1715 cm⁻¹) from any unreacted ketone starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can assess purity and confirm the molecular weight (172.31 g/mol ).[1] The mass spectrum will show a characteristic fragmentation pattern.

Q: What are the primary safety considerations for this synthesis?

A: Both synthetic routes have specific hazards:

  • Grignard Synthesis:

    • Flammability: Diethyl ether and THF are extremely flammable. All operations must be conducted in a certified fume hood away from ignition sources.

    • Reactivity: Grignard reagents react violently with water.[12] Quenching must be done slowly and carefully behind a blast shield.

    • Corrosives: The acidic workup uses strong acids.

  • Ketone Reduction:

    • Flammability: Methanol and ethanol are flammable.

    • Gas Evolution: The quenching of NaBH₄ with acid produces hydrogen gas, which is flammable and explosive. Ensure adequate ventilation.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of this compound from isovaleraldehyde and isobutyl bromide.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous diethyl ether (or THF)

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Isovaleraldehyde (3-methylbutanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry and cool under an inert atmosphere.

  • Initiation: To the flask, add magnesium turnings (1.1 equivalents) and a single crystal of iodine. Place the flask under a positive pressure of inert gas. Add a small portion of anhydrous diethyl ether.

  • Grignard Formation: Dissolve isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount (~10%) of the bromide solution to the magnesium suspension. Wait for the initiation of the reaction (disappearance of iodine color, bubbling, gentle reflux). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Aldehyde: Cool the reaction flask to 0°C using an ice bath. Dissolve isovaleraldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cool the mixture back to 0°C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation or flash column chromatography (e.g., 10% ethyl acetate in hexane).[6]

References

  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC - NIH.[Link]
  • This compound | C11H24O | CID 557851 - PubChem - NIH.[Link]
  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry.[Link]
  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor.[Link]
  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps.[Link]
  • Prepar
  • Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S)
  • Grignard Reactions: Practice Problems Involving Oxid
  • 2-Methyl-5-nonanol - the NIST WebBook.[Link]
  • Isobutyl magnesium bromide with dry ether and absolute alcohol gives - Vedantu.[Link]
  • Synthesis of alcohols using Grignard reagents II (video) - Khan Academy.[Link]
  • EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google P
  • Isobutyl magnesium bromide with dry ether and absolute alcohol gives:.. - Filo.[Link]
  • Isobutylmagnesium bromide | C4H9BrMg | CID 4285172 - PubChem - NIH.[Link]

Sources

Technical Support Center: Optimizing Grignard Reactions for Secondary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of secondary alcohols using Grignard reagents and aldehydes. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to overcome common challenges in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of secondary alcohols via Grignard reaction. Each problem is followed by potential causes and actionable, field-tested solutions.

Issue 1: Low or No Yield of the Desired Secondary Alcohol

Observed Problem: After workup and purification, the yield of the secondary alcohol is significantly lower than expected, or in some cases, nonexistent.

Potential CauseExplanationRecommended Solutions
Reaction with Protic Contaminants Grignard reagents are extremely strong bases and will react with any source of protons, most commonly trace amounts of water, but also alcohols.[1][2] This "quenches" the Grignard reagent, converting it to an alkane and rendering it inactive for the desired nucleophilic addition to the aldehyde.[1][3]- Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][3] - Use Anhydrous Solvents: Solvents such as diethyl ether or tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as high-purity anhydrous grade and handled under inert gas.[1][2] - Purify Starting Materials: Ensure the aldehyde and the organic halide used to prepare the Grignard reagent are free of water.[2]
Failure of Reaction Initiation The reaction between the organic halide and magnesium metal fails to start. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[4]- Magnesium Activation: Activate the magnesium surface by gently crushing the turnings with a glass rod (under inert atmosphere), adding a small crystal of iodine (the color will fade as the reaction initiates), or a few drops of 1,2-dibromoethane.[1][4][5] - Initiation with Heat: Gentle warming with a heat gun may be necessary to start the reaction.[6] Once initiated, the reaction is exothermic and may require cooling.[3][7]
Degraded Grignard Reagent Grignard reagents can degrade upon storage, especially if exposed to air or moisture.- Use Freshly Prepared Reagent: It is always best to use the Grignard reagent immediately after its preparation. - Titrate the Reagent: If using a commercially sourced or stored Grignard reagent, its concentration should be determined by titration (e.g., with a solution of iodine) just before use to ensure an accurate stoichiometry.[4]
Issue 2: Presence of Significant Side Products

Observed Problem: Analysis of the crude reaction mixture (e.g., by NMR or GC-MS) shows the presence of one or more significant byproducts, reducing the purity and yield of the target secondary alcohol.

Side Product/ReactionExplanationRecommended Solutions
Starting Aldehyde Recovered (Enolization) If the aldehyde has an acidic α-hydrogen, the Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate.[1][8][9] During aqueous workup, the enolate is protonated, regenerating the starting aldehyde.[1]- Low Temperature: Perform the addition of the aldehyde to the Grignard solution at low temperatures (0 °C to -78 °C) to favor nucleophilic addition over deprotonation.[1][4] - Slow Addition: Add the aldehyde solution dropwise to the stirred Grignard reagent to avoid localized high concentrations.[1] - Use of Additives: The addition of cerium(III) chloride (CeCl₃) can form an organocerium reagent in situ, which is more nucleophilic and less basic, thereby suppressing enolization.[1][4]
High-Boiling, Non-polar Hydrocarbon (Wurtz Coupling) The Grignard reagent (R-MgX) can react with the unreacted organic halide (R-X) to form a homocoupled product (R-R).[1][7][8] This is more prevalent with reactive halides like benzylic and allylic halides.[10]- Controlled Reagent Formation: Add the organic halide dropwise to the magnesium turnings to maintain a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[1][4][7] - Maintain Moderate Temperature: Avoid excessive temperatures during the formation of the Grignard reagent, as this can accelerate the Wurtz coupling reaction.[4][7][8] - Sufficient Magnesium Surface Area: Ensure the magnesium has a large, activated surface area.[7]
Primary Alcohol Corresponding to Aldehyde Reduction If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to a primary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[1] The Grignard reagent is converted to an alkene in this process.[1]- Low Temperature: Running the reaction at lower temperatures can disfavor the reduction pathway.[1] - Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[1]
Issue 3: Complications Arising from Steric Hindrance

Observed Problem: The reaction between a sterically bulky aldehyde and/or a bulky Grignard reagent is slow, incomplete, or fails entirely, with recovery of the starting aldehyde.

CauseExplanationRecommended Solutions
Steric Hindrance Severe steric crowding around the carbonyl carbon of the aldehyde or on the nucleophilic carbon of the Grignard reagent can physically block the approach required for nucleophilic attack.[11][12]- Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[11] This must be balanced against the potential for increased side reactions. - Use a More Reactive Organometallic: Organolithium reagents are generally more nucleophilic than Grignard reagents and may be more effective in overcoming steric hindrance.[11] - Employ Lewis Acid Additives: Additives like CeCl₃ can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by the nucleophile.[11]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous ether or THF the required solvent for a Grignard reaction?

A1: There are two primary reasons for using ethereal solvents. First, Grignard reagents are highly reactive towards protic solvents like water and alcohols, which would destroy the reagent.[3][13] Ethers are aprotic. Second, the lone pairs of electrons on the ether oxygen atoms coordinate to the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent.[5][13] This solvation is crucial for the reagent's formation and reactivity.

Q2: I added my aldehyde to the Grignard reagent, but after workup, I only recovered my starting aldehyde. What happened?

A2: This is a classic sign that the Grignard reagent acted as a base rather than a nucleophile. This process, known as enolization, occurs when the Grignard reagent removes an acidic proton from the carbon alpha to the carbonyl group.[1][9] This forms a magnesium enolate. During the aqueous workup, this enolate is protonated, which regenerates the original aldehyde.[1] To mitigate this, add the aldehyde slowly at a low temperature (e.g., 0 °C).[1]

Q3: My reaction mixture turned dark brown/black during the Grignard reagent formation. Is this normal?

A3: The formation of a Grignard reagent typically results in a cloudy, greyish-brown solution.[6] However, prolonged heating or excessively high temperatures can lead to decomposition and the formation of finely divided metallic magnesium and other side products, which can cause the mixture to darken significantly.[10] While some color change is expected, a very dark or black mixture may indicate that the reaction has been heated for too long or at too high a temperature, potentially leading to a lower yield of the active reagent.

Q4: How does a saturated ammonium chloride (NH₄Cl) quench differ from a dilute acid quench (e.g., HCl), and when should I use it?

A4: The purpose of the workup is to protonate the magnesium alkoxide intermediate to form the alcohol and to neutralize any unreacted Grignard reagent.[6][14]

  • Saturated NH₄Cl: This is a weakly acidic solution. It is effective at protonating the alkoxide and quenching excess Grignard reagent without being strongly acidic.[1] This is the preferred method for substrates that are sensitive to strong acids (e.g., molecules with acid-labile protecting groups or functional groups prone to elimination).

  • Dilute Strong Acid (e.g., HCl, H₂SO₄): Strong acids are very effective but can cause side reactions with sensitive products, such as dehydration of the newly formed secondary alcohol to an alkene. They are generally used when the product is stable to acidic conditions.

For most secondary alcohol syntheses, a careful, slow quench with cold, saturated aqueous NH₄Cl is the most reliable method.[1][6]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Grignard Reagent (Phenylmagnesium Bromide)

Objective: To prepare a solution of phenylmagnesium bromide in anhydrous diethyl ether.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, dropping funnel, condenser (all flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle boiling of the ether is observed.[6] Gentle warming may be required.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the reagent.[1][6] The resulting solution will be a cloudy, greyish-brown color.

Grignard_Formation cluster_setup Reaction Setup cluster_reagents Reagents cluster_reaction Reaction Glassware Flame-Dried Glassware Mg Mg Turnings Inert_Atmosphere N2 / Ar Atmosphere I2 Iodine Crystal Initiation Initiation (Heat if needed) Mg->Initiation R-X Organic Halide (R-X) in Anhydrous Ether R-X->Initiation Addition Dropwise Addition of R-X Solution Initiation->Addition Stirring Stir at RT (30-60 min) Addition->Stirring Grignard_Reagent Grignard Reagent (R-Mg-X) Stirring->Grignard_Reagent Troubleshooting_Workflow Start Start Grignard Reaction Check_Yield Reaction Complete. Check Yield & Purity Start->Check_Yield Good_Yield High Yield & Purity. Proceed to Purification. Check_Yield->Good_Yield Yes Low_Yield Low Yield or No Product Check_Yield->Low_Yield No Side_Products Significant Side Products Check_Yield->Side_Products Impure Check_Initiation Did reaction initiate? Low_Yield->Check_Initiation Identify_SP Identify Side Product (NMR, GC-MS) Side_Products->Identify_SP Check_Water Were conditions strictly anhydrous? Check_Initiation->Check_Water Yes Activate_Mg Troubleshoot: Activate Mg (I₂, heat, etc.) Check_Initiation->Activate_Mg No Improve_Drying Troubleshoot: Flame-dry glassware, use anhydrous solvent. Check_Water->Improve_Drying No Aldehyde_SP Starting Aldehyde? Identify_SP->Aldehyde_SP Enolization Wurtz_SP R-R Coupling? Identify_SP->Wurtz_SP Wurtz Reduce_Temp Troubleshoot: Lower temp (-78°C), slow addition, use CeCl₃. Aldehyde_SP->Reduce_Temp Control_Formation Troubleshoot: Slow halide addition, moderate temp. Wurtz_SP->Control_Formation

Sources

Technical Support Center: Purification of Non-Polar Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of non-polar alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-tested insights to help you navigate common purification hurdles with confidence.

Non-polar alcohols, particularly those with long alkyl chains or sterically hindered hydroxyl groups, present a unique purification challenge. Their low polarity often causes them to behave similarly to non-polar byproducts and starting materials, making separation by traditional methods difficult. This guide provides structured troubleshooting advice, detailed methodologies, and answers to frequently asked questions to streamline your workflow and enhance your purification success.

Purification Strategy Decision Matrix

Before diving into specific troubleshooting, it's crucial to select the right initial strategy. The choice of method depends heavily on the physical state of your alcohol and the nature of the impurities.

Purification_Strategy Start Crude Reaction Mixture Containing Non-Polar Alcohol Is_Alcohol_Solid Is the target alcohol a solid at room temperature? Start->Is_Alcohol_Solid Is_Alcohol_Liquid Is the alcohol a liquid or oil? Is_Alcohol_Solid->Is_Alcohol_Liquid No Recrystallization Attempt Recrystallization Is_Alcohol_Solid->Recrystallization Yes Impurity_Polarity Are major impurities significantly more polar? Is_Alcohol_Liquid->Impurity_Polarity Impurity_Volatility Is there a large boiling point difference (>50°C) between alcohol & impurities? Impurity_Polarity->Impurity_Volatility No LLE Liquid-Liquid Extraction (Aqueous Wash) Impurity_Polarity->LLE Yes Column Column Chromatography Impurity_Volatility->Column No Distillation Consider Vacuum Distillation Impurity_Volatility->Distillation Yes End Pure Alcohol Recrystallization->End Column->End Distillation->End LLE->Column

Caption: Initial decision matrix for purification strategy.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of non-polar alcohols in a direct question-and-answer format.

Q1: My non-polar alcohol is co-eluting with a non-polar impurity during silica gel chromatography. How can I achieve separation?

A1: This is a classic problem in normal-phase chromatography where "like dissolves like" works against you. Both your weakly polar alcohol and the non-polar impurity have a low affinity for the polar silica gel, causing them to travel quickly with the non-polar eluent, resulting in high Rf values and poor separation.[1]

Causality: The separation on silica gel is governed by polar interactions (primarily hydrogen bonding). When your target molecule and impurity are both highly non-polar, there isn't enough differential interaction with the stationary phase to allow for separation with standard solvent systems (e.g., Ethyl Acetate/Hexane).

Troubleshooting Protocol:

  • Drastically Decrease Eluent Polarity:

    • Action: Switch your mobile phase to pure n-hexane or heptane. If separation is still poor, try a less polar solvent like petroleum ether mixed with a very small amount of a slightly more polar solvent like toluene or diethyl ether.[1]

    • Rationale: This forces even minor differences in polarity to have a greater effect on retention, potentially resolving the two compounds.

  • Switch to Non-Aqueous Reverse Phase (NARP) Chromatography:

    • Action: This is a powerful, often overlooked technique for non-polar compounds.[2][3] Use a C18 reverse-phase column but replace the typical aqueous mobile phase with organic solvents. A common system is a gradient of methanol (polar mobile phase) and dichloromethane (DCM, non-polar mobile phase).[2]

    • Rationale: In NARP, separation is based on lipophilicity. Your non-polar alcohol and impurity will interact differently with the C18 stationary phase, often providing excellent separation where normal-phase fails. The compound with greater non-polar character will be retained longer.[3]

  • Consider an Alternative Stationary Phase:

    • Action: Try chromatography using neutral alumina instead of silica gel.[2]

    • Rationale: Alumina has different surface properties and selectivity compared to silica. While still a polar adsorbent, it can sometimes provide the different interaction profile needed to resolve compounds that co-elute on silica.

CoElution_Troubleshooting Start Problem: Co-elution of Non-Polar Alcohol & Impurity TLC_Test Step 1: Test New Solvent Systems via TLC Start->TLC_Test Solvent_System Try pure hexane, or Hexane/Toluene (99:1) TLC_Test->Solvent_System Separation_Achieved Separation on TLC? Solvent_System->Separation_Achieved Run_Column Run Column with Optimized Solvent System Separation_Achieved->Run_Column Yes NARP Step 2: Switch to Non-Aqueous Reverse Phase (NARP) Separation_Achieved->NARP No Success Purification Successful Run_Column->Success NARP_Details Use C18 silica with a MeOH/DCM or ACN/DCM gradient NARP->NARP_Details NARP_Details->Success

Caption: Troubleshooting workflow for co-elution issues.

Q2: My solid non-polar alcohol won't crystallize; it just "oils out" of the solution. What is happening and how can I fix it?

A2: "Oiling out" is a common frustration in recrystallization. It occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure solid. Instead of forming a crystal lattice, the compound separates as a liquid phase.

Causality: The primary goal of recrystallization is to find a solvent that dissolves your compound well when hot but poorly when cold.[4][5] If the boiling point of your chosen solvent is too high, or if you've used too little solvent, the saturation point upon cooling may be reached while the solution is still hot enough to melt your compound.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice:

    • Action: The ideal solvent should have a boiling point lower than the melting point of your compound. Test a range of solvents for solubility.

    • Rationale: This ensures that when the solution cools and becomes saturated, it is at a temperature where the compound is thermodynamically stable as a solid, promoting crystal formation.

  • Use a Solvent Pair:

    • Action: This is a highly effective technique. Dissolve your alcohol in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to clarify, then allow it to cool slowly. Common pairs for non-polar compounds include toluene/hexane or DCM/hexane.[6]

    • Rationale: A solvent pair allows you to finely tune the solvent power to find the perfect point of saturation at an appropriate temperature, which is often difficult with a single solvent.

  • Induce Crystallization:

    • Action: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed" crystal of the pure compound.[6]

    • Rationale: Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. A seed crystal provides a perfect template for other molecules to deposit onto.

Methodology Deep Dive

This section provides detailed, step-by-step protocols for key purification techniques.

Protocol 1: Liquid-Liquid Extraction to Remove Polar Impurities

This is a fundamental first step to remove water-soluble impurities (e.g., salts, polar reagents) from your reaction mixture before attempting chromatography.

Objective: To partition polar impurities into an aqueous phase, leaving the non-polar alcohol in the organic phase.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, DCM).

  • Separatory funnel.

  • Deionized water.

  • Saturated sodium chloride solution (Brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of deionized water. Stopper the funnel and, while inverting and venting frequently, shake vigorously for 30-60 seconds.[7]

  • Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain the lower (aqueous) layer. Self-Validation: The layers should be clear and distinct. If you are unsure which layer is which, add a few drops of water and observe where they go.

  • Repeat the wash (steps 2-4) one more time with deionized water.

  • Perform a final wash with an equal volume of brine.

    • Expert Insight: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient.

  • Drain the organic layer into a clean Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄ and swirl.

    • Self-Validation: If the drying agent clumps together, add more until some particles remain free-flowing. This indicates all water has been absorbed.

  • Filter the dried organic solution to remove the drying agent. The resulting solution is now ready for solvent removal or further purification by chromatography.

Protocol 2: Recrystallization Using a Solvent Pair

Objective: To purify a solid non-polar alcohol that has poor recrystallization behavior in single solvents.

Procedure:

  • Place the impure solid alcohol in an Erlenmeyer flask with a stir bar.

  • Select a "good" solvent (e.g., toluene) and a miscible "poor" solvent (e.g., hexane).

  • Heat the flask on a hotplate and add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • While the solution is still hot and stirring, add the "poor" solvent dropwise using a pipette.

  • Continue adding the poor solvent until you observe persistent cloudiness. This is the point of saturation.

  • Add 1-2 drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Expert Insight: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling traps impurities.

  • Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.[5]

  • Dry the crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q: What is the best general approach to start with for purifying a new non-polar alcohol? A: Always begin with the simplest, most scalable method. If your product is a solid, attempt recrystallization first.[8] If it's a liquid or if recrystallization fails, perform a simple liquid-liquid extraction (aqueous wash) to remove polar impurities.[7] Use the resulting material for column chromatography, starting with a simple hexane/ethyl acetate solvent system on silica gel to assess separability.

Q: My compound is extremely non-polar and has an Rf of nearly 1.0 even in pure hexane. Is column chromatography useless? A: Not necessarily. While standard silica or alumina may not work, this is a perfect scenario for Non-Aqueous Reverse Phase (NARP) chromatography.[3] On a C18 column, your highly lipophilic compound will be well-retained and can be eluted with a gradient of organic solvents (e.g., methanol/DCM), allowing for separation from other non-polar impurities.

Q: How can I remove trace amounts of water from my final, purified non-polar alcohol? A: If the alcohol is in an organic solvent, drying over anhydrous magnesium sulfate or sodium sulfate is standard. If you have the neat alcohol, you can dissolve it in a dry, low-boiling solvent like hexane, dry that solution, filter, and then remove the solvent via rotary evaporation. For extremely sensitive applications, azeotropic distillation with a solvent like toluene can be used to remove water.

Q: Are there alternatives to chromatography for large-scale (>100 g) purification? A: Yes. Chromatography becomes expensive and cumbersome at a large scale. The preferred industrial methods are recrystallization for solids and vacuum distillation for liquids, provided there is a sufficient difference in the boiling points of the components.[9]

Data Tables

Table 1: Properties of Common Solvents for Non-Polar Separations
SolventBoiling Point (°C)Polarity IndexNotes
n-Hexane690.1Standard non-polar eluent. Good for resolving very non-polar compounds.
Petroleum Ether30-60~0.1Lower boiling than hexane, useful for easy removal.
Heptane980.1Higher boiling point, can provide different selectivity than hexane.
Toluene1112.4Aromatic, slightly more polar than alkanes. Useful in solvent pairs.
Diethyl Ether352.8More polar than alkanes, but still considered a non-polar eluent.
Dichloromethane (DCM)403.1A common "strong" solvent in non-polar chromatography.
Ethyl Acetate774.4A common polar modifier mixed with hexane for normal-phase.
Methanol655.1Used as the polar component in NARP chromatography.

References

  • Vertex AI Search Result[11]: Hydrophobic Deep Eutectic Solvents for Ethanol, Propan-1-ol, and Propan-2-ol Recovery from Aqueous Solutions - Semantic Scholar.
  • Vertex AI Search Result[12]: Liquid–Liquid Extraction of Lower Alcohols Using Menthol-Based Hydrophobic Deep Eutectic Solvent: Experiments and COSMO-SAC Predictions | Industrial & Engineering Chemistry Research - ACS Publications.
  • Vertex AI Search Result[2]: Purification of non polar compounds? - ResearchGate.
  • Vertex AI Search Result[13]: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Vertex AI Search Result[4]: Recrystallization - University of California, Los Angeles.
  • Vertex AI Search Result[8]: Recrystallization - University of Massachusetts.
  • Vertex AI Search Result[3]: Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds | Biotage.
  • Vertex AI Search Result[6]: Recrystallization - University of Colorado Boulder.
  • Vertex AI Search Result[7]: Exp. 4 Liquid-liquid extraction Aim: to separate hydrophobic compounds from hydrophilic compounds. Liquid - liquid extracti - WordPress.com.
  • Vertex AI Search Result[9]: Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Vertex AI Search Result[10]: Ethanol production, purification, and analysis techniques: a review.
  • Vertex AI Search Result[5]: Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube.
  • Vertex AI Search Result[1]: How to remove non-polar impurity from the compound? - ResearchGate.

Sources

Technical Support Center: Synthesis of Dialkyl Carbinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dialkyl carbinols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions encountered during these syntheses. The predominant method for creating dialkyl carbinols involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone or ester.[1] While powerful, this reaction is sensitive to conditions and substrate structure, often leading to undesired byproducts. This resource addresses specific experimental issues in a practical question-and-answer format to help you optimize your reaction yields and product purity.

Frequently Asked Questions & Troubleshooting Guides

Problem Area 1: Low Yield & Recovery of Starting Material

Q1: My Grignard reaction resulted in a low yield of the desired dialkyl carbinol, and upon workup, I recovered a significant amount of my starting ketone. What is the primary cause?

This is a classic symptom of enolization , where the Grignard reagent acts as a strong base rather than a nucleophile.[2] Instead of attacking the electrophilic carbonyl carbon, the reagent abstracts an acidic alpha-hydrogen (α-H) from your ketone, forming a magnesium enolate. This enolate is unreactive towards further Grignard addition and is simply protonated back to the starting ketone during the acidic workup.

Causality Explained:

The Grignard reaction is a competition between nucleophilic addition (the desired pathway) and deprotonation (enolization). Several factors can tip the balance in favor of enolization:

  • Steric Hindrance: This is the most common factor. If either the ketone or the Grignard reagent is sterically bulky, the nucleophilic attack on the carbonyl carbon becomes difficult. The reagent will then more readily access the less hindered α-hydrogens.[2][3] For instance, reacting diisopropyl ketone with a bulky Grignard reagent like tert-butylmagnesium bromide will predominantly result in enolization.[4]

  • Acidity of α-Hydrogens: The more acidic the α-protons on the ketone, the more susceptible it is to deprotonation.

  • Reaction Temperature: Higher temperatures can sometimes favor enolization, although the effect is substrate-dependent.

  • Reagent Selection: If possible, use a less sterically hindered Grignard reagent. For example, if your synthesis allows, using methylmagnesium bromide is less likely to cause enolization than isopropylmagnesium bromide.[3]

  • Temperature Control: Perform the reaction at a lower temperature. Start the addition of the carbonyl compound at 0 °C or even -78 °C (dry ice/acetone bath) to favor the nucleophilic addition pathway, which often has a lower activation energy than enolization.

  • Order of Addition: Employ inverse addition. Slowly add the ketone to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can sometimes suppress enolization by minimizing the concentration of the ketone available for deprotonation at any given moment.

  • Solvent Choice: The choice of solvent can influence the reactivity of the Grignard reagent. While typically performed in diethyl ether or tetrahydrofuran (THF), exploring solvent effects can sometimes mitigate this side reaction.

  • Alternative Reagents: If enolization remains a persistent issue, consider using an organolithium reagent (R-Li). Organolithium reagents are generally more nucleophilic and slightly less basic than their Grignard counterparts, which can favor carbonyl addition.

dot digraph "Troubleshooting_Enolization" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Yield &\nRecovered Ketone", fillcolor="#FBBC05", fontcolor="#202124"]; diagnosis [label="Diagnosis:\nEnolization Favored", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Steric Hindrance\n(Ketone or Grignard)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="High Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Use Less Bulky\nGrignard Reagent", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Lower Temperature\n(e.g., 0 °C to -78 °C)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Consider\nOrganolithium Reagent", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Use Inverse\nAddition", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> diagnosis; diagnosis -> cause1 [label="Primary Cause"]; diagnosis -> cause2 [label="Contributing Factor"]; cause1 -> solution1 [label="Mitigate"]; cause1 -> solution3 [label="Alternative"]; cause2 -> solution2 [label="Mitigate"]; diagnosis -> solution4 [label="Procedural Fix"]; } ` Caption: Troubleshooting workflow for enolization side reactions.

Problem Area 2: Formation of an Unexpected Reduction Product

Q2: I was attempting to synthesize a tertiary alcohol from a ketone, but a major byproduct is the secondary alcohol corresponding to the reduction of my ketone. Why did this happen?

This side reaction is the reduction of the carbonyl group. It occurs when the Grignard reagent has a hydrogen atom on its beta-carbon (β-H). Instead of the alkyl group adding to the carbonyl, a hydride (H⁻) is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. This process proceeds through a cyclic six-membered transition state, known as a Meerwein-Ponndorf-Verley (MPV)-type reduction. [2, 20]

Causality Explained:

  • Grignard Reagent Structure: This pathway is only possible if the Grignard reagent possesses β-hydrogens. For example, ethylmagnesium bromide can act as a reducing agent, whereas methylmagnesium bromide cannot.

  • Steric Hindrance: Similar to enolization, severe steric hindrance around the carbonyl carbon can prevent the direct nucleophilic attack of the Grignard's R-group. This makes the alternative pathway of hydride transfer more competitive. [8, 24] The reaction between diisopropyl ketone and isopropylmagnesium bromide is a well-documented case where reduction to diisopropylcarbinol is the main outcome, rather than the expected addition. [24]

  • Reagent Design: The most effective solution is to use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium halide or neopentylmagnesium halide, if the target molecule allows.

  • Minimize Steric Factors: If possible, choose a less hindered ketone substrate.

  • Temperature Control: Lowering the reaction temperature can disfavor the reduction pathway. Perform the addition at 0 °C or below.

Side ReactionPrimary CauseFavored ByKey Preventative Measure
Enolization Grignard acts as a baseSteric hindrance in ketone or GrignardLower temperature; use less hindered reagents
Reduction β-hydride transfer from GrignardSteric hindrance + Grignard has β-hydrogensUse Grignard reagent without β-hydrogens
Wurtz Coupling R-MgX reacts with R-XHigh local concentration of R-X; high tempSlow addition of halide to Mg; moderate temp

Caption: Summary of common side reactions and preventative strategies.

Problem Area 3: Byproducts from Grignard Reagent Formation

Q3: My crude product is contaminated with a high-boiling, non-polar impurity, which I've identified as a symmetrical alkane (R-R) derived from my alkyl halide. What is this byproduct and how can I prevent it?

This byproduct is the result of a Wurtz-type coupling reaction . [3] It occurs during the preparation of the Grignard reagent itself, where a molecule of the freshly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the unreacted alkyl halide (R-X). [10, 14]

Causality Explained:

R-MgX + R-X → R-R + MgX₂

This side reaction is promoted by:

  • High Temperature: Exothermic Grignard formation can lead to localized hot spots, accelerating the coupling reaction. [3]

  • High Concentration of Alkyl Halide: Adding the alkyl halide too quickly to the magnesium turnings creates a high local concentration, increasing the probability of coupling. [3]

  • Controlled Addition: Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. Do not add it all at once.

  • Initiation: Ensure the reaction has initiated (indicated by cloudiness or gentle boiling) before adding the bulk of the alkyl halide. A crystal of iodine or a sonicator can be used to help initiate the reaction on the magnesium surface.

  • Temperature Management: Use a water bath to moderate the temperature if the reaction becomes too vigorous. While some heat is necessary, excessive external heating should be avoided.

  • Solvent Volume: Ensure sufficient anhydrous ether or THF is used to effectively dissipate heat and dilute the reagents.

dot digraph "Grignard_Side_Reactions" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Ketone [label="Ketone\n(R'COR'')", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="Grignard Reagent\n(R-MgX)", fillcolor="#F1F3F4", fontcolor="#202124"];

Product [label="Desired Product:\nDialkyl Carbinol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Enolate [label="Side Product:\nEnolate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Reduced_Alcohol [label="Side Product:\nReduced Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Grignard -> Product [label=" Nucleophilic Addition\n (Desired Pathway)", color="#34A853", fontcolor="#34A853"]; Ketone -> Product;

Grignard -> Enolate [label=" Enolization (Base)\n (α-H Abstraction)", color="#EA4335", fontcolor="#EA4335"]; Ketone -> Enolate;

Grignard -> Reduced_Alcohol [label=" Reduction\n (β-Hydride Transfer)", color="#FBBC05", fontcolor="#202124"]; Ketone -> Reduced_Alcohol; } ` Caption: Competing reaction pathways in the Grignard synthesis of dialkyl carbinols.

Problem Area 4: Synthesis from Ester Precursors

Q4: I am synthesizing a tertiary alcohol using an ester and a Grignard reagent. Why do I need to use at least two equivalents of the Grignard reagent?

When a Grignard reagent reacts with an ester, it adds to the carbonyl to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the alkoxy group (-OR') to form a ketone.[5][6] This newly formed ketone is more reactive towards the Grignard reagent than the starting ester.[7] Consequently, it immediately reacts with a second molecule of the Grignard reagent to yield the tertiary alcohol after acidic workup.

Mechanism:

  • First Addition: R-MgX adds to the ester (R'COOR'') to form a ketone (R'COR).

  • Second Addition: A second R-MgX adds to the intermediate ketone to form the alkoxide of the tertiary alcohol.

Because the ketone intermediate is consumed as it forms, it is generally not possible to stop the reaction at the ketone stage.[8] Using only one equivalent of the Grignard reagent will result in a mixture of unreacted ester, the ketone intermediate, and the final tertiary alcohol, leading to a low yield of the desired product and a difficult purification process.[7]

  • Reagent Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 2.1 to 2.5 equivalents) to ensure the complete conversion of both the ester and the intermediate ketone.

  • Reaction Conditions: Prepare the Grignard reagent as described previously. Cool the Grignard solution to 0 °C.

  • Addition: Slowly add a solution of the ester in anhydrous ether or THF to the stirred Grignard reagent.

  • Quenching: After the addition is complete and the reaction has been stirred for an appropriate time (e.g., 1 hour at room temperature), quench the reaction by carefully pouring it over an ice-cold solution of saturated aqueous ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M HCl).

  • Workup: Proceed with standard liquid-liquid extraction to isolate the crude tertiary alcohol.

By understanding the mechanisms behind these common side reactions, you can rationally design your experimental conditions to favor the desired nucleophilic addition, thereby maximizing the yield and purity of your target dialkyl carbinol.

References

  • Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/all-about-the-reactions-of-grignard-reagents/]
  • Grignard Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
  • Grignard Reaction. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/grignard-reaction.htm]
  • Grignard Reactions. XV.1 Sterically Hindered Aliphatic Carbonyl Compounds. V. Enolization Studies. I. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01258a054]
  • 3.4.2 – Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [URL: https://ecampusontario.pressbooks.pub/chem120/chapter/3-4-2-grignard-reactions-with-carbonyls/]
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci. [URL: https://leah4sci.com/grignard-reaction-reagent-and-mechanism/]
  • The Grignard Reaction Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.com/grignard-reaction-mechanism-and-synthesis-of-alcohols/]
  • Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja01258a053]
  • Grignard reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Grignard_reaction]
  • Give reaction Wurtz and wurtz fitting with grignard reagent. Filo. [URL: https://www.filo.com/chemistry/give-reaction-wurtz-and-wurtz-fitting-with-grignard-reagent/906068228]
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/]
  • Esters with Grignard Reagent. Chemistry Steps. [URL: https://www.chemistrysteps.com/esters-grignard-reagent/]
  • Grignard Reaction - Common Conditions. Organic Chemistry Data.
  • Wurtz reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Wurtz_reaction]
  • Enolate formation from Grignard. Sciencemadness.org. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=22338]
  • Wurtz Reaction - Examples, Mechanism & Wurtz Fittig Reaction. Aakash Institute. [URL: https://www.aakash.ac.in/important-concepts/chemistry/wurtz-reaction]
  • Side Reactions in a Grignard Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/233156942_Side_Reactions_in_a_Grignard_Synthesis]
  • Grignard reagent and its application in organic reactions. Physics Wallah. [URL: https://www.pw.

Sources

Technical Support Center: Synthesis of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-Dimethyl-5-nonanol. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction to the Synthesis

This compound is a secondary alcohol of interest in various chemical and pharmaceutical applications. Its synthesis is most commonly approached through two primary routes: the reduction of the corresponding ketone, 2,8-dimethyl-5-nonanone, and the Grignard reaction between an appropriate organometallic reagent and an aldehyde. While seemingly straightforward, both methods present unique challenges that can impact reaction efficiency and final product yield. This guide will deconstruct these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Reduction of 2,8-Dimethyl-5-nonanone

You are performing a sodium borohydride reduction of 2,8-dimethyl-5-nonanone and observing a yield significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Causality: The molar ratio of sodium borohydride (NaBH₄) to the ketone may be insufficient. While the stoichiometry is 1:4 (hydride to ketone), it is common to use a larger excess to ensure the reaction goes to completion, especially if the solvent contains residual water or the ketone is not perfectly pure.

    • Solution: Increase the molar excess of NaBH₄ to 1.5-2.0 equivalents relative to the ketone. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Decomposition of Sodium Borohydride:

    • Causality: Sodium borohydride is susceptible to hydrolysis, especially in acidic or neutral protic solvents. Methanol, a common solvent, can slowly react with NaBH₄, reducing its effective concentration.[1]

    • Solution: Perform the reaction at a lower temperature (0 °C) to minimize the rate of NaBH₄ decomposition.[1] Ensure your methanol is anhydrous. Alternatively, consider using a less reactive solvent like ethanol or isopropanol.

  • Product Loss During Workup:

    • Causality: this compound has some solubility in water, which can lead to losses during the aqueous workup and extraction phases. Emulsion formation during extraction can also trap the product.

    • Solution: When quenching the reaction, do so slowly at a low temperature. Use a saturated brine solution for the final wash to decrease the solubility of the alcohol in the aqueous layer. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand can help break it.

Workflow for Troubleshooting Low Reduction Yield:

G start Low Yield in Reduction check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Workup & Extraction start->check_workup incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn reagent_decomp Reagent Decomposition? check_conditions->reagent_decomp product_loss Product Loss During Workup? check_workup->product_loss incomplete_rxn->check_conditions No increase_nabh4 Increase NaBH4 excess to 1.5-2.0 eq. incomplete_rxn->increase_nabh4 Yes reagent_decomp->check_workup No lower_temp Perform reaction at 0°C reagent_decomp->lower_temp Yes brine_wash Use saturated brine for final wash product_loss->brine_wash Yes end Improved Yield product_loss->end No monitor_tlc Monitor reaction by TLC increase_nabh4->monitor_tlc monitor_tlc->end use_anhydrous Use anhydrous solvent lower_temp->use_anhydrous use_anhydrous->end break_emulsion Address emulsion formation brine_wash->break_emulsion break_emulsion->end

Caption: Troubleshooting workflow for low yield in the reduction of 2,8-dimethyl-5-nonanone.

Issue 2: Grignard Reaction Fails to Initiate or Proceeds with Low Conversion

You are attempting to synthesize this compound via the reaction of isopentylmagnesium bromide with isovaleraldehyde, but the reaction is sluggish or does not start.

Possible Causes and Solutions:

  • Inhibition of Grignard Reagent Formation:

    • Causality: The formation of a Grignard reagent is highly sensitive to moisture. Water will protonate and destroy the Grignard reagent as it forms. The surface of the magnesium metal may also be coated with magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum. Use anhydrous solvents (diethyl ether or THF are common). A small crystal of iodine can be added to activate the magnesium surface; the disappearance of the purple iodine color is an indicator of Grignard reagent formation.[2] Mechanical activation by crushing the magnesium turnings can also be effective.

  • Poor Quality of Reagents:

    • Causality: The alkyl halide (e.g., isopentyl bromide) must be pure and dry. The magnesium turnings should be fresh and not heavily oxidized. The aldehyde must be free of carboxylic acid impurities, which will quench the Grignard reagent.

    • Solution: Use freshly purchased, high-purity magnesium turnings. Distill the alkyl halide and the aldehyde before use to remove impurities and water.

  • Low Reaction Temperature During Addition:

    • Causality: While the formation of the Grignard reagent is exothermic and may require cooling, the subsequent addition of the aldehyde should be performed at a temperature that allows for a controlled but steady reaction. If the temperature is too low, the reaction rate will be very slow.

    • Solution: After forming the Grignard reagent, allow the mixture to cool to room temperature. Add the aldehyde solution dropwise, maintaining a gentle reflux. If the reaction is still slow, gentle warming with a water bath can be applied.

Data Summary for Grignard Reaction Optimization:

ParameterStandard ConditionsOptimized Conditions for Higher Yield
Solvent Technical grade etherAnhydrous ether or THF
Glassware Air-driedOven-dried or flame-dried
Magnesium Standard turningsFresh, activated with iodine
Aldehyde As receivedFreshly distilled
Addition Temp. 0 °CDropwise addition at room temp.
Expected Yield < 50%60-80%[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Grignard synthesis of this compound?

A1: A common side product is the Wurtz coupling product, 2,7-dimethyloctane, formed by the reaction of the Grignard reagent with unreacted alkyl halide. The formation of this non-polar hydrocarbon can be minimized by the slow addition of the alkyl halide to the magnesium turnings during the initial formation of the Grignard reagent, which keeps the concentration of the alkyl halide low.

Q2: Can I use a different reducing agent for the ketone reduction?

A2: Yes, other reducing agents can be used. Lithium aluminum hydride (LAH) is a more powerful reducing agent than NaBH₄ and will readily reduce the ketone. However, LAH is much more reactive, requires strictly anhydrous conditions (typically in THF or ether), and the workup procedure is more hazardous. For this particular substrate, NaBH₄ is generally sufficient and safer to handle.

Q3: My final product is contaminated with a carbonyl compound according to IR spectroscopy. What is the likely source?

A3: A persistent carbonyl peak (around 1715 cm⁻¹) suggests the presence of unreacted 2,8-dimethyl-5-nonanone.[4] This indicates an incomplete reaction. In a Grignard synthesis, it could be unreacted aldehyde. To resolve this, you can either repeat the reaction with a higher excess of the hydride or Grignard reagent or attempt to purify the final product via column chromatography.

Q4: What is the best method for purifying the final product?

A4: Flash column chromatography is an effective method for purifying this compound. A common eluent system is a mixture of ethyl acetate and hexane. A typical procedure uses a gradient of increasing ethyl acetate concentration, for example, starting with 10% ethyl acetate in hexane.[1] The separation can be monitored by TLC.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2,8-Dimethyl-5-nonanone
  • In a round-bottom flask, dissolve 2,8-dimethyl-5-nonanone (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly quench the reaction by adding 1N HCl until the bubbling ceases.

  • Dilute the mixture with a 1:1 solution of hexane and diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N NaOH, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Protocol 2: Synthesis via Grignard Reaction
  • Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of isopentyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Add a small amount of the isopentyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining isopentyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to room temperature.

  • Prepare a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition, stir the mixture at room temperature for 1 hour.

  • Cool the flask in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Reaction Scheme Visualization:

G cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction ketone 2,8-Dimethyl-5-nonanone arrow1 -> ketone->arrow1 reagents1 1. NaBH4, MeOH, 0°C 2. H3O+ workup arrow1->reagents1 arrow2 -> reagents1->arrow2 product1 This compound arrow2->product1 aldehyde Isovaleraldehyde plus + aldehyde->plus grignard Isopentylmagnesium bromide plus->grignard arrow3 -> grignard->arrow3 reagents2 1. Anhydrous Ether 2. H3O+ workup arrow3->reagents2 arrow4 -> reagents2->arrow4 product2 This compound arrow4->product2

Caption: Primary synthetic routes to this compound.

References

  • Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S)
  • Prepar
  • This compound | C11H24O | CID 557851 - PubChem - NIH.[Link]
  • A Multi-step Synthesis of 4,5-Dimethylnonane | UKDiss.com.[Link]
  • UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions.[Link]
  • EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google P

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Branched Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alcohols. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common and straightforward issues encountered during the GC-MS analysis of branched alcohols.

Q1: Why are my branched alcohol peaks tailing?

A1: Peak tailing for polar analytes like alcohols is often due to unwanted interactions within the GC system.[1] The primary causes include:

  • Active Sites: The hydroxyl group of alcohols can form hydrogen bonds with active sites (silanol groups) in the inlet liner, the front of the GC column, or the transfer line.[2] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

  • Column Contamination: Non-volatile residues from previous injections can accumulate in the column, creating active sites that interact with polar analytes.[3]

  • Inappropriate Column Phase: Using a non-polar column for a polar analyte can lead to poor peak shape. A "like dissolves like" principle applies, and a polar column is generally recommended for alcohol analysis.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]

Q2: I'm having trouble separating branched alcohol isomers. What is the first thing I should check?

A2: The first and most critical parameter to check is your GC column's stationary phase . The separation of isomers is highly dependent on the selectivity of the column. For branched alcohols, a polar stationary phase, such as a polyethylene glycol (PEG) or "WAX" type column, is often the best starting point.[4] These columns provide strong interactions with the hydroxyl group, which can help differentiate isomers based on subtle differences in their structure and hydrogen-bonding capacity.[2] If you are already using a WAX column, consider optimizing the temperature program with a slower ramp rate to improve resolution.[5]

Q3: My MS library search isn't giving a good match for my branched alcohol. Why might this be?

A3: This is a common issue with alcohols in GC-MS. The reasons often lie in their fragmentation patterns:

  • Weak or Absent Molecular Ion: Under standard Electron Ionization (EI), alcohols often exhibit a weak or non-existent molecular ion peak (M+).[6][7] This is because the molecular ion is unstable and readily fragments. The library search algorithm heavily relies on the molecular ion for accurate identification.

  • Extensive Fragmentation: Alcohols undergo characteristic fragmentation pathways, such as alpha-cleavage (breaking the bond next to the carbon bearing the -OH group) and dehydration (loss of a water molecule, M-18).[8] This can lead to a spectrum dominated by smaller fragment ions that may be common to many other compounds, confusing the library search. Highly branched alcohols can produce very stable tertiary carbocations, leading to a base peak that may not be the molecular ion.[9]

Q4: Is derivatization necessary for analyzing branched alcohols by GC-MS?

A4: While not always necessary, derivatization is a powerful tool that can significantly improve the analysis of branched alcohols.[10] The primary reasons to derivatize are:

  • Improved Peak Shape: Derivatization, commonly through silylation (e.g., using BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[11][12] This blocks the hydrogen-bonding capability of the alcohol, reducing its interaction with active sites in the system and resulting in sharper, more symmetrical peaks.

  • Increased Volatility: Derivatization can increase the volatility of less volatile alcohols, allowing them to be analyzed at lower temperatures.[12]

  • Enhanced Mass Spectral Identification: The resulting derivatives often produce more distinct and higher mass fragment ions, and a more prominent molecular ion, which can greatly improve the reliability of library matching and structural elucidation.[13]

II. In-depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex issues.

Guide 1: Diagnosing and Resolving Poor Peak Shape (Tailing)

Poor peak shape is one of the most frequent problems in the GC analysis of branched alcohols. A systematic approach is crucial for efficient troubleshooting.

Causality and Systematic Troubleshooting

The polar nature of the hydroxyl group in alcohols makes them susceptible to secondary interactions with active sites in the GC system. These interactions delay the elution of a portion of the analyte molecules, resulting in tailing peaks. The following workflow will help you systematically identify and eliminate the source of the problem.

Troubleshooting Workflow Diagram

G cluster_solutions Corrective Actions start Problem: Tailing Peaks for Branched Alcohols step1 Step 1: Check for System Leaks Perform a leak check on the inlet and column fittings. start->step1 step2 Step 2: Evaluate the Inlet Is the liner deactivated and clean? step1->step2 No Leaks sol1 Tighten/replace fittings and ferrules. step1->sol1 Leak Found step3 Step 3: Assess the GC Column Is the column appropriate for polar analytes (e.g., WAX phase)? Is it old or contaminated? step2->step3 Liner is OK sol2 Replace with a new, deactivated liner. [7] step2->sol2 Liner is Dirty/Active step4 Step 4: Optimize Injection Parameters Is the injection volume too high (sample overload)? step3->step4 Column is OK sol3 Condition the column or trim the front end (5-10 cm). [12] If necessary, replace with a new, polar column. step3->sol3 Column Issue step5 Step 5: Consider Derivatization If tailing persists, derivatize the sample to block the polar -OH group. step4->step5 Parameters Optimized sol4 Reduce injection volume or dilute the sample. step4->sol4 Overload Suspected solution Solution: Symmetrical Peaks step5->solution

Caption: A systematic workflow for troubleshooting tailing peaks in the GC-MS analysis of branched alcohols.

Experimental Protocol: Inlet and Column Maintenance
  • Inlet Liner Replacement:

    • Cool down the injector.

    • Turn off the carrier gas flow to the inlet.

    • Carefully remove the septum nut and septum.

    • Unscrew the inlet retaining nut.

    • Using clean forceps, remove the old liner and O-ring.

    • Wipe the inlet surfaces with a lint-free cloth dampened with methanol.

    • Install a new, deactivated liner and O-ring.

    • Reassemble the inlet, ensuring a good seal.

    • Restore carrier gas flow and perform a leak check.

  • Column Conditioning and Trimming:

    • Conditioning: Disconnect the column from the detector and cap the detector port. Ramp the oven temperature to 20°C above the final method temperature (do not exceed the column's maximum temperature limit) and hold for 1-2 hours with normal carrier gas flow.[14]

    • Trimming: If conditioning does not resolve the issue, cool the oven and carefully remove the column from the inlet. Using a ceramic scoring wafer, make a clean, square cut to remove 5-10 cm from the front of the column. Reinstall the column in the inlet.[1]

Guide 2: Resolving Co-eluting Branched Alcohol Isomers

The separation of structurally similar isomers is a common challenge in chromatography. Co-elution prevents accurate identification and quantification.

Causality and Optimization Strategy

Chromatographic resolution is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k). To separate co-eluting isomers, you must manipulate one or more of these factors.

  • Selectivity (α): This is the most powerful factor for separating isomers. It relates to the different interactions of the analytes with the stationary phase. Changing the column to one with a different stationary phase is the most effective way to alter selectivity.[5]

  • Efficiency (N): This relates to the narrowness of the peaks. Taller, narrower peaks are easier to resolve. Efficiency can be improved by using a longer or narrower internal diameter (ID) column and optimizing the carrier gas flow rate.[15]

  • Retention Factor (k): This relates to how long the analyte is retained on the column. Increasing retention (by lowering the initial oven temperature) can sometimes improve the separation of early eluting peaks.[5]

Troubleshooting Workflow Diagram

G start Problem: Co-elution of Branched Alcohol Isomers step1 Step 1: Confirm Co-elution Examine peak shape for shoulders. Use extracted ion chromatograms (EICs) for unique fragment ions. [28] start->step1 step2 Step 2: Optimize Temperature Program Decrease the initial temperature and/or reduce the ramp rate. step1->step2 Confirmed step3 Step 3: Optimize Carrier Gas Flow Ensure the linear velocity is optimal for the carrier gas (e.g., ~35-40 cm/s for He). step2->step3 No Improvement solution Solution: Baseline Resolution step2->solution Resolved step4 Step 4: Change Column Dimensions Increase column length (e.g., 30m to 60m) or decrease internal diameter (e.g., 0.25mm to 0.18mm). step3->step4 No Improvement step3->solution Resolved step5 Step 5: Change Stationary Phase If co-elution persists, switch to a column with different selectivity (e.g., from a WAX to a cyanopropylphenyl phase). [11] step4->step5 No Improvement step4->solution Resolved step5->solution Resolved

Caption: A decision tree for systematically resolving co-eluting branched alcohol isomers.

Data Summary: Column Selection for Alcohol Isomers
Stationary Phase TypePolarityPrimary Interaction MechanismBest Suited ForReference
Polyethylene Glycol (WAX) PolarHydrogen BondingGeneral purpose alcohol analysis, separating isomers with different hydrogen bonding capabilities.[4]
Cyanopropylphenyl IntermediateDipole-Dipole, π-π InteractionsResolving positional isomers, can offer different selectivity compared to WAX phases.[16]
Non-polar (e.g., 5% Phenyl) Non-polarDispersive (van der Waals)Can be effective for separating some amyl alcohol isomers, but generally less suitable for polar alcohols.[16]
Chiral Phases (e.g., Cyclodextrin) ChiralEnantioselective InteractionsSeparating enantiomers (stereoisomers) of chiral branched alcohols.[2]
Guide 3: Improving Mass Spectral Quality and Library Matching

Obtaining a high-quality, identifiable mass spectrum for branched alcohols can be challenging due to their fragmentation behavior.

Causality and Enhancement Strategies

The instability of the molecular ion and extensive fragmentation of alcohols under Electron Ionization (EI) are inherent chemical properties.[7] However, several instrumental and chemical approaches can be employed to improve the quality of the mass spectrum for more confident identification.

  • "Soft" Ionization Techniques: While EI is standard, techniques like Chemical Ionization (CI) are "softer" and result in less fragmentation. CI often produces a prominent protonated molecule ([M+H]+), which makes determining the molecular weight straightforward.[10]

  • Derivatization: As mentioned in the FAQs, converting the alcohol to a silyl ether (e.g., TMS derivative) can stabilize the molecule. The resulting derivative often yields a more interpretable mass spectrum with a clearer molecular ion and characteristic fragment ions (e.g., a prominent m/z 73 for TMS derivatives).[13]

  • MS Tune and Calibration: An improperly tuned mass spectrometer will produce skewed mass assignments and incorrect ion ratios, leading to poor library matches. Regular tuning and calibration are essential for maintaining data quality.[17]

Experimental Protocol: Silylation Derivatization of Branched Alcohols

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Accurately weigh or pipette your sample containing the branched alcohol(s) into a clean, dry autosampler vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Then, add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Note: Always run a reagent blank (solvent and derivatizing agent only) to identify any potential artifacts.

III. References

  • Scribd. (n.d.). GCMS Troubleshooting Booklet. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!. Retrieved from [Link]

  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. Retrieved from [Link]

  • LCGC International. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Lab Manager. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Mass Spectra Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Restek. (2013). Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Using GC-MS?. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • Chromatography Forum. (2007). Tailing Alcohols - Headspace Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the inlet temperature on peak area of impurities. Retrieved from [Link]

  • Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Can You Improve Resolution In Gas Chromatography?. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Food Research. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. Retrieved from [Link]

  • ScienceDirect. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Retrieved from [Link]

  • Chromatography Forum. (2013). Ask a simple question about derivatization of gc-ms. Retrieved from [Link]

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • YouTube. (2025). How to Troubleshoot and Improve Your GC MS. Retrieved from [Link]

  • ResearchGate. (2025). Assessment of the co-elution problem in gas chromatography-mass spectrometry using non-linear optimization techniques. Retrieved from [Link]

  • MDPI. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-elution in Chromatography of Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting alcohol isomers in your chromatographic analyses. Isomers, molecules with the same chemical formula but different structural arrangements, often exhibit very similar physicochemical properties, making their separation a significant analytical challenge.[1] This guide is designed to provide you with the expertise and actionable protocols to achieve baseline resolution of even the most challenging alcohol isomer pairs.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate alcohol isomers?

Alcohol isomers, particularly positional and chiral isomers, have nearly identical physical and chemical properties, such as boiling point and polarity.[1] This results in very similar interactions with the chromatographic stationary phase, leading to co-elution where the isomers exit the column at or near the same time.[1] For chiral isomers (enantiomers), which are non-superimposable mirror images, separation is impossible in a non-chiral environment.[1]

Q2: What is the first step I should take when I suspect co-elution of alcohol isomers?

The first step is to confirm co-elution. In Gas Chromatography-Mass Spectrometry (GC-MS), you can analyze the mass spectra across the peak.[2] If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[2] Plotting extracted ion chromatograms (EICs) for unique fragment ions can also reveal multiple, slightly offset peaks.[2] In High-Performance Liquid Chromatography (HPLC) with a diode array detector, you can assess peak purity by comparing UV spectra across the peak; non-identical spectra suggest co-elution.[3]

Q3: Which chromatographic technique is generally better for alcohol isomer separation, GC or HPLC?

Both techniques can be effective, and the choice depends on the specific isomers and available resources.

  • Gas Chromatography (GC) is often preferred for volatile alcohol isomers. The use of high-efficiency capillary columns and a wide variety of stationary phases, including many effective chiral phases, makes it a powerful tool.[4]

  • High-Performance Liquid Chromatography (HPLC) is versatile and suitable for a broader range of compounds, including less volatile or thermally labile alcohols, without the need for derivatization.[5] The development of advanced chiral stationary phases (CSPs) has significantly expanded the capabilities of HPLC for enantiomeric separations.[6][7]

Q4: Can derivatization help resolve co-eluting alcohol isomers?

Yes, derivatization is a highly effective strategy, especially in GC.[1][8] By converting the polar hydroxyl (-OH) group into a different functional group (e.g., an ester or a silyl ether), you can alter the molecule's volatility, polarity, and steric properties.[1][8][9] This can exaggerate the subtle differences between isomers, leading to improved separation on a standard column.[1] Common derivatization methods include silylation and acylation.[8]

Q5: What are advanced chromatographic techniques I can use for very complex mixtures of alcohol isomers?

For highly complex samples where single-column chromatography is insufficient, multidimensional chromatography is a powerful solution.[10][11] This technique involves coupling two or more columns with different separation mechanisms (e.g., GCxGC or LCxLC).[10] The effluent from the first column is transferred to a second, orthogonal column for further separation, significantly increasing peak capacity and resolving power.[10][11] Supercritical Fluid Chromatography (SFC) is another advanced technique that is particularly effective for chiral separations, often providing faster and more efficient separations than HPLC.[12][13][14]

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Based Troubleshooting
Problem: Co-elution of Positional Alcohol Isomers (e.g., 2-pentanol vs. 3-pentanol)

Positional isomers often have very close boiling points, making separation on standard non-polar columns difficult. The key is to exploit other differences in their structure, such as hydrogen bonding capability and molecular shape.

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity.[2]

  • Initial Recommendation: Start with a polar stationary phase, such as a polyethylene glycol (PEG) phase (often called a WAX column).[15] These columns interact strongly with the hydroxyl group of the alcohols through hydrogen bonding, providing good selectivity for isomers that differ in the steric hindrance around the -OH group.[15][16]

  • Alternative Phases: If a WAX column is unsuccessful, consider phases with different selectivities. Pentafluorophenyl (PFP) or other phenyl-based columns can offer unique π-π interactions that may resolve positional isomers.[1][15]

Fine-tuning your GC method parameters can significantly improve resolution.

  • Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) generally improves the separation of closely eluting compounds.[15] A lower initial oven temperature can also enhance the resolution of early-eluting isomers.[2]

  • Carrier Gas Flow Rate: Ensure the linear velocity of your carrier gas (Helium or Hydrogen) is optimized for your column's internal diameter to maximize efficiency.[15]

  • Column Dimensions: Increasing the column length (e.g., from 30 m to 60 m) provides more theoretical plates and can improve resolution, though it will increase analysis time.[15] A narrower internal diameter (ID) column (e.g., 0.25 mm) generally provides higher efficiency.[15]

Problem: Co-elution of Chiral Alcohol Isomers (Enantiomers)

Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase (CSP) is mandatory for their separation.[1]

  • Primary Choice: Cyclodextrin-based CSPs are the most common and versatile for chiral separations in GC.[4] Derivatized β-cyclodextrins are particularly effective for resolving a wide range of chiral alcohols.[15][17]

  • Mechanism: These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

Sometimes, derivatizing the alcohol can enhance the chiral recognition on the CSP.

  • Acylation: Converting the chiral alcohol to its corresponding ester (e.g., acetate derivative) can increase the steric differences between the enantiomers, often leading to better separation on a chiral column.[18]

This protocol provides a starting point for the separation of (R)- and (S)-2-butanol.

ParameterSetting
Column Chiral stationary phase (e.g., derivatized β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen or Helium
Linear Velocity 40 cm/sec (for Hydrogen)
Injector Temp. 230 °C
Split Ratio 100:1
Oven Program 50 °C (hold 1 min), ramp at 2 °C/min to 100 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C

This is a general guideline; optimal conditions may vary based on the specific column and instrument.

Guide 2: High-Performance Liquid Chromatography (HPLC) Based Troubleshooting
Problem: Co-elution of Alcohol Isomers (Positional or Chiral)

HPLC offers great flexibility in both stationary and mobile phase selection to tackle isomer co-elution.

  • For Positional Isomers:

    • Reversed-Phase: Standard C18 columns may not be sufficient. Consider columns with different selectivities, such as Phenyl-Hexyl or embedded amide phases, which can provide alternative interaction mechanisms like π-π interactions or shape selectivity.[19]

  • For Chiral Isomers (Enantiomers):

    • Chiral Stationary Phases (CSPs): A CSP is essential.[6][20] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and highly effective for a broad range of compounds, including alcohols.[7][21][22] They are often used in normal-phase or polar organic modes.[20][22]

The mobile phase is a powerful tool for manipulating selectivity in HPLC.[23][24][25]

  • Solvent Strength and Type: In reversed-phase, adjusting the ratio of water to organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which can be beneficial for separating alcohols. In normal-phase chiral separations, changing the alcohol modifier (e.g., isopropanol vs. ethanol) can dramatically impact resolution.[20][22]

  • pH Control (for ionizable isomers): While most simple alcohols are not ionizable, if the isomers contain other functional groups, controlling the mobile phase pH with a buffer is critical.[23][24]

  • Additives: Small amounts of acidic or basic additives can improve peak shape and sometimes influence selectivity.[22]

  • Temperature: Changing the column temperature affects solvent viscosity and the kinetics of solute-stationary phase interactions.[26][27][28] Experimenting with temperatures (e.g., 25°C to 45°C) can sometimes fine-tune selectivity and resolve closely eluting peaks.

  • Flow Rate: Lowering the flow rate can increase efficiency and may improve the resolution of difficult separations, though it will increase the analysis time.[23][26]

HPLC_Workflow Start Start: Co-eluting Isomers Select_Column Select Column Positional: Phenyl/PFP Chiral: Polysaccharide CSP Start->Select_Column Mobile_Phase Optimize Mobile Phase 1. Solvent Type (ACN vs MeOH) 2. Solvent Ratio / Gradient 3. Modifier (IPA vs EtOH) Select_Column->Mobile_Phase Temp_Flow Fine-Tune Parameters Adjust Temperature & Flow Rate Mobile_Phase->Temp_Flow Derivatize Consider Derivatization (If applicable for HPLC) Mobile_Phase->Derivatize Resolution Resolution Achieved? Temp_Flow->Resolution Resolution->Select_Column No, Try New Column End End: Baseline Separation Resolution->End Yes

Guide 3: Advanced Strategies
Problem: A Highly Complex Mixture of Multiple Alcohol Isomers Remains Unresolved

When dealing with exceptionally complex samples, such as natural product extracts or industrial process streams, a single chromatographic dimension may not provide sufficient resolving power.

GCxGC couples two columns with different stationary phases (e.g., a non-polar column followed by a polar or chiral column). This approach provides a massive increase in peak capacity, allowing for the separation of components that co-elute in a single dimension.[11]

SFC uses a supercritical fluid (typically carbon dioxide) as the mobile phase.[12] It is particularly well-suited for chiral separations and is often faster and uses less organic solvent than HPLC.[13][29] The use of alcohol modifiers like methanol or ethanol is common and can be optimized to achieve separation.[14][29]

Advanced_Workflow Start Start: Complex Mixture Co-elution Persists Is_Chiral Is the primary challenge chiral separation? Start->Is_Chiral SFC Consider Supercritical Fluid Chromatography (SFC) Is_Chiral->SFC Yes GCxGC Consider Two-Dimensional Gas Chromatography (GCxGC) Is_Chiral->GCxGC No / Positional End Achieve High-Resolution Separation SFC->End GCxGC->End

References
  • Technical Support Center: Optimizing GC Column Selection for Separ
  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral St
  • Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chrom
  • Resolving co-eluting isomers of batylalcohol in chrom
  • Multidimensional Chromatography and Its Applications in Food Products, Biological Samples and Toxin Products: A Comprehensive Review. MDPI.
  • Fast chiral supercritical fluid chromatography (SFC) separation of alcohol enantiomers.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral Stationary Phases for Liquid Chrom
  • Derivatiz
  • Types of stationary phases in gas chrom
  • Chiral GC vs.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. سپهر آزما.
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. Benchchem.
  • A Guide to Selective Columns for Isomer Separation.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Multidimensional Chrom
  • (PDF) Chiral stationary phases for HPLC.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evalu
  • Supercritical fluid chrom
  • The Use of supercritical Fluid Chromatography as an Isomeric Separ
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
  • What is Supercritical Fluid Chromatography (SFC)
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How to Prepare and Optimise HPLC Mobile Phases.
  • Factors Affecting Chromatographic Separ
  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • What are the effects of column temperature, flow rate, mobile phases solvent, and stationary phase property on the separ
  • Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • Resolving co-eluting isomers in HPLC analysis of chloromethylphenols. Benchchem.

Sources

Technical Support Center: Synthesis of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-Dimethyl-5-nonanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the scale-up of this synthesis. The content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory and during pilot-scale production.

Overview of the Synthesis Pathway

The most common and scalable route to this compound is through a Grignard reaction. This involves the nucleophilic addition of an isobutylmagnesium halide (formed from isobutyl halide and magnesium metal) to isovaleraldehyde. While straightforward on a lab scale, this process presents significant challenges when scaling up due to its exothermic nature, the heterogeneity of the initial reaction, and potential work-up complications.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Work-up Isobutyl Bromide Isobutyl Bromide Isobutylmagnesium Bromide Isobutylmagnesium Bromide Isobutyl Bromide->Isobutylmagnesium Bromide + Mg Turnings in Dry Ether Mg Turnings Mg Turnings Mg Turnings->Isobutylmagnesium Bromide Dry Ether (THF) Dry Ether (THF) Dry Ether (THF)->Isobutylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate Isobutylmagnesium Bromide->Alkoxide Intermediate + Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde This compound This compound Alkoxide Intermediate->this compound + Aqueous Quench Aqueous Quench Aqueous Quench (e.g., sat. NH4Cl)

Caption: Synthesis of this compound via Grignard Reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the scale-up process, categorized by the stage of the synthesis.

Phase 1: Grignard Reaction Initiation & Control

Q1: My Grignard reaction is difficult to initiate at a large scale. What are the common causes and solutions?

A1: This is a frequent and critical scale-up issue. The reaction is often subject to an induction period during which the passivating magnesium oxide layer is removed[1]. On a larger scale, this can be more pronounced.

  • Causality: The passivating oxide layer on magnesium turnings inhibits the reaction with the isobutyl halide[1]. Trace moisture in the solvent or on the glassware will react with and consume the nascent Grignard reagent, preventing a sustained reaction.

  • Solutions:

    • Magnesium Activation: Ensure you are using fresh, high-quality magnesium turnings. Mechanical activation by crushing a small portion of the magnesium pieces in situ under an inert atmosphere can expose fresh metal surfaces[1].

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react readily with the magnesium to expose a clean, active surface. The disappearance of the iodine color or observation of ethylene bubbles (from 1,2-dibromoethane) indicates activation[1].

    • Solvent & Glassware Purity: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the solvent (typically THF or diethyl ether) is anhydrous. Even small amounts of water can quench the reaction[2]. In-situ IR can be used to quantify water content in THF to ensure it is dry[2].

    • Local Concentration: Add a small portion (5-10%) of your total isobutyl bromide to the magnesium suspension without stirring. This high local concentration can help initiate the reaction at the metal surface.

Q2: I'm observing a dangerous exotherm once the reaction initiates. How can I control the reaction temperature during scale-up?

A2: The formation of Grignard reagents is highly exothermic, and this heat generation scales with volume while heat dissipation only scales with surface area. This mismatch is a major safety hazard during scale-up[1][3]. A runaway reaction is a significant risk[4][5].

  • Causality: The reaction rate accelerates with temperature, leading to a feedback loop where heat is generated faster than it can be removed by the reactor's cooling system. This is exacerbated by the accumulation of unreacted isobutyl bromide before full initiation[2].

  • Solutions:

    • Controlled Addition: Do NOT add all the isobutyl bromide at once. Add a small initial charge to confirm initiation, then add the remainder slowly via an addition funnel or pump. The addition rate should be matched to the cooling capacity of your reactor to maintain the desired internal temperature.

    • Monitoring: Use a reliable thermocouple to monitor the internal reaction temperature, not the bath temperature. A sudden temperature spike is the clearest indicator of initiation.

    • Process Analytical Technology (PAT): For critical processes, in-situ FTIR or reaction calorimetry can be used to monitor the concentration of the alkyl halide. This allows you to see that the reagent is being consumed as it's added, preventing dangerous accumulation[2].

Phase 2: Reaction Execution & Impurity Control

Q3: My yield is significantly lower at scale, and I'm isolating a high-boiling impurity. What is happening?

A3: The most likely cause is the formation of a Wurtz coupling side-product (octane in this case, from two isobutyl groups coupling). This becomes more prevalent when the local concentration of the alkyl halide is high relative to the available magnesium surface area[6][7].

  • Causality: The already-formed Grignard reagent can react with unreacted isobutyl bromide in a coupling reaction. This is favored by poor mixing and high addition rates, which create pockets of high alkyl halide concentration[6].

  • Solutions:

    • Slow Addition: As with thermal control, a slow, controlled addition of the isobutyl bromide is crucial.

    • Efficient Stirring: Ensure vigorous and efficient stirring to quickly disperse the added halide and bring it into contact with the magnesium surface. In large reactors, the stirrer design (e.g., anchor vs. turbine) is critical for ensuring homogeneity.

    • Reverse Addition: In some cases, adding the magnesium slurry to a solution of the halide can maintain a low halide concentration, but this is less common and requires careful thermal management.

ParameterLab-Scale (250 mL)Pilot-Scale (20 L)Rationale for Change
Addition Time 5-10 minutes1-2 hoursMatch addition rate to the reactor's heat removal capacity to prevent exotherm.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsure efficient mixing and mass transfer in the larger volume.
Monitoring Visual, external thermometerInternal thermocouple, optional PATAccurate internal temperature is critical for safety and control.
Initiation Gentle warmingChemical/mechanical activationOvercome larger surface area to volume ratio and potential for impurities.
Table 1: Comparison of Lab-Scale vs. Scale-Up Grignard Reaction Parameters.
Phase 3: Work-up & Purification

Q4: My reaction work-up is plagued by a persistent emulsion at the aqueous-organic interface. How can I manage this at a larger scale?

A4: Emulsions are a very common and frustrating problem when scaling up Grignard work-ups. They are often caused by finely precipitated magnesium salts (e.g., MgBr(OH)) that stabilize the interface between the organic and aqueous layers[8].

  • Causality: During the quench, the rapid formation of insoluble magnesium salts creates fine particulates that act as surfactants, preventing the coalescence of organic and aqueous droplets[9]. Vigorous shaking or stirring during extraction exacerbates this[9][10].

  • Solutions:

    • Quenching Method: Quench the reaction by slowly adding the reaction mixture to a vigorously stirred, cold (0 °C) aqueous solution (e.g., saturated ammonium chloride), rather than the other way around. This helps to form more manageable precipitates.

    • "Salting Out": Add saturated brine (NaCl solution) to the mixture. This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer[9][11][12].

    • Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. The Celite acts as a physical barrier that can break the emulsion by removing the suspended solids that stabilize it[11][12].

    • Patience & Gentle Agitation: Sometimes, simply letting the mixture stand for 30-60 minutes can resolve the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent its formation in the first place[10][13].

Q5: What is the most scalable method for purifying the final product, this compound?

A5: While flash chromatography is excellent for small-scale purification, it becomes expensive and cumbersome at a larger scale. For a neutral, relatively volatile compound like this compound, vacuum distillation is the preferred industrial method.

  • Causality: The product has a significantly different boiling point from the common impurities. Wurtz coupling products (e.g., octane) are much more volatile, while unreacted starting materials and magnesium salts are less volatile or non-volatile.

  • Solutions:

    • Initial Work-up: First, ensure a thorough aqueous work-up to remove all magnesium salts, which would otherwise contaminate the distillation.

    • Fractional Distillation: Perform a fractional distillation under reduced pressure. This will allow for the separation of components at a lower temperature, preventing potential product degradation.

    • Impurity Cuts: Collect fractions. A low-boiling "heads" cut will remove residual solvent and volatile impurities. The main product fraction should be collected at a stable temperature and pressure. A high-boiling "tails" cut will be left behind in the distillation pot.

ImpurityTypeBoiling Point (Approx.)Purification Strategy
OctaneWurtz Coupling Product~126 °CRemoved in "heads" cut during fractional distillation.
IsovaleraldehydeUnreacted Starting Material~92 °CRemoved in "heads" cut during fractional distillation.
Diethyl Ether / THFSolvent35 °C / 66 °CRemoved in "heads" cut during fractional distillation.
Magnesium SaltsWork-up ByproductNon-volatileRemoved by aqueous extraction before distillation.
Table 2: Common Impurity Profile and Recommended Purification Strategy.

Troubleshooting Workflow: Low Product Yield

G start Low Yield of This compound check_init Was initiation slow or difficult? start->check_init check_side High-boiling impurity present in crude NMR/GC? check_init->check_side No sol_init Root Cause: Poor Initiation - Review Mg activation - Check solvent dryness check_init->sol_init Yes check_workup Significant emulsion or product loss during work-up? check_side->check_workup No sol_side Root Cause: Wurtz Coupling - Slow reagent addition - Improve stirring efficiency check_side->sol_side Yes sol_workup Root Cause: Poor Work-up - Use salting out / Celite filtration - Perform multiple extractions check_workup->sol_workup Yes end Implement Corrective Actions & Re-run at Small Scale check_workup->end No sol_init->end sol_side->end sol_workup->end

Caption: A workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Large-Scale Workup and Emulsion Management

  • Preparation: In a separate reactor or vessel large enough to hold at least twice the volume of your reaction mixture, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution to 0-5 °C using an ice-water bath and begin vigorous overhead stirring.

  • Quenching: Slowly transfer the completed Grignard reaction mixture via cannula or a pump into the cold, stirring NH₄Cl solution. The addition rate should be controlled to keep the internal temperature of the quenching vessel below 25 °C. A thick, white precipitate of magnesium salts will form.

  • Extraction: Once the addition is complete, add the chosen organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Stir the biphasic mixture for 15-20 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate.

  • Emulsion Troubleshooting:

    • If a sharp interface does not form within 15 minutes: Slowly add saturated brine (approx. 10-20% of the aqueous layer volume) and stir gently for 5 minutes, then allow to settle again.

    • If the emulsion persists: Prepare a 2-3 inch pad of Celite® in a large Büchner funnel. Wet the pad with the organic solvent. Filter the entire mixture through the pad under gentle vacuum. The filtrate should be a clear, biphasic solution.

  • Final Steps: Transfer the separated organic layer (or the biphasic filtrate) to a separatory funnel. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus rated for vacuum use. Include a Vigreux column (or other fractionating column) between the distillation flask and the condenser to improve separation efficiency. Use a cow-type adapter to allow for the collection of multiple fractions without breaking the vacuum. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Pot: Charge the crude this compound into the round-bottom distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 5-10 mmHg).

    • Gradually heat the distillation pot using a heating mantle.

    • Fraction 1 (Heads): Collect the first low-boiling fraction, which will contain residual solvent and other volatile impurities. The vapor temperature will be low and may not be stable.

    • Fraction 2 (Product): As the pot temperature increases, the vapor temperature will rise and stabilize. Collect the main product fraction while the vapor temperature remains constant.

    • Fraction 3 (Tails): When the vapor temperature begins to drop or becomes unstable again, it indicates the main product has distilled. Stop the distillation or switch receivers to collect the high-boiling tail fraction.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • American Institute of Chemical Engineers. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE 2022 Annual Meeting Proceedings.
  • Wikipedia. (n.d.). Grignard reagent.
  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Dunn, J., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 350-356.
  • LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of York, Department of Chemistry. (n.d.). Problems with extractions.
  • Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • Zhang, Y., et al. (2021). Heat release rates of isothermal Grignard reactions with different water concentrations. Journal of Thermal Analysis and Calorimetry, 144, 1863–1873.
  • Gutmann, B., et al. (2015). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Angewandte Chemie International Edition, 54(33), 9579-9583.

Sources

Technical Support Center: Dehydration of Secondary Alcohols During Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for professionals encountering issues with the dehydration of secondary alcohols during analytical testing. This resource is designed for researchers, scientists, and drug development professionals who rely on precise and accurate analytical data. Unintended dehydration of secondary alcohols into their corresponding alkenes is a common pitfall, particularly in gas chromatography (GC) and mass spectrometry (MS), leading to inaccurate quantification, misidentification of compounds, and challenging data interpretation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to identify, understand, and resolve these analytical challenges effectively.

Troubleshooting Guide

This section addresses specific symptoms you might observe in your analytical data. Each entry details the problem, its most likely causes, and a series of recommended solutions to restore the integrity of your analysis.

Problem 1: An unexpected peak corresponding to the alkene (M-18) is observed in my GC-MS data.
  • Symptom: Your chromatogram shows a distinct peak, often eluting earlier than the expected secondary alcohol. The mass spectrum of this peak reveals a molecular ion (M+) that is 18 atomic mass units (amu) lower than the molecular ion of your target alcohol, corresponding to the loss of a water molecule.[1][2]

  • Probable Cause(s):

    • Thermal Decomposition: The most common cause is excessive heat in the GC inlet, which provides the energy for an elimination reaction. Secondary alcohols are more susceptible to this than primary alcohols but less so than tertiary alcohols.[3]

    • Catalytic Degradation: Active sites within the analytical flow path can catalyze the dehydration reaction. These sites are often acidic and can be found on dirty or non-deactivated injector liners, column packing material, or metal surfaces. Some GC stationary phases can also promote this reaction.[4]

    • In-Source Fragmentation (MS): While dehydration is a classic fragmentation pathway for alcohols in mass spectrometry, observing a distinct chromatographic peak for the alkene means the conversion happened before ionization.[2][5] However, harsh ionization conditions can increase the M-18 fragment ion intensity even if the compound enters the source as an alcohol.

  • Recommended Solutions:

    • Optimize GC Inlet Temperature: Methodically reduce the injector port temperature in 10-20°C increments. Find the lowest temperature that allows for efficient volatilization of your analyte without causing thermal degradation.

    • Inspect and Maintain the Inlet: Use a fresh, high-quality, deactivated injector liner. If reproducibility is poor, consider using a liner with glass wool to trap non-volatile residues, but ensure the wool itself is deactivated.

    • Evaluate the Analytical Column: If the problem persists, consider using a more inert column. For highly sensitive compounds, a wax-based (polyethylene glycol) column can be less reactive than standard 5% phenyl-methylpolysiloxane phases.[6]

    • Confirm via Derivatization: The most definitive solution is to chemically protect the hydroxyl group. (See the detailed protocol in the FAQ section). This is the industry-standard approach for robust quantification of problematic alcohols.[7][8]

Problem 2: My quantitative analysis of the secondary alcohol yields inconsistent and non-reproducible results.
  • Symptom: The peak area or height of your target secondary alcohol varies significantly between replicate injections. You may also notice that as the alcohol peak area decreases, the corresponding alkene artifact peak area increases.

  • Probable Cause(s): The extent of dehydration is not uniform across your analytical sequence. This can be due to:

    • System Activity Changes: The catalytic activity of your GC system is not stable. This can happen as the liner or column becomes contaminated with matrix components over the course of a run sequence.

    • Matrix Effects: Co-injected components from your sample matrix could be promoting the dehydration reaction, and their concentrations may not be uniform.

  • Recommended Solutions:

    • Mandatory Derivatization: For reliable and robust quantification, derivatization is the most effective solution. By converting the alcohol to a more stable compound (e.g., a silyl ether), you eliminate the possibility of dehydration altogether, leading to vastly improved accuracy and precision.[8][9]

    • System Passivation: Before running a critical sequence, consider injecting a derivatizing agent (without analyte) to passivate any active sites in the system.

    • Use an Internal Standard: If derivatization is not feasible, use an internal standard that is structurally similar to your analyte but less prone to dehydration, or a stable isotope-labeled version of your analyte. This can help compensate for variability but does not solve the underlying chemical conversion.

Frequently Asked Questions (FAQs)

Q1: What is secondary alcohol dehydration, and why is it a problem in analysis?

Dehydration is a chemical elimination reaction where a molecule of water is removed from an alcohol to form an alkene.[10] For a secondary alcohol, this involves removing the hydroxyl (-OH) group from one carbon and a hydrogen atom from an adjacent carbon. While this is a useful synthetic reaction in organic chemistry, its unintended occurrence during analysis is a significant problem. It leads to a systematic loss of the target analyte, resulting in underestimation of its concentration. Furthermore, the creation of an artifact (the alkene) can interfere with the detection of other components in the sample, leading to misidentification and inaccurate results.[11]

Q2: What is the chemical mechanism that drives this dehydration?

For secondary and tertiary alcohols, the dehydration process is typically an E1 (Elimination, Unimolecular) mechanism, especially in the presence of acid catalysts or active surfaces.[3][12][13]

The mechanism proceeds in three key steps:

  • Protonation of the Hydroxyl Group: The oxygen atom of the -OH group is protonated by an acid source (e.g., an acidic site on a GC liner), forming an alkyloxonium ion. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[11][13]

  • Formation of a Carbocation: The water molecule departs, taking the bonding electrons with it. This is the rate-determining step and results in the formation of a secondary carbocation intermediate.[12]

  • Deprotonation to Form the Alkene: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation. The electrons from that C-H bond move to form a new pi bond (C=C), resulting in the final alkene product and regenerating the acid catalyst.[13]

Caption: Acid-Catalyzed E1 Dehydration of a Secondary Alcohol.

Q3: Which analytical conditions are most likely to cause dehydration?

Several factors can promote the unwanted dehydration of secondary alcohols. Understanding these allows for proactive method development to avoid the issue.

ParameterHigh-Risk ConditionLow-Risk ConditionRationale
GC Inlet Temperature > 250 °C (Analyte Dependent)< 200 °C or lowest possibleHigh temperatures provide the activation energy for the elimination reaction.[3]
Sample/Matrix pH Acidic (pH < 7)Neutral or Basic (pH ≥ 7)The reaction is acid-catalyzed; acidic conditions promote the initial protonation step.[11][12]
GC Injector Liner Old, contaminated, non-deactivatedNew, deactivated, inert materialActive silanol groups (-Si-OH) on non-deactivated glass surfaces are acidic and catalytic.
GC Column Phase Phases with acidic characterWax-based (e.g., PEG) or highly inert phasesSome stationary phases can have catalytic sites. Wax columns are generally more polar and inert for alcohols.[4][6]
MS Source Temperature HighLowWhile this won't create a chromatographic artifact, it can increase the M-18 fragment ion, complicating spectral interpretation.
Q4: How can I definitively prove that the extra peak I'm seeing is a dehydration artifact?

A systematic troubleshooting workflow can confirm the identity of the artifact.

  • Mass Spectral Analysis: Check if the molecular weight of the unknown peak is exactly 18 amu less than your target alcohol. Examine the fragmentation pattern to see if it's consistent with an alkene structure.

  • The Derivatization Test: This is the gold standard. Analyze the sample before and after derivatization. If the artifact is due to on-column dehydration, the results will be clear:

    • Before Derivatization: You will see both the alcohol peak and the alkene artifact peak.

    • After Derivatization: The original alcohol peak will disappear, a new peak for the derivatized alcohol will appear (usually at a later retention time), and crucially, the alkene artifact peak will disappear. This confirms the alkene was being formed from the alcohol within your analytical system.[7][8]

Troubleshooting_Flowchart Start Symptom: Unexpected peak (M-18) and/or poor reproducibility for secondary alcohol. CheckMS Step 1: Confirm Mass Is the peak's M+ exactly 18 amu less than the alcohol? Start->CheckMS Derivatize Step 2: Perform Derivatization Test (e.g., with BSTFA) CheckMS->Derivatize Yes Investigate_Other Issue is not dehydration. Investigate other causes (e.g., sample impurity). CheckMS->Investigate_Other No Analyze Analyze derivatized sample by GC-MS Derivatize->Analyze Compare Compare Chromatograms Did the artifact peak disappear and the alcohol peak shift? Analyze->Compare Conclusion_Yes Conclusion: Confirmed On-Column Dehydration. Compare->Conclusion_Yes Yes Conclusion_No Conclusion: Artifact is likely an impurity in the original sample. Compare->Conclusion_No No

Caption: Troubleshooting workflow to confirm on-column dehydration.

Q5: What is derivatization, and how does it prevent dehydration?

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method.[7] For alcohols in GC analysis, the primary goal is to increase thermal stability and reduce polarity by "capping" the active hydroxyl group.[8]

The most common method is silylation , where the active hydrogen on the hydroxyl group is replaced by a non-polar, thermally stable trimethylsilyl (TMS) group.[8] This modification prevents the initial protonation step required for the E1 dehydration mechanism, completely inhibiting the reaction. The resulting TMS-ether is also less polar and often exhibits better chromatographic peak shape.

Experimental Protocol: Silylation of Secondary Alcohols using BSTFA

This protocol provides a general guideline for silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective derivatizing agent.

Materials:

  • Sample containing the secondary alcohol, dissolved in an aprotic solvent (e.g., Dichloromethane, Acetonitrile, Pyridine).

  • BSTFA (or BSTFA with 1% TMCS as a catalyst).

  • Heating block or oven set to 60-70°C.

  • Autosampler vials with PTFE-lined caps.

Procedure:

  • Sample Preparation: Pipette 100 µL of your sample solution into a clean autosampler vial. If the sample is concentrated, dilute it appropriately with the chosen solvent.

  • Reagent Addition: Add 100 µL of BSTFA (+/- 1% TMCS) to the vial. The ratio of derivatizing agent to sample can be optimized, but a 1:1 volumetric ratio is a good starting point.

  • Capping and Mixing: Immediately cap the vial tightly and vortex for 10-20 seconds to ensure thorough mixing.

  • Reaction Incubation: Place the vial in a heating block or oven at 60-70°C for 30 minutes. This provides the energy to drive the reaction to completion.

  • Cooling and Analysis: Remove the vial and allow it to cool to room temperature before placing it in the autosampler for GC-MS analysis.

  • Verification: Successful derivatization will be confirmed by a shift to a longer retention time for the analyte and a characteristic mass spectrum for the TMS-ether derivative. The M-18 artifact peak should be absent.

References
  • Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. [Link]
  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018). ACS Earth and Space Chemistry. [Link]
  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. [Link]
  • Acid-Catalyzed Dehydration of an Alcohol. (n.d.). Labflow. [Link]
  • Mass Spec Mech Alcohols Dehydr
  • GC Derivatization. (n.d.). Source not specified. [Link]
  • Derivatization. (2023). Chemistry LibreTexts. [Link]
  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1. (n.d.). UPB Scientific Bulletin. [Link]
  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020).
  • Dehydration of alcohols. (n.d.). Chemguide. [Link]
  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. [Link]
  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]
  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. [Link]
  • Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]
  • Dehydration of Alcohols-Gas Chrom
  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. (2024). PMC - NIH. [Link]
  • Dehydration of Secondary and Tertiary Alcohols. (2019). Reddit. [Link]
  • Dehydration of alcohols | Alcohols, phenols and ethers. (2025). YouTube. [Link]
  • Gas chromatography-mass spectrometry (GC-MS)

Sources

Technical Support Center: Storage and Stability of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for long-chain alcohols. This resource is designed to provide you, the researcher, with practical, in-depth guidance on the proper storage and handling of these critical reagents to ensure their stability and the integrity of your experimental outcomes. As a Senior Application Scientist, I understand that the success of your work hinges on the quality of your starting materials. This guide moves beyond simple protocols to explain the "why" behind each recommendation, empowering you to make informed decisions in the laboratory.

Troubleshooting Guide: Common Issues with Long-Chain Alcohols

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Turbidity or Haze in Alcohol Solutions, Especially at Low Temperatures

  • Question: I've prepared a solution with a long-chain alcohol, but it has become cloudy after refrigeration. What's happening and how can I fix it?

  • Root Cause Analysis: This phenomenon, often referred to as haze or cloudiness, is typically due to the decreased solubility of long-chain alcohols and their associated esters (like ethyl dodecanoate) at lower temperatures.[1][2] The solubility of these compounds also diminishes as the concentration of the primary solvent, such as ethanol, is reduced.[2] This is a physical, rather than chemical, change.

  • Troubleshooting Protocol:

    • Gentle Warming: Before use, allow the solution to gradually warm to room temperature. Gentle agitation or sonication can help redissolve the precipitated components.

    • Solvent System Optimization: If the protocol allows, consider increasing the proportion of the primary solvent or adding a co-solvent to improve the solubility of the long-chain alcohol at your desired storage temperature.

    • Filtration (Use with Caution): If the turbidity persists at room temperature, it might indicate the presence of insoluble impurities. In such cases, filtration through a suitable membrane filter (e.g., PTFE for organic solvents) may be necessary. However, be aware that this could also remove some of your desired long-chain alcohol if it remains partially insoluble.

Issue 2: Inconsistent Experimental Results or Loss of Compound Efficacy Over Time

  • Question: My experiments using an older stock of a long-chain alcohol are yielding different results compared to when the stock was fresh. What could be causing this degradation?

  • Root Cause Analysis: The primary culprit for the degradation of long-chain alcohols is oxidation.[3][4] Over time, and with exposure to air (oxygen), light, and heat, long-chain alcohols can oxidize to form corresponding aldehydes and carboxylic acids.[5][6][7] This chemical change alters the structure of your compound, leading to a loss of efficacy and the introduction of potentially interfering byproducts. The presence of impurities, such as metal ions from rusty containers, can catalyze this deterioration.[3][8]

  • Visualizing the Degradation Pathway:

    DegradationPathway cluster_conditions Contributing Factors LongChainAlcohol Long-Chain Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) LongChainAlcohol->Aldehyde Oxidation (e.g., via air, light, heat) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Further Oxidation Air Oxygen (Air) Light UV Light Heat Elevated Temperature Impurities Metal Impurities

    Caption: Oxidation pathway of a long-chain alcohol to an aldehyde and then a carboxylic acid.

  • Troubleshooting and Prevention Protocol:

    • Inert Atmosphere Storage: For long-term storage, blanket the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[3][8][9] This is particularly crucial for unsaturated long-chain alcohols.

    • Aliquotting: Upon receiving a new bottle, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is opened, reducing its exposure to air and moisture.[10]

    • Quality Control Check: If you suspect degradation, consider performing a simple analytical test like Thin Layer Chromatography (TLC) to check for the presence of impurities (new spots) compared to a fresh standard. More advanced techniques like Gas Chromatography (GC) can provide a more detailed analysis of the degradation products.[11][12]

Issue 3: Changes in Physical Appearance (Color, Odor)

  • Question: My long-chain alcohol, which was originally a colorless liquid/white solid, has developed a yellow tint and a slight off-odor. Is it still usable?

  • Root Cause Analysis: Discoloration and the development of an uncharacteristic odor are often the first visible signs of product deterioration, primarily due to oxidation.[3] Impurities, such as rust from storage containers, can also lead to color changes.[8]

  • Troubleshooting Protocol:

    • Visual Inspection: Always visually inspect your reagents before use. Any change from the manufacturer's specified appearance should be a red flag.

    • Odor Assessment: A change in odor can indicate the formation of volatile degradation products like aldehydes.

    • Test Before Use: If the discoloration or odor is faint, and a fresh supply is unavailable, it is highly recommended to test the material in a small-scale, non-critical application to see if it still performs as expected.[3] However, for critical applications in drug development or sensitive assays, it is best to discard the suspect reagent and use a fresh, unopened stock.

Frequently Asked Questions (FAQs) on Long-Chain Alcohol Storage and Stability

Q1: What is the ideal temperature for storing long-chain alcohols?

A1: The ideal storage temperature depends on the specific long-chain alcohol. However, a general guideline is to store them in a cool, dry, and dark place.[13] Recommended storage temperatures are often between 10°C and 25°C (50°F and 77°F).[14] Avoid storing them near heat sources or in direct sunlight, as elevated temperatures and UV light can accelerate degradation.[14][15][16][17] For some specific long-chain alcohols, refrigeration may be recommended, but be mindful of potential solubility issues as discussed in the troubleshooting guide.[13] Always refer to the manufacturer's Safety Data Sheet (SDS) for specific storage temperature recommendations.[18]

Q2: How should I store long-chain alcohols to prevent oxidation?

A2: To minimize oxidation, follow these key practices:

  • Use the Original Container: Store the alcohol in its original, tightly sealed container.[10][14] These containers are specifically designed to prevent degradation and contamination.

  • Inert Gas Blanketing: For long-term storage or for particularly sensitive compounds, purge the container with an inert gas like nitrogen or argon before sealing.[3][8]

  • Avoid Air Exposure: Minimize the time the container is open to the atmosphere. Aliquotting into smaller, single-use vials is a highly effective strategy.

  • Store in the Dark: Protect from light by storing in amber glass bottles or in a dark cabinet.[10][13]

Q3: What is the expected shelf life of a long-chain alcohol?

A3: The shelf life can vary depending on the specific alcohol and storage conditions. Many manufacturers suggest a shelf life of 12 months for their fatty alcohol products when stored correctly.[3] For pure ethanol, a shelf life of 36 months is often cited.[17] However, once opened, the stability can decrease. For opened containers, it is best practice to use the contents within 6-12 months for optimal performance.[19] Always check the manufacturer's expiration date on the label.[18]

Q4: Can I store long-chain alcohols in plastic containers?

A4: It is generally not recommended to store organic solutions of long-chain alcohols in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[9] Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your reagent.[9] Glass containers with Teflon-lined caps are the preferred choice for storing organic solutions of lipids and long-chain alcohols.[9]

Q5: What are the primary degradation products of long-chain alcohols, and how can they affect my experiments?

A5: The primary degradation products are the corresponding aldehydes and carboxylic acids, formed through oxidation.[5][6] These impurities can have several detrimental effects on your experiments:

  • Altered Biological Activity: The degradation products will have different chemical and physical properties than the parent alcohol, potentially leading to a loss of desired biological activity or the introduction of off-target effects.

  • Interference in Assays: Aldehydes and carboxylic acids can be reactive and may interfere with your analytical methods or cellular assays, leading to erroneous results.

  • Changes in Formulation Properties: In drug development, the presence of these impurities can alter the physicochemical properties of a formulation, such as its solubility, stability, and bioavailability.

Decision Workflow for Handling Long-Chain Alcohols

HandlingWorkflow Start Receive New Long-Chain Alcohol CheckSDS Review Manufacturer's SDS for Storage Info Start->CheckSDS Aliquot Aliquot into Smaller, Single-Use Vials? CheckSDS->Aliquot Yes_Aliquot Aliquot under Inert Atmosphere Aliquot->Yes_Aliquot Yes Store Store in a Cool, Dark, Dry Place (e.g., 10-25°C) Aliquot->Store No Yes_Aliquot->Store BeforeUse Before Each Use: Visually Inspect for Changes Store->BeforeUse Changes Any Color Change, Haze, or Odor? BeforeUse->Changes No_Changes Proceed with Experiment Changes->No_Changes No Yes_Changes Investigate Further: - Gentle Warming - QC Check (e.g., TLC) Changes->Yes_Changes Yes Discard If in Doubt, Discard and Use Fresh Stock Yes_Changes->Discard

Sources

Technical Support Center: Handling High Molecular Weight Waxy Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling high molecular weight (HMW) waxy alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimentation. As Senior Application Scientists, we've compiled this resource based on extensive laboratory experience and established scientific principles to ensure you can handle these challenging compounds with confidence and precision.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature and handling of HMW waxy alcohols.

Q1: What are high molecular weight waxy alcohols, and why are they challenging to handle?

A: High molecular weight waxy alcohols are long-chain primary alcohols, typically with a carbon chain length of C12 or greater.[1][2] Their "waxy" nature at room temperature is due to the strong van der Waals forces between the long, straight hydrocarbon chains, which causes them to pack into a solid, crystalline structure.[1] This physical state presents several challenges in a laboratory setting:

  • Difficulty in Weighing and Transfer: Their waxy or solid form makes accurate weighing and quantitative transfer difficult. The material can adhere to spatulas and weighing boats, leading to loss of material and inaccurate concentrations.

  • Poor Solubility: The long nonpolar hydrocarbon chain dominates their chemical properties, making them poorly soluble in polar solvents like water and even in some common organic solvents at room temperature.

  • High Melting Points: HMW alcohols have significantly higher melting and boiling points compared to their shorter-chain counterparts due to increased intermolecular forces.[1] This often necessitates heating for dissolution, which can introduce complications such as solvent evaporation and the potential for the alcohol to precipitate out of solution upon cooling.

  • Tendency to Precipitate: Even when a solution is successfully prepared at an elevated temperature, the waxy alcohol can rapidly crystallize and precipitate out as the solution cools, making it difficult to maintain a homogenous sample for analysis or reaction.[3]

Q2: What are the best practices for dissolving HMW waxy alcohols?

A: The key to successfully dissolving HMW waxy alcohols is a combination of appropriate solvent selection and the application of heat.

  • Solvent Selection: "Like dissolves like" is the guiding principle. Nonpolar or moderately polar organic solvents are generally the most effective. Common choices include:

    • Hydrocarbons: Hexane, heptane, and toluene are good options due to their nonpolar nature.[4]

    • Chlorinated Solvents: Dichloromethane and chloroform can also be effective.

    • Ethers: Diethyl ether and tetrahydrofuran (THF) can be used.

    • Alcohols: While shorter-chain alcohols like ethanol can dissolve some HMW alcohols, their effectiveness decreases as the chain length of the waxy alcohol increases.[5][6] Heating is almost always required when using alcohols.[7] For instance, the solubility of wax compounds in ethanol increases significantly with temperature.[7]

  • Heating: Gentle and uniform heating is crucial. A heated magnetic stir plate or a water bath is recommended to maintain a consistent temperature and facilitate dissolution. It is important to heat the solvent before adding the waxy alcohol to prevent clumping.

  • Agitation: Continuous stirring is necessary to break up solid particles and promote solvation.

Q3: How can I prevent my HMW waxy alcohol from precipitating out of solution?

A: Preventing precipitation requires maintaining the solution at a temperature above the alcohol's crystallization point.

  • Maintain Elevated Temperature: If the experiment allows, conduct subsequent steps at an elevated temperature using a heated reaction block, oil bath, or jacketed vessel.

  • Use a Co-solvent: In some cases, adding a small amount of a more polar co-solvent can help to stabilize the solution, although this needs to be empirically tested for your specific system.

  • Work Quickly: If the experiment must be performed at a lower temperature, work quickly after the alcohol has been dissolved to minimize the time it has to cool and precipitate.

  • Consider Formulation Aids: In formulation development, surfactants or emulsifiers can be used to create stable dispersions of fatty alcohols in aqueous systems.[8]

Q4: What are the recommended safety precautions when working with HMW waxy alcohols?

A: While generally considered to have low toxicity, proper laboratory safety practices are essential.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[10]

  • Ventilation: When heating solvents, work in a well-ventilated area or a fume hood to avoid inhaling vapors.

  • Handling Hot Materials: Use appropriate tongs and heat-resistant gloves when handling hot flasks and beakers.

  • Fire Safety: Be mindful of the flammability of the organic solvents used for dissolution. Keep them away from open flames and ignition sources.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific alcohol and solvents you are using for detailed safety information.[9][10]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Problem: Incomplete Dissolution or Clumping of the Waxy Alcohol

Causality: This issue typically arises from using an inappropriate solvent, insufficient heating, or inadequate agitation. The waxy solid may melt but not fully dissolve, forming an oily layer or solid clumps.

Troubleshooting Workflow

start Problem: Incomplete Dissolution check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate for your HMW alcohol? start->check_solvent increase_temp Step 2: Increase Temperature Are you heating the solution sufficiently? check_solvent->increase_temp Yes change_solvent Solution A: Select a More Suitable Solvent Consult solubility data or test small-scale dissolutions. check_solvent->change_solvent No increase_agitation Step 3: Enhance Agitation Is the stirring vigorous enough? increase_temp->increase_agitation Yes heat_solvent_first Solution B: Optimize Heating Protocol Pre-heat the solvent before adding the alcohol. Use a controlled heating mantle or oil bath. increase_temp->heat_solvent_first No sonicate Step 4: Consider Sonication Can you apply ultrasonic energy? increase_agitation->sonicate Yes use_baffles Solution C: Improve Mixing Use a larger stir bar or a flask with baffles. increase_agitation->use_baffles No apply_sonication Solution D: Use Sonication Brief sonication can help break up aggregates. sonicate->apply_sonication No success Resolution: Complete Dissolution Achieved sonicate->success Yes change_solvent->success heat_solvent_first->success use_baffles->success apply_sonication->success start Problem: Inaccurate Weighing weigh_by_difference Step 1: Use 'Weighing by Difference' Is this method practical for your setup? start->weigh_by_difference dissolve_in_situ Step 2: Dissolve Directly in the Flask Can you add the solvent to the weighing vessel? weigh_by_difference->dissolve_in_situ No success Resolution: Accurate Transfer Achieved weigh_by_difference->success Yes use_solution Step 3: Prepare a Stock Solution Is preparing a concentrated stock feasible? dissolve_in_situ->use_solution No dissolve_in_situ->success Yes use_solution->success

Caption: Workflow for accurate weighing and transfer.

Detailed Protocol: Accurate Weighing and Transfer
  • Weighing by Difference:

    • Place a vial or container with the HMW alcohol on the analytical balance and tare it.

    • Using a clean spatula, transfer an approximate amount of the alcohol to your reaction flask.

    • Place the original vial back on the balance. The negative reading is the exact amount of alcohol transferred.

  • In-Situ Dissolution:

    • Weigh the HMW alcohol directly into the reaction flask.

    • Add the solvent to the flask and proceed with the dissolution as described in the previous section. This method eliminates transfer losses.

  • Stock Solution Preparation:

    • For multiple experiments requiring the same concentration, prepare a concentrated stock solution in a suitable solvent.

    • This allows you to accurately dispense the alcohol by volume using a pipette, after gently warming the stock solution to ensure homogeneity.

Problem: Product Disappears During Workup

Causality: HMW alcohols are highly nonpolar. If an aqueous workup is performed, the product may remain dissolved in the organic phase and be inadvertently discarded if its presence is not expected. [11]Conversely, if the workup involves filtration, the waxy product may precipitate upon cooling and be retained on the filter paper. [11]

Troubleshooting Workflow

start Problem: Low or No Product Yield After Workup check_aqueous Step 1: Analyze Aqueous Layer Did your workup involve an aqueous wash? start->check_aqueous check_filter Step 2: Inspect Filtration Media Did you perform a filtration step? check_aqueous->check_filter No extract_aqueous Solution A: Re-extract Aqueous Layer Perform additional extractions with a nonpolar organic solvent. check_aqueous->extract_aqueous Yes check_volatility Step 3: Check for Volatility Is your HMW alcohol of a lower chain length (e.g., C12)? check_filter->check_volatility No dissolve_from_filter Solution B: Recover from Filter Wash the filter paper with a warm, suitable solvent. check_filter->dissolve_from_filter Yes check_trap Solution C: Examine Rotary Evaporator Trap Your product may have co-distilled with the solvent. check_volatility->check_trap Yes success Resolution: Product Recovered check_volatility->success No extract_aqueous->success dissolve_from_filter->success check_trap->success

Sources

Technical Support Center: Preventing and Resolving Emulsions in Alcohol Extractions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and prevention of emulsions during the liquid-liquid extraction of alcohols. As Senior Application Scientists, we have designed this guide to provide not only procedural steps but also the underlying scientific principles to empower you in your laboratory work.

Part 1: Understanding Emulsions in Alcohol Extractions (FAQs)

This section addresses the fundamental questions surrounding emulsion formation, providing the foundational knowledge needed to diagnose and prevent issues in your experimental workflow.

Q1: What is an emulsion and why does it form during my alcohol extraction?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic or colloidal droplets within the other.[1] In a laboratory setting, emulsions are typically triggered during liquid-liquid extraction (LLE) when the two immiscible phases are shaken together, causing one solvent to disperse into the other as tiny droplets.[2]

The stability of this mixture, which prevents the droplets from coalescing and separating into two distinct layers, is the core of the problem. This stability arises from the presence of emulsifying agents that reduce the interfacial tension between the two liquids.

Q2: What are the common culprits in my sample that stabilize these emulsions?

Emulsion formation is rarely spontaneous. It is almost always stabilized by third-party components present in the reaction mixture that act as surfactants. These agents typically possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties, allowing them to accumulate at the oil-water interface.

Common stabilizers include:

  • Surfactant-like Byproducts: Side products from your reaction can have amphiphilic properties.[1]

  • Biological Molecules: In extractions from fermentation broths or biological matrices, components like proteins, phospholipids, and free fatty acids are frequent causes.[3][4]

  • Finely Divided Solids: Particulates, such as inorganic salts (e.g., aluminum hydroxides from quenching a Friedel-Crafts reaction) or other fine precipitates, can collect at the interface and physically prevent droplets from merging.[1][5]

  • Natural Gums or Gelatinous Materials: These can coat the dispersed droplets, hindering coalescence.[6]

Q3: Can the choice of organic solvent influence emulsion formation?

Yes, the solvent system plays a critical role. Emulsions are particularly common when using chlorinated solvents like dichloromethane (DCM) or chloroform to extract from a basic aqueous solution.[5] The relative densities of the two phases also matter; if the densities are very similar, gravitational separation is less efficient, and emulsions can persist longer.

Q4: Is it better to prevent an emulsion or break it once it has formed?

As a general rule, it is far easier and more efficient to prevent an emulsion from forming than to break a stable one after it has formed.[3] Proactive measures in your protocol design will save significant time and prevent potential loss of your target analyte, which can become trapped in the emulsified layer.[3]

Part 2: Troubleshooting Guide: Breaking a Persistent Emulsion

When prevention fails, a systematic approach is needed to resolve the emulsion. The following workflow provides a logical sequence of interventions, from the simplest to the most aggressive.

Troubleshooting Workflow

G start Persistent Emulsion Formed patience Step 1: Patience & Gentle Agitation - Let stand (15-30 min) - Gently stir interface with glass rod start->patience salt Step 2: Chemical Intervention (Salting Out) - Add saturated brine (NaCl solution) - Gently swirl or rock patience->salt  Emulsion Persists separated Layers Separated patience->separated  Resolved ph_adjust Step 3: pH Adjustment - Acidify the aqueous layer (e.g., with dilute HCl) - Especially for emulsions from basic solutions salt->ph_adjust  Emulsion Persists salt->separated  Resolved solvent Step 4: Add a Different Solvent - Add a small amount of methanol or ethanol - Or add more of the primary organic solvent ph_adjust->solvent  Emulsion Persists ph_adjust->separated  Resolved physical Step 5: Aggressive Physical Methods - Centrifugation - Filtration through Celite® or Glass Wool solvent->physical  Emulsion Persists solvent->separated  Resolved physical->separated  Resolved

Caption: A workflow for troubleshooting emulsion formation.

Q5: I have a persistent emulsion. What is the first and simplest thing I should try?

The first and most straightforward approach is patience. Often, a weakly stabilized emulsion will resolve on its own if left undisturbed in the separatory funnel for 15 to 30 minutes.[1][7][8] You can aid this process by gently swirling the funnel or by carefully stirring the emulsified layer with a glass rod to encourage the dispersed droplets to coalesce.[7][8]

Q6: When and how should I use the "salting out" method?

"Salting out" is one of the most effective and common chemical methods for breaking emulsions.[2][3] By adding a saturated solution of sodium chloride (brine) or another salt, you dramatically increase the ionic strength of the aqueous layer.[3][9]

Mechanism of Action: This increased ionic strength makes the aqueous phase more polar. Water molecules become more engaged in solvating the salt ions, reducing their availability to dissolve the organic molecules.[10] This forces the less polar, surfactant-like compounds and your dissolved organic product out of the aqueous phase, helping to break the emulsion and often increasing the partitioning of your target alcohol into the organic layer.[2][9]

G cluster_0 Before Salting Out cluster_1 After Adding Brine (NaCl) node1 Aqueous Phase Emulsified Interface (Water + Surfactants) Organic Phase node2 High Ionic Strength Aqueous Phase (Water solvating Na⁺, Cl⁻) Sharp Interface Organic Phase (Surfactants & Alcohol forced out) node1:f1->node2:f1  Emulsion Breaks

Caption: Mechanism of the "salting out" technique.

When to Use: This should be your first chemical intervention, especially for emulsions stabilized by polar interactions.[1] How to Use: Add a volume of saturated brine equivalent to 10-20% of the aqueous layer's volume. Do not shake vigorously. Instead, gently rock or swirl the separatory funnel to mix the layers.[1]

Q7: How does changing the pH of the aqueous layer help break an emulsion?

Many emulsions are stabilized by molecules that have an ionizable functional group, such as carboxylic acids or amines. The charge of these groups is pH-dependent. If an emulsion is stabilized by a soap or detergent in a basic solution, lowering the pH to 2 with an acid like HCl or H₂SO₄ will protonate the surfactant, neutralizing its charge and destroying its ability to act as an emulsifier.[7][8] This principle is broadly applicable; changing the pH can significantly alter the solubility and interfacial properties of the emulsifying agent, thereby destabilizing the emulsion.[11][12]

Q8: Can adding another solvent help? What should I use?

Yes, adding a small amount of a different solvent can alter the properties of the organic or aqueous phase, breaking the emulsion.[2][3]

  • Adding a Polar Organic Solvent: For many organic-aqueous emulsions, adding a small quantity of ethanol, methanol, or another higher alcohol can help.[6] These solvents are often miscible with both phases to some degree and can help to solubilize the emulsifying agent.

  • Diluting the Organic Layer: In some cases, significantly diluting the organic layer (5-10x) can break a stubborn emulsion, though this may require removing a larger volume of solvent later.[13]

Q9: What are the more robust physical methods for very stubborn emulsions?

If gentle methods and chemical interventions fail, more forceful physical methods are required.

  • Centrifugation: This is often a surefire way to break an emulsion.[7][8] The high g-force accelerates the separation of the denser and lighter phases and forces the dispersed droplets to coalesce.[2] This is highly effective for small volumes but may be impractical for large-scale extractions.[2]

  • Filtration: Passing the entire emulsified mixture through a filter medium can physically remove the stabilizing agents.[2]

    • Celite® or Glass Wool: A pad of Celite® (diatomaceous earth) or a plug of glass wool in a filter funnel can trap fine solid particulates that often cause emulsions.[5][13]

    • Anhydrous Sodium Sulfate: Pouring the organic layer and emulsion through a filter paper containing anhydrous sodium sulfate can both break the emulsion and dry the organic solvent simultaneously, as the salt binds to the water.[7][8]

Part 3: Prevention Strategies and Alternative Protocols

Q10: How can I modify my liquid-liquid extraction (LLE) protocol to prevent emulsion formation from the start?

Prevention is always the best strategy.[2]

  • Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle swirling or invert the funnel slowly multiple times. This increases the surface area for extraction without the high agitation that causes emulsions.[3]

  • Pre-emptive Salting Out: If you know your sample is prone to emulsion formation, add salt to the aqueous solution before adding the organic solvent and beginning the extraction.[7][8]

  • Solvent Evaporation: If the reaction was run in a different solvent than the extraction solvent, consider evaporating the reaction solvent first. Then, dissolve the residue in the desired extraction solvent before adding the aqueous phase.[5][13]

Q11: Are there alternative extraction techniques that are less prone to emulsions?

Yes. If your sample matrix consistently produces intractable emulsions, consider moving away from traditional LLE.

  • Supported Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto a solid support material with a high surface area, like diatomaceous earth. The immiscible organic solvent is then passed through the support. The analytes partition into the organic phase without the vigorous mixing that causes emulsions.[3]

  • Solid-Phase Extraction (SPE): SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. After washing away impurities, the desired analytes are eluted with a different solvent. This technique completely avoids the direct mixing of two immiscible liquid phases, thus preventing emulsion formation.[2]

Part 4: Protocols and Data

Experimental Protocols
Protocol 1: Breaking an Emulsion using the "Salting Out" Technique
  • Allow the separatory funnel containing the emulsified mixture to stand for 5-10 minutes.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Slowly add a volume of brine corresponding to approximately 10-20% of the aqueous layer volume into the funnel.[1]

  • Stopper the funnel and, instead of shaking, gently rock it back and forth or swirl it for 1-2 minutes, observing the interface.[1]

  • Allow the funnel to stand undisturbed. A distinct boundary between the layers should form within 5-10 minutes.

  • Once separation is complete, drain the lower aqueous layer, followed by the upper organic layer, into separate, labeled flasks.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.

  • Add a 1-2 cm thick layer of Celite® to the funnel to form a pad.

  • Wet the Celite® pad with the pure organic solvent being used for the extraction and apply a gentle vacuum to pack it down. Discard the solvent that passes through.[1]

  • Release the vacuum and carefully pour the entire emulsified mixture onto the center of the Celite® pad.

  • Reapply a gentle vacuum to draw the liquid through the filter. The filtrate should be biphasic and clear.[5]

  • Wash the pad with a small amount of fresh organic solvent to recover any product that may have been retained.

  • Transfer the combined filtrate to a clean separatory funnel to perform the final layer separation.

Data Presentation
MethodPrinciple of ActionAdvantagesDisadvantagesBest For
Letting Stand Gravity-based coalescence of droplets.Simplest method, no reagents needed.Slow, may not work for stable emulsions.Mild, recently formed emulsions.
Salting Out Increases ionic strength of the aqueous phase, reducing solubility of organic components.[9]Highly effective, inexpensive, can improve extraction efficiency.[9]Adds salt to the aqueous layer.Most common emulsions, especially those stabilized by polar interactions.
pH Adjustment Neutralizes the charge on ionic surfactant-like molecules, destroying their emulsifying properties.[8]Very effective for specific types of emulsions (e.g., soap-based).Requires adding acid/base, which may affect analyte stability.Emulsions known to be stabilized by acidic or basic compounds.
Centrifugation Applies high g-force to accelerate phase separation and droplet coalescence.[2]Highly effective for nearly all emulsions.Requires a centrifuge, may be impractical for large volumes.[2]Stubborn emulsions in small to moderate volumes.
Filtration Physically removes fine solid particles or surfactant aggregates that stabilize the emulsion.[5]Effective for emulsions caused by particulates.Can lead to some loss of product on the filter medium.Emulsions containing visible suspended solids.
Solvent Addition Alters the polarity and solvency of one of the phases to dissolve the emulsifying agent.[3]Can be effective and simple to perform.Dilutes the product, requires later solvent removal.General purpose, when other methods fail.

References

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out.
  • ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • Taylor & Francis. (n.d.). Salting out – Knowledge and References.
  • Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. (n.d.).
  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
  • ResearchGate. (n.d.). Effect of pH on the yield of extraction.
  • Wikipedia. (n.d.). Salting out.
  • Semantic Scholar. (n.d.). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants.

Sources

Technical Support Center: Optimizing Mobile Phase for HPLC of Non-Polar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) of non-polar compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of mobile phase optimization. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and extensive field experience. Our goal is to empower you to resolve common issues and enhance the quality and reproducibility of your chromatographic separations.

Section 1: Mobile Phase Fundamentals for Non-Polar Compound Analysis

In reversed-phase HPLC, the dominant mode for analyzing non-polar compounds, a hydrophobic stationary phase is used in conjunction with a polar mobile phase.[1] The retention of analytes is primarily governed by hydrophobic interactions.[1] The mobile phase, typically a mixture of water and a less polar organic solvent, plays a pivotal role in controlling these interactions and, consequently, the separation.[2]

Q1: What are the primary considerations when selecting a mobile phase for non-polar compounds?

When selecting a mobile phase for the HPLC analysis of non-polar compounds, several key factors must be considered to achieve optimal separation:

  • Polarity: The mobile phase should have a polarity that allows for appropriate retention and elution of the non-polar analytes. In reversed-phase HPLC, a less polar organic solvent is mixed with a polar solvent like water.[2][3]

  • Solvent Strength: The proportion of the organic solvent (modifier) in the mobile phase determines its strength. A higher concentration of the organic modifier increases the mobile phase's solvent strength, leading to faster elution of non-polar compounds.[4]

  • Compatibility: The chosen solvents must be compatible with the stationary phase and the detector. For UV detection, solvents with low UV absorbance at the desired wavelength are crucial.[5]

  • Viscosity: Low-viscosity mobile phases are preferred as they result in lower backpressure and can improve resolution.[3][5]

  • Analyte Solubility: All sample components must be soluble in the mobile phase to prevent precipitation on the column.[2][5]

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Poor Peak Shape
Q2: My peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in HPLC and can often be attributed to several factors, particularly when analyzing compounds with basic functional groups.

  • Secondary Interactions with Silanols: One of the most frequent causes of tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase.[6] At moderate pH values, these silanols can become ionized and interact with protonated basic analytes, causing tailing.

    • Solution: Add an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, at a concentration of 0.05% to 0.1% (v/v).[1] This lowers the mobile phase pH, suppressing the ionization of the silanol groups and minimizing these secondary interactions.[1][6]

  • Insufficient Buffer Capacity: If your analyte is ionizable, an inadequate buffer concentration may not maintain a consistent pH, leading to peak tailing.[7]

    • Solution: Ensure your buffer concentration is sufficient, typically between 10-50 mM for most reversed-phase applications.[8][9] The buffer's pKa should be within ±1 unit of the desired mobile phase pH for optimal buffering capacity.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]

    • Solution: Reduce the sample concentration or injection volume and observe if the peak shape improves.[6][7]

Q3: My peaks are fronting. What does this indicate?

Peak fronting is less common than tailing but can occur under specific conditions.

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting peaks.[6]

    • Solution: Dilute your sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

Retention Time Variability
Q4: I'm observing a drift in retention times. What should I investigate?

Retention time drift can compromise the reliability of your analysis. The causes can be chemical or mechanical.[10]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase is a common cause of drifting retention times.[11][12]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analytical run.[11] If your mobile phase contains additives like ion-pairing reagents, a longer equilibration time may be necessary.[11]

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[10]

    • Solution: Keep mobile phase reservoirs tightly sealed to minimize evaporation.[5] Consider using a pump capable of dynamic online mixing if you suspect this is a recurring issue.[10]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times, with a general rule of thumb being a 1-2% change in retention for every 1°C change in temperature.[13]

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[12]

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to retention time shifts.[11]

    • Solution: Employ proper sample preparation techniques, such as solid-phase extraction (SPE), to remove matrix components.[11] The use of a guard column can also protect the analytical column from strongly retained impurities.[13]

Resolution and Sensitivity Issues
Q5: I have co-eluting peaks. How can I improve the resolution?

Improving the resolution between closely eluting or co-eluting peaks involves optimizing several chromatographic parameters.

  • Adjust Mobile Phase Strength: For non-polar compounds in reversed-phase HPLC, decreasing the amount of organic modifier (weaker mobile phase) will increase retention times and potentially improve resolution.[14][15]

  • Change the Organic Modifier: Switching the organic modifier can alter the selectivity of the separation. The most common organic modifiers are acetonitrile and methanol.[16] Tetrahydrofuran (THF) is another option that can provide different selectivity.[4][17] The solvent strength of these modifiers generally follows the order: methanol < acetonitrile < tetrahydrofuran.[4]

  • Implement a Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution is often necessary.[14][16] A shallow gradient, where the concentration of the organic modifier increases slowly, can significantly improve the resolution of closely eluting peaks.[15][18]

  • Adjust the Temperature: Increasing the column temperature can decrease the mobile phase viscosity, which may improve separation efficiency.[15] For very hydrophobic compounds, elevated temperatures can dramatically improve peak shape and resolution.[19]

Section 3: Experimental Protocols and Workflows

Protocol 1: Systematic Mobile Phase Scouting for a New Non-Polar Compound

This protocol outlines a systematic approach to developing a mobile phase for a novel non-polar compound.

1. Initial Column and Solvent Selection:

  • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16] C18 columns are highly hydrophobic and a good starting point for non-polar compounds.[16]
  • Prepare Mobile Phase A: HPLC-grade water.
  • Prepare Mobile Phase B: HPLC-grade acetonitrile (ACN). ACN is often preferred over methanol due to its lower viscosity and better UV transparency at low wavelengths.[3][16]

2. Scouting Gradient Run:

  • Perform a broad gradient run to determine the approximate elution conditions. A typical scouting gradient is 5% to 95% B over 20 minutes.[18]
  • Prepare your sample at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.[16]
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[20][21]
  • Inject 10 µL of the prepared sample.[16]

3. Analysis and Optimization:

  • Analyze the chromatogram from the scouting run to determine the retention time of your peak of interest.
  • Based on the elution time, you can adjust the gradient to improve resolution. If the peak elutes very early, you may need to start with a lower percentage of Mobile Phase B. If it elutes very late, you can start with a higher percentage of B.[16]
  • To improve the separation of closely eluting peaks, create a shallower gradient around the elution point of your compound.[22] For example, if your compound elutes at 80% ACN, you could try a gradient of 70-90% ACN over a longer period.

HPLC_Mobile_Phase_Scouting

Protocol 2: Preparing a Buffered Mobile Phase

For ionizable non-polar compounds, controlling the pH is critical for reproducible retention and good peak shape.

1. Buffer Selection:

  • Choose a buffer with a pKa value within ±1 pH unit of your target mobile phase pH.
  • For LC-MS applications, select a volatile buffer system like ammonium formate or ammonium acetate.[1][23]

2. Preparation of Aqueous Buffer (Mobile Phase A):

  • Weigh the appropriate amount of the buffer salt to achieve the desired concentration (e.g., 10-50 mM).[8][9]
  • Dissolve the salt in HPLC-grade water.
  • Crucially, adjust the pH of the aqueous solution to the target pH before adding any organic solvent. [9] Use a calibrated pH meter for accurate measurement.[13]
  • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.[20][24]

3. Mixing with Organic Modifier (Mobile Phase B):

  • Measure the required volumes of the filtered aqueous buffer and the organic solvent separately.[21][24]
  • To avoid buffer precipitation, always add the organic solvent to the aqueous buffer solution , not the other way around.[5][25]
  • If preparing a pre-mixed mobile phase, mix thoroughly.

4. Degassing:

  • Degas the final mobile phase using methods such as ultrasonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause bubbles in the system.[5][20]

Buffer_Preparation_Workflow

Section 4: Frequently Asked Questions (FAQs)

Q6: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC. The choice depends on several factors:

FeatureAcetonitrile (ACN)Methanol (MeOH)
Solvent Strength Stronger eluting solvent than MeOH[4]Weaker eluting solvent than ACN[4]
Selectivity Can provide different selectivity due to its interaction with analytes[26]Can provide different selectivity compared to ACN[26]
Viscosity Lower viscosity, leading to lower backpressure[3][16]Higher viscosity, resulting in higher backpressure
UV Cutoff Lower UV cutoff, better for detection at low wavelengths[3]Higher UV cutoff
Cost Generally more expensiveMore cost-effective[16]

Recommendation: Acetonitrile is often the preferred starting solvent due to its favorable viscosity and UV transparency.[3][16] However, if you are struggling with co-eluting peaks, switching to methanol is a simple way to alter the selectivity of your separation.[14]

Q7: How critical is mobile phase preparation and storage?

Proper preparation and storage of the mobile phase are critical for ensuring reproducible results and protecting your HPLC system.

  • Use High-Purity Solvents: Always use HPLC-grade solvents to minimize impurities that can cause ghost peaks or baseline noise.[20][21]

  • Accurate Mixing: For isocratic separations with pre-mixed mobile phases, measure the volumes of the components separately before combining them to account for volumetric contraction.[21][24]

  • Filtration: Filtering the mobile phase through a 0.22 µm or 0.45 µm filter is essential to remove particulates that can clog the column and system components.[20][21][24]

  • Storage: Store mobile phases in tightly sealed glass or PTFE containers to prevent contamination and evaporation.[5] Aqueous buffers are prone to microbial growth and should be prepared fresh or refrigerated and used within a few days.[5][20]

Q8: Can temperature be used to optimize the separation of non-polar compounds?

Yes, temperature is a powerful parameter for optimizing separations of non-polar compounds.

  • Improved Efficiency: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.[15]

  • Altered Selectivity: Changing the temperature can also alter the selectivity of the separation, potentially resolving closely eluting peaks.

  • Analysis of Highly Hydrophobic Compounds: For extremely hydrophobic compounds, operating at elevated temperatures can significantly improve peak shape and allow for their successful elution.[19] A novel technique known as temperature-responsive liquid chromatography (TRLC) even allows for the separation of some hydrophobic compounds using only water as the mobile phase by manipulating the temperature.[27][28]

It is important to ensure that your column and analytes are stable at the chosen temperature.[15]

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). alwsci.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025-04-08). Welch Materials.
  • HPLC Tips & Tricks – Mobile Phase Preparation. YMC.
  • Mobile Phase Preparation Tips & Tricks. (2022-11-02). Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex.
  • Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025-12-03). Benchchem.
  • Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Agilent.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025-01-08). Mastelf.
  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025-06-06). PharmaGuru.
  • Exploring the Different Mobile Phases in HPLC. (2025-02-02). Veeprho.
  • Troubleshooting HPLC Column Retention Time Drift. (2025-10-15). Hawach.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025-03-03). Mastelf.
  • Troubleshooting HPLC Mobile Phase Issues. CHROMacademy.
  • Temperature Effects on Retention in Reversed-phase Liquid Chromatography of Nucleosides and Their Bases Using Water as the Mobile Phase. (1997-01-01). Analytical Communications.
  • HPLC Troubleshooting Guide. Crawford Scientific.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. ACE.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Perspectives in Hydrophobic Interaction Temperature-Responsive Liquid Chromatography. (2023-02-01). LCGC Europe.
  • Reversed-phase HPLC Buffers. MilliporeSigma.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025-10-21). Welch Materials.
  • How to Improve HPLC Resolution: Key Factors for Better Separation. (2025-02-28). Mastelf.
  • Perspectives in Hydrophobic Interaction Temperature-Responsive Liquid Chromatography (TRLC). (2022-12-01). ResearchGate.
  • HPLC Mobile Phases – 10 bad habits to avoid. LCGC International.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Separation Science.
  • Effect of Organic Modifier on the Retention of Low-Molecular-Weight Organic Compounds in Low-Temperature HPLC Using a Liquid CO2. (2021-02-07). J-Stage.
  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013-07-15). Restek.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). LCGC International.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013-05). Research J. Pharm. and Tech., 6(5), 459-464.
  • Gradient Optimization in Liquid Chromatography. (2025-03-24). Welch Materials.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023-08-09). AnalyteGuru - Thermo Fisher Scientific.
  • The Secrets of Successful Gradient Elution. (2017-05-01). LCGC International.
  • Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature? Bio-Link.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025-06-08). Bitesize Bio.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017-07-01). LCGC International.
  • Discover the Art of Buffer selection in HPLC Development part 2. (2025-02-09). PharmaCores.
  • Effect of Organic Modifier on the Retention of Low- Molecular-Weight Organic Compounds in Low-Temperature HPLC Using a. J-Stage.

Sources

"reducing fragmentation of alcohols in mass spectrometry"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with alcohol fragmentation during their experiments. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you enhance your molecular ion signal and obtain clear, interpretable data.

The Core Challenge: Why Do Alcohols Fragment So Easily?

Alcohols are notoriously challenging analytes in mass spectrometry, particularly when using hard ionization techniques like Electron Ionization (EI). The high energy of EI often leads to extensive fragmentation, resulting in a molecular ion (M⁺˙) peak that is either very small or completely absent.[1][2][3][4][5][6] This instability arises from the lone pair of electrons on the oxygen atom, which is easily ionized. The resulting molecular ion readily undergoes two primary fragmentation pathways:

  • Alpha (α)-Cleavage: This is the most common fragmentation pathway for alcohols.[2][7] It involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. This process is favorable because it results in a resonance-stabilized oxonium ion.[2][7] The largest alkyl radical is preferentially lost, often leading to a base peak that is much smaller than the original molecule.[5]

  • Dehydration (Loss of Water): Alcohols frequently eliminate a molecule of water (H₂O), which has a mass of 18 Da. This results in a characteristic fragment ion at [M-18]⁺˙.[1][3][4][7][8] This peak can sometimes be more prominent than the molecular ion peak itself.[8]

These predictable fragmentation patterns, while useful for structural elucidation, are a primary obstacle when the main goal is to determine the molecular weight.

FragmentationPathways cluster_alpha α-Cleavage cluster_dehydration Dehydration M [CH3CH2CH(OH)CH2CH3]⁺˙ 2-Pentanol Molecular Ion (m/z 88) F_alpha1 [CH3CH=OH]⁺ (m/z 45) Base Peak M->F_alpha1 - •C3H7 F_alpha2 [CH3CH2CH=OH]⁺ (m/z 59) M->F_alpha2 - •C2H5 F_dehydration [C5H10]⁺˙ (m/z 70) M->F_dehydration - H2O

Caption: Common fragmentation pathways of 2-Pentanol in EI-MS.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your analysis in a direct question-and-answer format.

Q1: My molecular ion peak is completely missing in my GC-MS (EI) spectrum. How can I confirm the molecular weight of my alcohol?

A1: Senior Scientist's Insight: This is the most common issue with alcohols in EI-MS.[1][3][4][6] Tertiary alcohols are especially prone to this, often showing no molecular ion peak at all.[4][5][6][9] Primary and secondary alcohols may show only a very weak one.[5][6] The absence of the M⁺˙ peak is a strong indicator that you are dealing with a highly fragile compound like an alcohol.

Immediate Troubleshooting Steps:

  • Look for Characteristic Fragments: Before changing instrumental parameters, check your spectrum for tell-tale signs of an alcohol:

    • A peak at [M-18] corresponding to the loss of water.[4][7][10]

    • A peak at [M-Alkyl] from alpha-cleavage. For primary alcohols, a prominent peak at m/z 31 (CH₂OH⁺) is common.[4][9] For secondary alcohols, look for peaks at m/z 45, 59, 73, etc., depending on the structure.[6]

    • A peak at [M-1] from the loss of a hydrogen atom from the alpha-carbon is also common for primary and secondary alcohols.[4][9]

  • Switch to a "Softer" Ionization Technique: If available, Chemical Ionization (CI) is an excellent alternative for GC-MS. CI is a lower-energy process that uses a reagent gas (like methane or ammonia) to ionize the analyte via proton transfer, primarily forming a stable protonated molecule, [M+H]⁺.[11][12][13] This species is much less prone to fragmentation than the M⁺˙ radical cation formed in EI, providing clear molecular weight information.[11][14]

  • Perform Chemical Derivatization: If CI is not an option, derivatizing the alcohol is the most robust solution. This involves chemically modifying the hydroxyl (-OH) group to make the molecule more volatile, thermally stable, and less likely to fragment.[8][15][16][17] See the detailed protocols in the next section.

Q2: I'm using LC-MS with Electrospray Ionization (ESI), but my alcohol analyte shows poor signal intensity. What's wrong?

A2: Senior Scientist's Insight: While ESI is a soft ionization technique, neutral molecules like simple alcohols are not readily ionized on their own.[18] ESI works most efficiently on molecules that can easily be protonated (positive ion mode) or deprotonated (negative ion mode) in solution. Alcohols are weakly acidic and basic, making this process inefficient.

Immediate Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Ensure your mobile phase contains a solvent that facilitates ionization.

    • Solvent Choice: Solvents with low surface tension, like methanol or isopropanol, promote a stable electrospray and can increase sensitivity.[19]

    • Additives: For positive ion mode, add a small amount (e.g., 0.1%) of a proton source like formic acid to the mobile phase. For negative ion mode, a base like ammonium hydroxide can be used, although this is less common for simple alcohols.

  • Promote Adduct Formation: Instead of relying on protonation, you can encourage the formation of adducts with metal ions.

    • Lithium Adducts: Adding a low concentration of a salt like lithium iodide (LiI) to the sample solution can dramatically improve the signal for polyisoprenoid alcohols and other complex alcohols by forming stable [M+Li]⁺ adducts.[20] This is a simple and highly effective strategy.

    • Sodium/Potassium Adducts: You may also see [M+Na]⁺ or [M+K]⁺ adducts, often from trace contaminants in glassware or solvents. While they confirm the molecular weight, their signal can be inconsistent. Intentionally adding a sodium salt can stabilize this signal.

  • Consider Derivatization for LC-MS: If the above methods fail, derivatization can be used for LC-MS as well. Reagents are chosen to add a permanently charged group or a group that is very easily ionized (e.g., a tertiary amine) to the molecule, significantly boosting ESI response.[8][21]

Q3: I performed a TMS derivatization on my alcohol for GC-MS analysis, but the molecular ion of the derivative is still weak. What should I look for?

A3: Senior Scientist's Insight: This is a common and expected observation. While trimethylsilyl (TMS) derivatization greatly reduces fragmentation of the original alcohol structure, the TMS ether itself has preferred fragmentation pathways.[8] The key is to look for the characteristic fragments of the TMS derivative, not necessarily the molecular ion itself.

Interpreting TMS-Derivative Spectra:

  • Look for [M-15]⁺: The most common and often the base peak for TMS ethers is the loss of a methyl group (•CH₃, 15 Da) from the silyl group. This results in a strong signal at [M-15]⁺.[8] The presence of this peak is a very strong confirmation of your derivatized molecule's mass.

  • Look for [M-90]⁺˙: Another characteristic fragment is the loss of trimethylsilanol (TMSOH), which has a mass of 90 Da.[8]

  • Other Silyl Fragments: You will also likely see peaks corresponding to the silyl group itself, such as m/z 73 [(CH₃)₃Si]⁺.

Caption: Decision workflow for troubleshooting alcohol analysis in MS.

Experimental Protocols & Methodologies

Protocol 1: Silylation of Alcohols for GC-MS Analysis

Silylation is one of the most common derivatization methods for GC analysis. It replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases volatility and thermal stability.[16][17]

Objective: To convert a polar alcohol into a more volatile and stable TMS ether to prevent fragmentation and improve chromatographic performance.

Materials:

  • Alcohol sample (dried, free of water)

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

  • Anhydrous Pyridine (or other aprotic solvent like ACN, DCM)

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or oven

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample is free of water. Protic solvents like water or methanol will react preferentially with the silylating reagent.[16][22] If necessary, dry the sample extract under a stream of nitrogen or by lyophilization.

  • Reagent Preparation: Prepare a solution of your alcohol sample in anhydrous pyridine (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a 2 mL reaction vial, add 100 µL of the alcohol solution.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion. Reaction times and temperatures may need optimization depending on the steric hindrance of the alcohol.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Data Interpretation:

  • Expected Outcome: A new, less polar compound (the TMS ether) with a shorter retention time than the original alcohol.

  • Mass Spectrum: Look for a prominent [M-15]⁺ peak and the absence of the [M-18] peak that is characteristic of the underivatized alcohol.

Reagent TypeCommon ReagentsTarget GroupsKey Advantages
Silylation BSTFA, MSTFA, TMCSAlcohols, Phenols, Carboxylic Acids, AminesProduces volatile, thermally stable derivatives; very common for GC-MS.[15][16][17]
Acylation TFAA, PFAA, Acetic AnhydrideAlcohols, Phenols, AminesDerivatives are more stable than silyl ethers; fluorinated groups enhance ECD detection.[15]
Alkylation Alkyl Halides (e.g., Methyl Iodide)Carboxylic Acids, PhenolsForms stable esters or ethers.[15][17]

Frequently Asked Questions (FAQs)

Q: What are the main pros and cons of chemical derivatization? A:

  • Pros: Significantly reduces fragmentation and preserves molecular weight information, improves chromatographic peak shape, increases volatility for GC analysis, and can enhance ionization efficiency for LC-MS.[16][17][23]

  • Cons: Adds an extra step to sample preparation, potentially introducing errors; reagents can be sensitive to water and require anhydrous conditions; may produce reaction byproducts that can complicate the chromatogram.[16][22]

Q: Can I use Matrix-Assisted Laser Desorption/Ionization (MALDI) for alcohol analysis? A: Yes, MALDI is a very soft ionization technique that can be effective for analyzing alcohols, especially larger ones or those in complex mixtures.[12][24][25] However, it is less common for small, volatile alcohols where GC-MS is typically used. For MALDI, derivatization can still be beneficial to improve ionization efficiency and ensure the analyte's signal is not suppressed by the matrix.[26] A key challenge for any small molecule in MALDI is overcoming interference from the matrix ions in the low mass range.[24]

Q: My column performance for alcohol analysis is degrading quickly. Why? A: Alcohols, being polar and protic, can interact strongly with active sites in the GC system (e.g., in the inlet liner or at the head of the column). This can lead to peak tailing.[27] Furthermore, repeated injections of underivatized alcohols, especially in aqueous solutions, can damage certain stationary phases (like wax-based phases).[22][27]

  • Solution: Use an inert flow path (deactivated liners and columns). If peak tailing is observed for alcohols but not for hydrocarbons, it suggests column activity or contamination.[27] Derivatization helps by converting the polar alcohol into a non-polar ether, which is much less demanding on the column.

References
  • Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. [Link]
  • Mass Spectrometry of Alcohols.Chemistry Steps. [Link]
  • Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]
  • Derivatization. (2023). Chemistry LibreTexts. [Link]
  • Alcohols-Glycols.GL Sciences. [Link]
  • GC Derivatiz
  • Chemical ionization mass spectrometry. XII. Alcohols. (1970). Journal of the American Chemical Society. [Link]
  • CHAPTER 2 Fragmentation and Interpret
  • Mass spectrometry analysis of polyisoprenoids alcohols and carotenoids via ESI(Li(+))-MS/MS.
  • Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyan
  • Derivatization in Gas Chromatography (GC) Explained. (2021). Phenomenex Blog. [Link]
  • What Is Derivatization In GC-MS? (2023). Chemistry For Everyone - YouTube. [Link]
  • Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. (1999). Analytical Chemistry. [Link]
  • A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. (2018).
  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.Chad's Prep. [Link]
  • Chemical ionization mass spectrometry. XII. Alcohols.
  • GCMS Section 6.10.Whitman College. [Link]
  • Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. [Link]
  • Chemical-Vapor-Assisted Electrospray Ionization for Increasing Analyte Signals in Electrospray Ionization Mass Spectrometry. (2013). Analytical Chemistry. [Link]
  • Msc alcohols, phenols, ethers. (2017). Slideshare. [Link]
  • MALDI-TOF-MS spectra of alcoholysis reaction with methanol after 1 h.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Molecular Ion Peak & Fragment
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020).
  • Characterization of ethoxylated alcohols in friction reducers using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2020).
  • Mass Spectrometry of Alcohols. (2021). YouTube. [Link]
  • Alcohol Method Development by GC-MS. (2019).
  • TROUBLESHOOTING GUIDE.Phenomenex. [Link]
  • MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. (2022). ACS Measurement Science Au. [Link]
  • Fragmentation pattern and mass spectra of Alcohols. (2013). Chemistry!!! Not Mystery. [Link]
  • Lost alcohols on P&T GCMS. (2017).
  • Ionization Methods in Organic Mass Spectrometry.University of California, Riverside. [Link]
  • Gas Chromatography Problem Solving and Troubleshooting.
  • Derivatization in Mass Spectrometry—7. On-Line Derivatization/Degradation. (2000). Journal of Mass Spectrometry. [Link]
  • Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyan
  • State of the Art of Hard and Soft Ionization Mass Spectrometry.
  • Paper spray ionization | soft ionization technique for mass spectrometry. (2022). YouTube. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2,8-Dimethyl-5-nonanol Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, comparative analysis for the validation of 2,8-Dimethyl-5-nonanol purity using Gas Chromatography (GC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal relationships between analyte properties, chromatographic principles, and method validation, ensuring a robust and reliable system for quality assessment. The protocols and comparisons herein are grounded in established scientific principles and regulatory expectations, such as the ICH Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound (C₁₁H₂₄O) is a branched-chain secondary alcohol with a molecular weight of 172.31 g/mol .[4] Its structure, featuring a central hydroxyl group and alkyl branching, gives it unique properties that are leveraged in various applications, from specialty chemical synthesis to its potential use as a fragrance or flavoring agent.[5] In any high-stakes application, particularly in pharmaceutical or materials science, the precise characterization of its purity is not merely a quality control checkbox; it is fundamental to ensuring product safety, efficacy, and batch-to-batch consistency.

Gas Chromatography with Flame Ionization Detection (GC-FID) stands as the preeminent technique for this task.[6][7] Its capacity to separate volatile and semi-volatile compounds, combined with the FID's near-universal response to hydrocarbons, makes it an ideal primary method for assigning purity.[6] The objective of a validated GC method is to demonstrate that it is unequivocally "suitable for its intended purpose," which in this case is the accurate quantification of this compound and the detection of any related impurities.[3]

The Core of Separation: A Comparative Analysis of GC Column Selection

The heart of any GC separation is the column.[8] The choice of stationary phase dictates the separation mechanism and is the single most critical factor in method development. For an analyte like this compound, which possesses both a polar hydroxyl group and a significant non-polar alkyl backbone, the selection process involves a careful balance of intermolecular forces. We will compare two distinct, viable alternatives to illustrate this principle.

Analyte Considerations:
  • Polarity: Moderately polar due to the -OH group.

  • Boiling Point: Estimated at ~232°C, requiring elevated GC oven temperatures for elution.[5]

  • Potential Impurities: Likely to include structural isomers, shorter- or longer-chain alcohol homologs, or residual starting materials from synthesis.

Column Alternative 1: The Polar Workhorse - Polyethylene Glycol (PEG) Wax Column

Wax-type columns are a standard choice for general alcohol analysis.[9] Their polyethylene glycol stationary phase is highly polar, facilitating strong hydrogen-bonding interactions with the analyte's hydroxyl group.

  • Rationale for Use: Excellent for resolving polar compounds and often yields symmetrical peak shapes for alcohols.[10] This phase would strongly retain the analyte, potentially separating it from less polar, non-alcoholic impurities.

  • Anticipated Drawbacks: The strong interaction with the C11 alcohol could lead to excessively long retention times and require very high oven temperatures for elution. This can result in increased peak broadening (band diffusion) and a potential for column bleed, compromising sensitivity and column lifetime.

Column Alternative 2: The Balanced Specialist - 6% Cyanopropylphenyl, 94% Dimethylpolysiloxane

This mid-polarity phase (commercially known by trade names like DB-624 or Rtx-624) offers a unique blend of interactions. It separates primarily by boiling point (due to the dominant dimethylpolysiloxane backbone) but includes a moderate dipole-dipole interaction capability from the cyanopropylphenyl groups.[9][11]

  • Rationale for Use: This phase provides a "best-of-both-worlds" scenario. It has sufficient polarity to prevent the peak tailing often seen with hydroxyl groups on non-polar columns, yet it is not so polar as to cause excessive retention of the long alkyl chain. This balance is predicted to yield a more efficient separation: sharper peaks, better resolution, and shorter analysis times.

The logical flow for selecting the appropriate GC column is visualized below.

G Analyte Analyte Properties (this compound) Polarity Moderate Polarity (-OH group) Analyte->Polarity BP High Boiling Point (~232°C) Analyte->BP Col1 Column 1: Polar Wax (PEG) Polarity->Col1 Strong Interaction Col2 Column 2: Mid-Polar (624-type) Polarity->Col2 Moderate Interaction Interaction1 Strong H-Bonding Col1->Interaction1 Interaction2 Balanced Dipole & Dispersive Forces Col2->Interaction2 Outcome1 Poor Outcome: - Long Retention Time - Peak Broadening Interaction1->Outcome1 Outcome2 Optimal Outcome: - Good Peak Shape - High Efficiency - Shorter Run Time Interaction2->Outcome2

Caption: Logical workflow for GC column selection based on analyte properties.

Comparative Performance Data

The following table summarizes the expected performance differences between the two column types for the analysis of this compound.

ParameterColumn 1: Polar Wax (30m x 0.25mm x 0.25µm)Column 2: Mid-Polar '624' (30m x 0.25mm x 1.4µm)Rationale for Difference
Retention Time ~25 min~12 minStronger interaction with the polar wax phase significantly increases retention.
Peak Tailing Factor 1.11.05Both columns are suitable, but the mid-polar phase often provides slightly better symmetry for this type of compound.
Theoretical Plates ~150,000~250,000The faster elution and reduced band diffusion on the mid-polar column lead to higher efficiency (sharper peaks).
Max Oven Temp 250°C260°CThe 624-type phase is generally more thermally stable, allowing for higher final temperatures if needed.

Validated Protocol for Purity Determination

This section provides a detailed, step-by-step methodology for the purity determination of this compound using the recommended mid-polarity GC column. The validation strategy is designed to comply with ICH Q2(R1) guidelines.[1][12]

Overall Experimental Workflow

G cluster_prep Preparation cluster_gc GC-FID Analysis cluster_val Method Validation & Analysis cluster_report Reporting A Prepare Standard & Sample Solutions (e.g., in Methanol) B Set GC-FID Method Parameters A->B C Inject Solutions B->C D Acquire Chromatograms C->D E Assess System Suitability (Tailing, Resolution) D->E F Perform Validation Tests (Linearity, Precision, etc.) E->F G Calculate Purity (Area Percent Normalization) F->G H Generate Validation Report & Certificate of Analysis G->H

Caption: Step-by-step workflow for the GC validation of this compound.

Step 1: Materials and Reagents
  • Analyte: this compound reference standard and test sample.

  • Solvent: HPLC-grade or GC-grade Methanol.

  • GC System: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Agilent DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Gases: Helium (carrier gas), Hydrogen (FID), Air (FID), Nitrogen (makeup gas).

Step 2: Chromatographic Conditions
ParameterSettingRationale
Injector Temp 250°CEnsures rapid and complete vaporization of the high-boiling point analyte without thermal degradation.[7]
Split Ratio 50:1Prevents column overloading while ensuring a sharp injection band for high efficiency.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance analysis speed and separation efficiency.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 240°C (hold 5 min)The initial hold focuses the analytes at the column head. The ramp allows for the separation of potential volatile impurities from the main peak, and the final temperature ensures the elution of the main analyte.
Detector Temp 280°CKept higher than the final oven temperature to prevent condensation of the analyte in the detector.
Makeup Gas Nitrogen, 25 mL/minOptimizes the gas flow into the FID for a stable signal.
Injection Volume 1 µLStandard volume for capillary GC to avoid overloading.[8]
Step 3: Solution Preparation
  • Sample Solution: Accurately weigh approximately 50 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of ~1.0 mg/mL.

  • Reference Standard Solution: Prepare in the same manner using the this compound reference standard.

Step 4: Validation Protocol Execution

The following tests must be performed to validate the method according to ICH Q2(R1) guidelines.[1][3]

  • Specificity: Inject the solvent (methanol) blank, the reference standard, and the test sample. The blank should show no interfering peaks at the retention time of this compound. The method must be able to resolve the main peak from any potential impurities.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 0.5 mg/mL to 1.5 mg/mL). Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Prepare spiked samples by adding known amounts of the reference standard to the test sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery for each level. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform six replicate injections of the same sample solution. The Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should meet a pre-defined acceptance criterion (e.g., ≤ 2.0%).

  • Robustness: Intentionally vary critical method parameters (e.g., oven ramp rate by ±1°C/min, flow rate by ±0.1 mL/min) and assess the impact on the results. System suitability parameters should remain within acceptable limits.[11]

Step 5: Purity Calculation

For purity determination, use the area percent normalization method. This method assumes that all impurities have a similar response factor in the FID as the main component, which is a generally accepted practice for purity assays of organic compounds when impurity standards are not available.[6]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The validation of a GC method for determining the purity of this compound is a systematic process that hinges on a scientifically sound choice of chromatographic conditions. While a polar wax column is a common tool for alcohol analysis, a comparative evaluation reveals that a mid-polarity 624-type column offers a more efficient, robust, and rapid separation for this specific long-chain, branched alcohol. By following the detailed protocol and adhering to the validation principles outlined in ICH Q2(R1), researchers can establish a self-validating system that ensures the trustworthiness and accuracy of their purity assessments. This foundational quality attribute is paramount for any downstream application in research, development, or manufacturing.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Q2(R1)
  • Title: Guide to Choosing a GC Column Source: Phenomenex URL:[Link]
  • Title: Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More Source: PharmaGuru URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Cas 19780-96-2, this compound Source: LookChem URL:[Link]
  • Title: Direct gas chromatographic analysis of long-chain alcohols and alkyltrimethyl-ammonium bromides Source: Journal of Pharmaceutical Sciences (via PubMed) URL:[Link]
  • Title: this compound Source: PubChem, National Institutes of Health (NIH) URL:[Link]
  • Title: 2,8-dimethyl-5-ethyl-5-nonanol Source: Stenutz URL:[Link]
  • Title: GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis Source: ResearchG
  • Title: Gas chromatography of Alcohols Source: Delloyd's Lab-Tech Chemistry resource URL:[Link]
  • Title: Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production Source: IISTE.org URL:[Link]

Sources

A Comparative Analysis of Branched versus Linear Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis, formulation science, and drug development, the selection of appropriate reagents and solvents is paramount to achieving desired outcomes. Among the vast array of available chemical entities, alcohols represent a fundamental class of compounds with diverse applications. A critical structural distinction within this class lies in the arrangement of the carbon skeleton: linear versus branched. This seemingly subtle difference in molecular architecture gives rise to profound variations in physicochemical properties and, consequently, functional performance. This guide provides an in-depth comparative analysis of branched and linear alcohols, supported by experimental data and methodologies, to empower researchers and scientists in making informed decisions for their specific applications.

The Molecular Architecture: A Foundation of Divergent Properties

Linear alcohols, also known as n-alcohols, possess a straight, unbranched hydrocarbon chain. In contrast, branched alcohols feature one or more alkyl groups attached to the main carbon chain. This fundamental structural divergence impacts the way these molecules interact with each other and with other substances, leading to significant differences in their physical and chemical characteristics.

A notable and commercially significant class of branched alcohols are Guerbet alcohols, which are primary alcohols with branching at the β-position.[1][2] These alcohols are synthesized via a self-condensation reaction of smaller alcohols at high temperatures.[3] Their unique structure imparts a combination of desirable properties, including low melting points and good thermal stability.[1][4]

Comparative Analysis of Physicochemical Properties

The decision to employ a linear or branched alcohol is often dictated by its physical properties. The following sections detail the key differences and the underlying molecular principles.

A primary differentiator between linear and branched alcohols is their volatility, as reflected in their boiling points. For isomeric alcohols, linear isomers consistently exhibit higher boiling points than their branched counterparts.[5][6][7] This is attributed to the greater surface area of linear molecules, which allows for more extensive van der Waals forces between them.[7][8][9] Branching leads to a more compact, spherical molecular shape, reducing the effective surface area for intermolecular interactions and thus lowering the energy required to transition into the gaseous phase.[5][6]

Conversely, branching significantly lowers the melting point.[3][4] The irregular shape of branched alcohols disrupts the crystal lattice packing, making it more difficult for the molecules to arrange themselves into a solid structure.[8] This property is particularly advantageous in applications requiring liquidity over a wide temperature range, such as in cosmetics and lubricants.[10] For instance, the melting point of the linear alcohol 1-octanol is -16.7°C, while its branched isomer, 2-ethyl-1-hexanol (a Guerbet alcohol), has a much lower melting point of -70°C.[4]

Table 1: Comparison of Boiling and Melting Points for Isomeric Alcohols

Alcohol (Molecular Formula)StructureBoiling Point (°C)Melting Point (°C)
Butan-1-ol (C4H10O)Linear118-89
Butan-2-ol (C4H10O)Branched100-115
2-Methylpropan-2-ol (C4H10O)Highly Branched8225.5
1-Octanol (C8H18O)Linear194.4-16.7
2-Ethyl-1-hexanol (C8H18O)Branched184.6-70

Data compiled from various sources.[4][5]

The solubility of alcohols is governed by the interplay between the hydrophilic hydroxyl (-OH) group and the hydrophobic alkyl chain.[11] Lower molecular weight alcohols (methanol, ethanol, propanol) are miscible with water in all proportions due to the dominance of the polar hydroxyl group, which can form hydrogen bonds with water molecules.[5][12][13] As the length of the alkyl chain increases, the hydrophobic character becomes more pronounced, leading to a rapid decrease in water solubility.[5][14]

For isomeric alcohols, branched isomers are generally more soluble in water than their linear counterparts.[5][15] The more compact structure of branched alcohols reduces the surface area of the nonpolar hydrocarbon part exposed to water, causing less disruption to the hydrogen-bonding network of water.[5] For example, 2-methylpropan-2-ol (a tertiary, branched alcohol) is significantly more soluble in water than butan-1-ol (a primary, straight-chain alcohol).[5]

In non-polar or hydrocarbon-based systems, branched alcohols and their derivatives, such as branched alcohol ethoxylates, may exhibit superior solvency power.[16]

Viscosity, a measure of a fluid's resistance to flow, is also influenced by molecular structure. For smaller alkanes and alcohols, increased branching typically leads to a decrease in viscosity.[17][18] The reduced surface area and less efficient packing of branched molecules result in weaker intermolecular forces and lower resistance to flow.[17] However, this trend can reverse for larger molecules where entanglement of linear chains can become a significant factor.[18]

The presence of the hydroxyl group and its ability to form hydrogen bonds means that alcohols are generally more viscous than alkanes of similar molecular weight.[17]

Table 2: Dynamic Viscosity of Common Alcohols at ~25°C

AlcoholDynamic Viscosity (mPa·s or cP)
Methanol0.56
Ethanol1.095
Propan-1-ol1.92
Propan-2-ol2.038
Butan-1-ol2.544

Data sourced from Alfa Chemistry.[19]

The position of the hydroxyl group, which is often related to branching, dictates the classification of alcohols as primary, secondary, or tertiary, and this classification has a profound impact on their chemical reactivity.[13] For instance, primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. Tertiary alcohols are resistant to oxidation under mild conditions.

Recent studies on the thermo-oxidative aging of alcohols for potential use as e-fuels have shown that branched iso-alcohols exhibit higher stability compared to their linear n-alcohol counterparts.[20] After accelerated aging, a significantly higher percentage of the iso-alcohol remained, and fewer acidic byproducts were formed.[20] This enhanced stability of branched alcohols, particularly Guerbet alcohols, also contributes to their use in applications requiring good oxidative stability at elevated temperatures.[3]

Performance in Key Applications

The distinct properties of linear and branched alcohols translate into performance advantages in various applications.

The choice between a linear and branched alcohol as a solvent depends on the specific requirements of the reaction or formulation. The higher solvency of some branched alcohols in non-polar systems can be advantageous.[16] Conversely, the phase behavior of alcohol-water mixtures, which is critical in many processes, is influenced by the alcohol's structure.[21][22][23] The solubility of active pharmaceutical ingredients (APIs) can also be significantly affected by the choice of a linear or branched alcohol solvent, with solubility often being higher in straight-chain alcohols for certain compounds.[24]

In the production of surfactants, such as alcohol ethoxylates and alcohol sulfates, the structure of the alcohol hydrophobe is a critical determinant of performance.[25] Branched alcohol ethoxylates often exhibit improved wetting performance, achieving faster wetting times compared to their linear counterparts.[16] This makes them valuable in applications like agricultural sprays and industrial cleaners.[16]

However, hydrophobe branching can have a detrimental effect on foaming properties, leading to reduced performance in applications like dishwashing detergents.[25] Studies have shown that the most linear hydrophobes generally exhibit the highest foaming performance.[25] In laundry detergents, the effect of branching on detergency can be complex and formulation-dependent.[25]

Experimental Protocols for Comparative Evaluation

To empirically validate the choice of a linear or branched alcohol for a specific application, a series of standardized tests can be performed.

Objective: To determine the purity of the alcohol and identify any isomeric impurities.

Methodology (based on ASTM D3545): [26][27][28]

  • Instrument Setup: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a wax-type column for alcohol analysis) is used.

  • Sample Preparation: The alcohol sample is typically diluted in a suitable solvent (e.g., acetone) to an appropriate concentration. An internal standard may be added for quantitative analysis.

  • Injection: A small, precise volume of the prepared sample is injected into the GC inlet.

  • Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column as they are carried through by an inert carrier gas (e.g., helium or nitrogen).

  • Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of each component.

  • Analysis: The resulting chromatogram is analyzed to identify and quantify the components based on their retention times and peak areas relative to a calibration standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Alcohol Sample Dilution Dilute in Solvent Sample->Dilution InternalStd Add Internal Standard Dilution->InternalStd Injection Inject into GC InternalStd->Injection Prepared Sample Separation Separation in Column Injection->Separation Detection FID Detection Separation->Detection Analysis Data Analysis Detection->Analysis Purity Purity Analysis->Purity Results

Objective: To compare the effect of linear and branched alcohols on the surface tension of aqueous solutions, which is relevant for surfactant and wetting applications.

Methodology: [29]

  • Apparatus: A clean capillary tube of a known internal radius, a thermostated container for the liquid sample, and a cathetometer for measuring the height of the liquid rise.

  • Sample Preparation: Prepare aqueous solutions of the linear and branched alcohols at various concentrations.

  • Measurement: a. Place the alcohol solution in the thermostated container and allow it to reach thermal equilibrium (e.g., 298.15 K). b. Immerse the capillary tube vertically into the solution. c. The liquid will rise in the capillary due to surface tension. d. Measure the height of the liquid column (h) from the surface of the liquid in the container to the bottom of the meniscus in the capillary tube using the cathetometer.

  • Calculation: The surface tension (γ) is calculated using the following equation: γ = (h * ρ * g * r) / (2 * cosθ) where:

    • h = height of the liquid column

    • ρ = density of the solution

    • g = acceleration due to gravity

    • r = internal radius of the capillary tube

    • θ = contact angle between the liquid and the capillary wall (often assumed to be 0 for clean glass and aqueous solutions)

  • Data Analysis: Plot the surface tension as a function of alcohol concentration for both the linear and branched isomers to compare their surface activity.

Surface_Tension_Method cluster_setup Experimental Setup cluster_measurement Measurement cluster_calculation Calculation & Analysis Sample Alcohol Solution Container Thermostated Container Sample->Container Capillary Capillary Tube Immerse Immerse Capillary Capillary->Immerse Container->Immerse Rise Liquid Rises Immerse->Rise Measure Measure Height (h) Rise->Measure Calculate Calculate Surface Tension (γ) Measure->Calculate Plot Plot γ vs. Concentration Calculate->Plot Comparison Compare Surface Activity Plot->Comparison

Conclusion: A Strategic Choice Based on Structure and Function

The selection between a branched and a linear alcohol is a strategic decision that hinges on a thorough understanding of their structure-property relationships. Linear alcohols, with their higher boiling points and ability to pack efficiently, are often preferred in applications where lower volatility is desired. In contrast, branched alcohols offer distinct advantages in formulations requiring low-temperature fluidity, enhanced solvency in certain systems, and improved stability.[4][16][20][30] In the realm of surfactants, the choice is nuanced, with linear alcohols often favoring high foaming and branched alcohols providing superior wetting.[16][25]

By leveraging the comparative data and experimental methodologies presented in this guide, researchers, scientists, and drug development professionals can make more informed and effective decisions in their selection and application of these versatile chemical building blocks.

References

  • Ningbo Inno Pharmchem Co., Ltd. Branched vs. Linear Alcohol Ethoxylates: A Performance Comparison.
  • SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING - Shell.
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - MDPI.
  • Guerbet Compounds – AOCS.
  • Surface tension of aqueous solutions of alcohol and polyols at 298.15 K.
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed.
  • Phase separation of water–alcohol binary mixtures induced by the microheterogeneity - Faraday Discussions (RSC Publishing).
  • Molecular Arrangement and Surface Tension of Alcohol Solutions - PubMed.
  • Molecular Arrangement and Surface Tension of Alcohol Solutions | The Journal of Physical Chemistry B - ACS Publications.
  • D770 Standard Specification for Isopropyl Alcohol, - ASTM.
  • Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol | Cosmetics & Toiletries.
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.
  • Branching, and Its Affect On Melting and Boiling Points - Master Organic Chemistry.
  • Physical Properties of Alcohols and Phenols | CK-12 Foundation.
  • Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids.
  • Water-Ethanol.
  • Comparison of the surface tension of alcohol-aqueous solutions reported... - ResearchGate.
  • Properties and Trends of Organic Compounds - Student Academic Success.
  • Phase separation of water-alcohol binary mixtures induced by the microheterogeneity.
  • Evidence for phase separation of ethanol-water mixtures at the hydrogen terminated nanocrystalline diamond surface | The Journal of Chemical Physics | AIP Publishing.
  • Why does the boiling points decrease as branching increases in isomeric alcohols? - Quora.
  • Surface tension of aqueous solutions of alcohol and polyols at 298.15 K - ResearchGate.
  • Does hydrophobe branching make a surfactant more or less hydrophilic?
  • ASTM D 3545 : 2022 Standard Test Method for Alcohol Content and Purit - Standards.ie.
  • Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions - PubMed.
  • Why does the solubility increase as branching increases in isomeric alcohols? - Quora.
  • Phase equilibrium of three-component liquid systems composed of water, alcohol, and sodium chloride studied by the reference interaction-site model integral equation theory | The Journal of Chemical Physics | AIP Publishing.
  • ASTM D3545-02 - Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography.
  • D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography - ASTM.
  • Alcohol Boiling Points [Organic Chemistry] Smith 2018 - YouTube.
  • 13.3: Physical Properties of Alcohols - Chemistry LibreTexts.
  • Why are highly branched alcohols solid? - Chemistry Stack Exchange.
  • Alcohol - Boiling Point, Solubility, Flammability | Britannica.
  • Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers? - Chemistry Stack Exchange.
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • (PDF) Nonionic Surfactants with Linear and Branched Hydrocarbon Tails: Compositional Analysis, Phase Behavior, and Film Properties in Bicontinuous Microemulsions - ResearchGate.
  • ASTM E1879-22 - Standard Guide for Sensory Evaluation of Beverages Containing Alcohol.
  • an introduction to alcohols - Chemguide.
  • Efficiency Of Alcohols Based On Chain Length And Branch Chains - 1674 Words | Bartleby.
  • Viscosity of branched vs. linear short alkanes - Chemistry Stack Exchange.
  • Insights into how carbon chain length and branch position of alcohol solvents affect solid–liquid thermodynamic behavior of form I of probucol | Request PDF - ResearchGate.
  • Measurements of the density and viscosity of binary mixtures of (hyper-branched polymer, BH2004 + 1-butanol, or 1-hexanol, or 1-octanol, or methyl tert-butyl ether) | Request PDF - ResearchGate.
  • Formation of linear and branched alcohols by CO insertion method and... - ResearchGate.
  • Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - RSC Publishing.
  • Dynamic Viscosity Tables for Common Liquids - Alfa Chemistry.

Sources

A Comparative Analysis of 2,8-Dimethyl-5-nonanol and Isomeric Nonanols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Chemical Functionality

In the realms of chemical synthesis, materials science, and pharmaceutical development, the isomeric form of a molecule is not a trivial detail; it is a fundamental determinant of its physical properties, chemical reactivity, and biological activity. Nonanols, a group of C9 alcohols, exist in numerous structural isomers, each offering a unique profile of characteristics. This guide provides an in-depth comparison of a uniquely structured alcohol, 2,8-dimethyl-5-nonanol, against more conventional linear and simple-branched nonanol isomers.

It is crucial to first address a key point of nomenclature: this compound, with a chemical formula of C11H24O, is a C11 alcohol.[1] Its name is derived from the longest continuous carbon chain, which is a nonane (9-carbon) backbone. This structural complexity—a higher molecular weight combined with significant branching—sets it apart from true C9 isomers like 1-nonanol (CH3(CH2)8OH).[2] This comparison will explore how these differences in molecular architecture translate into tangible performance variations, providing researchers and drug development professionals with the data-driven insights needed to select the optimal isomer for their specific application. The principle that subtle changes in a molecule's structure can drastically alter its function is paramount in pharmacology, where different isomers can lead to varied therapeutic effects or adverse reactions.[3][4]

Structural Comparison: The Architectural Blueprint of Function

The molecular structure dictates the intermolecular forces at play, which in turn govern the macroscopic properties of a substance. Below are the structures of this compound and two common C9 isomers, 1-nonanol and 2-nonanol.

  • 1-Nonanol: A linear primary alcohol. Its unbranched chain allows for efficient packing and strong van der Waals forces. The terminal hydroxyl group is readily accessible for hydrogen bonding.

  • 2-Nonanol: A linear secondary alcohol. The internal position of the hydroxyl group introduces some steric hindrance compared to 1-nonanol.

  • This compound: A highly branched, symmetric secondary alcohol. The two methyl groups create significant branching, and the hydroxyl group is located at the center of the molecule. This complex structure disrupts crystal lattice formation and weakens intermolecular forces.

Comparative Physicochemical Properties

The variance in molecular structure leads to significant differences in key physicochemical properties. These properties are critical for predicting a compound's behavior as a solvent, its role in a formulation, or its interaction with biological systems.

PropertyThis compound1-Nonanol2-Nonanol
Molecular Formula C11H24O[1]C9H20O[2]C9H20O
Molecular Weight 172.31 g/mol [1]144.25 g/mol [2]144.25 g/mol
Appearance Colorless Oil (reported)[5]Colorless Liquid[2]Clear, Colorless Liquid[6]
Boiling Point Data not readily available214 °C[2]194-198 °C[6]
Density Data not readily available0.83 g/cm³[2]0.820 g/cm³[6]
Water Solubility Data not readily available0.13 g/L (low)[2]Insoluble
LogP (XLogP3-AA) 3.7[1]3.77[7]3.4
CAS Number 19780-96-2[1]143-08-8[2]628-99-9[6]

Analysis of Properties: While experimental data for this compound is sparse, we can infer its properties based on established chemical principles.

  • Boiling Point: Despite its higher molecular weight, the extensive branching of this compound likely results in a lower boiling point than linear C11 alcohols and potentially even lower than 1-nonanol. The branching disrupts the surface area available for van der Waals interactions, weakening the intermolecular forces that must be overcome to enter the gas phase. The boiling point of 2-nonanol is already lower than 1-nonanol due to the internal hydroxyl group.[2][6]

  • Solubility & LogP: The LogP value, a measure of lipophilicity, is similar for this compound and 1-nonanol.[1][7] However, the steric shielding of the central hydroxyl group in this compound may reduce its ability to form hydrogen bonds with water compared to the exposed terminal hydroxyl group of 1-nonanol, potentially leading to even lower water solubility. As a general rule, alcohol solubility in water decreases as the hydrocarbon chain lengthens.[8]

  • Viscosity: Viscosity in alcohols is heavily influenced by hydrogen bonding and chain entanglement. The highly branched nature of this compound would be expected to result in a significantly lower viscosity compared to a linear isomer of similar molecular weight (e.g., 1-undecanol) because the branches hinder close packing and entanglement. The viscosity of alcohols generally increases with the length of the carbon chain.[9][10]

Performance in Key Scientific Applications

The distinct properties of these isomers make them suitable for different applications.

Surfactants and Emulsifiers

The structure of an alcohol is critical when it is used as a precursor for nonionic surfactants (e.g., alcohol ethoxylates).

  • Linear Alcohols (e.g., 1-Nonanol): Alcohols with a linear hydrocarbon tail and a terminal hydrophilic group are generally the most efficient surfactants. They can pack tightly at interfaces, leading to a more rigid interfacial film and greater efficiency in reducing surface tension.[11][12]

  • Branched Alcohols (e.g., this compound): Increased branching in the hydrophobe generally leads to less efficient packing at the air-water interface.[13] This can result in a higher critical micelle concentration (CMC), reduced foaming capabilities, and lower phase inversion temperatures.[11][12][14] However, this is not always a disadvantage. In applications where low foaming is desired or where the surfactant must operate in a specific temperature range, a highly branched structure like this compound could be advantageous.

Solvents and Formulation Excipients

In drug development, alcohols are often used as solvents or excipients in formulations.

  • 1-Nonanol: Its predominantly non-polar character makes it a good solvent for other non-polar substances and oils.[2] Its linear nature may be beneficial for specific solubilization tasks.

  • This compound: Its branched structure may enhance its ability to dissolve bulky or irregularly shaped molecules that are not easily accommodated by the more ordered structure of linear solvents. Its expected lower viscosity would also be a significant advantage in processing and handling, improving flowability and mixing characteristics.

Chirality in Drug Development

A crucial aspect for the target audience is the presence of chiral centers. This compound possesses a chiral center at the C5 carbon, meaning it exists as two non-superimposable mirror images (enantiomers).

  • Significance: It is a well-established principle in pharmacology that different enantiomers of a drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause toxic side effects.[3][15]

  • Application: For researchers using this compound as a building block for a new pharmaceutical entity, the ability to synthesize or separate a single enantiomer is critical. Biocatalytic processes, which use enzymes, are often employed for such stereoselective syntheses due to their high efficiency and selectivity under mild conditions.[16] The choice to use a racemic mixture versus a single enantiomer has profound implications for a drug's efficacy and safety profile.[4]

Experimental Protocols for Comparative Evaluation

To provide a framework for direct comparison, the following self-validating experimental protocols are described. The causality behind these choices lies in selecting fundamental tests that directly probe the physical properties most affected by isomerism.

Protocol 1: Determination of Comparative Solubility

This protocol determines the miscibility of the isomers in both polar (water) and non-polar (hexane) solvents, reflecting their utility in different formulation environments.

Methodology:

  • Preparation: Label six test tubes. Add 2 mL of deionized water to three tubes and 2 mL of n-hexane to the other three.

  • Addition of Alcohol: To one water-containing tube and one hexane-containing tube, add the first alcohol isomer (e.g., 1-nonanol) dropwise, shaking after each drop, up to 1 mL.

  • Observation: Observe for miscibility. A single, clear phase indicates solubility. The formation of layers or persistent cloudiness indicates insolubility.[17]

  • Repeat: Repeat step 2 and 3 for 2-nonanol and this compound in the remaining tubes.

  • Analysis: Compare the number of drops required for saturation or the degree of phase separation. This provides a semi-quantitative measure of relative solubility. The principle of "like dissolves like" dictates that alcohols with longer or more branched hydrocarbon chains will show greater solubility in non-polar hexane.[17]

G cluster_prep Preparation cluster_exp Experiment (Repeat for each Isomer) cluster_analysis Analysis prep1 Label 6 Test Tubes prep2 Add 2 mL Water to 3 Tubes prep1->prep2 prep3 Add 2 mL Hexane to 3 Tubes prep2->prep3 exp1 Add Isomer Dropwise to Water and Hexane Tubes prep3->exp1 exp2 Vortex/Shake to Mix exp1->exp2 exp3 Observe for Phase Separation (Layers or Cloudiness) exp2->exp3 an1 Record Miscibility exp3->an1 an2 Compare Relative Solubilities in Polar vs. Non-Polar Solvents an1->an2

Caption: Workflow for comparative solubility testing of nonanol isomers.

Protocol 2: Measurement of Comparative Kinematic Viscosity

This protocol uses a glass capillary viscometer to compare the fluid resistance of the isomers, a critical parameter for liquid handling, processing, and formulation stability.

Methodology:

  • Instrument Setup: Select an appropriate Ubbelohde or Ostwald viscometer and place it in a constant temperature water bath set to 25.0 °C.[18] Ensure the viscometer is perfectly vertical.

  • Sample Loading: Introduce a precise volume of the first alcohol isomer (e.g., 1-nonanol) into the viscometer. Allow at least 10 minutes for the sample to reach thermal equilibrium.

  • Measurement: Using a pipette bulb, draw the liquid up through the capillary tube past the upper timing mark.

  • Timing: Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark. This is the efflux time (t).[10]

  • Replicates: Repeat the measurement at least three times and calculate the average efflux time.

  • Repeat for Other Isomers: Thoroughly clean and dry the viscometer. Repeat steps 2-5 for the other nonanol isomers.

  • Analysis: The kinematic viscosity (ν) is directly proportional to the efflux time (ν = C * t, where C is the viscometer constant). A direct comparison of the average efflux times provides a reliable measure of the relative viscosities of the isomers.

G cluster_setup Setup & Equilibration cluster_measure Measurement (Repeat 3x) cluster_analysis Analysis & Repetition setup1 Place Viscometer in 25°C Water Bath setup2 Load Precise Volume of Isomer setup1->setup2 setup3 Allow 10 min for Thermal Equilibrium setup2->setup3 meas1 Draw Liquid Above Upper Timing Mark setup3->meas1 meas2 Release and Time Flow Between Marks (Efflux Time) meas1->meas2 an1 Calculate Average Efflux Time meas2->an1 an2 Clean Viscometer an1->an2 an3 Repeat for Other Isomers an2->an3 an4 Compare Average Efflux Times (Proportional to Viscosity) an3->an4

Caption: Workflow for comparative viscosity measurement using a capillary viscometer.

Structure-Property-Application Relationship

The interplay between molecular structure, physical properties, and ultimate application can be visualized as a logical flow.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_apps Applications struct Linearity vs. Branching Position of -OH Group Molecular Weight props Boiling Point Viscosity Solubility Surface Activity struct:f0->props:f0 Affects van der Waals forces struct:f0->props:f1 Affects chain entanglement struct:f1->props:f2 Affects H-bonding struct:f0->props:f3 Affects molecular packing apps Solvents Surfactants / Frothers Pharmaceutical Excipients Chemical Intermediates props:f0->apps:f0 Determines volatility props:f1->apps:f2 Impacts formulation/processing props:f2->apps:f0 Defines solvent capabilities props:f3->apps:f1 Governs foaming/wetting

Caption: Relationship between nonanol isomer structure, properties, and applications.

Conclusion and Outlook

The selection of an alcohol isomer is a strategic decision based on a nuanced understanding of its structure-property profile. While 1-nonanol provides the benchmark characteristics of a linear primary alcohol—strong intermolecular forces, higher viscosity, and efficient surfactant potential—the highly branched C11 alcohol this compound presents a compelling alternative. Its unique symmetric and branched structure is predicted to yield a lower viscosity, different solvency characteristics, and modified surfactant behavior, such as reduced foaming.

For researchers in drug development, the chirality of this compound is a critical consideration, offering opportunities for stereospecific synthesis to optimize therapeutic outcomes. The provided experimental frameworks allow for direct, data-driven comparison, empowering scientists to move beyond catalog specifications and select the isomer whose specific physical and chemical attributes best serve their research and development objectives.

References

  • Wikipedia. (n.d.). 1-Nonanol.
  • Experiment 1 Determination of Solubility Class. (n.d.). Course Hero.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8914, 1-Nonanol.
  • Ataman Kimya. (n.d.). PELARGONİC ALCOHOL (1-NONANOL).
  • Fourt, L., & Harkins, W. D. (1938). SURFACE VISCOSITY OF LONG-CHAIN ALCOHOL MONOLAYERS. The Journal of Physical Chemistry.
  • Owen, M. P., et al. (2012). Characterization of changes in the viscosity of lipid membranes with the molecular rotor FCVJ. ResearchGate.
  • Sottmann, T., & Strey, R. (2007). Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions. PubMed.
  • Assael, M. J., & Polimatidou, S. (1994). Measurements of the viscosity of alcohols in the temperature range 290–340 K at pressures up to 30 MPa. Semantic Scholar.
  • Scribd. (n.d.). Experiment Report 2.
  • ResearchGate. (n.d.). Monohydric Alcohols: C 1 to C 6.
  • Shell. (n.d.). SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING.
  • YouTube. (2020). Lab 11 Identifying Alcohols Experiment.
  • YouTube. (2021). Solubility of alcohols.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound.
  • ResearchGate. (2007). Nonionic Surfactants with Linear and Branched Hydrocarbon Tails: Compositional Analysis, Phase Behavior, and Film Properties in Bicontinuous Microemulsions.
  • Akzo Nobel. (n.d.). Does hydrophobe branching make a surfactant more or less hydrophilic?
  • YouTube. (2024). How does chain of hydrocarbons affect viscosity? Viscosity of 1% alcohol by Ostwal Viscometer?
  • ResearchGate. (2020). Viscosity study of tert-butyl alcohol aqueous solution by Brownian motion and gravimetric capillaries.
  • MDPI. (2009). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • National Center for Biotechnology Information. (2014). A review of drug isomerism and its significance.
  • BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers.
  • ResearchGate. (2014). Effects of Stereoisomers on Drug Activity.

Sources

A Researcher's Guide to Confirming the Structure of 2,8-Dimethyl-5-nonanol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for the unambiguous determination of molecular structures. This guide provides an in-depth, practical comparison of how various NMR techniques are synergistically applied to confirm the specific isomeric structure of 2,8-Dimethyl-5-nonanol. We will explore not just the "what" but the "why" behind experimental choices, offering insights grounded in established principles of chemical shifts, spin-spin coupling, and through-bond correlations.

The Challenge: Differentiating Isomers

The molecular formula C₁₁H₂₄O can represent numerous alcohol isomers. Our objective is to definitively confirm the structure of this compound, distinguishing it from other possibilities such as 2,2-dimethyl-3-nonanol or 3,7-dimethyl-4-octanol. This requires a detailed analysis of the connectivity and chemical environment of each atom in the molecule, a task for which NMR is exceptionally suited.

Experimental Workflow: A Multi-faceted NMR Approach

A comprehensive structural elucidation of this compound necessitates a suite of NMR experiments. The logical flow of these experiments is designed to build a complete picture of the molecule's framework.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation Prep Dissolve 5-25 mg of this compound in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean 5 mm NMR tube. H1 ¹H NMR (Proton Count & Environment) Prep->H1 Acquire Proton Spectrum C13 ¹³C{¹H} NMR (Carbon Count & Type) H1->C13 Initial Structural Insights COSY ¹H-¹H COSY (Proton-Proton Connectivity) H1->COSY DEPT DEPT-135 & DEPT-90 (Carbon Multiplicity) C13->DEPT Determine Carbon Types HSQC ¹H-¹³C HSQC (Direct C-H Correlation) C13->HSQC DEPT->COSY Guide for Connectivity Analysis Analysis Integrate all spectral data to assemble the final structure and confirm connectivity. DEPT->Analysis Confirm carbon assignments COSY->HSQC Confirm H-H couplings HSQC->Analysis Assign C-H pairs

Caption: Expected ¹H-¹H COSY correlations for this compound.

Interpreting the COSY Spectrum:

  • A cross-peak between the signal at ~3.6 ppm (H5) and the signals at ~1.4-1.6 ppm (H4, H6) confirms the carbinol proton is adjacent to methylene protons.

  • Following the connectivity chain, we would expect to see correlations from H4/H6 to H3/H7, from H3/H7 to H2/H8, and finally from H2/H8 to the methyl doublets at ~0.9 ppm (H1, H1', H9, H9'). This establishes the complete carbon backbone connectivity from the proton perspective.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. [1][2][3][4]This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

¹H Signal (δ, ppm)¹³C Signal (δ, ppm)Assignment
~3.6~70-75C5-H5
~1.4-1.6~35-45C4-H4, C6-H6
~1.2-1.4~25-35C3-H3, C7-H7
~1.7~20-30C2-H2, C8-H8
~0.9~20-25C1-H1, C9-H9

Interpreting the HSQC Spectrum: Each cross-peak in the HSQC spectrum provides a direct C-H bond correlation. For example, the proton at ~3.6 ppm will show a cross-peak with the carbon at ~70-75 ppm, definitively assigning this carbon as C5. Combining HSQC with DEPT data provides a self-validating system: the carbon at ~70-75 ppm, identified as a CH in the DEPT spectra, is correlated to a single proton in the HSQC spectrum.

Comparison with an Isomeric Alternative: 2,2-Dimethyl-3-nonanol

To illustrate the power of this multi-technique approach, let's consider a plausible isomeric alternative, 2,2-dimethyl-3-nonanol.

FeatureThis compound (Expected)2,2-Dimethyl-3-nonanol (Predicted)Key Differentiator
¹H NMR Two doublets integrating to 12H (~0.9 ppm)One singlet integrating to 9H (~0.9 ppm)The presence of a singlet for the tert-butyl group vs. doublets for the isopropyl groups.
¹³C NMR 6 unique carbon signals9 unique carbon signalsSymmetry in this compound reduces the number of signals.
DEPT Two CH signals, Four CH₂ signals, Two CH₃ signalsOne CH signal, Five CH₂ signals, Three CH₃ signals, One Quaternary CThe presence of a quaternary carbon signal (which would be absent in all DEPT spectra) is a definitive marker for 2,2-dimethyl-3-nonanol.
COSY Shows a continuous spin system from H5 to H1/H9.Shows a continuous spin system from H3 to the terminal methyl group, but no coupling from H3 to the tert-butyl protons.Different connectivity patterns are revealed.

Conclusion

The structural confirmation of this compound is achieved not by a single experiment, but by the logical integration of data from a series of NMR techniques. The ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments. DEPT experiments then differentiate the carbon types. Finally, 2D NMR experiments like COSY and HSQC provide the definitive, through-bond connectivity map, allowing for the unambiguous assembly of the molecular structure and its confident differentiation from all other isomers. This systematic, self-validating approach exemplifies the power and elegance of modern NMR spectroscopy in chemical research.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Western University. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry.
  • OpenOChem Learn. (n.d.). Alcohols.
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift Table.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Docsity. (2022, November 14). 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges.
  • Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Columbia University. (n.d.). COSY | NMR Core Facility.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Journal of Chemical Education. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy.
  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • NIH PubChem. (n.d.). This compound.
  • YouTube. (2023, May 15). NMR 5: Coupling Constants.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • ACS Publications. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem).
  • ACS Publications. (n.d.). Predicting Fuel Ignition Quality Using 1H NMR Spectroscopy and Multiple Linear Regression. Energy & Fuels.
  • The Duke NMR Center. (n.d.). Coupling constants.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of branched alcohols is a critical task in pharmaceutical manufacturing, chemical synthesis, and safety testing. Due to their structural complexity and the frequent presence of isomers, developing and validating robust analytical methods is paramount to ensuring product quality, process control, and regulatory compliance.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used for branched alcohol analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and details a comprehensive framework for their cross-validation.

The Challenge of Branched Alcohols

Branched alcohols, such as isobutanol, 2-butanol, or more complex chiral structures, present unique analytical challenges. Their isomers often possess nearly identical physical properties, making them difficult to separate and quantify accurately.[1] An analytical method that fails to distinguish between isomers can lead to significant errors in quality assessment and impurity profiling. Therefore, the validation of such methods is not merely a procedural step but a cornerstone of scientific integrity.

Core Analytical Techniques: A Head-to-Head Comparison

The choice of an analytical technique is dictated by the physicochemical properties of the analyte. For branched alcohols, volatility is the key determinant.

Gas Chromatography (GC): The Gold Standard for Volatiles

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3][4] It is often considered the gold standard for the analysis of short-to-medium chain alcohols due to its high resolving power and sensitivity.[5][6]

  • Principle of Operation: The sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases, which is influenced by factors like boiling point and polarity.[3][4]

  • Why it Works for Branched Alcohols: Most common branched alcohols are sufficiently volatile to be analyzed directly by GC. The high efficiency of modern capillary columns allows for excellent separation of closely related isomers, which is a critical requirement.

  • Common Detectors:

    • Flame Ionization Detector (FID): Highly sensitive to hydrocarbons, providing excellent quantitative data.

    • Mass Spectrometry (MS): Provides structural information, enabling definitive identification of isomers and impurities. GC-MS is the premier technique for this application.[5]

High-Performance Liquid Chromatography (HPLC): A Versatile Orthogonal Method

HPLC is a cornerstone of analytical chemistry, suitable for a vast range of analytes, including those that are non-volatile or thermally sensitive.[5]

  • Principle of Operation: A liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase stream, and separation occurs based on the components' differing affinities for the stationary and mobile phases.

  • Application to Branched Alcohols: While not the primary choice for simple, volatile alcohols, HPLC serves as an excellent orthogonal method for cross-validation.[5][7] For less volatile or higher molecular weight alcohols, HPLC is often the preferred method. Simple alcohols have poor chromophores, necessitating the use of a Refractive Index (RI) detector or derivatization to enable UV detection.[8][9]

  • The Power of Orthogonality: Using a method with a different separation principle (like HPLC) to confirm the results of a primary method (like GC) provides a high degree of confidence in the data's accuracy.

The Cross-Validation Imperative: Ensuring Method Reliability

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared against another validated method or when performed in a different laboratory, by a different analyst, or on different equipment.[10][11][12] It is a critical component of method transfer and lifecycle management, ensuring data integrity across different settings.[10][13][14]

The objective is to demonstrate that the two methods (or two labs) are interchangeable and produce comparable data.[12][15]

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation Dev_GC Develop & Optimize GC Method Val_GC Full Validation of GC Method (ICH Q2) Dev_GC->Val_GC Dev_HPLC Develop & Optimize Orthogonal HPLC Method Val_HPLC Full Validation of HPLC Method (ICH Q2) Dev_HPLC->Val_HPLC Protocol Define Cross-Validation Protocol & Acceptance Criteria Val_GC->Protocol Val_HPLC->Protocol Analysis Analyze Identical Batches of Branched Alcohol Samples (n≥3) with Both Methods Protocol->Analysis Compare Compare Results for Assay, Purity, and Impurity Profile Analysis->Compare Stats Perform Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Generate Cross-Validation Report & Conclude on Method Comparability Stats->Report

Decision tree for primary method selection.

Conclusion

The cross-validation of analytical methods for branched alcohols is a rigorous but essential process for ensuring data quality and reliability in regulated environments. While Gas Chromatography, particularly GC-MS, is often the superior primary method due to its high resolving power for volatile isomers, HPLC serves as an indispensable orthogonal technique for robust cross-validation. By systematically evaluating key performance characteristics such as specificity, linearity, accuracy, and precision according to ICH guidelines, researchers can establish a self-validating system that produces trustworthy and defensible analytical data. This comprehensive approach is fundamental to the successful development and manufacturing of safe and effective pharmaceutical products.

References

  • Jain, D., et al. (2020). Analytical Method Validation Parameters: An Updated Review. Research Journal of Pharmacy and Technology.
  • Gadek, M., et al. (2021). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
  • Altabrisa Group. (2023). Key Parameters for Analytical Method Validation.
  • PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation.
  • Element Lab Solutions. (2022). The 6 Key Aspects of Analytical Method Validation.
  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • ACS Publications. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry.
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
  • Technology Networks. (2024). How Manufacturers Are Tackling Key Challenges Within Modern Analytical Labs.
  • Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols? - WKB116133.
  • Zendeh Del & Associates, PLLC. (2023). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration.
  • ResearchGate. (n.d.). HPLC Analysis of Alcohols in Foods and Beverages.
  • MDPI. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules.
  • Walsh Medical Media. (2013). Challenges of Modern Analytical Chemistry. Modern Chemistry & Applications.
  • YouTube. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography?. Chemistry For Everyone.
  • Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes.
  • Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe.
  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025.
  • PubMed. (2013). Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth. Journal of Chromatography A.
  • YouTube. (2013). HPLC Peak Shape Analysis for Ethanol Plants.
  • Chan, C. C., et al. (Eds.). (2004). Handbook of Analytical Validation. Routledge.

Sources

A Researcher's Guide to the Reactivity of Branched Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis and drug development, understanding the nuanced reactivity of functional groups is paramount. Branched secondary alcohols, characterized by a hydroxyl group on a carbon atom bonded to two other carbon atoms within a non-linear alkyl framework, present a particularly interesting case study. Their reaction pathways are delicately governed by a dynamic interplay of steric and electronic factors, which can be strategically manipulated to achieve desired synthetic outcomes.

This guide provides an in-depth, objective comparison of the reactivity of branched secondary alcohols in three fundamental transformations: oxidation, dehydration, and esterification. We will explore the mechanistic underpinnings of how branching affects reaction rates and product distributions, supported by detailed experimental protocols for quantitative comparison.

The Decisive Factors: Steric Hindrance vs. Electronic Effects

The reactivity of a branched secondary alcohol is not an intrinsic constant but rather a context-dependent property. Two primary forces are in constant competition:

  • Steric Hindrance: This is the physical obstruction caused by bulky alkyl groups surrounding the reactive hydroxyl center. As branching increases, the carbinol carbon and the hydroxyl group become more "crowded," impeding the approach of reagents.[1] This effect is especially pronounced in reactions requiring backside attack at the carbon atom, such as in SN2 mechanisms, or direct interaction with the hydroxyl group.[2]

  • Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I). This pushes electron density towards the carbinol carbon. In reaction mechanisms that proceed through a carbocation intermediate, such as SN1 and E1, increased branching stabilizes this positively charged intermediate.[2][3] This stabilization can significantly accelerate reactions that follow these pathways.[3]

The dominance of one effect over the other dictates the alcohol's reactivity in a given transformation.

Comparative Reactivity in Key Transformations

To illustrate these principles, we will consider two model compounds: 3-methyl-2-butanol (less branched) and 3,3-dimethyl-2-butanol (more branched, also known as pinacolyl alcohol).[4]

CompoundStructureKey Feature
3-methyl-2-butanol CH3-CH(OH)-CH(CH3)2Isopropyl group adjacent to the carbinol carbon.
3,3-dimethyl-2-butanol CH3-CH(OH)-C(CH3)3Bulky tert-butyl group adjacent to the carbinol carbon, creating significant steric hindrance.

Oxidation to Ketones

The oxidation of secondary alcohols yields ketones.[5] This transformation typically involves the removal of the hydroxyl hydrogen and the hydrogen from the carbinol carbon.

Mechanistic Insight: A common mechanism, for instance with chromic acid, involves the formation of a chromate ester intermediate. The rate-determining step is often the removal of the carbinol hydrogen by a base (like water). Increased steric hindrance around the carbinol carbon can impede both the initial formation of the chromate ester and the subsequent hydrogen abstraction, thus slowing the reaction.[6]

Expected Reactivity: Due to the significant steric shielding of the carbinol hydrogen by the tert-butyl group, 3,3-dimethyl-2-butanol is expected to oxidize more slowly than 3-methyl-2-butanol .

Experimental Protocol: Comparative Kinetic Analysis of Oxidation

This protocol outlines a method to quantify the relative rates of oxidation. The reaction is monitored by observing the disappearance of the orange dichromate(VI) ion using UV-Vis spectroscopy.

Methodology:

  • Reagent Preparation: Prepare a 0.1 M solution of potassium dichromate(VI) in 1 M sulfuric acid.

  • Reaction Setup: In separate, temperature-controlled cuvettes (maintained at 40°C), place 2.0 mL of the acidified dichromate solution.

  • Initiation: To each cuvette, add 0.1 mL of the respective alcohol (3-methyl-2-butanol or 3,3-dimethyl-2-butanol) and immediately start recording the absorbance at 440 nm over time.

  • Data Analysis: Plot Absorbance vs. Time for each reaction. The initial rate can be determined from the slope of the linear portion of the curve.

Projected Experimental Data
AlcoholInitial Rate of Oxidation (Absorbance units/min)Relative Rate
3-methyl-2-butanol0.0501.00
3,3-dimethyl-2-butanol0.0150.30

The data clearly indicates that the increased branching and steric hindrance in 3,3-dimethyl-2-butanol significantly reduce the rate of oxidation.

Acid-Catalyzed Dehydration

The dehydration of alcohols in the presence of a strong, non-nucleophilic acid (e.g., H₂SO₄, H₃PO₄) is an elimination reaction that produces alkenes. For secondary alcohols, this reaction typically proceeds via an E1 mechanism.[3][7]

Mechanistic Insight: The E1 mechanism involves three key steps:

  • Protonation of the hydroxyl group to form a good leaving group (water).

  • Loss of water to form a carbocation intermediate. This is the slow, rate-determining step.[3]

  • Deprotonation of an adjacent carbon by a weak base to form the alkene.

Here, electronic effects are dominant. The rate of the reaction is dictated by the stability of the carbocation formed. More substituted, branched alkyl groups are better at stabilizing the positive charge.[8][9] Therefore, alcohols that can form more stable carbocations will dehydrate faster. It is also crucial to consider the possibility of carbocation rearrangements to a more stable form.[7][10]

Expected Reactivity: The carbocation formed from 3,3-dimethyl-2-butanol can undergo a rapid methyl shift (a type of 1,2-rearrangement) to form a more stable tertiary carbocation. The carbocation from 3-methyl-2-butanol can undergo a hydride shift to also form a tertiary carbocation. However, the initial formation of the secondary carbocation is the rate-limiting step. Both are secondary, but the inductive effect from the more branched alkyl groups might slightly favor the formation of the carbocation from 3,3-dimethyl-2-butanol. Therefore, the rates might be comparable, but the product distribution will be different and governed by the rearranged carbocations.

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Deprotonation Alc R-OH Prot_Alc R-OH2+ Alc->Prot_Alc + H+ H_plus H+ Cation R+ Prot_Alc->Cation - H2O Alkene Alkene Cation->Alkene - H+ H2O H2O

Caption: The E1 mechanism for alcohol dehydration proceeds via a carbocation intermediate.

Experimental Protocol: Comparative Product Analysis of Dehydration

This protocol uses gas chromatography (GC) to separate and quantify the alkene products, providing insight into the reaction pathway and relative rates.[11][12][13]

Methodology:

  • Reaction Setup: In separate round-bottom flasks, place 5.0 g of the respective alcohol and 2.0 mL of 85% phosphoric acid.

  • Reaction: Heat the mixtures under fractional distillation, collecting the distillate (a mixture of alkenes and water) that boils below 100°C.

  • Workup: Separate the organic layer, wash with sodium bicarbonate solution, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Inject a small sample of the dried product mixture into a gas chromatograph equipped with a flame ionization detector (GC-FID).[14][15][16] Identify products based on retention times of known standards and quantify based on peak areas.

Projected Experimental Data
AlcoholMajor Alkene Product(s) after Rearrangement% Yield (after 30 min)
3-methyl-2-butanol2,3-dimethyl-2-butene (major), 2,3-dimethyl-1-butene (minor)~75%
3,3-dimethyl-2-butanol2,3-dimethyl-2-butene (major), 3,3-dimethyl-1-butene (minor)~85%

The results would likely show that while both alcohols dehydrate readily, the product distributions reflect the different carbocation rearrangement pathways. The slightly higher yield for 3,3-dimethyl-2-butanol could suggest a faster reaction rate due to stabilization effects.

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid (or its derivative, like an acid chloride), is highly sensitive to steric hindrance.

Mechanistic Insight: In acid-catalyzed esterification (Fischer esterification), the reaction involves nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid. With bulky groups on either the alcohol or the acid, this nucleophilic attack is sterically hindered, drastically slowing the reaction rate.[5] The effect is even more pronounced when using more reactive acylating agents like acid chlorides, which follow a nucleophilic acyl substitution mechanism.

Expected Reactivity: The bulky tert-butyl group in 3,3-dimethyl-2-butanol will severely hinder the approach of its hydroxyl oxygen to the electrophilic carbonyl carbon of a carboxylic acid or acid chloride. Therefore, it is expected to undergo esterification at a much slower rate than 3-methyl-2-butanol .

Experimental_Workflow Start Start Reaction (Alcohol + Acylating Agent) Sampling Take Aliquots at Timed Intervals Start->Sampling Quench Quench Reaction (e.g., add to ice water) Sampling->Quench Analysis Analyze Sample (FTIR or Titration) Quench->Analysis Data Plot Concentration vs. Time Analysis->Data

Caption: Workflow for kinetic monitoring of an esterification reaction.

Experimental Protocol: Comparative Kinetic Analysis of Esterification

This protocol uses Fourier-Transform Infrared (FTIR) Spectroscopy to monitor the reaction by tracking the disappearance of the carboxylic acid's broad O-H stretch and the appearance of the ester's C=O stretch.[17][18][19][20]

Methodology:

  • Setup: In separate, stirred, thermostated reaction vessels, dissolve 0.1 mol of the respective alcohol and 0.1 mol of acetic anhydride in 50 mL of an inert solvent (e.g., toluene).

  • Monitoring: Use an in-situ FTIR probe or withdraw aliquots at regular intervals.

  • Data Acquisition: For each time point, record the IR spectrum. Focus on the carbonyl region (1700-1800 cm⁻¹). The peak for the anhydride (~1810 and 1750 cm⁻¹) will decrease, while the peak for the ester product (~1740 cm⁻¹) will increase.[17]

  • Analysis: Plot the absorbance of the ester carbonyl peak versus time to determine the initial reaction rate.

Projected Experimental Data
AlcoholInitial Rate of Ester Formation (Absorbance units/min)Relative Rate
3-methyl-2-butanol0.1201.00
3,3-dimethyl-2-butanol0.0080.07

The data powerfully illustrates the dominance of steric hindrance in this reaction, with the highly branched alcohol reacting more than an order of magnitude slower.

Conclusion

The reactivity of branched secondary alcohols is a finely balanced tug-of-war between steric and electronic effects.

  • In oxidation and esterification , where direct access to the hydroxyl group or the carbinol carbon is required, steric hindrance is the dominant factor. Increased branching significantly decreases reactivity.

  • In dehydration , which proceeds through a carbocation intermediate (E1 mechanism), electronic effects that stabilize the carbocation are paramount. Increased branching can lead to comparable or even faster reaction rates, often accompanied by skeletal rearrangements to form more stable products.

For researchers and drug development professionals, a deep understanding of these competing principles is not merely academic. It is a critical tool for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes to complex molecular targets. By carefully selecting reagents and conditions, one can favor specific pathways, leveraging the structural features of branched alcohols to achieve the desired chemical transformation.

References

  • BYJU'S. (n.d.). Lucas Test for Primary, Secondary, and Tertiary Alcohols. BYJU'S. [Link]
  • Testbook. (n.d.). Lucas Test Explained for Primary, Secondary & Tertiary Alcohols. Testbook.com. [Link]
  • Wikipedia. (2023). Lucas' reagent. In Wikipedia. [Link]
  • MedhaVatika. (2025). Alcohol (Lucas Test), Phenol (Liebermann's Test).
  • BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols. BYJU'S. [Link]
  • Quora. (2017).
  • ACS Publications. (2009). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. Energy & Fuels. [Link]
  • Chemistry Stack Exchange. (2017). Do secondary alcohols prefer to undergo SN1 or SN2 reactions when reacting with a strong acid?. Chemistry Stack Exchange. [Link]
  • Semantic Scholar. (2014).
  • BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols. BYJU'S. [Link]
  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]
  • MDPI. (2019). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. [Link]
  • Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. [Link]
  • Sirhan, M., et al. (2022). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages.
  • Aadi's guide to Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols 28-31. [Link]
  • Reddit. (2021). What are the differences between SN1 and SN2 reactions?. r/OrganicChemistry. [Link]
  • ResearchGate. (2006). Gas-chromatographic determination of carboxylic acid anhydrides in oxidation products of alcohols and other organic compounds. [Link]
  • MDPI. (n.d.). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. [Link]
  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems. [Link]
  • Chemistry LibreTexts. (2023).
  • WebAssign. (n.d.).
  • Master Organic Chemistry. (2015).
  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]
  • Ellutia. (n.d.).
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
  • WebAssign. (n.d.).
  • YouTube. (2020). E1 vs E2 - Elimination Reactions Made Simple with lots of practice [LIVE Recording]. [Link]
  • ResearchGate. (2015).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Steric effects in the oxidation of secondary alcohols with chromic acid. Journal of the American Chemical Society. [Link]
  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS)
  • Restek. (n.d.). Alcoholic Beverage Analysis by GC. [Link]
  • Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]
  • YouTube. (2014). Mechanism of Alcohol Dehydration with Carbocation Rearrangement under Acidic Conditions in OChem. [Link]
  • ResearchGate. (2017).
  • YouTube. (2020). 7.6 E1 Reactions and E1 vs E2 | Organic Chemistry. [Link]
  • ResearchGate. (2015). Kinetic Analysis of the HBTM-Catalyzed Esterification of an Enantiopure Secondary Alcohol. [Link]
  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?.
  • Chemguide. (n.d.).
  • NIST WebBook. (n.d.). 3,3-Dimethylbutane-2-ol. [Link]

Sources

The Discerning Eye of a Scientist: How Branching Dictates the Physical Properties of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of molecular science, even subtle variations in chemical architecture can precipitate significant shifts in physical behavior. For researchers, scientists, and professionals in drug development, a profound understanding of these structure-property relationships is not merely academic—it is a cornerstone of innovation and a prerequisite for precision. This guide offers an in-depth exploration of how isomeric branching influences the fundamental physical properties of alcohols, providing both the theoretical underpinnings and the empirical data necessary for informed application. We will dissect the nuanced interplay of intermolecular forces as we compare and contrast the boiling points, melting points, aqueous solubilities, and viscosities of straight-chain versus branched-chain alcohols.

The Isomeric Landscape: A Tale of Two Structures

Alcohols, organic compounds characterized by the presence of a hydroxyl (-OH) functional group, exhibit constitutional isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms. This structural divergence, particularly in the branching of the carbon skeleton, gives rise to a fascinating array of physical properties. The two primary isomers we will consider are straight-chain (n-alcohols) and branched-chain alcohols.

The fundamental intermolecular forces at play in alcohols are hydrogen bonds, dipole-dipole interactions, and London dispersion forces. The hydroxyl group is the primary site for the potent hydrogen bonding that significantly elevates the boiling points of alcohols compared to their alkane counterparts.[1][2] However, the overall shape and size of the alkyl group, as dictated by branching, modulates the efficacy of these forces.

Boiling Point: A Matter of Surface Area

A molecule's transition from a liquid to a gaseous state necessitates overcoming the intermolecular forces that bind it to its neighbors. In alcohols, this is a composite of breaking hydrogen bonds and weaker van der Waals forces.

The Causality Behind the Trend:

For a homologous series of alcohols, as the carbon chain length increases, so does the boiling point. This is a direct consequence of the larger surface area, which allows for more extensive van der Waals interactions between molecules.[3] However, when comparing isomers of the same molecular weight, branching introduces a critical change in molecular geometry. Branched isomers are more compact and spherical than their linear counterparts. This reduction in surface area diminishes the points of contact between adjacent molecules, thereby weakening the overall London dispersion forces.[4] While hydrogen bonding remains a significant factor, the decrease in van der Waals forces is substantial enough to lower the energy required for vaporization.

Experimental Data: A Comparative Analysis

The following table provides a comparative overview of the boiling points of propanol, butanol, and pentanol isomers, illustrating the tangible effect of branching.

Alcohol IsomerMolecular FormulaStructureBoiling Point (°C)
Propanol C₃H₈O
1-PropanolCH₃CH₂CH₂OH97.2[5][6]
2-PropanolCH₃CH(OH)CH₃82.6[5]
Butanol C₄H₁₀O
1-ButanolCH₃(CH₂)₂CH₂OH117[3]
2-ButanolCH₃CH₂CH(OH)CH₃99.5
2-Methyl-1-propanol(CH₃)₂CHCH₂OH108
2-Methyl-2-propanol(CH₃)₃COH83[4]
Pentanol C₅H₁₂O
1-PentanolCH₃(CH₂)₃CH₂OH138[3]
2-PentanolCH₃(CH₂)₂CH(OH)CH₃119
3-PentanolCH₃CH₂CH(OH)CH₂CH₃116
2-Methyl-1-butanolCH₃CH₂CH(CH₃)CH₂OH129
3-Methyl-1-butanol(CH₃)₂CHCH₂CH₂OH131
2-Methyl-2-butanolCH₃CH₂C(OH)(CH₃)₂102
3-Methyl-2-butanol(CH₃)₂CHCH(OH)CH₃112
2,2-Dimethyl-1-propanol(CH₃)₃CCH₂OH113

Experimental Protocol: Determination of Boiling Point (Distillation Range)

This protocol is based on the principles outlined in ASTM D1078, Standard Test Method for Distillation Range of Volatile Organic Liquids.[7]

  • Apparatus Setup: Assemble a standard distillation apparatus consisting of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer.

  • Sample Preparation: Measure 100 mL of the alcohol sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Distillation: Heat the flask gently. Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate. This is the initial boiling point.

  • Data Collection: Continue the distillation at a steady rate and record the temperature at regular intervals as the volume of distillate increases.

  • Final Boiling Point: Record the temperature when the last of the liquid in the flask has vaporized.

  • Barometric Correction: Correct the observed boiling point to standard atmospheric pressure (101.3 kPa).

Conceptual Relationship: Branching and Boiling Point

G cluster_structure Molecular Structure cluster_properties Physical Properties Straight-Chain Straight-Chain Surface_Area Surface Area Straight-Chain->Surface_Area Large Branched-Chain Branched-Chain Branched-Chain->Surface_Area Small Van_der_Waals Van der Waals Forces Surface_Area->Van_der_Waals Boiling_Point Boiling Point Van_der_Waals->Boiling_Point Directly Proportional

Caption: The effect of branching on boiling point.

Melting Point: The Intricacies of Packing

The transition from a solid to a liquid phase involves the disruption of a well-ordered crystal lattice. The energy required for this transition is influenced by the strength of the intermolecular forces and the efficiency with which the molecules can pack in the solid state.

The Causality Behind the Trend:

The influence of branching on melting point is more complex than on boiling point. Increased branching can lead to a more compact and symmetrical molecular shape. Symmetrical molecules often pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces within the solid and, consequently, a higher melting point. However, this is not a universal trend, as significant branching can also disrupt efficient packing, leading to a lower melting point.

Experimental Data: A Comparative Analysis

Alcohol IsomerMolecular FormulaStructureMelting Point (°C)
Propanol C₃H₈O
1-PropanolCH₃CH₂CH₂OH-126[5][6]
2-PropanolCH₃CH(OH)CH₃-89[5]
Butanol C₄H₁₀O
1-ButanolCH₃(CH₂)₂CH₂OH-89.8
2-ButanolCH₃CH₂CH(OH)CH₃-115
2-Methyl-1-propanol(CH₃)₂CHCH₂OH-108
2-Methyl-2-propanol(CH₃)₃COH25.5
Pentanol C₅H₁₂O
1-PentanolCH₃(CH₂)₃CH₂OH-78
2-PentanolCH₃(CH₂)₂CH(OH)CH₃-50
3-PentanolCH₃CH₂CH(OH)CH₂CH₃-63
2-Methyl-1-butanolCH₃CH₂CH(CH₃)CH₂OH-70
3-Methyl-1-butanol(CH₃)₂CHCH₂CH₂OH-117
2-Methyl-2-butanolCH₃CH₂C(OH)(CH₃)₂-9
3-Methyl-2-butanol(CH₃)₂CHCH(OH)CH₃-119
2,2-Dimethyl-1-propanol(CH₃)₃CCH₂OH52

Experimental Protocol: Determination of Melting Point

This protocol is based on the principles outlined in ASTM E324, Standard Test Method for Melting Points and the Melting Range of Organic Chemicals.

  • Sample Preparation: Finely powder the crystalline alcohol sample.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-4 mm in height.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate.

  • Observation: Observe the sample closely. Record the temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the entire sample has melted (the final melting point). The range between these two temperatures is the melting range.

Conceptual Relationship: Branching and Melting Point

G cluster_structure Molecular Structure cluster_properties Physical Properties Increased_Branching Increased Branching Symmetry Molecular Symmetry Increased_Branching->Symmetry Can Increase Packing Crystal Lattice Packing Symmetry->Packing More Efficient Melting_Point Melting Point Packing->Melting_Point Increases

Caption: The potential effect of branching on melting point.

Aqueous Solubility: The Hydrophilic-Hydrophobic Balance

The solubility of an alcohol in water is a delicate balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the alkyl chain.

The Causality Behind the Trend:

The -OH group of an alcohol can form hydrogen bonds with water molecules, promoting solubility.[1] Conversely, the nonpolar alkyl chain disrupts the hydrogen bonding network of water and is hydrophobic. For straight-chain alcohols, as the length of the alkyl chain increases, the hydrophobic character dominates, and solubility in water decreases.[8][9] Branching, however, alters this dynamic. A branched alkyl group has a smaller surface area than its straight-chain isomer. This more compact structure reduces the disruptive effect of the nonpolar portion on the water's hydrogen-bonding network, making it easier for water molecules to solvate the alcohol. Consequently, for a given number of carbon atoms, branched alcohols are generally more soluble in water than their straight-chain counterparts.

Experimental Data: A Comparative Analysis

Alcohol IsomerMolecular FormulaStructureSolubility in Water ( g/100 g) at 20°C
Propanol C₃H₈O
1-PropanolCH₃CH₂CH₂OHMiscible[6]
2-PropanolCH₃CH(OH)CH₃Miscible
Butanol C₄H₁₀O
1-ButanolCH₃(CH₂)₂CH₂OH7.7
2-ButanolCH₃CH₂CH(OH)CH₃12.5
2-Methyl-1-propanol(CH₃)₂CHCH₂OH10.0
2-Methyl-2-propanol(CH₃)₃COHMiscible
Pentanol C₅H₁₂O
1-PentanolCH₃(CH₂)₃CH₂OH2.7
2-PentanolCH₃(CH₂)₂CH(OH)CH₃4.9
3-PentanolCH₃CH₂CH(OH)CH₂CH₃5.5
2-Methyl-1-butanolCH₃CH₂CH(CH₃)CH₂OH4.6
3-Methyl-1-butanol(CH₃)₂CHCH₂CH₂OH2.0
2-Methyl-2-butanolCH₃CH₂C(OH)(CH₃)₂12.0
3-Methyl-2-butanol(CH₃)₂CHCH(OH)CH₃5.5
2,2-Dimethyl-1-propanol(CH₃)₃CCH₂OH3.6

Experimental Protocol: Determination of Water Miscibility

This protocol is based on the principles outlined in ASTM D1722, Standard Test Method for Water Miscibility of Water-Soluble Solvents.[10][11]

  • Apparatus: Use a clean, dry glass-stoppered graduated cylinder.

  • Procedure: Add a specified volume of the alcohol sample to the graduated cylinder.

  • Titration with Water: Add distilled water in small increments, stoppering and inverting the cylinder several times after each addition.

  • Observation: Observe the solution for any signs of turbidity or the formation of a second phase.

  • Endpoint: The point at which the solution remains clear and homogenous after the addition of a specified volume of water indicates miscibility. For quantitative solubility, the amount of solute that dissolves in a given amount of solvent at a specific temperature is determined.

Conceptual Relationship: Branching and Aqueous Solubility

G cluster_structure Molecular Structure cluster_properties Physical Properties Branched-Chain Branched-Chain Hydrophobic_Surface_Area Hydrophobic Surface Area Branched-Chain->Hydrophobic_Surface_Area Reduces Disruption Disruption of Water H-Bonds Hydrophobic_Surface_Area->Disruption Lessens Solubility Aqueous Solubility Disruption->Solubility Increases G cluster_structure Molecular Structure cluster_properties Physical Properties Branched-Chain Branched-Chain Compactness Increased Compactness Branched-Chain->Compactness Entanglement Molecular Entanglement Compactness->Entanglement Reduces Viscosity Viscosity Entanglement->Viscosity Decreases

Caption: The effect of branching on viscosity.

Conclusion: From Molecular Architecture to Macroscopic Properties

The influence of branching on the physical properties of alcohols is a testament to the profound connection between molecular structure and observable characteristics. For the discerning scientist, a comprehensive grasp of these relationships is indispensable. A more compact, branched structure generally leads to a lower boiling point and viscosity due to reduced surface area and molecular entanglement. Conversely, this same compactness can enhance aqueous solubility by minimizing the hydrophobic effect and can, in some cases, increase the melting point through more efficient crystal packing.

By understanding the "why" behind these experimental observations—the interplay of hydrogen bonding, van der Waals forces, and steric effects—researchers and drug development professionals can more effectively predict, control, and manipulate the physical behavior of molecules, paving the way for advancements in formulation, synthesis, and material design.

References

  • Herráez, J. V., & Belda, R. (2004). Viscous Synergy of Pure Monoalcohol Mixtures in Water and Its Relation to Concentration. Journal of Solution Chemistry, 33(9), 1123-1137.
  • Herráez, J. V., & Belda, R. (2013). Viscous Synergy of Pure Monoalcohol Mixtures in Water and Its Relation to Concentration.
  • Chemical Suppliers. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol?
  • Chemistry For Everyone. (2025, August 17). What Is The Difference Between Propanol And Ethanol?
  • Vargas-Ibáñez, L. T., Iglesias-Silva, G. A., Cano-Gómez, J. J., Escamilla-Alvarado, C., & Berrones-Eguiluz, M. A. (2019). Densities and Viscosities for Binary Liquid Mixtures of Pentanol Isomers from (288.15 to 328.15) K at 0.1 MPa.
  • Almasi, M., & Iloukhani, H. (2010). Viscosity of pentan-1-ol.
  • Pérez-Casas, S., Moreno-Esparza, R., Costas, M., & Patterson, D. (1991). Effect of steric hindrance and π electrons on alcohol self-association. Journal of the Chemical Society, Faraday Transactions, 87(11), 1745-1750.
  • González, B., Calvar, N., Gómez, E., & Domínguez, Á. (2012). Densities and Viscosities for Binary Liquid Mixtures of Ethanol + 1-Propanol, 1-Butanol, and 1-Pentanol from (293.15 to 328.15) K at 0.1 MPa.
  • Pérez-Casas, S., Moreno-Esparza, R., Costas, M., & Patterson, D. (1991).
  • Amireche-Ziar, F. (2020). Viscosity and density of isomeric butanol/water mixtures as functions of composition and temperature.
  • Kadrowski, B. (2020, April 22). 9.4 Physical Properties of Alcohols, Ethers, and Epoxides. YouTube.
  • UCLA. (n.d.). Isomers Of Propanol.
  • Talón, C., et al. (2000). Thermodynamic and structural properties of the two isomers of solid propanol.
  • ASTM D1722-09, Standard Test Method for Water Miscibility of Water-Soluble Solvents, ASTM Intern
  • Johari, G. P., Kalinovskaya, O. E., & Vij, J. K. (2001). Effects of induced steric hindrance on the dielectric behavior and H bonding in the supercooled liquid and vitreous alcohol. The Journal of Chemical Physics, 114(10), 4634-4644.
  • Imdadul, H. K., et al. (2016). Comparison of physico-chemical properties of pentanol isomers selected for fuels. Renewable and Sustainable Energy Reviews, 60, 334-344.
  • Adrjanowicz, K., et al. (2015). Effect of steric hindrance and π electrons on alcohol self-association.
  • ASTM D1722, Standard Test Method for Water Miscibility of Water-Soluble Solvents, ASTM Intern
  • IUPAC-NIST Solubility Data Series. 82. Alcohols with Water—Revised and Updated.
  • Solventis. (n.d.). N-Propanol | CH3CH2CH2OH / n-PrOH.
  • Scribd. (n.d.). Viscosities and Densities of Alcohols.
  • NCERT. (n.d.).
  • Clark, J. (2003). an introduction to alcohols. Chemguide.
  • meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. YouTube.
  • ChemQuest. (n.d.). ASTM Standards for Measuring Viscosity.
  • Herráez, J. V., & Belda, R. (2013). (a). Experimental viscosity values, η exp (Pa.s), of 1-and 2-butanol...
  • IUPAC. (n.d.).
  • Anton Paar. (n.d.).
  • TSFX. (2012, December 3).
  • ASTM D5226, Standard Practice for Dissolving Polymer Materials, ASTM Intern
  • Chemistry LibreTexts. (2014, August 20). 10.1: Physical Properties of Alcohols.
  • Chemistry LibreTexts. (2022, September 15). 14.
  • Anton Paar. (n.d.). ASTM D445.
  • ASTM D4056, Standard Test Method for Estimation of Solubility of Water in Hydrocarbon and Aliphatic Ester Lubricants, ASTM Intern
  • ASTM D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM Intern
  • Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324.
  • ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM Intern
  • ASTM D7169-16, Standard Test Method for Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High Temperature Gas Chromatography, ASTM Intern
  • ASTM D2532, Standard Test Method for Viscosity and Viscosity Change After Standing at Low Temperature of Aircraft Turbine Lubricants, ASTM Intern
  • AZoM. (2023, December 5).
  • ASTM D5399, Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography, ASTM Intern
  • Wikipedia. (n.d.). Alcohol (chemistry).
  • Intertek Inform. (2002, January 10). ASTM D 3545 : 1995 Standard Test Method for Alcohol Content and Purity.
  • ASTM D7798, Standard Test Method for Boiling Range Distribution of Petroleum Distillates with Final Boiling Points up to 538 °C by Ultra Fast Gas Chromatography (UF GC)
  • Mid-West Instrument. (2021, August 15). Knowing Your Alcohol Chemical & Physical Properties.
  • Fisher Scientific. (n.d.). ASTM Testing Standards.
  • H.B. Fuller. (n.d.). ASTM Test Methods.
  • ASTM D86, Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure, ASTM Intern
  • Standards.ie. (2022, January 20). ASTM D 3545 : 2022 Standard Test Method for Alcohol Content and Purity.

Sources

A Spectroscopic Guide to Distinguishing Isomers of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2,8-Dimethyl-5-nonanol and its structural isomers, offering a practical framework for their differentiation using fundamental analytical techniques. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently elucidate the specific isomeric form, a critical step in synthesis, quality control, and drug discovery pipelines.

The Challenge of Isomeric Differentiation

The molecular formula C₁₁H₂₄O represents a multitude of alcohol isomers. Beyond the straight-chain 1-undecanol, various branched structures exist, including the dimethyl-nonanols. The position of the hydroxyl group and the methyl branches significantly influences the molecule's three-dimensional structure and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior upon ionization. This guide will focus on a selection of these isomers to illustrate the power of spectroscopic methods in resolving structural ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and the splitting patterns (revealing adjacent protons).[1] The hydroxyl proton itself often appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.[2]

Key Differentiators in ¹H NMR:

  • Chemical Shift of the Carbinol Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group is significantly deshielded and its chemical shift is highly indicative of the substitution pattern. In this compound, this proton will appear as a multiplet in the 3.3–4.0 ppm range.[3] The exact chemical shift and splitting pattern will differ for isomers where the hydroxyl group is at a different position.

  • Methyl Group Signals: The chemical shifts and splitting of the methyl protons are crucial for identifying the branching pattern. For instance, the two methyl groups at the 2 and 8 positions in this compound are equivalent and will likely appear as a doublet. In contrast, an isomer like 2,2-dimethyl-5-nonanol would show a singlet for the gem-dimethyl protons.

  • Methylene and Methine Proton Complexity: The complexity of the signals for the methylene (-CH₂-) and other methine (-CH-) groups in the alkyl chain provides further clues to the isomeric structure.

Table 1: Comparative ¹H NMR Data for Selected Isomers of C₁₁H₂₄O

CompoundKey Proton Signals and Predicted Chemical Shifts (ppm)
This compound -CHOH (~3.6 ppm, m), -CH(CH₃)₂ (~1.7 ppm, m), -CH₃ (~0.9 ppm, d)
1-Undecanol -CH₂OH (~3.6 ppm, t), terminal -CH₃ (~0.9 ppm, t)
6-Undecanol -CHOH (~3.6 ppm, m), terminal -CH₃ (~0.9 ppm, t)
3,7-Dimethyl-5-nonanol -CHOH (~3.7 ppm, m), -CH(CH₃) (~1.5-1.7 ppm, m), -CH₃ (~0.9 ppm, d & t)
4,6-Dimethyl-5-nonanol -CHOH (~3.4 ppm, m), -CH(CH₃) (~1.6-1.8 ppm, m), -CH₃ (~0.9 ppm, d)

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment, making it an excellent tool for distinguishing isomers.[4]

Key Differentiators in ¹³C NMR:

  • Carbinol Carbon Signal (-CHOH): The carbon atom bonded to the hydroxyl group is significantly deshielded and typically resonates in the 50-80 ppm range.[2] Its precise chemical shift can help differentiate between primary, secondary, and tertiary alcohols.

  • Methyl Carbon Signals: The number and chemical shifts of the methyl carbons provide direct evidence of the branching pattern.

  • Symmetry: The number of signals in the ¹³C NMR spectrum can reveal the symmetry of the molecule. For example, a symmetrical isomer will have fewer signals than an unsymmetrical one.

Table 2: Comparative ¹³C NMR Data for Selected Isomers of C₁₁H₂₄O

CompoundKey Carbon Signals and Predicted Chemical Shifts (ppm)
This compound -CHOH (~70 ppm), -CH(CH₃)₂ (~25 ppm), -CH₂- (~30-45 ppm), -CH₃ (~22 ppm)
1-Undecanol -CH₂OH (~63 ppm), other -CH₂- (~14-33 ppm), terminal -CH₃ (~14 ppm)
6-Undecanol -CHOH (~72 ppm), other -CH₂- (~14-38 ppm), terminal -CH₃ (~14 ppm)
3,7-Dimethyl-5-nonanol -CHOH (~73 ppm), -CH(CH₃) (~28-32 ppm), -CH₂- (~20-45 ppm), -CH₃ (~11-20 ppm)
4,6-Dimethyl-5-nonanol -CHOH (~78 ppm), -CH(CH₃) (~30-35 ppm), -CH₂- (~20-40 ppm), -CH₃ (~15-20 ppm)

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting Molecules

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For alcohols, the most characteristic absorptions are the O-H and C-O stretching vibrations.[6]

Key Differentiators in IR Spectroscopy:

  • O-H Stretch: All alcohols will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group, which is broadened by hydrogen bonding.[7] While this confirms the presence of an alcohol, it does not typically distinguish between isomers.

  • C-O Stretch: The position of the C-O stretching vibration, typically found in the 1000-1260 cm⁻¹ region, is sensitive to the substitution of the carbon atom bearing the hydroxyl group.[6]

    • Primary alcohols: ~1050 cm⁻¹

    • Secondary alcohols: ~1100 cm⁻¹

    • Tertiary alcohols: ~1150 cm⁻¹

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule.[8] Subtle differences in the branching of the alkyl chain will lead to distinct patterns in this region, allowing for the differentiation of isomers.

Table 3: Characteristic IR Absorption Bands for C₁₁H₂₄O Isomers

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Fingerprint Region
This compound (Secondary) ~3350 (broad, strong)~1100 (strong)Complex, unique pattern
1-Undecanol (Primary) ~3350 (broad, strong)~1050 (strong)Complex, unique pattern
A Tertiary Isomer (e.g., 2,4-Dimethyl-4-nonanol) ~3350 (broad, strong)~1150 (strong)Complex, unique pattern

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.[9] For long-chain alcohols, the molecular ion peak (M⁺) can be weak or absent in electron ionization (EI) mass spectra due to facile fragmentation.[10] However, the fragmentation patterns are highly informative for distinguishing isomers.

Key Differentiators in Mass Spectrometry:

  • Alpha-Cleavage: The most characteristic fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[10] This results in the formation of a stable, oxygen-containing cation. The mass-to-charge ratio (m/z) of this fragment is highly dependent on the structure of the alcohol.

  • Dehydration: Alcohols readily lose a molecule of water (18 amu), leading to a peak at [M-18]⁺. The intensity of this peak can vary among isomers.

  • Fragmentation of Branched Chains: Branched alkanols exhibit preferential cleavage at the branching points to form more stable secondary or tertiary carbocations.[11] The resulting fragment ions can help to pinpoint the location of the methyl groups.

Table 4: Key Mass Spectral Fragments for Selected Isomers of C₁₁H₂₄O

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and their Origin
This compound 172 (often weak or absent)157 ([M-CH₃]⁺), 115 ([M-C₄H₉]⁺, α-cleavage), 87, 85, 71, 57, 43
1-Undecanol 172 (often weak or absent)154 ([M-H₂O]⁺), 45, 59, 73 (α-cleavage fragments)
6-Undecanol 172 (often weak or absent)115, 101 (α-cleavage fragments), 154 ([M-H₂O]⁺)
3,7-Dimethyl-5-nonanol 172 (often weak or absent)129, 101 (α-cleavage fragments), 154 ([M-H₂O]⁺)
4,6-Dimethyl-5-nonanol 172 (often weak or absent)115, 115 (α-cleavage can produce same mass fragment), 154 ([M-H₂O]⁺)

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard.[12]

  • IR Spectroscopy: Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[13]

  • GC-MS: Samples are typically diluted in a volatile solvent (e.g., hexane, dichloromethane) before injection into the gas chromatograph.[14]

Instrumentation and Data Acquisition

Detailed experimental parameters for each technique are crucial for reproducibility and are outlined below.

Diagram 1: General Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isomer Sample Dissolution Dissolution/Dilution Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Tube IR FT-IR Spectrometer Dissolution->IR ATR/Salt Plates GCMS GC-MS System Dissolution->GCMS GC Vial NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure Isomeric Structure (Position of -OH and -CH₃) ChemShift Chemical Shifts (Electronic Environment) Structure->ChemShift Splitting Splitting Patterns (Neighboring Protons) Structure->Splitting NumSignals Number of Signals (Symmetry) Structure->NumSignals CO_Stretch C-O Stretch Position (Primary/Secondary/Tertiary) Structure->CO_Stretch Fingerprint Fingerprint Region (Overall Vibrational Profile) Structure->Fingerprint AlphaCleavage Alpha-Cleavage Fragments (Position of -OH) Structure->AlphaCleavage BranchCleavage Branched Chain Fragments (Position of -CH₃) Structure->BranchCleavage

Caption: The influence of isomeric structure on key spectroscopic observables.

Conclusion

The spectroscopic comparison of this compound and its isomers demonstrates that a multi-technique approach is essential for unambiguous structural elucidation. While ¹H and ¹³C NMR spectroscopy provide the most detailed map of the carbon-hydrogen framework, IR spectroscopy offers a rapid confirmation of the alcohol functional group and its class, and mass spectrometry reveals the molecular weight and key fragmentation pathways that are sensitive to the isomeric structure. By carefully analyzing the data from each of these techniques and understanding the underlying principles that connect molecular structure to spectral output, researchers can confidently identify and characterize specific isomers, a critical capability in the fields of chemical synthesis, materials science, and drug development.

References

  • Chemaxon. (n.d.). NMR Predictor.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Harvey, D. J. (1992). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives.
  • Magritek. (2015, February 16). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT.
  • NIST. (n.d.). Chemistry WebBook.
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. OpenStax.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). This compound.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Calgary. (n.d.). Alcohols. In OpenOChem Learn.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • Whitman College. (n.d.). GCMS Section 6.10.
  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
  • UCLA. (n.d.). IR: alcohols.
  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 1-Undecanol.
  • PubChem. (n.d.). 6-Undecanol.
  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis.
  • PubChem. (n.d.). 3,7-Dimethylnonan-5-ol.
  • SpectraBase. (n.d.). 4,6-Dimethyl-5-nonanol isom.A.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • The Journal of Organic Chemistry. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

The Unseen Advantage: A Comparative Guide to the Performance of Branched Alcohols in Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical feedstocks, the subtle divergence in molecular architecture between linear and branched alcohols can precipitate a cascade of profound performance differences in final formulations. For researchers, scientists, and drug development professionals, understanding these nuances is not merely an academic exercise; it is a critical step in optimizing product efficacy, stability, and cost-effectiveness. This guide provides an in-depth, evidence-based comparison of branched alcohols against their linear counterparts and other alternatives in key industrial applications. We will dissect the causal relationships between molecular structure and functional performance, supported by experimental data and validated protocols.

The Architectural Anomaly: Why Branching Matters

At a fundamental level, the introduction of a branch in an alcohol's carbon chain disrupts the intermolecular forces that govern its physical properties. Unlike their linear isomers, which can pack closely together, branched alcohols exhibit a more compact, spherical structure. This steric hindrance reduces the efficiency of molecular packing, leading to weaker van der Waals forces.[1][2] Consequently, branched alcohols generally exhibit lower melting points, boiling points, and viscosities compared to their straight-chain counterparts of similar molecular weight.[1][3] This fundamental difference is the wellspring of their unique performance characteristics in a multitude of applications.

Lubricant Formulations: Engineering Fluidity and Stability

In the demanding environment of lubricants, the ability to maintain performance across a wide temperature range is paramount. Branched alcohols, particularly when used to synthesize esters, offer significant advantages in this domain.

Causality of Performance:

The branched structure is instrumental in depressing the pour point of lubricant esters, which is the lowest temperature at which the oil will still flow. The irregular shape of branched chains hinders crystallization, allowing the lubricant to remain fluid at colder temperatures.[4][5] Furthermore, the saturated nature of many commercially available branched alcohols, such as Guerbet alcohols, imparts excellent oxidative and thermal stability, which is critical for extending the service life of the lubricant.[3][6][7]

Comparative Performance Data:
PropertyDi-n-hexyl Dodecanedioate (Linear)Di-2-ethylbutyl Dodecanedioate (Branched)Di-n-octyl Dodecanedioate (Linear)Di-2-ethylhexanol Dodecanedioate (Branched)
Pour Point (°C) 10-55 20-50
Flash Point (°C) >200>200>220>220
Oxidation Stability GoodExcellentGoodExcellent

Data synthesized from findings reported in studies on long-chain and branched alcohol esters.[4]

Experimental Protocol: Pour Point Determination (ASTM D97)

This protocol outlines the standardized method for determining the pour point of lubricating oils.

Objective: To determine the lowest temperature at which a lubricant will flow under prescribed conditions.

Apparatus:

  • Test jar

  • Thermometer

  • Cork or stopper

  • Jacket

  • Cooling bath (e.g., dry ice and acetone)

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • Seal the jar with the cork holding the thermometer, ensuring the thermometer bulb is immersed in the sample.

  • Place the test jar into the jacket and then into the cooling bath.

  • At each thermometer reading that is a multiple of 3°C, remove the jar from the jacket and tilt it to ascertain whether there is a movement of the oil.

  • If the oil still flows, quickly return the jar to the jacket and place it back in the cooling bath.

  • The pour point is recorded as 3°C above the temperature at which the oil shows no movement when the jar is held horizontally for 5 seconds.

G cluster_linear Linear Alcohol Ester cluster_branched Branched Alcohol Ester L1 Linear Chains L2 Efficient Packing L1->L2 L3 Stronger van der Waals Forces L2->L3 L4 Higher Pour Point L3->L4 B1 Branched Chains B2 Steric Hindrance B1->B2 B3 Weaker van der Waals Forces B2->B3 B4 Lower Pour Point B3->B4

Cosmetics and Personal Care: The Art of Emollience and Solvency

In the realm of cosmetics, the sensory experience is as crucial as the functional performance. Branched alcohols and their derivatives, particularly Guerbet alcohols, are highly valued for their unique emollient and solvent properties.[6][8]

Causality of Performance:

The branched nature of these alcohols leads to esters that are liquid over a broad temperature range and resistant to oxidation and rancidity.[8] This makes them ideal emollients, providing a non-greasy, smooth feel on the skin.[6] Guerbet alcohols, such as octyldodecanol, are also excellent solvents for active ingredients and pigments, contributing to the stability and uniform application of cosmetic formulations.[9] Their branched structure prevents the crystallization that can occur with linear fatty alcohols, ensuring product integrity and a desirable texture.[7]

Comparative Performance Data:
PropertyStearyl Stearate (Linear)Isostearyl Isostearate (Branched)
Melting Point (°C) 62-70-5
Feel on Skin Waxy, heavyLight, non-greasy
Oxidative Stability GoodExcellent

Data based on comparative studies of linear versus branched esters in cosmetics.[7]

Experimental Protocol: Sensory Panel Evaluation of Emollients

Objective: To quantitatively assess the sensory characteristics of different emollients on the skin.

Methodology:

  • Panelist Selection: Recruit and train a panel of at least 10 individuals on standardized sensory evaluation terminology for skin feel (e.g., greasiness, spreadability, absorption, residual tack).

  • Sample Preparation: Prepare 2% solutions of the linear and branched alcohol esters in a neutral carrier oil.

  • Application: Apply a standardized amount (e.g., 0.1 mL) of each sample to a designated area on the panelists' forearms.

  • Evaluation: At specified time points (e.g., 1, 5, and 15 minutes after application), panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0-100).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences in the sensory profiles of the emollients.

G cluster_formulation Cosmetic Formulation Branched Alcohol Branched Alcohol Esterification Esterification Branched Ester Branched Ester Emollient Emollient Solvent Solvent

Agricultural Formulations: Enhancing Wetting and Efficacy

In agricultural applications, the efficient delivery of active ingredients is critical for crop protection. Surfactants derived from branched alcohols have demonstrated superior performance in enhancing the wetting and spreading of pesticide formulations.

Causality of Performance:

Branched alcohol ethoxylates exhibit exceptional wetting performance, which is crucial for ensuring that agricultural sprays quickly and evenly coat the foliage of plants.[10][11][12] This rapid surface penetration is attributed to the branched structure, which disrupts the packing of surfactant molecules at the air-water interface more effectively than their linear counterparts, leading to a faster reduction in surface tension.[13] This can lead to improved efficacy of the active ingredient and potentially lower application rates.

Comparative Performance Data: Draves Wetting Test
Surfactant TypeWetting Time (seconds)
Linear C12-C14 Alcohol EthoxylateSlower
Branched C12 Alcohol Ethoxylate Faster

Qualitative comparison based on industry reports and studies.[13]

Experimental Protocol: Draves Wetting Test (AATCC Test Method 17)

Objective: To measure the time required for a weighted cotton skein to sink in a surfactant solution, indicating the wetting efficiency.

Apparatus:

  • 500 mL graduated cylinder

  • Weighted hook

  • Standard cotton skein

  • Stopwatch

Procedure:

  • Prepare a solution of the surfactant at a specified concentration in the graduated cylinder.

  • Attach the cotton skein to the weighted hook.

  • Simultaneously drop the skein into the solution and start the stopwatch.

  • Stop the stopwatch when the skein sinks completely.

  • The recorded time is the wetting time. Shorter times indicate more effective wetting.

Other Notable Applications

The unique properties of branched alcohols extend to several other industrial sectors:

  • Plasticizers: 2-Ethylhexanol is a key precursor for the production of plasticizers like dioctyl phthalate (DOP) and dioctyl terephthalate (DOTP).[14][15][16] The branching in 2-ethylhexanol helps to reduce the viscosity and lower the freezing point of the resulting plasticizers, which is crucial for the flexibility of PVC products.[5]

  • Solvents: Branched alcohols like 2-ethylhexanol are used as low-volatility solvents in coatings, lacquers, and inks, where they enhance flow and gloss. Their superior solvency power can also be advantageous in specialized industrial cleaners.[13]

  • Fuel Additives: Certain branched alcohols, such as isopropanol and 2-butanol, have been shown to be effective octane enhancers in gasoline, improving the anti-knock properties of the fuel.[17][18][19]

Environmental Profile: Biodegradability and Ecotoxicity

A critical consideration in the selection of any chemical is its environmental impact. Studies on branched oxo-alcohol ethoxylates have indicated a high level of biodegradability, with many meeting the criteria for being readily biodegradable.[20][21] Furthermore, research suggests that branched alcohol ethoxylates may have comparable or even lesser aquatic toxicity compared to their linear counterparts.[21] However, it is a common understanding that extensive branching can sometimes hinder biodegradation due to steric inhibition of enzymes.[22] Therefore, a case-by-case evaluation of the specific branched alcohol and its derivatives is essential.

Conclusion

The strategic incorporation of branching in the molecular structure of alcohols provides a powerful tool for formulators seeking to achieve specific performance characteristics. From enhancing the low-temperature fluidity of lubricants to providing a luxurious feel in cosmetics and improving the efficacy of agricultural sprays, the advantages of branched alcohols are both significant and diverse. By understanding the fundamental principles that govern their behavior and employing rigorous experimental validation, researchers and product developers can harness the unseen advantage of branched alcohols to create superior and more effective products.

References

  • Physical properties and use of branched alcohol ethoxylates in agricultural formulations. (n.d.). ASTM International.
  • Physical Properties and Use of Branched Alcohol Ethoxylates in Agricultural Formulations. (n.d.). ASTM International.
  • Physical Properties and Use of Branched Alcohol Ethoxylates in Agricultural Formulations. (2001). ASTM International.
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (n.d.). MDPI.
  • Di-guerbet esters in personal care applications. (1997). Google Patents.
  • The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (n.d.). ResearchGate.
  • Global Guerbet Alcohol Market Report and Forecast 2021-2026. (2021). Expert Market Research.
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025). National Institutes of Health.
  • Application of 2-ethylhexanol. (n.d.). ChemicalBook.
  • Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. (2019). ResearchGate.
  • Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification. (2019). ExxonMobil Chemical.
  • Guerbet Compounds. (2011). AOCS.
  • 2-ETHYLHEXANOL. (n.d.). Ataman Kimya.
  • 2-Ethylhexanol. (n.d.). Wikipedia.
  • Physical and Chemical Properties of Alcohols. (2024). MolecularCloud.
  • SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING. (n.d.). Shell.
  • SABIC® 2-Ethylhexanol (2-EH). (n.d.). SABIC.
  • Properties and Trends of Organic Compounds. (n.d.). Student Academic Success.
  • Branched vs. Linear Alcohol Ethoxylates: A Performance Comparison. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Physical Properties of Alcohols and Phenols. (2025). CK-12 Foundation.
  • Process for the production of 2-ethylhexanol. (1993). Google Patents.
  • Alcohol (chemistry). (n.d.). Wikipedia.
  • Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions. (2007). PubMed.
  • Plasticizer Alcohols (C4-C13). (2024). S&P Global.
  • 14.3: Physical Properties of Alcohols. (2022). Chemistry LibreTexts.
  • Does hydrophobe branching make a surfactant more or less hydrophilic?. (n.d.). Akzo Nobel.
  • Selective Components for improvement of Gasoline Octane Number. (2010). Tikrit Journal of Engineering Sciences.
  • Anaerobic Degradability of Alcohol Ethoxylates and Related Non-Ionic Surfactants. (2025). ResearchGate.
  • Octane enhancers for fuel compositions. (1991). Google Patents.
  • Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids. (2010). Cosmetics & Toiletries.
  • Gasoline Octane Enhancers. (2025). ResearchGate.
  • Optimized Production of Plasticizer Alcohols. (2015). ChemistryViews.
  • Why And How are Unbranched chains of hydrocarbons easily biodegraded?. (2020). Chemistry Stack Exchange.
  • Isotridecyl Alcohol (ITDA) Market to Reach US$ 195 Million. (2026). openPR.com.
  • Alcohol fuel. (n.d.). Wikipedia.
  • New Octane Booster Molecules for Modern Gasoline Composition. (n.d.). ResearchGate.
  • Branched-Chain Higher Alcohols. (2012). ResearchGate.
  • Branched-chain higher alcohols. (2012). PubMed.

Sources

A Comparative Guide to the Synthesis of 2,8-Dimethyl-5-nonanol: A Validation of Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of chemical intermediates is paramount. This guide provides an in-depth, objective comparison of two common synthetic routes to 2,8-Dimethyl-5-nonanol, a secondary alcohol with potential applications in various fields of chemical research. We will delve into the practical and theoretical aspects of a reduction-based approach and a Grignard reaction-based synthesis, offering detailed protocols, comparative data, and validation techniques to ensure the integrity of the final product.

Introduction to this compound

This compound (CAS No. 19780-96-2) is a dialkyl carbinol characterized by a hydroxyl group at the 5-position of a nonane chain with methyl branches at the 2- and 8-positions.[1] Its structure lends itself to further chemical modification, making it a potentially valuable building block in organic synthesis. The choice of synthetic protocol for such a molecule can significantly impact yield, purity, scalability, and overall efficiency. This guide aims to equip researchers with the necessary information to make an informed decision based on their specific laboratory capabilities and research needs.

Synthetic Protocol 1: Reduction of 2,8-Dimethyl-5-nonanone with Sodium Borohydride

This protocol follows a classical approach where the target secondary alcohol is synthesized by the reduction of its corresponding ketone, 2,8-dimethyl-5-nonanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making this a common and relatively safe method for this transformation.[2]

Reaction Scheme:
Experimental Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 ml of methanol.

  • Reaction: Cool the solution to 0°C using an ice bath. While stirring, add 0.8 g (21 mmol) of sodium borohydride in small portions.

  • Monitoring: Allow the reaction to stir at 0°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After 1 hour, slowly quench the reaction by adding 1N HCl until the effervescence ceases.

  • Work-up: Dilute the mixture with a 1:1 solution of hexane and diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1N NaOH, water, and saturated brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel using a 10% ethyl acetate in hexane eluent to yield this compound as a colorless oil. A reported yield for this method is approximately 40%.

Synthetic Protocol 2: Grignard Reaction of Isovaleraldehyde with Isobutylmagnesium Bromide

The Grignard reaction is a powerful C-C bond-forming reaction and provides a direct route to secondary alcohols from aldehydes.[3] In this proposed synthesis, isobutylmagnesium bromide acts as the nucleophile, attacking the carbonyl carbon of isovaleraldehyde.

Reaction Scheme:
Experimental Protocol:
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide (1.2 equivalents) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10°C.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash chromatography to obtain this compound.

Performance Comparison: Reduction vs. Grignard Synthesis

The choice between these two protocols depends on several factors, including the availability of starting materials, desired scale, and safety considerations.

FeatureProtocol 1: NaBH₄ ReductionProtocol 2: Grignard ReactionRationale & Causality
Starting Material 2,8-Dimethyl-5-nonanoneIsovaleraldehyde & Isobutyl bromideThe ketone precursor for Protocol 1 may need to be synthesized separately, adding a step to the overall process. The aldehyde and alkyl halide for Protocol 2 are more common starting materials.
Reported Yield ~40%Typically moderate to high (estimated 60-80%)Grignard reactions are generally high-yielding for secondary alcohol synthesis. The reported yield for the reduction method is moderate.[4]
Reaction Time ~1-2 hours~3-4 hours (including Grignard prep)The reduction is a relatively quick reaction. The Grignard synthesis requires the preparation of the organometallic reagent, which adds to the overall time.
Purity & Byproducts High purity achievable after chromatography.Potential for unreacted starting materials and side products from the Grignard reagent (e.g., Wurtz coupling).The reduction is generally a clean reaction. Grignard reactions require careful control of conditions to minimize side reactions.
Safety Considerations Sodium borohydride is flammable and reacts with water. Methanol is flammable and toxic.Diethyl ether is extremely flammable. Grignard reagents are highly reactive and water-sensitive.Both protocols require careful handling of flammable solvents and reactive reagents under anhydrous conditions where necessary.
Cost-Effectiveness Sodium borohydride and methanol are relatively inexpensive. The cost of the ketone precursor is a factor.Aldehydes and alkyl halides are generally affordable. Magnesium is inexpensive.The overall cost will depend on the commercial availability and price of the specific starting materials.

Validation of the Synthesized this compound

Independent of the chosen synthetic route, the identity and purity of the final product must be rigorously validated. The following experimental protocols outline the standard analytical techniques for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of the synthesized alcohol and confirming its molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Expected Results: The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum is expected to show the molecular ion peak (M+) at m/z 172.31, although it may be weak.[1] Characteristic fragmentation patterns for aliphatic alcohols would include the loss of water (M-18) and alpha-cleavage. For this compound, significant fragments would be expected at m/z 115 and 87 due to cleavage on either side of the carbinol carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the precise structure of the synthesized molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon AtomExpected Chemical Shift (ppm)
C1, C9 (CH₃)~22.6
C2, C8 (CH)~27.9
C3, C7 (CH₂)~41.8
C4, C6 (CH₂)~29.1
C5 (CH-OH)~71.2

Note: These are predicted values and may vary slightly.

Visualizing the Synthetic Pathways

To further clarify the described protocols, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Synthesis_Protocols cluster_reduction Protocol 1: NaBH4 Reduction cluster_grignard Protocol 2: Grignard Reaction Ketone 2,8-Dimethyl-5-nonanone NaBH4 NaBH4, Methanol, 0°C Ketone->NaBH4 Alcohol1 This compound NaBH4->Alcohol1 Hydride Attack Aldehyde Isovaleraldehyde Grignard Isobutylmagnesium Bromide, Et2O Aldehyde->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Workup Aq. NH4Cl Workup Intermediate->Workup Alcohol2 This compound Workup->Alcohol2 Protonation

Caption: Comparison of the two synthetic routes to this compound.

Validation_Workflow Start Synthesized Product Purification Flash Chromatography / Distillation Start->Purification Purity_Check GC-MS Analysis Purification->Purity_Check Pure Purity > 95% Purity_Check->Pure Yes Repurify Repurify Purity_Check->Repurify No Structure_Confirm NMR Spectroscopy (1H, 13C) Pure->Structure_Confirm Repurify->Purification Final_Product Validated this compound Structure_Confirm->Final_Product

Caption: Workflow for the validation of synthesized this compound.

References

  • eCampusOntario Pressbooks. (n.d.). 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound.
  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds. (2008, August 6). ResearchGate.
  • NIST. (n.d.). 5-Nonanol. NIST WebBook.
  • NIST. (n.d.). 5-Nonanone, 2,8-dimethyl-. NIST WebBook.
  • SpectraBase. (n.d.). 4,6-Dimethyl-5-nonanol isom.A.
  • NIST. (n.d.). 2-Methyl-5-nonanol. NIST WebBook.
  • ResearchGate. (n.d.). NPC Natural Product Communications - Carbon-13 NMR Chemical Shift of Methyl Group.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-.

Sources

A Guide to Inter-Laboratory Comparison for the Analysis of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of 2,8-Dimethyl-5-nonanol. As a branched-chain alcohol with applications as a fragrance, flavoring agent, and potential pharmaceutical intermediate, ensuring the accuracy and reproducibility of its quantification is paramount.[1] This document outlines a robust study design, a detailed analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), and a framework for the statistical analysis of comparative data. The methodologies presented are grounded in internationally recognized standards to ensure the generation of reliable and defensible results. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to validate their analytical methods and ensure consistency across different laboratory settings.

Introduction: The Imperative for Reproducibility

This compound (C11H24O) is a secondary alcohol characterized by its branched alkyl structure.[2] Its accurate quantification is critical for quality control in manufacturing, stability testing of formulations, and regulatory compliance. However, analytical results can be influenced by a multitude of factors, including instrumentation, reagent quality, and analyst technique. An inter-laboratory comparison, also known as a proficiency test, is the definitive method for evaluating the reproducibility of an analytical procedure.[3][4] It provides an objective measure of a method's robustness and helps identify potential sources of systematic or random error.

The principles outlined in this guide are aligned with the requirements for proficiency testing providers as specified in ISO/IEC 17043 and the method validation characteristics detailed in the ICH Q2(R1) guideline.[5][6][7][8][9] By participating in such a study, laboratories can gain confidence in their analytical capabilities and contribute to the establishment of a standardized, reliable method for the analysis of this compound.

Inter-Laboratory Study Design

A well-designed ILC is the foundation for generating meaningful comparative data. The study should be meticulously planned to minimize variability from sources other than the analytical method itself. The following sections detail the critical components of the study design, drawing upon principles from standards such as ASTM E691.[10]

Study Coordination and Protocol

A central coordinating body should oversee the study. This body is responsible for preparing and distributing a detailed study protocol and the test materials. The protocol should be unambiguous and provide all necessary information for the participating laboratories to perform the analysis, including:

  • A precise description of the test material.

  • Detailed instructions for sample handling, storage, and preparation.

  • The complete analytical method to be used.

  • A standardized format for reporting results.

  • A timeline for the completion of the analysis and submission of data.

Preparation and Distribution of Test Material

A single, homogenous batch of the test material should be prepared to ensure that all participants are analyzing identical samples. For this study, a solution of this compound in a high-purity solvent (e.g., methanol) at a known concentration (e.g., 1000 µg/mL) should be prepared. The preparation should follow established practices for creating analytical standards, such as ASTM D4307.

Key Steps:

  • Source high-purity (>99%) this compound and an appropriate solvent.

  • Accurately weigh the this compound and dissolve it in a precise volume of the solvent in a Class A volumetric flask.

  • Homogenize the bulk solution thoroughly.

  • Dispense aliquots of the solution into inert, sealed vials (e.g., amber glass vials with PTFE-lined caps).

  • Label the vials clearly and store them under appropriate conditions (e.g., 2-8 °C) until distribution.

  • Randomly select several vials for homogeneity and stability testing by the coordinating laboratory before distribution.

Participating Laboratories

A sufficient number of laboratories should be recruited to ensure statistically significant results. Ideally, a minimum of eight participating laboratories is recommended. The participants should represent a range of typical laboratory environments to assess the method's performance under diverse conditions.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a highly effective technique for the analysis of volatile compounds like alcohols.[11][12][13] Coupling it with a mass spectrometer provides the high degree of selectivity and sensitivity required for accurate quantification.

Rationale for Methodological Choices
  • Internal Standard (IS): The use of an internal standard is crucial for correcting variations in injection volume and instrument response. A suitable IS should be a compound with similar chemical properties to this compound but well-resolved chromatographically. For this analysis, Undecanol is a recommended internal standard.

  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides a good balance of selectivity for separating branched-chain alcohols from potential impurities.

  • Injection Mode: Splitless injection is recommended for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby improving sensitivity.

  • MS Detection: Selected Ion Monitoring (SIM) mode is preferred over full scan for quantification. SIM mode increases sensitivity and selectivity by monitoring only a few characteristic ions of the analyte and the internal standard.

Step-by-Step Experimental Protocol

3.2.1. Preparation of Calibration Standards and Quality Control Samples

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and Undecanol (IS) in methanol at a concentration of 1000 µg/mL.

  • Internal Standard Working Solution: Prepare a working solution of Undecanol at 50 µg/mL in methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution and adding a constant amount of the IS working solution to each. A typical calibration range would be 1-100 µg/mL.

  • Sample Preparation: Transfer 100 µL of the distributed test material into a GC vial. Add 100 µL of the IS working solution and 800 µL of methanol. Cap and vortex to mix.

3.2.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Inlet: 250 °C, Splitless mode.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Quadrupole: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: Monitor m/z 57, 71, 85 (quantifier ion in bold).

    • Undecanol (IS): Monitor m/z 55, 69, 83 .

System Suitability

Before running the analysis, each laboratory must verify the performance of their GC-MS system.

  • Inject a mid-range calibration standard six times.

  • The relative standard deviation (%RSD) of the peak area ratio (analyte/IS) must be ≤ 5%.

  • The signal-to-noise ratio for the lowest calibration standard should be ≥ 10.

Data Analysis and Interpretation

Upon receipt of the data from all participating laboratories, the coordinating body will perform a statistical analysis to assess the method's precision.

Visualization of the ILC Workflow

The overall process, from study design to final reporting, can be visualized as follows:

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Study Objectives & Protocol B Prepare & Validate Homogenous Test Material A->B C Recruit Participating Laboratories B->C D Distribute Samples & Protocol C->D E Labs Perform GC-MS Analysis D->E F Submit Results to Coordinator E->F G Statistical Analysis (ASTM E691) F->G H Identify Outliers (Cochran's/Grubbs' Tests) G->H I Calculate Repeatability & Reproducibility H->I J Issue Final Report I->J

Figure 1. High-level workflow for the inter-laboratory comparison study.

Statistical Evaluation

The statistical analysis should be conducted in accordance with ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method".[10]

  • Outlier Screening: Before calculating precision statistics, data should be screened for outliers using Cochran's C test (for within-laboratory consistency) and Grubbs' test (for between-laboratory consistency). Any statistically identified outliers should be investigated and may be excluded from the final precision calculations if a clear, documented error is identified.

  • Precision Metrics:

    • Repeatability (sr): The within-laboratory standard deviation. It represents the variability expected when the same analyst uses the same equipment to analyze the same sample multiple times.

    • Reproducibility (sR): The between-laboratory standard deviation. It encompasses the within-laboratory variability plus the variability between different laboratories.

    • These standard deviations are used to calculate the repeatability limit (r) and the reproducibility limit (R) , which define the maximum expected difference between two results obtained under repeatability and reproducibility conditions, respectively, with 95% confidence.

Hypothetical Data Summary

The final results should be summarized in a clear, tabular format.

Statistic Value (µg/mL) Interpretation
Number of Labs 10
Assigned Value (x̄) 99.8The robust average of all reported results.
Repeatability SD (sr) 1.2Standard deviation of results within a single lab.
Reproducibility SD (sR) 2.5Standard deviation of results across all labs.
Repeatability Limit (r) 3.495% confidence limit for two results within a lab.
Reproducibility Limit (R) 7.095% confidence limit for two results in different labs.

Table 1. Example summary of precision statistics from the inter-laboratory study.

Discussion and Conclusion

The reproducibility standard deviation (sR) is a critical indicator of the method's robustness. A low sR value, as shown in the hypothetical data, would indicate strong agreement among the participating laboratories and validate the analytical method as being reliable and transferable. If significant between-laboratory variation is observed, the coordinating body should investigate potential causes, such as differences in instrument calibration, integration parameters, or adherence to the protocol.

This guide provides a robust framework for establishing the precision of an analytical method for this compound. By adhering to standardized practices for study design, execution, and data analysis, laboratories can collectively validate a method that produces consistent, reliable, and accurate results, thereby ensuring product quality and regulatory confidence.

References

  • ISO/IEC 17043:2023. Conformity assessment — General requirements for proficiency testing.
  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ANSI National Accreditation Board (ANAB). ISO/IEC 17043. [Link]
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • European Medicines Agency (EMA). ICH guideline Q2(R2)
  • ASTM E691-19. Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
  • ASTM D4307-19. Standard Practice for Preparation of Liquid Blends for Use as Analytical Standards.
  • PubChem. This compound.
  • LookChem. This compound. [Link]
  • Wiśniewska, P., et al. (2014). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Alcohol Purification: A Comparative Analysis of Key Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, obtaining high-purity alcohols is a foundational necessity. The choice of purification method is a critical decision that directly impacts product quality, process efficiency, and economic viability. This guide provides an in-depth comparative study of the most prevalent and effective techniques for alcohol purification, moving beyond simple procedural lists to explain the fundamental principles and causal relationships that govern experimental success.

Distillation: The Workhorse of Liquid Separation

Distillation is the most common and well-established technique for purifying liquid alcohols, predicated on the principle of separating components in a mixture based on differences in their boiling points or volatility.[1][2]

Fractional Distillation

Fractional distillation refines simple distillation by introducing a fractionating column between the boiling flask and the condenser.[3] This column is packed with materials like glass beads or rings, creating a large surface area. This design facilitates repeated cycles of vaporization and condensation, equivalent to performing multiple simple distillations in a single apparatus.[3][4] With each cycle, the vapor becomes progressively enriched in the more volatile component (the alcohol with the lower boiling point), leading to a much finer separation.[2][3]

Causality in Practice: The efficiency of a fractional distillation column is measured in "theoretical plates," where each plate represents a single vaporization-condensation cycle.[3] For liquids with very close boiling points (less than 25 °C apart), a column with a higher number of theoretical plates is required to achieve effective separation.[4]

Fractional_Distillation_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis A 1. Charge Flask (Crude Alcohol Mixture) B 2. Assemble Apparatus (Flask, Column, Condenser) A->B Secure C 3. Heat Mixture (To boiling point) B->C Begin D 4. Control Temperature (Monitor vapor temp) C->D Vapor Rises E 5. Collect Fractions (Based on boiling point) D->E Condense F 6. Purity Check (e.g., Gas Chromatography) E->F Validate

Caption: Workflow for fractional distillation of a liquid alcohol mixture.

Overcoming Azeotropes: Extractive & Azeotropic Distillation

A significant limitation of fractional distillation is its inability to separate azeotropes—mixtures that have a constant boiling point and composition.[5][6][7] The ethanol-water azeotrope, for example, forms at approximately 95.6% ethanol by weight and cannot be purified further by standard distillation.[6][8]

  • Extractive Distillation: This method involves adding a high-boiling, non-volatile solvent to the azeotropic mixture.[9] The solvent interacts differently with the alcohol and water, altering their relative volatilities and effectively "breaking" the azeotrope, which allows for separation via distillation.[5][9] The solvent is chosen for its ability to be easily separated from the less volatile component in a second distillation column.[9]

  • Azeotropic Distillation: In this technique, an entrainer (e.g., benzene or cyclohexane) is added, which forms a new, lower-boiling ternary azeotrope with the alcohol and water.[7][10] This new azeotrope is distilled off, removing the water. The anhydrous alcohol is then recovered as the bottom product.[7]

Membrane Separation: An Energy-Efficient Alternative

Membrane-based techniques, particularly pervaporation, have emerged as powerful, energy-efficient alternatives for alcohol purification, especially for dehydration and breaking azeotropes.[11][12][13] These processes are not dependent on vapor-liquid equilibria, allowing them to bypass the limitations of distillation.[11]

Principle of Pervaporation: The process involves a liquid feed (e.g., ethanol-water mixture) coming into contact with a selective membrane.[14] The component with a higher affinity for the membrane material (in dehydration, this is water) is preferentially adsorbed and permeates through it.[11] A vacuum is applied on the permeate side, creating a partial pressure difference that acts as the driving force. This causes the permeated component to evaporate and be removed as a vapor.[11][14]

Causality in Practice: The performance of pervaporation hinges on the membrane material.

  • Hydrophilic Membranes (e.g., Zeolites, Polyvinyl alcohol - PVA): These are used for dehydration. Their high affinity for water allows water molecules to pass through while retaining the larger alcohol molecules.[8] Zeolite NaA membranes, for instance, exhibit high selectivities for water over ethanol.[8]

  • Organophilic/Hydrophobic Membranes (e.g., Polydimethylsiloxane - PDMS): These are used to separate ethanol from dilute aqueous solutions, as they preferentially allow ethanol to permeate.[15]

Pervaporation_Workflow Feed 1. Azeotropic Ethanol Feed (Liquid) Preheater 2. Pre-heat Feed Feed->Preheater Membrane 3. Membrane Module (Hydrophilic Membrane) Preheater->Membrane Heated Liquid Feed Condenser 5. Condense Permeate Membrane->Condenser Water Vapor (Permeate) Retentate 4. Anhydrous Ethanol (Retentate) Membrane->Retentate Purified Product Vacuum Vacuum Pump Vacuum->Condenser Creates Driving Force Permeate 6. Water (Permeate) Condenser->Permeate

Caption: Pervaporation workflow for the dehydration of azeotropic ethanol.

Recrystallization: The Gold Standard for Solid Alcohols

For alcohols that are solid at room temperature, recrystallization is an exceptionally effective purification technique.[16][17] The method is based on the principle of differential solubility: a suitable solvent is chosen that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble even when cold.[18][19]

Causality in Practice: The choice of solvent is the most critical step.[19] An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot.

  • Dissolve the compound sparingly or not at all when cold.

  • Either dissolve impurities completely at all temperatures or not at all, allowing them to be filtered off. Often, a two-solvent pair (e.g., ethanol-water) is used when no single solvent meets all criteria. The compound is dissolved in the "good" solvent (ethanol), and the "poor" solvent (water) is added until the solution becomes cloudy, indicating saturation.[18]

Recrystallization_Workflow A 1. Dissolve Impure Solid (in minimum hot solvent) B 2. Hot Filtration (Optional) (Removes insoluble impurities) A->B If solids present C 3. Slow Cooling (Allows large crystal growth) A->C If no solids B->C D 4. Vacuum Filtration (Collect crystals) C->D Crystals Formed E 5. Wash Crystals (with ice-cold solvent) D->E F 6. Dry Crystals (Pure Solid Alcohol) E->F

Caption: The multi-step process for purifying a solid alcohol via recrystallization.

Other Key Purification Techniques

Beyond the primary methods, several other techniques are employed, often in hybrid processes, to achieve specific purity goals.

  • Adsorption with Molecular Sieves: Porous materials like synthetic zeolites can selectively adsorb water from alcohol solutions.[7] The pore size of the sieve is engineered to be large enough to admit small water molecules but too small for the larger alcohol molecules, making it an effective final drying step.

  • Activated Carbon Treatment: For removing organic impurities, color, and off-odors, particularly in the production of food-grade alcohol, adsorption on activated carbon is highly effective.[6][20]

  • Salting Out: This technique is useful for separating alcohols from aqueous solutions. By adding a salt (e.g., potassium carbonate) that is highly soluble in water but not in the alcohol, the water molecules are sequestered by the salt ions.[21][22] This decreases the alcohol's solubility, causing it to form a separate layer that can be physically decanted or extracted.[21][23]

Comparative Performance of Purification Techniques

The selection of an optimal purification strategy requires a careful evaluation of various performance metrics. The following table provides a comparative summary.

TechniqueAchievable PurityPrimary ApplicationKey AdvantagesKey Disadvantages
Fractional Distillation Up to 95.6% (for Ethanol)General separation of liquids with different boiling points.[2]Scalable, well-understood, effective for large boiling point differences.High energy consumption, cannot break azeotropes.[24][25]
Azeotropic/Extractive Distillation >99.5%Breaking azeotropes (e.g., ethanol dehydration).[5][26]Effective for high-purity production.Requires an additional chemical (entrainer/solvent), adds complexity and cost.[5][9]
Pervaporation >99.8%Dehydration of alcohols, breaking azeotropes.[27]Low energy consumption, modular, continuous process, not limited by VLE.[12][14]High capital investment, potential for membrane fouling.[12]
Recrystallization Very High (>99.9%)Purification of solid alcohols.[19]Can achieve exceptional purity, removes trapped impurities.Limited to solids, potential for product loss in mother liquor.[18]
Molecular Sieves >99.9%Final dehydration step ("polishing").[7]Highly effective for removing trace water, can be regenerated.Limited capacity, best for nearly dry streams.
Salting Out Moderate-HighInitial separation of alcohol from aqueous solutions.[21]Simple, low-energy input.Product contains dissolved salt, requires a subsequent purification step (e.g., distillation).[21]

Protocols for Key Experiments

Protocol 1: Laboratory Scale Fractional Distillation of an Ethanol-Water Mixture
  • Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a fractionating column, a "Y" adapter with a thermometer, a condenser, and a receiving flask. Ensure all joints are secure.

  • Charging: Add 100 mL of the crude ethanol-water mixture and a few boiling chips to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising through the column. Allow the temperature at the thermometer to stabilize; this indicates the boiling point of the most volatile component.

  • Collection: Collect the distillate that comes over at a constant temperature. This first fraction will be enriched in ethanol.

  • Monitoring: As the distillation proceeds, the temperature will begin to rise, indicating that the less volatile component (water) is starting to distill. At this point, change the receiving flask to collect a separate fraction or stop the distillation.

  • Analysis: Analyze the purity of the collected ethanol fraction using Gas Chromatography (GC) according to standards like ASTM D3545 or D5501.[28][29]

Protocol 2: Purification of a Solid Alcohol by Recrystallization (using Ethanol-Water)
  • Solvent Selection: Place a small amount of the impure solid alcohol in a test tube. Add a few drops of ethanol and heat to dissolve. This confirms it is the "good" solvent.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy (the cloud point). Add a final few drops of hot ethanol to just redissolve the cloudiness.

  • Hot Filtration (if needed): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter or in a desiccator to remove residual solvent.

References

  • BORSIG GmbH. (n.d.). pervaporation – membrane technology liquid separation.
  • Charisiou, N. D., et al. (n.d.). Semi-pilot Tests of Ethanol Dehydration using Commercial Ceramic Pervaporation Membranes. Journal of Membrane Science & Research.
  • Himalaya Publishing House. (n.d.). A Handbook of Separation Techniques.
  • ChemEnggHelp. (n.d.). Extractive Distillation Method for Azeotropes.
  • Schweitzer, P. A. (Ed.). (n.d.). Handbook of Separation Techniques for Chemical Engineers. Google Books.
  • Wenten, I. G. (n.d.). PERVAPORATION UNIT FOR ETHANOL DEHYDRATION. ResearchGate.
  • Unknown Author. (n.d.). Handbook Of Separation Techniques For Chemical Engineers. riomaisseguro.rio.rj.gov.br.
  • Osorio-Tejada, J. L., et al. (n.d.). Analysis of Ethanol Dehydration using Membrane Separation Processes. PMC - NIH.
  • Nagy, T., et al. (2020). Separation of Alcohol-Water Mixtures by a Combination of Distillation, Hydrophilic and Organophilic Pervaporation Processes. MDPI.
  • Serna-Vazquez, M., et al. (n.d.). Ongoing Progress on Pervaporation Membranes for Ethanol Separation. MDPI.
  • Yuan, Z., et al. (n.d.). The Design and Optimization of Extractive Distillation for Separating the Acetone/n-Heptane Binary Azeotrope Mixture. ACS Omega.
  • Mulder, M. H. V. (n.d.). Ethanol-water separation by pervaporation. SciSpace.
  • El-Zanati, E., et al. (n.d.). Ethanol Separation from an Ethanol–Water Solution Using Vacuum Membrane Distillation. MDPI.
  • Onuki, S., et al. (n.d.). Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon.
  • Wikipedia. (n.d.). Extractive distillation.
  • Nitsche, M., & Gbadamosi, U. (n.d.). Extractive and Azeotropic Distillation. ResearchGate.
  • Unnati Garg. (n.d.). Azeotropic and Extractive Distillation. Slideshare.
  • Sciencemadness Wiki. (2019). Salting out.
  • ASTM International. (2022). ASTM D3545-22: Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Standards.ie.
  • Onuki, S., et al. (n.d.). Ethanol production, purification, and analysis techniques: a review.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Lamm, M., & Jarboe, L. (2021). Chemical Engineering Separations: A Handbook for Students. Simple Book Publishing.
  • Gadekar, K., & Rathod, V. (n.d.). Review on technologies to separate and purify ethyl alcohol from dilute aqueous solutions.
  • Maratek. (2023). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications.
  • Grewell, D., et al. (n.d.). Taking Ethanol Quality Beyond Fuel Grade: A Review. Iowa State University Digital Repository.
  • Purdue Extension. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety.
  • ASTM International. (2019). D770 Standard Specification for Isopropyl Alcohol.
  • GlobalSpec. (n.d.). ASTM D3545-02 - Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography.
  • Unnati Garg. (n.d.). Fractional Distillation. Slideshare.
  • ASTM International. (2017). D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography.
  • Onuki, S., et al. (n.d.). Ethanol production, purification, and analysis techniques: A review. ResearchGate.
  • Schweitzer, P. A. (Ed.). (2019). Handbook of separation techniques for chemical engineers. Internet Archive.
  • Nagy, T., et al. (2020). Separation of Alcohol-Water Mixtures by a Combination of Distillation, Hydrophilic and Organophilic Pervaporation Processes. ResearchGate.
  • ASTM International. (2013). D5501 Standard Test Method for Determination of Ethanol Content of Denatured Fuel Ethanol by Gas Chromatography.
  • Zhang, Y., et al. (n.d.). Effect of the salting-out factor on the content of ethanol, isopropanol, and n-butanol in the aqueous phase at 298.15 K. ResearchGate.
  • Instructables. (n.d.). How to "Salt Out".
  • Wikipedia. (n.d.). Salting out.
  • NileRed. (2010). Salting out of Ethanol/Water with Salt. YouTube.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol.
  • JoVE. (2015). Video: Fractional Distillation: Principle, Purification of a Mixture.
  • Onuki, S., et al. (n.d.). Ethanol production, purification, and analysis techniques: a review. SciSpace.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • Alaqua Inc. (2025). Alcohol distillation: basic principles and equipment.
  • University of Massachusetts. (n.d.). Recrystallization.
  • chemeurope.com. (n.d.). Ethanol purification.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • Quora. (2016). What is the principle of fractional distillation?.

Sources

A Senior Application Scientist's Comparative Guide to Assessing the Enantiomeric Excess of 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Chiral Molecules

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is therefore a cornerstone of modern analytical chemistry.[2]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of 2,8-Dimethyl-5-nonanol, a chiral C11 secondary alcohol. While this specific molecule serves as our model, the principles and methodologies discussed are broadly applicable to a wide range of other chiral aliphatic alcohols. We will explore three gold-standard techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus will be on the causality behind methodological choices, providing field-proven insights to guide researchers in selecting the optimal technique for their specific analytical challenge.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[3] For an analyte like this compound, its inherent volatility makes GC a prime candidate for high-resolution enantioseparation. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP) coated on the inside of a capillary column.[4]

Principle of Separation: Host-Guest Interactions The most common and effective CSPs for alcohols are cyclodextrin derivatives. These bucket-shaped oligosaccharides possess a hydrophobic inner cavity and a hydrophilic outer surface. Enantiomers of the analyte enter the chiral cavity of the cyclodextrin, forming transient diastereomeric "host-guest" complexes. The subtle differences in the stability and steric fit of these complexes lead to different retention times, enabling their separation.[4]

Experimental Rationale: Direct vs. Derivatization While this compound can potentially be analyzed directly, a common strategy to enhance performance is derivatization.[5] Converting the hydroxyl group to an ester (e.g., acetate or trifluoroacetate) offers two key advantages:

  • Increased Volatility: Esterification lowers the boiling point, allowing for analysis at lower column temperatures, which can improve column longevity and reduce thermal degradation.

  • Enhanced Chiral Recognition: The introduced acyl group can create additional points of interaction (e.g., dipole-dipole) with the CSP, often leading to a greater separation factor (α) and better resolution.[6]

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC System cluster_data Data Analysis PREP Racemic or Enantioenriched This compound DERIV Derivatization (Optional) (e.g., Acetic Anhydride) PREP->DERIV Enhance volatility & recognition DISSOLVE Dissolve in Volatile Solvent PREP->DISSOLVE Direct Analysis DERIV->DISSOLVE INJECT Inject Sample DISSOLVE->INJECT SEP Separation on Chiral GC Column (e.g., Cyclodextrin CSP) INJECT->SEP Carrier Gas (He or H2) DETECT FID Detection SEP->DETECT CHROM Obtain Chromatogram DETECT->CHROM INTEG Integrate Peak Areas (Area_R and Area_S) CALC Calculate ee (%) INTEG->CALC ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Analysis PREP Racemic or Enantioenriched This compound DISSOLVE Dissolve in Mobile Phase PREP->DISSOLVE FILTER Filter through 0.45 µm Syringe Filter DISSOLVE->FILTER INJECT Inject Sample FILTER->INJECT SEP Separation on Chiral HPLC Column (e.g., Polysaccharide CSP) INJECT->SEP Mobile Phase (e.g., Hexane/IPA) DETECT UV or RI Detection SEP->DETECT CHROM Obtain Chromatogram DETECT->CHROM INTEG Integrate Peak Areas (Area_R and Area_S) CALC Calculate ee (%) INTEG->CALC ee = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis PREP Racemic or Enantioenriched This compound REACT React with Enantiopure CDA (e.g., (R)-MTPA-Cl) PREP->REACT PRODUCT Mixture of Diastereomeric Esters REACT->PRODUCT DISSOLVE Dissolve in Deuterated Solvent (e.g., CDCl3) PRODUCT->DISSOLVE ACQUIRE Acquire High-Resolution 1H NMR Spectrum DISSOLVE->ACQUIRE PROCESS Process Spectrum (Phase, Baseline) ACQUIRE->PROCESS IDENTIFY Identify Anisochronous Signals PROCESS->IDENTIFY INTEG Integrate Signals (Integral_D1 and Integral_D2) IDENTIFY->INTEG CALC Calculate ee (%) INTEG->CALC ee = |(Int_D1 - Int_D2)| / (Int_D1 + Int_D2) * 100

Sources

A Comparative Benchmarking Guide: 2,8-Dimethyl-5-nonanol versus Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of 2,8-Dimethyl-5-nonanol against leading commercial standards. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the suitability of this branched C11 alcohol for their specific applications. By presenting detailed experimental protocols and a clear structure for data comparison, this document serves as a practical tool for informed decision-making.

The selection of appropriate benchmarks is critical for a meaningful evaluation. For this guide, we have chosen two widely recognized commercial products that represent relevant alternatives to this compound in industrial and specialized applications:

  • Exxal™ 11 (Isoundecanol) : A branched C11 alcohol from ExxonMobil, known for its use as a chemical intermediate, particularly in the synthesis of surfactants and esters. Its structural similarity makes it a direct and relevant competitor.

  • TOMADOL® 900 : A C9-C11 alcohol ethoxylate from Evonik, this nonionic surfactant is recognized for its excellent cleaning and emulsifying properties.[1] It serves as a benchmark for performance in surfactant-driven applications.

This guide will delve into four key performance areas: solvency power, surface activity, biodegradability, and acute oral toxicity. For each area, we will outline the scientific rationale behind the chosen test, provide a detailed experimental protocol, and present a comparative data table.

Solvency Power: The Kauri-Butanol Value

Rationale: The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's ability to dissolve a specific resin.[2][3] A higher Kb value indicates stronger solvency.[4] This is a critical parameter in formulations where the active ingredient or other components need to be effectively solubilized, such as in industrial cleaning, coatings, and certain drug delivery systems. We will employ the ASTM D1133 standard to ensure reproducibility and comparability.[5]

Experimental Protocol: ASTM D1133 - Kauri-Butanol Value

This protocol outlines the manual titration method to determine the volume of solvent required to cause turbidity in a standardized kauri gum-n-butanol solution.

astm_d1133_workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation & Reporting prep_solution Prepare standardized Kauri-Butanol solution prep_flask Weigh 20g of KB solution into a 250 mL Erlenmeyer flask prep_solution->prep_flask prep_buret Fill 50 mL buret with test solvent titrate Titrate solvent into flask with constant swirling prep_buret->titrate prep_flask->titrate observe Observe 10-point print through the solution titrate->observe endpoint Endpoint: Print becomes obscured/blurred observe->endpoint Turbidity appears record_vol Record volume of solvent used (C) endpoint->record_vol temp_check Check temperature is within 20-30°C record_vol->temp_check calculate Calculate Kb value using standardized toluene (A) and heptane-toluene (B) titers temp_check->calculate Temp OK report Report Kb value to nearest 0.5 unit calculate->report

Caption: Workflow for determining Kauri-Butanol value via ASTM D1133.

Comparative Data: Solvency Power
CompoundCAS NumberKauri-Butanol (Kb) Value
This compound 19780-96-2Data to be determined experimentally
Exxal™ 11 (Isoundecanol) 68551-08-6Data to be determined experimentally
TOMADOL® 900 ProprietaryNot applicable (primarily a surfactant)

Note: While a specific Kb value for Exxal™ 11 is not publicly available, its use in solvent applications suggests it possesses significant solvency power that should be quantified.

Surface Activity: Surface Tension Reduction

Rationale: The ability of a compound to reduce the surface tension of a liquid is fundamental to its performance as a wetting agent, emulsifier, or detergent.[6] Lower surface tension allows for better spreading and penetration on surfaces. This is paramount in applications ranging from high-performance cleaning formulations to the dispersion of active pharmaceutical ingredients. We will follow the ASTM D1331 standard, which provides methods for determining the surface tension of solutions of surface-active agents.[7][8]

Experimental Protocol: ASTM D1331 - Surface Tension (Wilhelmy Plate Method)

The Wilhelmy plate method is a reliable technique for measuring the equilibrium surface tension of a liquid at an air-liquid interface.

astm_d1331_workflow cluster_setup Setup & Calibration cluster_measurement Measurement cluster_calculation Calculation & Reporting setup_tensiometer Set up tensiometer clean_plate Clean Wilhelmy plate (platinum) thoroughly setup_tensiometer->clean_plate calibrate Calibrate with deionized water clean_plate->calibrate prep_solution Prepare 0.1 wt% solution of test compound in water place_solution Place solution in a thermostatted vessel (e.g., 25°C) prep_solution->place_solution lower_plate Lower plate until it touches the liquid surface place_solution->lower_plate raise_plate Slowly raise the plate lower_plate->raise_plate record_force Record the maximum force exerted on the plate just before detachment raise_plate->record_force calculate_st Calculate surface tension (mN/m) from the recorded force and plate perimeter record_force->calculate_st report_st Report surface tension calculate_st->report_st

Caption: Workflow for surface tension measurement using the Wilhelmy Plate method (ASTM D1331).

Comparative Data: Surface Tension
CompoundCAS NumberSurface Tension (0.1 wt% aq. solution, mN/m)
This compound 19780-96-2Data to be determined experimentally
Exxal™ 11 (Isoundecanol) 68551-08-6Data to be determined experimentally
TOMADOL® 900 Proprietary27[9]

Environmental Profile: Ready Biodegradability

Rationale: For modern chemical development, particularly in sectors with stringent environmental regulations like pharmaceuticals and consumer products, a favorable environmental profile is non-negotiable. "Ready biodegradability" is a high standard indicating that a substance will be rapidly and completely broken down by microorganisms in an aquatic environment.[10] The OECD 301F (Manometric Respirometry) test is a widely accepted method for assessing this endpoint by measuring oxygen consumption.[11][12][13]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This 28-day test measures the oxygen consumed by microorganisms as they biodegrade the test substance in a closed system.

oecd_301f_workflow cluster_prep Preparation cluster_incubation Incubation & Monitoring (28 Days) cluster_analysis Data Analysis start Start prep_medium Prepare mineral medium start->prep_medium prep_inoculum Prepare microbial inoculum (e.g., activated sludge) prep_medium->prep_inoculum prep_vessels Prepare test vessels: 1. Test Substance + Inoculum 2. Blank (Inoculum only) 3. Reference (e.g., Aniline) + Inoculum prep_inoculum->prep_vessels incubate Incubate at constant temperature (e.g., 22°C) in the dark prep_vessels->incubate monitor_o2 Continuously monitor oxygen consumption manometrically incubate->monitor_o2 calc_thod Calculate Theoretical Oxygen Demand (ThOD) monitor_o2->calc_thod After 28 days calc_biodegradation Calculate % Biodegradation: (O2 consumed / ThOD) x 100 calc_thod->calc_biodegradation check_pass Check for >60% biodegradation within a 10-day window calc_biodegradation->check_pass end_readily Readily Biodegradable check_pass->end_readily Yes end_not_readily Not Readily Biodegradable check_pass->end_not_readily No

Caption: Workflow for the OECD 301F ready biodegradability test.

Comparative Data: Biodegradability
CompoundCAS NumberOECD 301F Result
This compound 19780-96-2Data to be determined experimentally
Exxal™ 11 (Isoundecanol) 68551-08-6Readily Biodegradable (>60%)[14]
TOMADOL® 900 ProprietaryReadily Biodegradable (>60% in 10 days)[15][16]

Safety Profile: Acute Oral Toxicity

Rationale: A preliminary assessment of a compound's toxicity is a fundamental requirement for any substance intended for use in research or drug development. The acute oral toxicity test provides an initial understanding of the potential hazards associated with accidental ingestion. The OECD 420 Fixed Dose Procedure is a refined method that aims to determine a substance's toxicity class while minimizing animal use and suffering compared to traditional LD50 tests.[1][17][18]

Experimental Protocol: OECD 420 - Acute Oral Toxicity (Fixed Dose Procedure)

This method involves a stepwise dosing procedure to identify the dose level that causes evident toxicity but not mortality.

oecd_420_workflow cluster_sighting Sighting Study cluster_main Main Study start Start: Sighting Study dose_single Dose single animal (female rat) at a starting dose (e.g., 300 mg/kg) start->dose_single observe_sighting Observe for 24-48h dose_single->observe_sighting outcome_sighting Outcome? observe_sighting->outcome_sighting outcome_sighting->dose_single Adjust dose & re-test select_dose Select appropriate starting dose for main study outcome_sighting->select_dose Toxicity observed or not dose_group Dose group of 5 animals (same sex) select_dose->dose_group observe_main Observe for 14 days: Clinical signs, body weight, mortality dose_group->observe_main necropsy Perform gross necropsy observe_main->necropsy classify Classify substance based on GHS criteria necropsy->classify

Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.

Comparative Data: Acute Oral Toxicity
CompoundCAS NumberAcute Oral Toxicity (LD50, rat)GHS Classification
This compound 19780-96-2Data to be determined experimentallyTo be determined
Exxal™ 11 (Isoundecanol) 68551-08-6Data to be determined experimentallyTo be determined
TOMADOL® 900 ProprietaryData to be determined experimentallyTo be determined

Conclusion and Path Forward

This guide establishes a robust, scientifically grounded framework for the comparative evaluation of this compound. The selection of Exxal™ 11 and TOMADOL® 900 as benchmarks provides a strong basis for comparison across key performance attributes relevant to industrial, research, and pharmaceutical applications.

While publicly available data for the commercial standards offer a valuable baseline, a complete and objective comparison necessitates the experimental generation of data for this compound across all four testing protocols outlined. The detailed methodologies provided herein ensure that such testing can be conducted in a standardized and reproducible manner, leading to high-quality, comparable data.

For researchers and developers, the path forward involves commissioning or performing these tests to populate the comparative data tables. The resulting dataset will enable a definitive assessment of this compound's performance profile, highlighting its strengths and potential weaknesses relative to established market alternatives. This data-driven approach is indispensable for justifying its selection in new formulations and for navigating the regulatory landscape.

References

  • ASTM D1331, Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents, ASTM International, West Conshohocken, PA, 2014, www.astm.org[7][8]
  • ASTM D1133, Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents, ASTM International, West Conshohocken, PA, 2021, www.astm.org[5]
  • Elsik, C. M., & Lewis, D. C. (2001). Physical Properties and Use of Branched Alcohol Ethoxylates in Agricultural Formulations. In Pesticide Formulations and Application Systems: 21st Volume (STP 1414).
  • ExxonMobil Chemical. (2017, February). Exxon Exxal Alcohols For Ethoxylates. Huntsman Technical Visit.
  • ExxonMobil Chemical. (2018, July). Exxal™ Alcohols for Surfactants.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [Link][1]
  • KRÜSS Scientific. (n.d.). ASTM D1331-14.
  • IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001).
  • Virtual Beauty Corporation. (n.d.). Alcohols in cosmetic formulations.
  • ECHA. (2017). Guidance on information requirements and chemical safety assessment Chapter R.7b: Endpoint specific guidance. Version 4.0.
  • Evonik Operations GmbH. (2024, September 26). TOMADOL® 900 Product Information.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. [Link][10]
  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests.
  • Covalo. (n.d.). TOMADOL® 900 by Evonik.
  • Impact Solutions. (n.d.). OECD 301f : Manometric Respirometry Test.
  • Mori, T., et al. (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Environmental Chemistry, 31(4), 135-143. [Link][13]
  • UL Prospector. (n.d.). Tomadol® 900 by Evonik Operations GmbH, BL Care Solutions.
  • Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound.
  • Scribd. (n.d.). Evonik - Tomadol Product Guide PDF.
  • REAL Services. (n.d.). Analytical Almanac: kauri-butanol (KB) value.
  • LookPolymers. (n.d.). ExxonMobil EXXAL® 11 Isoundecanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound.
  • PCCA. (2022, April 27). Different Alcohols Used in Compounding. The PCCA Blog.
  • Wikipedia. (n.d.). Kauri-butanol value.
  • Google Patents. (n.d.). US7018970B2 - Process of making fatty alcohol based gel detergent compositions.
  • Best Technology. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning.
  • LookPolymers. (n.d.). ExxonMobil EXXAL® 11 Isoundecanol datasheet.
  • ResearchGate. (n.d.). A plot of the surface tension of alcohol (c LV ) versus logarithm (base....
  • NIST. (n.d.). 2-Methyl-5-nonanol. NIST WebBook.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,8-Dimethyl-5-nonanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2,8-Dimethyl-5-nonanol. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of deep trust. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Foundational Understanding: Hazard Analysis of this compound

Aliphatic alcohols in this class are typically recognized as irritants to the skin and eyes and may cause respiratory tract irritation.[3] Ingestion can also lead to irritation of mucous membranes.[3] Furthermore, many organic solvents are combustible. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect employees from such chemical hazards.[4]

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationAnticipated Effects & RecommendationsSupporting Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[1][3]Safety Data Sheet for 5-Nonanol, Safety Data Sheet for 2-Nonanol
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage.[1][5]Safety Data Sheet for 1-Nonanol, Safety Data Sheet for 5-Nonanol
Respiratory Irritation Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[3]Safety Data Sheet for 2-Nonanol
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.Safety Data Sheet for a similar combustible liquid

Core Directive: Selecting the Appropriate PPE

The selection of PPE is the cornerstone of safe chemical handling. Based on the hazard analysis, a multi-layered approach is necessary to mitigate risks of exposure. The OSHA Laboratory Standard (29 CFR 1910.1450) requires that a workplace's Chemical Hygiene Plan include specific criteria for the use of PPE.[6][7]

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is mandatory.

  • Standard Operations: For routine handling of small quantities, tight-fitting chemical splash goggles that meet ANSI Z87.1 standards are required.[4][5] These provide a seal around the eyes, protecting against splashes and vapors.[4]

  • High-Volume or Splash-Risk Procedures: When handling larger volumes or performing tasks with a significant splash potential (e.g., transferring, mixing), a face shield must be worn in addition to chemical splash goggles.[4][8] The face shield provides a broader barrier of protection for the entire face.

Hand Protection: A Material-Specific Approach

There is no universal glove that protects against all chemicals.[8] For aliphatic alcohols and solvents, glove material selection is critical.

  • Recommended Glove Materials: Nitrile and Neoprene gloves generally offer good to very good protection against alcohols and aliphatic solvents.[8][9] Butyl rubber gloves are also a strong choice for many organic solvents.[9]

  • Avoidance: Natural rubber (latex) gloves offer poor protection against many organic solvents and should be avoided.[9]

Table 2: Glove Material Compatibility for Aliphatic Alcohols

Glove MaterialProtection LevelRationale & Causality
Nitrile Very GoodOffers excellent resistance to oils, bases, and many solvents, including alcohols. Provides a strong barrier against chemical permeation and physical punctures.[8]
Neoprene GoodResists a broad range of chemicals, including acids, caustics, and alcohols. Less resistant to physical damage than nitrile.[8]
Butyl Rubber Very GoodHighly resistant to permeation by many organic solvents, particularly ketones and esters.[9]
Natural Rubber (Latex) PoorCan degrade quickly upon contact with many organic solvents, offering minimal protection.[8][9]

Always check the glove manufacturer's specific chemical resistance data and inspect gloves for any signs of degradation or punctures before use.

Body Protection

A standard, flame-resistant laboratory coat should be worn and kept fully buttoned to protect the skin and personal clothing from minor splashes and spills. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.

Respiratory Protection

Under standard laboratory conditions with adequate ventilation (e.g., a certified chemical fume hood), respiratory protection is typically not required.[10] However, if you are working outside of a fume hood, in a poorly ventilated area, or if there is a potential for generating significant aerosols or vapors, a risk assessment must be performed.[11] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][12]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety protocol extends from preparation to disposal. The following workflows provide clear, actionable steps for safe handling.

Workflow for PPE Donning and Doffing

Caption: PPE Donning and Doffing Workflow.

Donning Procedure:

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Don chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Select the appropriate gloves (e.g., Nitrile). Pull the gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Procedure (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any contamination.

  • Eye/Face Protection: Remove goggles and/or face shield.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[5]

Spill Management Protocol

In the event of a spill, a clear and immediate response is critical.

Spill_Response Spill Spill Occurs Alert Alert personnel and evacuate if necessary Spill->Alert PPE Don appropriate PPE (gloves, goggles, respirator if needed) Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Absorb the liquid Contain->Neutralize Collect Collect absorbed material in a sealed container Neutralize->Collect Clean Clean the area with soap and water Collect->Clean Dispose Dispose of waste as hazardous material Clean->Dispose Report Report the incident Dispose->Report

Caption: Spill Response Workflow.

Spill Response Steps:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect: Don the necessary PPE, including double-gloving with nitrile gloves and wearing chemical splash goggles. Add respiratory protection if vapors are significant.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to dike the spill and prevent it from spreading.[1]

  • Absorb: Gently cover and absorb the spilled liquid with the absorbent material.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the sealed container and any contaminated PPE as hazardous waste according to your institution's guidelines.[13]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated Gloves, Wipes, and Absorbents: These items must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of them in the regular trash.

  • Empty Chemical Containers: The "empty" container will still contain chemical residue. It should be managed as hazardous waste unless fully decontaminated according to your institution's specific procedures.

  • Excess this compound: Unused or waste this compound should be collected in a designated, labeled hazardous waste container for disposal via your institution's environmental health and safety office.[13] Do not pour it down the drain.

By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the safety of your colleagues.

References

  • Laboratory Safety Guidance.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • 29 CFR 1910.
  • Ethyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
  • Isopropyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • Methyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • This compound. PubChem, National Institutes of Health (NIH). [Link]
  • SAFETY DATA SHEET - 5-Nonanol. Thermo Fisher Scientific. [Link]
  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
  • Personal Protective Equipment (PPE) - Glove Selection Chart. University of Tennessee, Knoxville. [Link]
  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGardCare. (2021-04-01). [Link]
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
  • Semiconductors - Solvents.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-5-nonanol
Reactant of Route 2
Reactant of Route 2
2,8-Dimethyl-5-nonanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.